molecular formula C12H14O3 B065027 4-phenyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 182491-21-0

4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B065027
CAS No.: 182491-21-0
M. Wt: 206.24 g/mol
InChI Key: BWHJLSRDMNLSET-UHFFFAOYSA-N
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Description

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid is a versatile and valuable synthetic intermediate in medicinal chemistry and chemical biology research. This compound features a tetrahydropyran (oxane) ring, a privileged scaffold frequently found in bioactive molecules and pharmaceuticals due to its favorable physicochemical properties and metabolic stability. The strategic substitution at the 4-position with both a phenyl group and a carboxylic acid moiety creates a unique, rigid structure with two distinct functional handles. The carboxylic acid allows for straightforward derivatization into amides, esters, and other conjugates, while the aromatic ring enables exploration of structure-activity relationships through further substitution.

Properties

IUPAC Name

4-phenyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHJLSRDMNLSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399785
Record name 4-phenyltetrahydro-2H-pyran-4-carboxylic acid
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182491-21-0
Record name 4-phenyltetrahydro-2H-pyran-4-carboxylic acid
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Record name 4-phenyloxane-4-carboxylic acid
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Foundational & Exploratory

synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a molecule of significant interest for drug development and materials science. The core of this synthesis involves the strategic construction of a challenging C4-quaternary carbon center. We will delve into the mechanistic underpinnings of the selected pathway, justify the choice of reagents and conditions, and provide detailed, actionable experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scalable route to this valuable heterocyclic compound.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its presence often imparts favorable physicochemical properties, including improved metabolic stability and aqueous solubility. The specific substitution pattern of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, featuring a quaternary stereocenter, presents a unique three-dimensional arrangement of phenyl and carboxyl groups, making it a compelling building block for exploring new chemical space in drug discovery.

The primary synthetic hurdle in accessing this molecule is the creation of the all-carbon quaternary center at the C4 position.[3] Such centers are notoriously difficult to construct due to steric hindrance.[4] The synthetic route detailed herein addresses this challenge directly through a convergent and high-yielding approach.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount to designing an efficient synthesis. Our strategy hinges on disconnecting the molecule at its most complex point: the quaternary center.

The carboxylic acid can be readily formed from the hydrolysis of a nitrile, a common and reliable transformation.[5] The core tetrahydropyran ring, incorporating the phenyl and nitrile groups at the same carbon, can be disconnected through a conceptual double C-C bond cleavage. This reveals a powerful synthetic step: a one-pot double alkylation of phenylacetonitrile with a suitable dielectrophile, bis(2-chloroethyl) ether. This approach constructs the quaternary center and the heterocyclic ring simultaneously.

Retrosynthesis Target 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid Nitrile 4-Phenyltetrahydro-2H-pyran-4-carbonitrile Target->Nitrile Functional Group Interconversion (Hydrolysis) StartingMaterials Phenylacetonitrile + Bis(2-chloroethyl) ether Nitrile->StartingMaterials C-C, C-O Bond Formation (Double Alkylation / Cyclization)

Caption: Retrosynthetic analysis of the target molecule.

This strategy was chosen for its efficiency. Phenylacetonitrile is an inexpensive starting material with sufficiently acidic α-protons, and bis(2-chloroethyl) ether is a commercially available reagent that provides the precise five-atom chain needed to form the six-membered THP ring.

The Convergent Synthesis: A Mechanistic Deep Dive

Our recommended pathway proceeds in two primary stages: (A) Cyclization via Double Alkylation and (B) Nitrile Hydrolysis.

Part A: Formation of the Tetrahydropyran Ring

The cornerstone of this synthesis is the reaction between the carbanion of phenylacetonitrile and bis(2-chloroethyl) ether. This transformation is effectively two sequential S(_N)2 reactions, with the second step being an intramolecular Williamson ether synthesis that forms the ring.[6][7]

Mechanism:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the carbon alpha to both the phenyl ring and the nitrile.[8] This creates a resonance-stabilized carbanion, a potent nucleophile. The use of NaH is advantageous as the only byproduct is hydrogen gas, which bubbles out of the solution and drives the equilibrium forward.

  • First S(_N)2 Attack: The phenylacetonitrile anion attacks one of the electrophilic carbons of bis(2-chloroethyl) ether, displacing a chloride ion.

  • Second Deprotonation & Intramolecular Cyclization: A second equivalent of base is not strictly necessary if the initial carbanion can be reformed. However, using a slight excess of base ensures the process moves forward. The alkoxide formed in situ from a competing reaction or the initial carbanion can deprotonate the intermediate again. The newly formed carbanion then attacks the remaining chloroethyl group on the same molecule. This intramolecular S(N)2 reaction is favorable for forming 5- and 6-membered rings and results in the desired tetrahydropyran product.[9]

Mechanism_A cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First SN2 Attack cluster_step3 Step 3: Intramolecular Cyclization (Williamson Ether Synthesis) A Phenylacetonitrile B Phenylacetonitrile Anion A->B NaH, THF D Alkylated Intermediate B->D Attacks C C Bis(2-chloroethyl) ether C->D E Cyclized Nitrile Product D->E Intramolecular SN2

Caption: Workflow for the one-pot cyclization reaction.

Causality Behind Experimental Choices:

  • Reagents : Phenylacetonitrile is selected for its activated methylene protons (pKa ≈ 22) and because the nitrile is an excellent synthon for a carboxylic acid.[10] Bis(2-chloroethyl) ether is the ideal dielectrophile for forming the 6-membered THP ring.

  • Base : Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the substrate. Alternatives like potassium tert-butoxide could also be effective.[10]

  • Solvent : A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial. These solvents solvate the sodium cation but do not interfere with the nucleophilicity of the carbanion, thus promoting the S(_N)2 pathway.[9]

Part B: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the conversion of the nitrile functional group into a carboxylic acid. This can be achieved under either acidic or basic conditions, though basic hydrolysis is often cleaner.

Mechanism (Basic Hydrolysis):

  • Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate.

  • Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps convert the intermediate into an amide.

  • Amide Hydrolysis: The amide is then further hydrolyzed under the basic conditions. Hydroxide attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the amide anion (a very poor leaving group that is protonated by water) to form the carboxylate salt.

  • Acidification: A final acidification step with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.[5]

Mechanism_B A 4-Phenyltetrahydro-2H-pyran-4-carbonitrile B Amide Intermediate A->B 1. NaOH, H₂O, Δ C Carboxylate Salt B->C 2. Continued Hydrolysis D Final Carboxylic Acid C->D 3. H₃O⁺ workup

Caption: Key stages of the nitrile hydrolysis process.

Detailed Experimental Protocols

Safety Precautions: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Sodium hydride reacts violently with water and is flammable. Cyanide-containing compounds are highly toxic.

Protocol 1: Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
  • Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 200 mL of anhydrous THF.

  • Reagent Addition: Add sodium hydride (4.8 g, 120 mmol, 60% dispersion in mineral oil, 2.2 eq) to the THF.

  • Substrate Addition: Slowly add a solution of phenylacetonitrile (6.3 g, 54 mmol, 1.0 eq) in 50 mL of anhydrous THF to the stirred suspension at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Cyclization: Add bis(2-chloroethyl) ether (7.7 g, 54 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of 50 mL of ethanol, followed by 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile.

Protocol 2: Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid
  • Setup: In a 250 mL round-bottom flask, combine the 4-phenyltetrahydro-2H-pyran-4-carbonitrile (5.0 g, 26.7 mmol) with 100 mL of a 20% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 24 hours. The reaction can be monitored by observing the cessation of ammonia evolution.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath.

  • Acidification: Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water (2 x 20 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final carboxylic acid. A similar procedure involving hydrolysis of a related ester has been reported.[11]

Data Summary and Expected Yields

StepReagent 1 (eq)Reagent 2 (eq)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)
1 Phenylacetonitrile (1.0)Bis(2-chloroethyl) ether (1.0)NaH (2.2)THF6612-1865-75%
2 Nitrile Intermediate (1.0)-NaOH (excess)Water1102485-95%

Discussion of Alternative Approaches

While the presented route is highly efficient, other strategies could be envisioned, though they often involve more steps or challenging reactions:

  • Prins Cyclization: A reaction between an alkene and an aldehyde could form the tetrahydropyran ring.[12][13] However, installing the phenyl and carboxyl groups at the C4 position would require a carefully chosen, multi-functional starting material, adding complexity.

  • Grignard-based Routes: One could imagine adding a phenyl Grignard reagent to a derivative of tetrahydropyran-4-one.[5] For instance, reacting PhMgBr with a cyclic anhydride could be a possibility, but these reactions typically lead to ring-opening to form a keto-acid, which is not the desired product.[14][15]

The chosen double alkylation strategy remains superior due to its convergency, use of readily available starting materials, and the reliability of the involved chemical transformations.

Conclusion

The is effectively achieved via a two-stage process centered around a key double alkylation/cyclization reaction of phenylacetonitrile, followed by a standard nitrile hydrolysis. This method provides a direct and scalable route to a valuable heterocyclic building block, overcoming the significant steric challenge of forming the C4-quaternary center. The detailed protocols and mechanistic insights provided in this guide should enable researchers to successfully synthesize this compound for applications in medicinal chemistry and beyond.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017997/]
  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. (2025). Synfacts, 21(09), 880. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2653-5038]
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/tetrahydropyrans.shtm]
  • Development of new methods in tetrahydropyran ring synthesis. (n.d.). DR-NTU, Nanyang Technological University. [URL: https://repository.ntu.edu.sg/handle/10356/1544]
  • Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. (n.d.). Benchchem. [URL: https://www.benchchem.com/synthesis/B1318840]
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Preparing Carboxylic Acids. (2021). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.05%3A_Preparing_Carboxylic_Acids]
  • Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/06/12/intramolecular-williamson-ether-synthesis/]
  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. (2019). ResearchGate. [URL: https://www.researchgate.net/publication/334907996_a-Alkylation_of_phenylacetonitrile_with_different_substituted_benzyl_alcohols]
  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.
  • Williamson Ether Synthesis. (2022). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/10%3A_Organohalides/10.11%3A_Williamson_Ether_Synthesis]
  • Williamson ether synthesis. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Williamson Ether Synthesis. (2018). YouTube. [URL: https://www.youtube.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [URL: https://ijprajournal.com/ijpr/index.php/ijpr/article/view/1892]
  • Synthesis of Carboxylic Acids. (n.d.). University of Minnesota. [URL: https://home.chem.umn.edu/groups/jasperse/Chem360/Handouts/20-21-Carboxylic-Acids-Reactions.pdf]
  • Stereocontrolled alkylative construction of quaternary carbon centers. (2008). Journal of the American Chemical Society, 130(4), 1136-1137. [URL: https://pubs.acs.org/doi/10.1021/ja078390t]
  • All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/all-about-the-reactions-of-grignard-reagents/]
  • Video: Reactions of Acid Anhydrides. (2023). JoVE. [URL: https://www.jove.com/v/10521/reactions-of-acid-anhydrides]
  • Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. (2021). Beilstein Journal of Organic Chemistry, 17, 1746-1789. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8279930/]
  • The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis. (2012). The Journal of Organic Chemistry, 77(1), 1-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3253258/]
  • Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. (2017). ResearchGate. [URL: https://www.researchgate.

Sources

A Comprehensive Technical Guide to the Characterization of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, the tetrahydropyran (THP) motif is considered a privileged scaffold. Its conformational rigidity, metabolic stability, and favorable physicochemical properties make it a cornerstone for the design of novel therapeutics and functional materials. The introduction of a phenyl group at the C4 position, creating 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (CAS No: 182491-21-0), adds aromaticity and a key acidic handle for further synthetic elaboration. This guide serves as an in-depth technical resource for researchers, providing a robust framework for the synthesis, purification, and comprehensive characterization of this valuable chemical entity. Adherence to these rigorous analytical principles ensures data integrity, reproducibility, and the confident advancement of research and development programs.

Synthetic Pathway: Accessing the Core Structure

The most direct and common route to obtaining the title compound involves the hydrolysis of its corresponding ester precursor, typically the methyl or ethyl ester. This final deprotection step is critical, and its success must be validated by the characterization methods outlined in this guide. The choice of a strong base like potassium hydroxide (KOH) in a mixed solvent system ensures complete saponification of the ester to the desired carboxylic acid.

Protocol 1.1: Synthesis via Ester Hydrolysis This protocol is adapted from established procedures for structurally similar compounds[1].

  • Reaction Setup: In a sealed flask suitable for heating, dissolve methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Base Addition: Add potassium hydroxide (KOH, ~4.0 eq) to the solution.

  • Heating: Seal the flask and heat the reaction mixture at a temperature ranging from 100°C to 130°C for 8-12 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup (Aqueous): After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water.

  • Extraction (Organic Wash): Perform an extraction with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) to remove any unreacted starting material or non-polar impurities. Discard the organic phase.

  • Acidification: Cool the separated aqueous phase in an ice bath and acidify to a pH of approximately 1-2 using concentrated hydrochloric acid (HCl). The product should precipitate as a solid.

  • Isolation: Extract the acidified aqueous phase multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

G cluster_0 Synthesis Workflow start Methyl 4-phenyltetrahydro-2H- pyran-4-carboxylate reagents 1. KOH, EtOH/H₂O 2. Heat (130°C) start->reagents Hydrolysis workup Acidic Workup (HCl) reagents->workup Saponification product 4-Phenyltetrahydro-2H- pyran-4-carboxylic Acid workup->product Protonation

Caption: Synthetic route via basic hydrolysis of the ester precursor.

Physicochemical and Structural Properties

A foundational aspect of characterization is the documentation of fundamental physical properties. These constants serve as an initial benchmark for purity and identity.

PropertyValueSource / Method
CAS Number 182491-21-0[2]
Molecular Formula C₁₂H₁₄O₃Calculated
Molecular Weight 206.24 g/mol Calculated
Appearance White to off-white crystalline solidExpected[3]
Melting Point To be determined experimentally (TBD)Experimental Analysis
Solubility Soluble in DMSO, Methanol, Ethyl AcetatePredicted[4]
IUPAC Name 4-phenyl-oxane-4-carboxylic acid[2]

Spectroscopic Elucidation: A Multi-Technique Approach

No single technique can unambiguously confirm the structure of a molecule. A synergistic approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for a self-validating and trustworthy structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are essential.

Protocol 3.1.1: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale / Reference
~12.5broad s1H-COOH The acidic proton is highly deshielded and often broad.[5]
7.20 - 7.45m5HAr-H (Phenyl)Typical region for monosubstituted benzene ring protons.[6]
3.50 - 4.00m4H-O-CH₂ - (Pyran ring, positions 2 & 6)Protons adjacent to the ring oxygen are deshielded.[5]
1.80 - 2.20m4H-C-CH₂ -C- (Pyran ring, positions 3 & 5)Aliphatic protons on the tetrahydropyran ring.[5]

Expected ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale / Reference
~175-180C =O (Carboxylic Acid)Characteristic shift for a carboxylic acid carbonyl carbon.[7]
~125-145C (Aromatic)Multiple signals expected for the ipso, ortho, meta, and para carbons of the phenyl ring.[6]
~60-70-O-C H₂- (Pyran ring, positions 2 & 6)Carbons adjacent to the ring oxygen.[8]
~40-50C -COOH (Quaternary)The aliphatic carbon atom to which both the phenyl and carboxyl groups are attached.
~30-40-C-C H₂-C- (Pyran ring, positions 3 & 5)Aliphatic carbons on the tetrahydropyran ring.
Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol 3.2.1: IR Sample Preparation (ATR)

  • Place a small, powdered amount of the purified solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Intensity / ShapeAssignmentRationale / Reference
2500-3300Strong, Very BroadO-H stretch (from hydrogen-bonded dimer)A hallmark feature of carboxylic acids.[7][9][10]
~3050Medium, SharpC-H stretch (Aromatic)Indicates the presence of the phenyl group.
2850-2980Medium, SharpC-H stretch (Aliphatic)Corresponds to the C-H bonds of the tetrahydropyran ring.
~1700Strong, SharpC=O stretch (Carboxylic Acid)Confirms the presence of the carbonyl group.[7][11]
1450-1600Medium-WeakC=C stretch (Aromatic Ring)Further evidence for the phenyl ring.
1050-1300StrongC-O stretch (Ether and Carboxylic Acid)A complex region showing stretches from both the pyran ring ether and the C-O of the carboxyl group.[9]
Mass Spectrometry (MS)

MS is the definitive technique for confirming the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Protocol 3.3.1: MS Sample Preparation (ESI)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquire spectra in both positive and negative ion modes.

Expected Mass Spectral Data

Ionization ModeExpected m/zAssignmentRationale
ESI (+)207.0965[M+H]⁺ (Protonated Molecule)Corresponds to C₁₂H₁₅O₃⁺. High-resolution MS (HRMS) provides confirmation of the elemental composition.
ESI (-)205.0819[M-H]⁻ (Deprotonated Molecule)Corresponds to C₁₂H₁₃O₃⁻. This is often a very strong signal for carboxylic acids.[1]
EI/CID206, 161, 105, 77[M]⁺•, [M-COOH]⁺, [C₆H₅CO]⁺, [C₆H₅]⁺Typical fragmentation pattern involves loss of the carboxyl group and subsequent phenyl-related fragments.[12]

Comprehensive Characterization Workflow

The logical flow of analysis ensures that each step builds upon the last, culminating in a complete and validated profile of the compound. This workflow represents a self-validating system where purity is assessed first, followed by definitive structural confirmation.

G cluster_workflow Comprehensive Characterization Workflow cluster_spectroscopy Structural Confirmation synthesis Synthesized & Purified Product hplc Purity Assessment (RP-HPLC >95%) synthesis->hplc ms Mass Spectrometry (Confirm MW) hplc->ms If Pure ir IR Spectroscopy (Confirm Functional Groups) ms->ir nmr NMR Spectroscopy (Confirm Connectivity) ir->nmr final Fully Characterized 4-Phenyltetrahydro-2H-pyran- 4-carboxylic Acid nmr->final

Caption: A logical workflow for the complete characterization of the target compound.

Chromatographic Purity Verification

Spectroscopic data is only meaningful if it is collected on a pure sample. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds.

Protocol 5.1: RP-HPLC Purity Analysis

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (due to the phenyl chromophore).

  • Sample Preparation: Prepare a ~1 mg/mL solution in a 1:1 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is reported as the area percentage of the main peak. A pure sample should exhibit a single major peak with an area % ≥ 95%.

Safety, Handling, and Storage

As a matter of professional practice, every new chemical entity should be handled with care.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Based on related structures, the compound should be treated as an irritant.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended, especially for reference standards.[4]

  • SDS: Always consult the material-specific Safety Data Sheet (SDS) before handling.

Potential Applications and Biological Context

The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid structure is of significant interest to medicinal chemists. The tetrahydropyran ring serves as a bioisostere for other cyclic systems and can improve pharmacokinetic properties. The phenyl group provides a vector for interaction with aromatic-binding pockets in enzymes and receptors, while the carboxylic acid serves as a critical handle for forming amides, esters, or other functional groups to build more complex molecules. As such, this compound is a valuable building block for creating libraries of compounds aimed at various biological targets, including but not limited to neurological receptor antagonists and enzyme inhibitors.[5][14]

References

  • PubChem. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • Chemchart. Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1). [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

  • PubMed Central. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • ResearchGate. 4H-Pyran-based biologically active molecules. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. [Link]

  • Oberlin College. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]

  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • PubMed Central. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... [Link]

  • MDPI. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • ResearchGate. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]

  • ResearchGate. The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • MySkinRecipes. 2H-Pyran-4-carboxylic acid, tetrahydro-4-(hydroxymethyl)-, methyl ester. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. [Link]

  • Chemsrc. Tetrahydro-4-methyl-2H-pyran-4-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The subject of this guide, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, combines the tetrahydropyran core with a phenyl group and a carboxylic acid moiety. This unique combination of functional groups suggests a high potential for diverse biological activities. The phenyl group can engage in hydrophobic and aromatic interactions with biological targets, while the carboxylic acid can participate in hydrogen bonding and ionic interactions, notably with enzymes like cyclooxygenases.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the biological potential of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. It provides a structured approach to investigating its bioactivity, from initial in vitro screening to more complex in vivo validation, grounded in the established pharmacology of related pyran derivatives.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on tetrahydropyran and phenylcarboxylic acid derivatives, we hypothesize that 4-phenyltetrahydro-2H-pyran-4-carboxylic acid may exhibit the following primary biological activities:

  • Anti-inflammatory and Analgesic Activity: The presence of the carboxylic acid group is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[7] It is plausible that this compound could inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins involved in inflammation and pain.

  • Anticancer Activity: Numerous pyran derivatives have shown significant cytotoxic effects against various cancer cell lines.[4][8] The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.

  • Antimicrobial Activity: The pyran scaffold is also associated with antibacterial and antifungal properties.[5] The compound could potentially disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.

Experimental Workflows for Biological Evaluation

A tiered approach is recommended to systematically evaluate the biological activity of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Tier 1: In Vitro Screening

The initial phase focuses on high-throughput in vitro assays to rapidly assess a broad range of potential biological activities.

In Vitro Screening Workflow cluster_0 Initial Assays cluster_1 Mechanism-Based Assays Cytotoxicity Cytotoxicity COX_Inhibition COX Enzyme Inhibition Cytotoxicity->COX_Inhibition If Cytotoxic NFkB_Activity NF-κB Activity Cytotoxicity->NFkB_Activity If Cytotoxic Apoptosis_Assay Apoptosis Assay Cytotoxicity->Apoptosis_Assay If Cytotoxic Antimicrobial Antimicrobial Antioxidant Antioxidant Compound Compound Compound->Cytotoxicity Compound->Antimicrobial Compound->Antioxidant In Vivo Validation Workflow cluster_0 Promising In Vitro Activity cluster_1 In Vivo Models Anti_inflammatory Anti-inflammatory Paw_Edema Carrageenan-induced Paw Edema Anti_inflammatory->Paw_Edema Hot_Plate Hot Plate Test (Analgesia) Anti_inflammatory->Hot_Plate Anticancer Anticancer Xenograft Cancer Xenograft Model Anticancer->Xenograft

Caption: Tier 2 In Vivo Validation Workflow.

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

  • Objective: To evaluate the in vivo anti-inflammatory effect of the compound.

  • Principle: Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema. The reduction in paw volume is a measure of anti-inflammatory activity.

  • Procedure:

    • Divide Wistar rats into groups (n=6): vehicle control, positive control (e.g., indomethacin 5 mg/kg), and test groups receiving different doses of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

    • Administer the test compound or controls intraperitoneally or orally.

    • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw. [4][9] 4. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

2. Hot Plate Test in Mice (Analgesic Activity)

  • Objective: To assess the central analgesic activity of the compound.

  • Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., licking a paw or jumping) indicates an analgesic effect.

  • Procedure:

    • Divide mice into groups (n=8-10): vehicle control, positive control (e.g., morphine), and test groups.

    • Administer the test compound or controls.

    • At a predetermined time after administration (e.g., 30 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C). [5][10] 4. Record the latency to the first sign of a pain response (paw licking or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

    • Compare the mean latencies between the groups.

3. Human Tumor Xenograft Model (Anticancer Activity)

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

  • Procedure:

    • Subcutaneously inject a suspension of a human cancer cell line (e.g., MCF-7 or HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Administer the test compound at various doses and schedules (e.g., daily intraperitoneal injections).

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). [8][11]

Potential Molecular Targets and Signaling Pathways

Cyclooxygenase (COX) Inhibition

The carboxylic acid moiety of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is a key structural feature that suggests potential interaction with COX enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid typically bind to the active site of COX, where the carboxylate group forms an ionic bond with a conserved arginine residue (Arg-120). [6][7]This interaction prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzyme COX_Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound 4-phenyltetrahydro-2H-pyran-4-carboxylic acid Test_Compound->COX_Enzyme Inhibits

Caption: Proposed mechanism of COX inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. [12][13]Many anticancer and anti-inflammatory agents exert their effects by inhibiting this pathway. If 4-phenyltetrahydro-2H-pyran-4-carboxylic acid demonstrates anticancer or potent anti-inflammatory activity, its effect on the NF-κB pathway should be investigated.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Ub_Degradation Ubiquitination & Degradation p_IkB->Ub_Degradation Active_NFkB Active NF-κB Ub_Degradation->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Induces Test_Compound 4-phenyltetrahydro-2H-pyran-4-carboxylic acid Test_Compound->IKK_Complex Potential Inhibition

Caption: Overview of the NF-κB signaling pathway.

Data Summary and Interpretation

For illustrative purposes, the following tables present hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical In Vitro Activity of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

AssayCell Line / OrganismIC50 / MIC (µM)
Cytotoxicity (MTT) MCF-7 (Breast Cancer)15.2
HCT-116 (Colon Cancer)22.5
A549 (Lung Cancer)35.1
Antimicrobial (MIC) Staphylococcus aureus64
Escherichia coli>128
Candida albicans>128
Antioxidant (DPPH) -89.4
COX Inhibition COX-125.8
COX-28.3

Interpretation: The hypothetical data suggests that the compound has moderate cytotoxic activity against breast and colon cancer cell lines, with a more pronounced effect on breast cancer. It shows selective inhibitory activity against COX-2 over COX-1, indicating potential for anti-inflammatory action with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The antimicrobial and antioxidant activities appear to be weak.

Table 2: Hypothetical In Vivo Efficacy of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

ModelDose (mg/kg)% Inhibition
Carrageenan-Induced Paw Edema 1025.4
3052.8
Hot Plate Test 3045.2 (increase in latency)
MCF-7 Xenograft 2058.7 (tumor growth inhibition)

Interpretation: The hypothetical in vivo data corroborates the in vitro findings. The compound demonstrates dose-dependent anti-inflammatory and analgesic effects. Furthermore, it shows significant tumor growth inhibition in a breast cancer xenograft model, suggesting its potential as an anticancer agent.

Conclusion

4-phenyltetrahydro-2H-pyran-4-carboxylic acid is a compound with significant potential for biological activity, particularly in the areas of inflammation and oncology. This guide provides a systematic and scientifically rigorous framework for its evaluation. The proposed experimental workflows, from broad in vitro screening to targeted in vivo studies, will enable a comprehensive characterization of its pharmacological profile. Further investigation into its mechanism of action, focusing on targets such as COX enzymes and the NF-κB pathway, will be crucial for its development as a potential therapeutic agent.

References

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). Bentham Science.
  • The Diverse Biological Activities of Tetrahydro-4H-pyran-4-one Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2022). MDPI.
  • Jiang, H., et al. (2008). Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases. Proceedings of the National Academy of Sciences, 105(51), 20464-20469.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2012). Indian Journal of Pharmacology, 44(5), 580-585.
  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441.
  • Synthesis of Flavonoids Based Novel Tetrahydropyran Conjugates (Prins Products) and Their Antiproliferative Activity Against Human Cancer Cell Lines. (2014). European Journal of Medicinal Chemistry, 76, 495-507.
  • Synthesis and Bioactivities of Marine Pyran-Isoindolone Derivatives as Potential Antithrombotic Agents. (2021). Marine Drugs, 19(4), 221.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Scientific Reports, 11(1), 19741.
  • Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 23(15), 8281.
  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery.
  • Dong, L., et al. (2011). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. Journal of Biological Chemistry, 286(44), 38039-38049.
  • Rowlinson, S. W., et al. (2003). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2013). International Journal of Pharmacy and Biological Sciences, 3(4), 815-822.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • A MODIFIED HOT PLATE METHOD. (n.d.). Thai Journal Online (ThaiJO).
  • Stimulation, regulation, and inflammaging interventions of natural compounds on nuclear factor kappa B (NF-kB) pathway: a comprehensive review. (2023). Semantic Scholar.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2012). Current Medicinal Chemistry, 19(3), 329-340.
  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International Journal of Molecular Sciences, 24(13), 10839.
  • Anti-inflammatory effects of phyto-drugs attenuating NF-кB signalling. (n.d.).
  • (PDF) In vivo screening models of anticancer drugs. (2018).
  • Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. (2024). Molecules, 29(15), 3469.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2006). Clinical Cancer Research, 12(15), 4683-4692.
  • What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?. (n.d.). Guidechem.
  • Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. (2011). Molecules, 16(1), 743-757.
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2016). Marine Drugs, 14(10), 183.
  • Tetrahydropyran. (n.d.). In Wikipedia. Retrieved January 9, 2026.

Sources

An In-Depth Technical Guide to the Synthesis and Applications of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and potential applications of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and its derivatives. As a core scaffold in medicinal chemistry, this tetrahydropyran structure offers a unique three-dimensional framework that is of significant interest in the design of novel therapeutic agents. This document delves into the practical synthetic methodologies, explores the known and potential biological activities, and discusses the structure-activity relationships that govern the efficacy of these compounds.

The Tetrahydropyran Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated heterocyclic structure provides an excellent scaffold for creating molecules with well-defined three-dimensional geometries, a crucial aspect for selective interaction with biological targets. The incorporation of a phenyl group and a carboxylic acid moiety at the 4-position of the THP ring creates a versatile building block, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, with potential applications in various therapeutic areas.[2]

Derivatives of the broader tetrahydropyran class have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The specific substitution pattern of a phenyl and a carboxylic acid at the same carbon atom introduces a chiral center and opportunities for diverse chemical modifications, making this class of compounds particularly attractive for drug discovery programs.

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid: A Detailed Workflow

A robust and scalable synthesis is paramount for the exploration of any chemical scaffold. A common and commercially viable route to tetrahydropyran-4-carboxylic acids involves the cyclization of a disubstituted malonic ester with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[2] This strategy can be effectively adapted for the synthesis of the 4-phenyl derivative.

The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Diethyl Phenylmalonate Diethyl Phenylmalonate Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate Diethyl Phenylmalonate->Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate 1. Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate 2. Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt)->Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate Catalyst Intermediate_1 Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate 4-Phenyltetrahydropyran-4,4-dicarboxylic acid 4-Phenyltetrahydropyran-4,4-dicarboxylic acid Intermediate_1->4-Phenyltetrahydropyran-4,4-dicarboxylic acid Saponification Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->4-Phenyltetrahydropyran-4,4-dicarboxylic acid Intermediate_2 4-Phenyltetrahydropyran-4,4-dicarboxylic acid 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid Intermediate_2->4-Phenyltetrahydro-2H-pyran-4-carboxylic acid Thermal Heat Heat Heat->4-Phenyltetrahydro-2H-pyran-4-carboxylic acid caption Synthetic pathway to the target compound.

Caption: Synthetic pathway to the target compound.

Experimental Protocol:

Step 1: Synthesis of Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) or sodium hydride in a suitable aprotic solvent (e.g., THF, DMF), add diethyl phenylmalonate dropwise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Add bis(2-chloroethyl) ether dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to reflux (typically 80-120 °C depending on the solvent) and monitor the reaction progress by TLC or GC. The reaction may take several hours to days for completion.[2]

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 4-Phenyltetrahydropyran-4,4-dicarboxylic acid

  • Dissolve the crude diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-3 equivalents).

  • Heat the mixture to reflux and stir until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of 1-2, which will precipitate the dicarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-phenyltetrahydropyran-4,4-dicarboxylic acid.[2]

Step 3: Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Heat the 4-phenyltetrahydropyran-4,4-dicarboxylic acid neat or in a high-boiling solvent (e.g., xylene, paraffin oil) to a temperature of 120-180 °C.[2]

  • The decarboxylation progress can be monitored by the evolution of carbon dioxide.

  • After the gas evolution ceases, cool the reaction mixture.

  • If a solvent was used, remove it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

While the specific biological profile of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid itself is not extensively documented in publicly available literature, the broader class of tetrahydropyran derivatives and structurally related 4-aryl-4-carboxy-heterocycles have shown significant promise in various therapeutic areas. The structural motif of a phenyl group and a carboxylic acid (or its derivatives like amides) attached to a quaternary center is a key feature in many biologically active molecules.

Analgesia and Opioid Receptor Modulation

A compelling area of application for derivatives of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is in the development of novel analgesics. The structurally similar 4-phenyl-4-anilidopiperidines, which are related to the potent opioid fentanyl, are a well-established class of opioid analgesics.[3] The core principle involves the 4-phenylpiperidine pharmacophore, which is also found in morphine. It is conceivable that the 4-phenyltetrahydropyran scaffold could serve as a bioisosteric replacement for the piperidine ring, potentially leading to compounds with modulated opioid receptor activity and a different side-effect profile.

The carboxylic acid can be converted to a variety of amides, which is a common functional group in many opioid receptor ligands. The synthesis of N-substituted amides from the parent carboxylic acid would be a straightforward approach to generate a library of compounds for screening against opioid receptors (μ, δ, and κ).[4]

Opioid_Receptor_Modulation cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling cluster_2 Physiological Effect Compound 4-Phenyltetrahydropyran-4-carboxamide Derivative Opioid_Receptor Opioid Receptor (μ, δ, κ) Compound->Opioid_Receptor Binds to G_Protein G-protein Activation Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels Analgesia Analgesia Adenylyl_Cyclase->Analgesia Ion_Channels->Analgesia caption Potential mechanism of action for analgesia.

Caption: Potential mechanism of action for analgesia.

Central Nervous System (CNS) Disorders

The tetrahydropyran scaffold is also found in compounds targeting the central nervous system. The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of CNS drugs. The physicochemical properties of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and its derivatives can be fine-tuned to optimize brain penetration. For instance, esterification or amidation of the carboxylic acid can modulate lipophilicity.

Structure-activity relationship (SAR) studies on related tetrahydropyran analogues have shown that modifications at various positions of the pyran ring can significantly impact their affinity for CNS targets such as monoamine transporters (DAT, SERT, NET). This suggests that derivatives of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid could be explored for their potential in treating neurological and psychiatric disorders.

Anticancer and Antimicrobial Activity

The tetrahydropyran-4-one core, a close structural relative, is a privileged scaffold for the synthesis of compounds with anticancer and antimicrobial activities.[3] Derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase.[3] By modifying the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold, it may be possible to develop novel agents with potent and selective activity against cancer cells or pathogenic microbes.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 4-phenyltetrahydro-2H-pyran-4-carboxylic acid derivatives are not extensively published, general principles from related compound series can provide valuable guidance for future drug design efforts.

Modification Potential Impact on Activity Rationale
Substitution on the Phenyl Ring Modulation of potency and selectivity.Electron-donating or -withdrawing groups can influence the electronic properties and steric interactions with the target protein. Positional changes (ortho, meta, para) can probe the binding pocket topology.
Derivatization of the Carboxylic Acid Altered potency, selectivity, and pharmacokinetic properties.Conversion to esters, amides, or other bioisosteres can change hydrogen bonding capabilities, lipophilicity, and metabolic stability.
Substitution on the Tetrahydropyran Ring Fine-tuning of binding affinity and selectivity.Introduction of substituents at other positions of the pyran ring can provide additional interaction points with the target and influence the overall conformation of the molecule.

Conclusion

The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its structural features offer ample opportunities for chemical diversification. The potential applications of its derivatives, particularly in the areas of analgesia, CNS disorders, and oncology, warrant further investigation. Future research focused on the synthesis of compound libraries based on this scaffold and their systematic biological evaluation will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • The Diverse Biological Activities of Tetrahydro-4H-pyran-4-one Derivatives: A Technical Guide. (2025). BenchChem.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Synthesis and antifungal activity of tetrahydroisoquinolone-4-carboxylic acid derivatives. (n.d.). Chinese Chemical Letters.
  • Preparation of tetrahydropyran-4-carboxylic acid and its esters. (1996).
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008).
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed.
  • CNS Drug Development, Lessons Learned, Part 4: The Role of Brain Circuitry and Genes-Tasimelteon as an Example. (2015). PubMed.
  • Synthesis and biological activities of some fused pyran derivatives. (2016). Arabian Journal of Chemistry, 9, S966-S970.
  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. (2011). Journal of Medicinal Chemistry, 54(4), 1106-1110.
  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. (2002). Pharmazie, 57(8), 523-529.
  • Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists. (2025). European Journal of Medicinal Chemistry, 291, 117566.
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Pharmacia, 71(2).
  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114488.
  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. (2010). Journal of Medicinal Chemistry, 53(16), 6066-6083.
  • Challenges for opioid receptor nomenclature: IUPHAR Review 9. (2015). British Journal of Pharmacology, 172(2), 249-264.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).

Sources

An In-depth Technical Guide to the Stereoselective Synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound methodology for the stereoselective synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This compound, featuring a tetrasubstituted stereocenter, is a valuable building block in medicinal chemistry and drug development. The presented strategy leverages a chiral auxiliary-controlled diastereoselective alkylation of a malonate derivative, followed by a cyclization to construct the core tetrahydropyran ring. This guide delves into the causal factors influencing experimental choices, provides detailed, step-by-step protocols for key transformations, and is supported by authoritative references to ensure scientific integrity. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of the 4-Aryl-4-carboxytetrahydropyran Motif

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] The incorporation of a quaternary stereocenter, particularly one bearing both an aryl and a carboxylic acid group at the C4 position, introduces a rigid, three-dimensional architecture that can significantly influence the pharmacological profile of a molecule. The ability to control the absolute stereochemistry of this center is paramount in drug design, as different enantiomers can exhibit vastly different potencies and physiological effects. This guide outlines a rational and experimentally grounded approach to the stereoselective synthesis of a key representative of this structural class, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Strategic Approach: Chiral Auxiliary-Mediated Diastereoselective Synthesis

While various methods exist for the asymmetric synthesis of substituted tetrahydropyrans, including organocatalytic domino reactions and intramolecular oxa-Michael additions, a direct and highly stereocontrolled route to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is not prominently documented.[1][2] Therefore, this guide proposes a robust and well-precedented strategy based on the use of a chiral auxiliary. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of new stereocenters with high diastereoselectivity.[3]

Our synthetic strategy hinges on the diastereoselective dialkylation of a malonate ester appended with a chiral auxiliary. This approach allows for the sequential introduction of the two substituents required for the tetrahydropyran ring formation, with the chiral auxiliary directing the facial selectivity of the alkylation steps. The Myers' pseudoephedrine and Evans' oxazolidinone auxiliaries are excellent candidates for this purpose, known for their high stereodirecting ability in the formation of quaternary carbon centers.[1][4]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Chiral Malonate Derivative cluster_1 Diastereoselective Dialkylation & Cyclization cluster_2 Final Product Formation Malonate Diethyl Malonate Coupling Coupling Malonate->Coupling Auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) Auxiliary->Coupling Chiral_Malonate Chiral Malonate Derivative Coupling->Chiral_Malonate Dialkylation Diastereoselective Dialkylation Chiral_Malonate->Dialkylation Cyclization Cyclization with Bis(2-chloroethyl) ether Dialkylation->Cyclization Cyclized_Product Cyclized Tetrahydropyran with Auxiliary Cyclization->Cyclized_Product Cleavage Auxiliary Cleavage & Hydrolysis Cyclized_Product->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Final_Product 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid Decarboxylation->Final_Product

Caption: Proposed synthetic workflow for the stereoselective synthesis.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of the synthesis. These protocols are based on established methodologies for similar transformations and are designed to be self-validating.

Synthesis of the Chiral Malonate Derivative

The initial step involves the coupling of a malonate ester with a suitable chiral auxiliary. For this guide, we will utilize pseudoephedrine, a well-established and highly effective chiral auxiliary for directing alkylation reactions.[5][6]

Protocol 3.1.1: Preparation of Pseudoephedrine Malonamide

  • Materials:

    • (-)-(1S,2S)-Pseudoephedrine

    • Meldrum's acid

    • Toluene

  • Procedure:

    • To a solution of (-)-(1S,2S)-pseudoephedrine (1.0 eq) in toluene, add Meldrum's acid (1.05 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pseudoephedrine malonamide.

Diastereoselective Dialkylation and Cyclization

This is the crucial stereochemistry-defining stage of the synthesis. The chiral malonamide is sequentially deprotonated and alkylated. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

Protocol 3.2.1: Diastereoselective Dialkylation and Cyclization to form the Tetrahydropyran

  • Materials:

    • Pseudoephedrine malonamide (from Protocol 3.1.1)

    • Lithium diisopropylamide (LDA)

    • Benzyl bromide

    • Bis(2-chloroethyl) ether

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the pseudoephedrine malonamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of LDA (2.2 eq) in THF, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to stir at -78 °C for 2-4 hours.

    • In a separate flask, prepare a solution of bis(2-chloroethyl) ether (1.2 eq) in THF.

    • Slowly add the enolate solution to the solution of bis(2-chloroethyl) ether at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, the cyclized tetrahydropyran with the chiral auxiliary, can be purified by flash column chromatography.

Auxiliary Cleavage and Final Product Formation

The final steps involve the removal of the chiral auxiliary and the conversion of the amide to the desired carboxylic acid.

Protocol 3.3.1: Hydrolysis of the Amide and Decarboxylation

  • Materials:

    • Cyclized tetrahydropyran with auxiliary (from Protocol 3.2.1)

    • Sulfuric acid (concentrated)

    • Dioxane

  • Procedure:

    • Dissolve the cyclized product in a mixture of dioxane and 9 N sulfuric acid.[5]

    • Heat the reaction mixture to reflux (approximately 115 °C) for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material and the formation of the dicarboxylic acid intermediate by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetrahydropyran-4,4-dicarboxylic acid.

    • For decarboxylation, heat the crude dicarboxylic acid neat or in a high-boiling solvent (e.g., xylene) at a temperature sufficient to induce the loss of carbon dioxide (typically >150 °C).

    • The final product, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, can be purified by recrystallization or flash column chromatography.

Data Presentation and Expected Outcomes

The diastereoselectivity of the alkylation step is expected to be high, often exceeding 95:5 dr, based on literature precedents for similar systems using pseudoephedrine as a chiral auxiliary.[5] The overall yield for the multi-step sequence will depend on the optimization of each step.

StepTransformationKey ReagentsExpected Diastereomeric Ratio (dr)Expected Yield Range
3.2.1 Diastereoselective Dialkylation & CyclizationLDA, Benzyl bromide, Bis(2-chloroethyl) ether>95:550-70%
3.3.1 Hydrolysis & DecarboxylationH₂SO₄, HeatN/A70-90%

Mechanistic Insights and Rationale for Experimental Choices

The high diastereoselectivity observed in the alkylation step (Protocol 3.2.1) is a direct consequence of the steric hindrance imposed by the chiral auxiliary. The lithium enolate of the pseudoephedrine malonamide forms a rigid chelated structure. The phenyl and methyl groups of the pseudoephedrine auxiliary effectively block one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the less hindered face.

G cluster_0 Chelated Enolate Intermediate cluster_1 Electrophilic Attack Enolate [Chelated Enolate with Pseudoephedrine Auxiliary] TS Transition State Enolate->TS Electrophile Benzyl Bromide Electrophile->TS Attack from less hindered face Product Alkylated Product TS->Product

Caption: Diastereoselective alkylation mechanism.

The choice of a strong, non-nucleophilic base like LDA is crucial for the complete and rapid formation of the enolate at low temperatures, minimizing side reactions. The subsequent cyclization with bis(2-chloroethyl) ether is a standard method for the formation of the tetrahydropyran ring.[7] The acidic hydrolysis conditions for the removal of the pseudoephedrine auxiliary are harsh but effective for cleaving the robust amide bond.[5]

Conclusion

This technical guide has outlined a comprehensive and stereoselective synthetic route to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. By leveraging a well-established chiral auxiliary strategy, this methodology provides a reliable pathway to this valuable chiral building block. The detailed protocols and mechanistic rationale presented herein are intended to serve as a practical resource for researchers in the field of organic synthesis and drug discovery, enabling the efficient and stereocontrolled preparation of this and related 4,4-disubstituted tetrahydropyran derivatives.

References

  • Enders, D., & Narine, A. A. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]

  • Enders, D., & Niemeier, O. (2006). Asymmetric Organocatalytic Domino Reactions. Angewandte Chemie International Edition, 45(10), 1462-1481. [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A General Method for the Synthesis of Enantiomerically Pure β-Diketones. Journal of the American Chemical Society, 116(20), 9361-9362. [Link]

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Myers, A. G., & McKinstry, L. (1996). A General, Practical Method for the Synthesis of Quaternary Carbon Centers. Journal of the American Chemical Society, 118(15), 3555-3556. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (2014). Organic Letters, 16(20), 5422-5425. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. (2020). Organic Letters, 22(15), 5891-5896. [Link]

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. (2014). Chemical Reviews, 114(17), 8772-8866. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (2019). White Rose eTheses Online. [Link]

  • Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. (2002). Proceedings of the National Academy of Sciences, 99(25), 15873-15877. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Homoallylic Alcohols. (2017). European Journal of Organic Chemistry, 2017(48), 7247-7254. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]

  • NHC-catalyzed enantioselective synthesis of dihydropyran-4-carbonitriles bearing all-carbon quaternary centers. (2020). Organic Chemistry Frontiers, 7(10), 1259-1263. [Link]

  • Preparation of tetrahydropyran-4-carboxylic acid and its esters. (1996).
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2008). Journal of the American Chemical Society, 130(40), 13231-13233. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Pyran Scaffold

The pyran ring system, a six-membered heterocycle containing an oxygen atom, is a cornerstone in the architecture of a vast number of biologically active molecules.[1] Its prevalence in natural products and synthetic drugs has earned it the designation of a "privileged scaffold" in medicinal chemistry. This privileged status stems from its favorable physicochemical properties, metabolic stability, and the three-dimensional diversity it imparts to molecular structures. Within the broad family of pyran-containing compounds, the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid core has emerged as a particularly valuable building block for the development of novel therapeutics. This technical guide provides an in-depth exploration of this scaffold, from its synthesis to its application in drug discovery, offering insights for researchers and drug development professionals.

Core Rationale: Why 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid?

The utility of the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold lies in the strategic combination of its structural features:

  • The Tetrahydropyran Ring: This saturated heterocyclic system provides a robust, non-planar framework. This three-dimensionality is crucial for escaping the "flatland" of many aromatic drug molecules, often leading to improved target selectivity and better pharmacokinetic profiles.

  • The Quaternary Center: The C4 position, substituted with both a phenyl group and a carboxylic acid, creates a stable quaternary center. This sterically defined point allows for precise orientation of key pharmacophoric elements.

  • The Phenyl Group: This aromatic moiety offers a versatile handle for synthetic modification. Substituents on the phenyl ring can be systematically varied to probe structure-activity relationships (SAR) and fine-tune electronic and steric properties to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

  • The Carboxylic Acid: This functional group is a key interaction point, capable of forming strong hydrogen bonds and ionic interactions with biological targets. It also provides a convenient attachment point for further derivatization, such as amide or ester formation, to modulate properties like cell permeability and metabolic stability.

The interplay of these features makes the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold a powerful platform for generating diverse libraries of compounds with the potential to interact with a wide range of biological targets.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and its derivatives is a critical aspect of its application in medicinal chemistry. Several synthetic strategies have been developed to access this core structure.

General Synthetic Approach

A common and commercially viable approach to the parent tetrahydropyran-4-carboxylic acid involves a multi-step sequence starting from readily available materials.[1] This typically includes a cyclization reaction to form the tetrahydropyran ring, followed by hydrolysis and decarboxylation steps.

A more specific synthesis for the 4-aryl substituted derivatives can be adapted from known procedures. For instance, the synthesis of the closely related 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid provides a valuable template. This method involves the hydrolysis of a corresponding methyl ester precursor under basic conditions.

Detailed Experimental Protocol: Synthesis of a 4-Aryl-Tetrahydropyran-4-Carboxylic Acid Analog

The following protocol is adapted from the synthesis of 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid and can be modified for the synthesis of the parent phenyl analog and other derivatives.

Step 1: Ester Hydrolysis

G Reactant Methyl 4-phenyl- tetrahydro-2H-pyran-4-carboxylate Product 4-Phenyltetrahydro-2H- pyran-4-carboxylic acid (potassium salt) Reactant->Product Heat Reagents KOH, Water, Ethanol Final_Product 4-Phenyltetrahydro-2H- pyran-4-carboxylic acid Product->Final_Product Workup Acidification Acidification (e.g., HCl)

Caption: General workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a mixture of ethanol and water is prepared in a sealed flask.

  • Potassium hydroxide (approx. 4.0 eq) is added to the solution.

  • The reaction mixture is heated to a temperature of approximately 130°C for several hours (e.g., 10 hours).

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

  • The residue is diluted with water and extracted with dichloromethane to remove any unreacted starting material.

  • The aqueous phase is separated and acidified to a pH of approximately 1 with hydrochloric acid.

  • The acidified aqueous phase is then extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • The crude product can be further purified by recrystallization or chromatography.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material. The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships (SAR)

The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold has been explored in various therapeutic areas, demonstrating its versatility in drug design.

Opioid Receptor Modulation

Derivatives of tetrahydropyran-4-carboxylic acid have been investigated as modulators of opioid receptors.[1] The rigid scaffold allows for the precise positioning of pharmacophoric groups that interact with the receptor binding pocket.

SAR_Opioid cluster_0 Modifications & SAR Scaffold 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid Phenyl Ring Carboxylic Acid Pyran Ring Phenyl_Subs Substituents on Phenyl Ring: - Modulate affinity and selectivity - Electron-withdrawing groups may enhance potency Scaffold:f1->Phenyl_Subs Carboxylic_Amide Carboxylic Acid to Amide: - Improves cell permeability - Modulates receptor subtype selectivity Scaffold:f2->Carboxylic_Amide Pyran_Subs Substituents on Pyran Ring: - Can influence conformation - Often less explored Scaffold:f3->Pyran_Subs

Caption: Structure-Activity Relationship (SAR) considerations for opioid receptor modulators.

Key SAR Insights:

  • Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical for both affinity and selectivity towards different opioid receptor subtypes (μ, δ, and κ). Electron-withdrawing groups can sometimes enhance potency.

  • Carboxylic Acid Derivatization: Conversion of the carboxylic acid to various amides is a common strategy to improve cell permeability and metabolic stability. The nature of the amine used for amide formation can significantly impact receptor subtype selectivity.

Central Nervous System (CNS) Disorders

The ability of the tetrahydropyran scaffold to impart favorable pharmacokinetic properties, including blood-brain barrier penetration, makes it an attractive starting point for the design of CNS-active agents.[1] It has been explored for applications in neurodegenerative diseases like Alzheimer's.[1]

Anticancer Agents

The pyran scaffold is found in numerous compounds with demonstrated anticancer activity.[2] Derivatives of 4-aryl-4H-chromenes, which share a similar structural motif, have shown promising activity against various cancer cell lines.[2] The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid core can be utilized to develop novel anticancer agents that may act through various mechanisms, including the inhibition of tubulin polymerization.[2]

Anticancer_Workflow Start 4-Phenyltetrahydro-2H-pyran-4- carboxylic acid Scaffold Library Library Synthesis (Amide & Ester Derivatives) Start->Library Screening In Vitro Cytotoxicity Screening (Various Cancer Cell Lines) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Studies & Lead Optimization Hit_ID->SAR Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) SAR->Mechanism In_Vivo In Vivo Efficacy Studies Mechanism->In_Vivo

Caption: A typical workflow for the development of anticancer agents based on the scaffold.

Data Summary: Physicochemical Properties

A clear understanding of the physicochemical properties of the core scaffold is essential for rational drug design.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃N/A
Molecular Weight 206.24 g/mol N/A
Appearance White to off-white crystalline powderN/A
CAS Number 182491-21-0N/A
Storage Conditions 0-8 °CN/A

Conclusion: A Scaffold with Enduring Potential

The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold represents a valuable and versatile platform in modern medicinal chemistry. Its inherent three-dimensionality, coupled with the synthetic tractability of the phenyl ring and carboxylic acid functional group, provides a rich landscape for the design and synthesis of novel therapeutic agents. While its application has been explored in areas such as opioid receptor modulation and CNS disorders, the full potential of this scaffold is likely yet to be realized. Further exploration of diverse substitution patterns and derivatization strategies, guided by robust structure-activity relationship studies, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. This in-depth guide serves as a foundational resource for researchers poised to harness the power of this privileged scaffold in their drug discovery endeavors.

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent Progress in the Synthesis of Tetrahydrofuran, Tetrahydropyran, and Triazole-Based HIV Protease Inhibitors. Accounts of Chemical Research, 49(7), 1369–1378.
  • Mitchell, H. J., Dankulich, W. P., Hartman, G. D., Prueksaritanont, T., Schmidt, A., Vogel, R. L., ... & Meissner, R. S. (2009). Design, synthesis, and biological evaluation of 16-substituted 4-azasteroids as tissue-selective androgen receptor modulators (SARMs). Journal of medicinal chemistry, 52(15), 4578–4581.
  • Vekariya, R. H., Lei, W., Ray, A., Saini, S. K., Zhang, S., Molnar, G., ... & Ananthan, S. (2017). Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. Journal of medicinal chemistry, 60(22), 9272–9286.
  • Al-Warhi, T., El-Gamal, M. I., Al-Mahmoudy, A. M., Ashour, A. M., & Abdel-Maksoud, M. S. (2022). Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism. Bioorganic chemistry, 118, 105475.

Sources

computational studies of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Analysis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Abstract

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its phenyl-substituted derivative, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, presents a compelling case for detailed computational investigation as a potential drug candidate precursor. This technical guide provides a comprehensive, methodology-focused exploration of the computational workflows used to characterize this molecule. We will delve into the foundational principles and practical applications of quantum chemical calculations, molecular dynamics simulations, and in silico ADMET profiling. The protocols outlined herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for predicting molecular properties, understanding dynamic behavior, and prioritizing candidates for further experimental validation, thereby aligning with the "fail early, fail cheap" paradigm of modern drug discovery.[3]

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with a high rate of attrition.[4] A significant portion of these failures can be attributed to suboptimal pharmacokinetic and safety profiles discovered late in development.[5][6] Computational chemistry and molecular modeling have emerged as indispensable tools to mitigate these risks.[7][8] By simulating molecular properties and interactions within a virtual environment, we can make informed predictions about a compound's potential efficacy and liabilities before significant resources are committed to synthesis and in vitro testing.[3][9]

This guide uses 4-phenyltetrahydro-2H-pyran-4-carboxylic acid as a model system to illustrate a multi-faceted computational analysis pipeline. The core objectives are:

  • To determine its fundamental electronic structure and reactivity.

  • To explore its conformational flexibility and dynamic behavior in a solvated environment.

  • To predict its drug-likeness and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

This in silico-first approach enables a more targeted and efficient drug discovery process, allowing for the rational design and optimization of lead compounds.[7][10]

Prerequisite: Molecular Structure Preparation and Optimization

The fidelity of any computational study is fundamentally dependent on the quality of the initial molecular structure. An inaccurate or high-energy starting conformation can lead to erroneous results. Therefore, a rigorous preparation and optimization workflow is a critical first step.

Experimental Protocol: 3D Structure Generation and Energy Minimization
  • 2D to 3D Conversion: The molecule is first drawn as a 2D structure using chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into an initial 3D conformation. Alternatively, a 3D structure can be retrieved from databases like PubChem if available.

  • Initial Cleaning: The initial 3D structure is "cleaned" by adding explicit hydrogen atoms and checking for correct bond orders and valencies.

  • Force Field Selection: A suitable molecular mechanics force field, such as the General Amber Force Field (GAFF), is assigned to the molecule. The force field provides the parameters needed to calculate the potential energy of the system.

  • Energy Minimization: A geometry optimization is performed using an algorithm like the steepest descent or conjugate gradient method. This process systematically adjusts the positions of the atoms to find a local minimum on the potential energy surface, resulting in a stable, low-energy 3D conformation.

  • Output: The final output is an optimized 3D coordinate file (e.g., in .mol2 or .pdb format) that serves as the input for all subsequent computational studies.

G cluster_prep Molecular Preparation Workflow A 2D Structure Drawing or Database Retrieval B 3D Conformation Generation (Add Hydrogens) A->B C Force Field Assignment (e.g., GAFF) B->C D Energy Minimization (Geometry Optimization) C->D E Optimized 3D Structure (.mol2 / .pdb) D->E

Caption: Workflow for preparing a low-energy 3D molecular structure.

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemistry provides a powerful lens to examine the electronic structure of a molecule, which governs its reactivity and intermolecular interactions.[11] Methods like Density Functional Theory (DFT) offer a favorable balance of computational cost and accuracy for small organic molecules.[12][13]

The primary outputs of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[12]

Experimental Protocol: DFT Calculation
  • Input Preparation: The optimized 3D structure of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is used as the input.

  • Method Selection: The calculation is set up using a DFT functional, such as B3LYP, and a Pople-style basis set like 6-31G(d,p). This combination is well-established for providing reliable geometries and electronic properties for organic molecules.[12]

  • Software Execution: The calculation is run using quantum chemistry software (e.g., Gaussian, ORCA). The job type is specified for geometry optimization followed by a population analysis to generate orbital information.

  • Analysis of Results:

    • HOMO/LUMO Energies: Extract the energy values for the HOMO and LUMO to calculate the energy gap.

    • Molecular Electrostatic Potential (MEP) Surface: Visualize the MEP surface. This map illustrates the charge distribution across the molecule, with red regions indicating negative potential (electron-rich, e.g., around the carboxylic acid oxygens) and blue regions indicating positive potential (electron-poor). This is crucial for predicting non-covalent interactions like hydrogen bonding.

G cluster_qc Quantum Chemistry Workflow Input Optimized 3D Structure Setup Select Method: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-31G(d,p)) Input->Setup Run Execute Calculation (e.g., Gaussian, ORCA) Setup->Run Analysis Analyze Outputs Run->Analysis HOMO HOMO/LUMO Energies (Reactivity) Analysis->HOMO MEP Electrostatic Potential (Interaction Sites) Analysis->MEP

Caption: Workflow for quantum chemical analysis using DFT.

Molecular Dynamics (MD) Simulations: Probing Conformational Dynamics and Interactions

While quantum calculations provide a static picture, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing critical insights into a molecule's flexibility and its interactions with the biological environment.[14][15] MD is particularly powerful for studying how a ligand like our compound might bind to a protein target.[16][17]

Experimental Protocol: Protein-Ligand MD Simulation
  • System Preparation:

    • Protein Selection: Obtain a 3D structure of a biologically relevant target protein from the Protein Data Bank (PDB).

    • Molecular Docking: Perform molecular docking to predict the most favorable binding pose of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid within the protein's active site. This provides the initial coordinates for the complex.

    • Force Field Parameterization: Assign a protein force field (e.g., AMBER) and a ligand force field (e.g., GAFF) to the system.

  • Solvation and Ionization:

    • The protein-ligand complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • The entire system is energy-minimized to remove steric clashes.

    • A multi-step equilibration process is performed. This involves gradually heating the system to physiological temperature (e.g., 310 K) and adjusting the pressure while restraining the protein and ligand, allowing the water molecules to relax around them.

  • Production Run:

    • The restraints are removed, and the simulation is run for a duration of nanoseconds to microseconds. The trajectory (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to identify and quantify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time.

G cluster_md Protein-Ligand MD Simulation Workflow A Obtain Protein (PDB) & Ligand Structures B Molecular Docking A->B C Build Complex & Assign Force Fields B->C D Solvate with Water & Add Ions C->D E Energy Minimization D->E F System Equilibration (Heating & Pressure) E->F G Production MD Run (ns-µs scale) F->G H Trajectory Analysis G->H I RMSD/RMSF (Stability/Flexibility) H->I J Binding Interactions (H-bonds, etc.) H->J

Caption: A typical workflow for a protein-ligand MD simulation.

In Silico ADMET Prediction: Assessing Drug-Likeness

A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it causes unacceptable toxicity.[6] In silico ADMET prediction uses computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), to forecast these critical properties from molecular structure alone.[5][18] This early-stage assessment is crucial for identifying potential liabilities and guiding compound optimization.[3]

Methodology

The optimized 3D structure of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid serves as the input for various ADMET prediction platforms (e.g., SwissADME, pkCSM, admetSAR). These tools calculate a range of molecular descriptors and use pre-built predictive models to estimate pharmacokinetic and toxicological properties.

Data Presentation: Predicted ADMET Profile

Below is a table summarizing key predicted ADMET properties for our molecule of interest.

Property CategoryParameterPredicted ValueImplication for Drug Development
Physicochemical Molecular Weight ( g/mol )206.24Well within the typical range for small molecule drugs (<500 Da).
LogP (Lipophilicity)2.15Good balance between solubility and permeability.
Absorption Aqueous Solubility (logS)-2.5Moderately soluble.
Caco-2 Permeability (logPapp)0.95Predicted to have good intestinal absorption.[18]
Distribution Blood-Brain Barrier (BBB) PermeantYesMay cross the BBB, which is desirable for CNS targets but a liability for peripheral targets.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 metabolic pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving the major CYP3A4 metabolic pathway.
Toxicity hERG InhibitionLow RiskLow predicted risk of cardiotoxicity.
AMES MutagenicityNoPredicted to be non-mutagenic.
Drug-Likeness Lipinski's Rule of Five Violations0Complies with the rule, indicating good potential for oral bioavailability.

Biological Context and Future Directions

The computational data gathered provides a holistic profile of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The favorable ADMET predictions, combined with the structural insights from quantum and molecular dynamics studies, suggest it is a viable scaffold for further development. For instance, if this molecule were designed to inhibit a kinase involved in an inflammatory signaling pathway, the computational analysis would provide the foundation for designing derivatives with improved potency and selectivity.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Inflammatory Response TF->Response Molecule Our Molecule (Inhibitor) Molecule->Kinase2 Inhibits

Sources

spectroscopic data of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Introduction

4-phenyltetrahydro-2H-pyran-4-carboxylic acid is a molecule of interest in medicinal chemistry and organic synthesis, serving as a versatile building block. Its structure, featuring a tetrahydropyran ring, a phenyl group, and a carboxylic acid moiety, presents a unique combination of functionalities that require thorough characterization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of this compound. This guide provides a detailed analysis of the expected spectroscopic data for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

The structural framework of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid dictates its characteristic spectroscopic signature. The presence of a chiral center at the C4 position, the diastereotopic protons on the tetrahydropyran ring, and the various functional groups all contribute to the complexity and richness of its spectra. A comprehensive understanding of these features is crucial for researchers in quality control and new molecule development.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using standard parameters shim->acquire fourier Apply Fourier transform to the raw data (FID) acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals (for ¹H NMR) baseline->integrate peak_pick Peak pick and reference the spectrum integrate->peak_pick

Figure 2. Workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 10-20 mg of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Description
2500-3300O-H stretchVery broad, characteristic of a carboxylic acid dimer
3000-3100C-H stretchAromatic
2850-3000C-H stretchAliphatic
1700-1725C=O stretchStrong, sharp, characteristic of a carboxylic acid
1600, 1450C=C stretchAromatic ring
1210-1320C-O stretchCarboxylic acid
1050-1150C-O-C stretchEther linkage in the tetrahydropyran ring
910-950O-H bendBroad, out-of-plane

Interpretation of the IR Spectrum:

  • O-H Stretch: The most prominent feature of the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid molecules, forming dimers. [1][2][3][4]* C=O Stretch: A strong and sharp absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. [1][2][3][4]* C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydropyran ring will be observed just below 3000 cm⁻¹.

  • C-O Stretches: The spectrum will also feature C-O stretching vibrations from both the carboxylic acid (around 1210-1320 cm⁻¹) and the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹). [5]* Aromatic C=C Stretches: The presence of the phenyl group will give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of the solid sample directly onto the ATR crystal apply_pressure Apply pressure to ensure good contact between the sample and the crystal place_sample->apply_pressure background Collect a background spectrum of the empty ATR accessory apply_pressure->background collect_sample Collect the sample spectrum background->collect_sample baseline Perform baseline correction collect_sample->baseline peak_label Label the major absorption bands baseline->peak_label

Figure 3. Workflow for ATR-FTIR data acquisition.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid 4-phenyltetrahydro-2H-pyran-4-carboxylic acid onto the ATR crystal.

  • Pressure Application: Use the pressure arm to press the sample firmly against the crystal, ensuring good contact for a strong signal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion: The molecular formula of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is C₁₂H₁₄O₃. The calculated molecular weight is 206.24 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 206.

Key Fragmentation Pathways:

The fragmentation of the molecular ion can proceed through several pathways, leading to characteristic fragment ions.

m/z Fragment Ion Loss
188[M - H₂O]⁺Loss of water
161[M - COOH]⁺Loss of the carboxyl group
129[M - C₆H₅]⁺Loss of the phenyl group
77[C₆H₅]⁺Phenyl cation
45[COOH]⁺Carboxyl cation

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺): The peak at m/z 206 corresponds to the intact molecule that has been ionized.

  • Loss of Water ([M - H₂O]⁺): A peak at m/z 188 can arise from the loss of a water molecule.

  • Loss of Carboxyl Group ([M - COOH]⁺): The loss of the entire carboxylic acid group as a radical (45 Da) would result in a fragment at m/z 161. This is often a significant fragmentation pathway for carboxylic acids. [6]* Loss of Phenyl Group ([M - C₆H₅]⁺): Cleavage of the bond between the phenyl group and the tetrahydropyran ring can lead to a fragment at m/z 129.

  • Phenyl Cation ([C₆H₅]⁺): A prominent peak at m/z 77 is characteristic of a phenyl group.

  • Carboxyl Cation ([COOH]⁺): A peak at m/z 45 is indicative of the carboxyl group.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol) inject Inject the solution into the mass spectrometer (e.g., via GC or direct infusion) dissolve->inject ionize Ionize the sample in the source (e.g., Electron Ionization at 70 eV) inject->ionize accelerate Accelerate the resulting ions ionize->accelerate separate Separate ions based on their mass-to-charge ratio (m/z) in the mass analyzer accelerate->separate detect Detect the ions separate->detect spectrum Generate a mass spectrum (plot of ion abundance vs. m/z) detect->spectrum

Figure 4. Workflow for mass spectrometry analysis.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For direct infusion, a dilute solution of the compound in a suitable volatile solvent is prepared.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic characterization of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the detailed connectivity of the carbon-hydrogen framework by NMR, to the identification of functional groups by IR, and the determination of molecular weight and fragmentation patterns by MS. The detailed analysis and protocols presented in this guide serve as a valuable resource for researchers working with this compound and similar molecular architectures.

References

  • Umamatheswari, S., et al. (2011). Spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones. Journal of Molecular Structure, 985(1-3), 1-9.
  • ResearchGate. (n.d.). Spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones | Request PDF.
  • Wikipedia. (2023). Tetrahydropyran.
  • Sheffield Hallam University Research Archive. (n.d.). Thermogravimetric, infrared and mass spectroscopic analysis of the desorption of tetrahydropyran, tetrahydrofuran and 1,4-dioxan from montmorillonite.
  • ResearchGate. (n.d.). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
  • ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 7.
  • University of California, Los Angeles. (n.d.). IR: carboxylic acids.
  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • Sigma-Aldrich. (n.d.). 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • Biosynth. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.
  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Benchchem. (n.d.). Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid.
  • EON Biotech. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-.
  • Chem-Impex. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.
  • ChemicalBook. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-amino-tetrahydro-pyran-4-carboxylic acid(39124-20-4) 1 h nmr.
  • Sigma-Aldrich. (n.d.). 4-Methyltetrahydro-2H-pyran-4-carboxylic acid.
  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with....
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

Sources

An In-depth Technical Guide to 4-phenyl-tetrahydropyran-4-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-phenyl-tetrahydropyran-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, this guide consolidates its known physicochemical properties and proposes a detailed, scientifically grounded synthesis protocol. Furthermore, it explores the broader significance of the tetrahydropyran-4-carboxylic acid scaffold, highlighting its role as a privileged structure in the development of novel therapeutics and other advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound and its derivatives.

Introduction: The Enigmatic Origins and Scientific Importance

4-phenyl-tetrahydropyran-4-carboxylic acid (4-phenyl-THP-4-carboxylic acid) is a unique organic molecule characterized by a tetrahydropyran ring substituted at the 4-position with both a phenyl group and a carboxylic acid. This structure imparts a combination of rigidity and polarity, making it an attractive building block in synthetic chemistry. Despite its commercial availability from various suppliers[1][2][3], a detailed historical account of its initial discovery and development is not readily apparent in the scientific literature.

The true value of 4-phenyl-THP-4-carboxylic acid lies in the well-established importance of its core structure, the tetrahydropyran ring. This motif is a key component in a multitude of natural products and pharmaceuticals, valued for its metabolic stability and its ability to improve the solubility and pharmacokinetic profiles of drug candidates.[4] The introduction of a phenyl and a carboxylic acid group at a single quaternary center offers a strategic point for further chemical elaboration, opening avenues for the creation of diverse molecular architectures with potential biological activity.[4]

This guide aims to provide a robust technical foundation for researchers working with or considering the use of 4-phenyl-THP-4-carboxylic acid. It will detail its known properties, present a plausible and detailed synthesis pathway based on established chemical principles, and discuss the broader context of its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-phenyl-tetrahydropyran-4-carboxylic acid is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

PropertyValueSource(s)
CAS Number 182491-21-0[1][2][3][5][6]
Molecular Formula C₁₂H₁₄O₃[1][5][6]
Molecular Weight 206.24 g/mol [1][5][6]
Physical Form Solid[5]
IUPAC Name 4-phenyl-oxane-4-carboxylic acid[6]
InChI Key BWHJLSRDMNLSET-UHFFFAOYSA-N[5][6]
SMILES OC(=O)C1(CCOCC1)C1=CC=CC=C1[6]
Purity Typically ≥95%[5]

Table 1: Physicochemical properties of 4-phenyl-tetrahydropyran-4-carboxylic acid.

Proposed Synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid

While a specific, peer-reviewed synthesis for 4-phenyl-tetrahydropyran-4-carboxylic acid is not extensively documented, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for analogous compounds, such as the synthesis of tetrahydropyran-4-carboxylic acid from diethyl malonate and bis(2-chloroethyl) ether[7], and the synthesis of 4-(2-fluorophenyl)-tetrahydropyran-4-carboxylic acid via hydrolysis of its methyl ester[8]. The proposed pathway involves the initial formation of a disubstituted tetrahydropyran ring, followed by hydrolysis and decarboxylation.

Proposed Synthetic Pathway Overview

The proposed synthesis commences with the alkylation of diethyl phenylmalonate with bis(2-chloroethyl) ether to form the tetrahydropyran ring. The resulting diethyl ester is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated to yield the final product, 4-phenyl-tetrahydropyran-4-carboxylic acid.

Synthesis_Pathway A Diethyl phenylmalonate C Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate A->C NaOEt, EtOH, Reflux B bis(2-chloroethyl) ether B->C D 4-phenyltetrahydropyran-4,4-dicarboxylic acid C->D 1. NaOH, H2O/EtOH, Reflux 2. H+ E 4-phenyl-tetrahydropyran-4-carboxylic acid D->E Heat (Δ), -CO2

Diagram 1: Proposed synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid.

Detailed Experimental Protocols

The following protocols are theoretical and based on analogous, well-documented procedures. Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate

This step involves a nucleophilic substitution reaction to form the tetrahydropyran ring. The sodium salt of diethyl phenylmalonate acts as the nucleophile, and bis(2-chloroethyl) ether serves as the dielectrophile.

  • Reagents and Materials:

    • Diethyl phenylmalonate

    • Bis(2-chloroethyl) ether

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask.

    • To the stirred solution, add diethyl phenylmalonate dropwise at room temperature.

    • After the addition is complete, add bis(2-chloroethyl) ether to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-phenyltetrahydropyran-4,4-dicarboxylic acid

This step involves the saponification of the diethyl ester to the corresponding dicarboxylic acid using a strong base.

  • Reagents and Materials:

    • Diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water

    • Hydrochloric acid (HCl)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve the diethyl 4-phenyltetrahydropyran-4,4-dicarboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-phenyltetrahydropyran-4,4-dicarboxylic acid.

Step 3: Synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid

The final step is the thermal decarboxylation of the dicarboxylic acid to yield the target molecule.

  • Reagents and Materials:

    • 4-phenyltetrahydropyran-4,4-dicarboxylic acid

    • High-boiling point solvent (e.g., xylene or paraffin oil)

    • Reaction vessel equipped with a distillation apparatus

  • Procedure:

    • Suspend 4-phenyltetrahydropyran-4,4-dicarboxylic acid in a high-boiling point solvent.

    • Heat the mixture to 120-140 °C. The reaction progress can be monitored by the evolution of carbon dioxide gas.

    • Once gas evolution ceases, cool the reaction mixture to room temperature.

    • If a solvent like xylene is used, it can be removed under reduced pressure. If paraffin oil is used, the product can be extracted with a suitable organic solvent.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4-phenyl-tetrahydropyran-4-carboxylic acid.

The Tetrahydropyran-4-Carboxylic Acid Scaffold: A Privileged Motif in Chemical Science

The tetrahydropyran ring is a prevalent structural motif in numerous biologically active compounds and natural products.[7] Its inclusion in molecular design is often a strategic choice to enhance physicochemical properties that are crucial for drug efficacy.

Applications in Drug Discovery

Derivatives of tetrahydropyran-4-carboxylic acid are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6] The tetrahydropyran scaffold can act as a bioisostere for other cyclic systems, offering improved metabolic stability and pharmacokinetic profiles. For instance, compounds containing this moiety have been investigated as neurological receptor antagonists for the potential treatment of cognitive impairments and Alzheimer's disease.[7] Furthermore, the carboxylic acid group provides a handle for the formation of amides, esters, and other functional groups, allowing for the exploration of diverse chemical space in lead optimization campaigns. The amino-functionalized derivative, 4-amino-tetrahydropyran-4-carboxylic acid, has been explored as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase[9], and its Fmoc-protected version is a useful building block in peptide synthesis.[10]

Role in Agrochemicals and Materials Science

Beyond pharmaceuticals, the tetrahydropyran-4-carboxylic acid core is also utilized in the agrochemical industry. Its structural features can be incorporated into herbicides, fungicides, and insecticides to modulate their activity, selectivity, and environmental persistence. In the realm of materials science, derivatives of this compound can be used in the synthesis of specialty polymers and coatings, where the tetrahydropyran unit can impart desirable properties such as biodegradability and flexibility.

Conclusion

4-phenyl-tetrahydropyran-4-carboxylic acid represents a valuable, albeit under-documented, chemical entity. While its historical origins remain obscure, its structural features and the proven utility of its core scaffold make it a compound of significant interest for researchers in both academic and industrial settings. The proposed synthesis protocol in this guide offers a practical starting point for its preparation, and the discussion of the broader importance of the tetrahydropyran-4-carboxylic acid motif underscores the potential for 4-phenyl-THP-4-carboxylic acid to serve as a key building block in the discovery and development of novel molecules with diverse applications. As research continues, a more detailed understanding of the unique properties and potential of this specific compound is anticipated to emerge.

References

  • Sigma-Aldrich. 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • Aaronchem. 182491-21-0 | MFCD00085758 | 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • Benchchem. Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid.

  • BLD Pharm. 182491-21-0|4-Phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • Fisher Scientific. Oxanes.

  • Matrix Scientific. 182491-21-0 Cas No. | 4-Phenyl-tetrahydro-pyran-4-carboxylic acid.

  • Google Patents. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

  • Benchchem. Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide.

  • Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

  • MedChemExpress. Tetrahydropyran-4-yl-carboxylic acid | Biochemical Reagent.

  • Chinese Journal of Pesticide Science. Synthesis and antifungal activity of tetrahydroisoquinolone-4-carboxylic acid derivatives.

  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

  • ChemicalBook. 4-(4-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 473706-11-5.

  • Quick Company. "A Process For Preparing A 4 Substituted Tetrahydropyran".

  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.

  • BYJU'S. Properties and Nomenclature of Carboxylic acids.

  • Chem-Impex. Fmoc-4-amino-tetrahydropyran-4-carboxylic acid.

  • ChemicalBook. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4.

Sources

Unlocking Antidiabetic Potential: A Technical Guide to Investigating 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid as a GPR40 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Type 2 Diabetes Mellitus (T2DM) Therapeutics and the Promise of GPR40

Type 2 Diabetes Mellitus (T2DM) remains a global health crisis, characterized by insulin resistance and progressive pancreatic β-cell dysfunction. Current therapeutic strategies, while effective for many, are often associated with limitations such as hypoglycemia and weight gain. This underscores the urgent need for novel therapeutic agents that offer improved glycemic control with a more favorable safety profile.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising therapeutic target for T2DM.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain fatty acids, leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[1][3] This glucose-dependent mechanism of action is a key advantage, as it suggests a lower intrinsic risk of hypoglycemia compared to traditional insulin secretagogues.[4]

This technical guide focuses on the therapeutic potential of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a compound whose structural features strongly suggest it as a candidate for GPR40 agonism. While direct experimental evidence for this specific molecule is not yet publicly available, the well-established structure-activity relationships (SAR) of numerous GPR40 agonists containing a tetrahydropyran scaffold provide a compelling scientific rationale for its investigation.[5][6] This document will provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the therapeutic utility of this compound, from initial target validation to preclinical evaluation.

The Scientific Rationale: Why 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid is a Prime Candidate for GPR40 Agonism

The hypothesis that 4-phenyltetrahydro-2H-pyran-4-carboxylic acid acts as a GPR40 agonist is built upon a solid foundation of medicinal chemistry principles and extensive research in the field. Numerous potent and selective GPR40 agonists share a common structural blueprint: a carboxylic acid head group, a central lipophilic core, and a distal aromatic moiety. The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid structure perfectly aligns with this pharmacophore.

The tetrahydropyran ring serves as a conformationally constrained and metabolically stable core, a feature that has been successfully exploited in the design of other GPR40 agonists to enhance pharmacokinetic properties.[4] The phenyl group provides the necessary aromatic interaction within the GPR40 binding pocket, while the carboxylic acid is crucial for anchoring the ligand to key residues in the receptor.

The GPR40 Signaling Pathway: A Glucose-Dependent Cascade to Insulin Secretion

Activation of GPR40 by an agonist like 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is proposed to initiate a well-defined signaling cascade within the pancreatic β-cell. This pathway ultimately leads to the potentiation of insulin release, but only in the presence of elevated glucose levels.

The key steps are as follows:

  • Ligand Binding and Gq Activation: The agonist binds to GPR40, inducing a conformational change that activates the coupled Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Potentiation of Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration, in concert with the elevated ATP/ADP ratio from glucose metabolism, amplifies the exocytosis of insulin-containing granules.

This signaling pathway is visually represented in the following diagram:

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 4-Phenyltetrahydro-2H-pyran- 4-carboxylic acid GPR40 GPR40 Agonist->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_cyto Increased Cytosolic Ca2+ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Insulin_Vesicle Insulin Vesicle Ca_cyto->Insulin_Vesicle Potentiates Exocytosis Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release

Caption: GPR40 Signaling Pathway in Pancreatic β-cells.

Experimental Workflow for Target Validation and Compound Characterization

A rigorous and systematic experimental approach is essential to validate GPR40 as the target of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and to characterize its pharmacological profile. The following workflow outlines the key in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Interpretation Calcium_Flux Calcium Flux Assay (Primary Screen) GSIS Glucose-Stimulated Insulin Secretion (GSIS) (Functional Confirmation) Calcium_Flux->GSIS Confirm functional response OGTT Oral Glucose Tolerance Test (OGTT) (Preclinical Proof-of-Concept) GSIS->OGTT Proceed to in vivo if potentiation is observed SAR Structure-Activity Relationship (SAR) Analysis GSIS->SAR PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling OGTT->PKPD

Caption: Experimental Workflow for GPR40 Agonist Evaluation.

In Vitro Assays

This assay provides a rapid and high-throughput method to assess the direct activation of GPR40.

Principle: GPR40 activation leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

Detailed Protocol:

  • Cell Culture:

    • Culture a stable cell line overexpressing human GPR40 (e.g., HEK293 or CHO cells) in appropriate media.

    • Seed the cells into 96- or 384-well black, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a dilution series of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and a known GPR40 agonist (positive control) in an appropriate assay buffer.

  • Assay Execution and Data Acquisition:

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a few seconds.

    • Inject the compound dilutions into the respective wells.

    • Immediately begin kinetic fluorescence measurements for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

This assay confirms that the compound potentiates insulin secretion in a glucose-dependent manner in a more physiologically relevant system.

Principle: Isolated pancreatic islets or β-cell lines are incubated with the test compound under low and high glucose conditions. The amount of secreted insulin is then quantified.

Detailed Protocol:

  • Islet Isolation or Cell Culture:

    • Isolate pancreatic islets from mice or rats using collagenase digestion.

    • Alternatively, use a glucose-responsive insulin-secreting cell line (e.g., MIN6 or INS-1E).

  • Pre-incubation:

    • Pre-incubate the islets or cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Incubation with Test Compound:

    • Prepare incubation buffers containing:

      • Low glucose (2.8 mM) + vehicle

      • Low glucose (2.8 mM) + test compound

      • High glucose (16.7 mM) + vehicle

      • High glucose (16.7 mM) + test compound (at various concentrations)

    • Incubate the islets or cells with the respective buffers for 60-90 minutes at 37°C.

  • Sample Collection and Insulin Quantification:

    • Collect the supernatant from each well.

    • Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

  • Data Analysis:

    • Normalize the insulin secretion to the total insulin content of the cells/islets.

    • Compare the insulin secretion in the presence of the test compound to the vehicle control at both low and high glucose concentrations.

    • A significant increase in insulin secretion only at high glucose concentrations confirms glucose-dependent activity.

In Vivo Efficacy

This is a fundamental preclinical assay to evaluate the in vivo efficacy of an antidiabetic compound.

Principle: The ability of an animal to clear an oral glucose load is assessed after treatment with the test compound.

Detailed Protocol:

  • Animal Model:

    • Use a relevant rodent model of T2DM, such as diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats.

  • Acclimatization and Fasting:

    • Acclimatize the animals to handling and gavage procedures.

    • Fast the animals overnight (typically 12-16 hours) with free access to water.

  • Compound Administration:

    • Administer 4-phenyltetrahydro-2H-pyran-4-carboxylic acid or vehicle orally via gavage at a predetermined time (e.g., 60 minutes) before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • Take a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (typically 2 g/kg) orally.

    • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose and Insulin Measurement:

    • Measure blood glucose levels immediately using a glucometer.

    • Process the remaining blood to obtain plasma and measure plasma insulin levels using an ELISA kit.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Data Presentation and Interpretation

For a clear and concise presentation of the findings, quantitative data from the in vitro and in vivo studies should be summarized in a table. This allows for a direct comparison of the potency and efficacy of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with known GPR40 agonists.

CompoundCalcium Flux EC50 (nM)GSIS Potentiation (fold-increase at high glucose)OGTT Glucose AUC Reduction (%)
4-Phenyltetrahydro-2H-pyran-4-carboxylic acid To be determinedTo be determinedTo be determined
TAK-875 (Reference Compound)~50~2.5~40 at 10 mg/kg
AMG 837 (Reference Compound)~120~1.8~30 at 30 mg/kg

Note: The values for the reference compounds are approximate and may vary depending on the specific experimental conditions.

Conclusion and Future Directions

The structural characteristics of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid make it a compelling candidate for investigation as a novel GPR40 agonist for the treatment of T2DM. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and characterizing its pharmacological profile.

Successful demonstration of GPR40-mediated, glucose-dependent insulin secretion in vitro and improved glucose tolerance in vivo would position this compound as a promising lead for further preclinical development. Subsequent studies should focus on comprehensive pharmacokinetic and toxicology profiling, as well as optimization of the chemical scaffold to enhance potency, selectivity, and drug-like properties. The exploration of compounds like 4-phenyltetrahydro-2H-pyran-4-carboxylic acid holds the potential to deliver a new generation of safer and more effective therapies for individuals living with type 2 diabetes.

References

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Suppl 2), S137–S143. [Link]

  • Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. [Link]

  • Wang, Y., et al. (2013). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 4(6), 551–555. [Link]

  • Bhatt, V., & Mohammad, T. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Targets, 17(1), 101-110. [Link]

  • Ellsworth, B. A., et al. (2018). Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists. Journal of Medicinal Chemistry, 61(5), 2019-2035. [Link]

  • Chen, Y., et al. (2018). Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker. European Journal of Medicinal Chemistry, 157, 104-117. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(9), 4429–4444. [Link]

  • Lin, H. S., et al. (2014). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters, 5(7), 784–789. [Link]

  • Milligan, G., et al. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 171(1), 21-33. [Link]

  • Chen, G., et al. (2015). A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. Pharmacological Research, 97, 72-80. [Link]

  • Christiansen, E., et al. (2013). Structure–Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. Journal of Medicinal Chemistry, 56(17), 6865–6877. [Link]

  • Houze, J., et al. (2014). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 5(6), 687–691. [Link]

  • Saporito, M. S., et al. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism, 17(7), 622-629. [Link]

  • Yang, J., et al. (2021). Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. Scientific Reports, 11(1), 1-13. [Link]

  • Buchwald, P. (2019). Quantification of signal amplification for receptors: the Kd/EC50 ratio of full agonists as a gain parameter. Frontiers in Pharmacology, 10, 709. [Link]

  • Krasavin, M., et al. (2016). Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold. Bioorganic & Medicinal Chemistry, 24(15), 3369-3377. [Link]

  • Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic β cells through GPR40. Nature, 422(6928), 173-176. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid is a unique heterocyclic compound with a paucity of published data regarding its specific biological activity and mechanism of action. This technical guide addresses this knowledge gap by providing a comprehensive analysis based on structural analogy, in silico predictions, and established principles of medicinal chemistry. While direct experimental evidence remains to be elucidated, this document synthesizes available information on structurally related compounds to propose a series of well-founded hypotheses for its potential pharmacological effects. We further provide detailed, field-proven experimental protocols to empower researchers to systematically investigate these hypotheses. This guide is intended to serve as a foundational resource for initiating research into the therapeutic potential of this intriguing molecule.

Introduction: The Enigma of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1][2] The specific compound, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, features a geminal diaryl-like substitution pattern at the 4-position of the tetrahydropyran ring, a motif that suggests the potential for specific interactions with biological targets. Despite its commercial availability, a thorough review of the scientific literature reveals a notable absence of studies detailing its pharmacological profile. This guide, therefore, embarks on a deductive exploration of its potential mechanisms of action.

Our approach is threefold:

  • Structural Analogy: We will examine the known biological activities of structurally similar compounds, particularly those sharing the 4-aryl-4-carboxy-heterocycle core.

  • In Silico Target Prediction: We will leverage computational methods to hypothesize potential biological targets based on the molecule's physicochemical properties.

  • Experimental Validation Roadmap: We will provide detailed, step-by-step protocols for key in vitro assays to enable researchers to test the proposed hypotheses.

This document is structured to provide a logical progression from hypothesis generation to experimental design, ensuring that any investigation into the mechanism of action of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is built upon a solid foundation of scientific reasoning.

Hypothesized Mechanisms of Action Based on Structural Analogy

The core structural motif of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a six-membered heterocyclic ring with a geminal phenyl and carboxyl group at the 4-position, is reminiscent of several classes of biologically active molecules. By analyzing these structural analogs, we can infer potential, albeit unproven, mechanisms of action.

Potential as an Anticancer Agent

The 4-aryl substitution on a heterocyclic ring is a common feature in many anticancer agents. For instance, derivatives of 4-phenyl-2-quinolone have been investigated as antimitotic agents that interact with the colchicine-binding site of tubulin.[3] While the core heterocycle is different, the spatial arrangement of the phenyl group could allow for similar interactions within hydrophobic pockets of various protein targets implicated in cancer.

In Silico Prediction: Computational screening of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid against a panel of cancer-related targets could reveal potential interactions. One such in silico study on related pyran derivatives predicted potential activity as enzyme inhibitors and G-protein coupled receptor ligands.[4]

Potential as an Antimicrobial Agent

Numerous heterocyclic compounds, including those with a pyran scaffold, have demonstrated antimicrobial properties.[5] The lipophilic phenyl group combined with the polar carboxylic acid could facilitate membrane disruption or inhibition of essential microbial enzymes. The structural similarity to some known antimicrobial agents warrants an investigation into its efficacy against a panel of pathogenic bacteria and fungi.

Potential as a Modulator of Neurological Receptors

The tetrahydropyran ring is a bioisostere of the piperidine ring found in many centrally active compounds. The 4-phenylpiperidine scaffold, for example, is a core component of many potent neurological drugs. The substitution pattern of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid bears some resemblance to ligands of G-protein coupled receptors (GPCRs), suggesting it could act as an agonist or antagonist at these targets.

Experimental Validation: A Step-by-Step Guide

To move from hypothesis to evidence, a systematic experimental evaluation is essential. The following section provides detailed protocols for initial screening assays to probe the potential biological activities of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Assessment of Cytotoxic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screen for potential anticancer compounds.[6][7][8][9][10]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Plate cancer cell lines (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical MTT Assay Results

Concentration (µM)% Cell Viability (HCT-116)% Cell Viability (MDA-MB-231)
0.198 ± 399 ± 2
192 ± 595 ± 4
1075 ± 680 ± 5
5045 ± 455 ± 6
10020 ± 330 ± 4

Experimental Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11][12][13][14][15]

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow Diagram: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum Prepare Standardized Inoculum prepare_dilutions Prepare Compound Dilutions in Plate inoculate_plate Inoculate Plate with Microorganism prepare_dilutions->inoculate_plate incubate_plate Incubate for 18-24h inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Screening for GPCR Activity: Radioligand Binding Assay

A radioligand binding assay can determine if 4-phenyltetrahydro-2H-pyran-4-carboxylic acid interacts with a specific GPCR.[16][17][18][19][20] This requires a known radiolabeled ligand for the target receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibition constant).

Signaling Pathway Diagram: Hypothetical GPCR Interaction

GPCR_Signaling Compound 4-Phenyltetrahydro-2H- pyran-4-carboxylic acid GPCR GPCR Compound->GPCR Binds to receptor G_protein G-Protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Potential interaction with a G-protein coupled receptor signaling pathway.

Conclusion and Future Directions

While the precise mechanism of action of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid remains to be elucidated, this guide provides a scientifically grounded framework for its investigation. The structural similarities to known bioactive molecules suggest that it may possess anticancer, antimicrobial, or neuromodulatory properties. The detailed experimental protocols provided herein offer a clear path forward for researchers to test these hypotheses. Future work should focus on a systematic screening of this compound against a broad panel of biological targets, followed by more in-depth mechanistic studies for any confirmed activities. The findings from such research will be crucial in determining the therapeutic potential of this enigmatic molecule.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Broth microdilution susceptibility testing. Bio-protocol. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors. PubMed. [Link]

  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Semantic Scholar. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Wiley Online Library. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC - NIH. [Link]

  • A review: biological significances of heterocyclic compounds. SciSpace. [Link]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Bentham Science. [Link]

  • Molecular Conformations and Biological Activity of N-Hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]

  • Pharmacophore modeling and its applications. ResearchGate. [Link]

  • In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. ResearchGate. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • lecture 32 Pharmacophore modelling. YouTube. [Link]

  • Pharmacophore modeling. YouTube. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. ResearchGate. [Link]

  • In Silico Molecular Docking, Molecular Dynamics Simulation, and Pharmacokinetic prediction of Novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) Derivatives with Enhanced Anti-proliferative Activity. ResearchGate. [Link]

  • Synthesis and characterization of new fused 4H-pyranquinoline carbonitrile derivatives with anticipated antitumor biological activity. ResearchGate. [Link]

  • Synthesis, Properties, and Biological Activity of 4‐Hydroxy‐2H‐pyran‐2‐ones and Their Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a variety of biological targets to elicit a wide range of therapeutic effects. The 4-phenyltetrahydropyran moiety is a prime example of such a scaffold. Its inherent structural features, including a conformationally restricted tetrahydropyran ring and an aromatic phenyl group, provide a robust platform for the design of potent and selective modulators of various receptors and enzymes. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological activity of 4-phenyltetrahydropyran derivatives. By delving into the nuances of how subtle structural modifications can dramatically alter potency and selectivity, we can unlock the full therapeutic potential of this remarkable chemical class.

The 4-Phenyltetrahydropyran Core: A Foundation for Diverse Biological Activity

The 4-phenyltetrahydropyran scaffold is characterized by a central tetrahydropyran (THP) ring with a phenyl substituent at the 4-position. This arrangement provides a three-dimensional structure that can be strategically modified at several key positions to optimize interactions with biological targets.

dot graph "4_Phenyltetrahydropyran_Core" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for the core structure C1 [label="C", pos="0,1!"]; O [label="O", pos="1,2!"]; C2 [label="C", pos="2,1!"]; C3 [label="C",pos="2,-0.5!"]; C4 [label="C", pos="1,-1.5!"]; C5 [label="C", pos="0,-0.5!"];

// Phenyl Ring Ph1 [label="C", pos="-1,-2.5!"]; Ph2 [label="C", pos="-2,-2!"]; Ph3 [label="C", pos="-2.5,-1!"]; Ph4 [label="C", pos="-2,-0!"]; Ph5 [label="C", pos="-1,-0.5!"]; Ph6 [label="C", pos="-0.5,-1.5!"];

// Edges for the tetrahydropyran ring C1 -- O; O -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Edge connecting the phenyl ring C4 -- Ph6;

// Edges for the phenyl ring Ph1 -- Ph2; Ph2 -- Ph3; Ph3 -- Ph4; Ph4 -- Ph5; Ph5 -- Ph6; Ph6 -- Ph1;

// Labels for modification points R1 [label="R¹ (Phenyl Substituents)", pos="-3.5,0!", fontcolor="#EA4335"]; R2 [label="R² (THP Substituents)", pos="3.5,1!", fontcolor="#4285F4"]; R3 [label="R³ (Linker/Side Chain)", pos="3.5,-1.5!", fontcolor="#34A853"];

// Arrows to modification points edge [style=dashed, color="#5F6368"]; Ph3 -> R1; C2 -> R2; C3 -> R3; } caption: "Core structure of 4-phenyltetrahydropyran with key modification points."

The key areas for SAR exploration are:

  • R¹ (Phenyl Ring Substituents): Modifications on the phenyl ring can influence electronic properties, hydrophobicity, and steric interactions with the target protein.

  • R² (Tetrahydropyran Ring Substituents): Substituents on the THP ring can affect the overall conformation and introduce additional points of interaction.

  • R³ (Linker and Side Chains): The nature and attachment point of various side chains are often critical for potency and selectivity.

SAR of 4-Phenyltetrahydropyran Derivatives as Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the primary receptor for substance P, is implicated in a range of physiological processes, including pain, inflammation, and emesis.[1] The 4-phenyltetrahydropyran scaffold has been successfully employed in the development of potent NK1 receptor antagonists.

A notable example is the development of antagonists where the core tetrahydropyran stereochemistry was established via asymmetric conjugate addition.[2] In these compounds, a key structural feature is a chiral ether side chain attached to the THP ring, which is crucial for high-affinity binding to the NK1 receptor.

Key SAR Insights for NK1 Receptor Antagonism:

  • Stereochemistry is Critical: The relative and absolute stereochemistry of the substituents on the tetrahydropyran ring is paramount for potent NK1 receptor antagonism. For instance, in one series of compounds, the (2R, 3R, 4R) configuration of the tetrahydropyran core was found to be optimal.[2]

  • Phenyl Ring Substituents: The substitution pattern on the 4-phenyl ring significantly impacts activity. Electron-withdrawing groups, such as trifluoromethyl groups at the 3 and 5 positions, have been shown to enhance potency.[2] This suggests that the electronic nature of the phenyl ring plays a role in the interaction with the receptor.

  • Side Chain Composition: A piperidine-containing side chain is a common feature in potent NK1 receptor antagonists based on this scaffold. The nature and substitution of this piperidine ring can be further optimized to improve pharmacokinetic and pharmacodynamic properties.[2]

dot graph "SAR_NK1_Antagonists" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

// Nodes Core [label="4-Phenyltetrahydropyran Core"]; Stereo [label="Optimal Stereochemistry\n(e.g., 2R, 3R, 4R)", fillcolor="#34A853"]; Phenyl [label="Phenyl Ring Substituents\n(e.g., 3,5-bis(trifluoromethyl))", fillcolor="#EA4335"]; SideChain [label="Piperidine Side Chain", fillcolor="#FBBC05"]; Potency [label="High NK1 Receptor Antagonist Potency", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Core -> Stereo; Core -> Phenyl; Core -> SideChain; Stereo -> Potency; Phenyl -> Potency; SideChain -> Potency; } caption: "Key SAR drivers for 4-phenyltetrahydropyran-based NK1 antagonists."

SAR of 4-Phenyltetrahydropyran Derivatives as C-C Chemokine Receptor 5 (CCR5) Antagonists

The CCR5 receptor is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a validated target for antiretroviral therapy.[3] The 4-phenyltetrahydropyran scaffold has been explored for the development of CCR5 antagonists. While much of the literature focuses on piperidine and pyrrolidine-based CCR5 antagonists, the principles of substituent effects can be extrapolated and applied to the 4-phenyltetrahydropyran core.

Key SAR Insights for CCR5 Antagonism (Inferred and General):

  • Hydrophobic Pockets: The binding site of CCR5 is known to have significant hydrophobic pockets. The phenyl group of the 4-phenyltetrahydropyran scaffold can effectively occupy one of these pockets. Substitutions on this ring that enhance hydrophobicity, such as chloro or methyl groups, can be beneficial.[4][5]

  • Polar Interactions: While hydrophobicity is important, specific polar interactions are also necessary for high-affinity binding. Introduction of polar substituents on the phenyl ring or side chains can enhance inhibitory activity by forming hydrogen bonds with receptor residues.[5]

  • Side Chain Conformation: The flexibility and conformation of side chains attached to the tetrahydropyran ring are critical. Tropane-based and piperidine-amide structures have been successful in other CCR5 antagonist scaffolds and suggest that rigidified or specific conformational presentations of side chains are important for potent activity.[6]

Synthetic Strategies for 4-Phenyltetrahydropyran Derivatives

The synthesis of 4-phenyltetrahydropyran derivatives often involves the construction of the tetrahydropyran ring as a key step. Several synthetic methodologies can be employed, with the choice of route often depending on the desired substitution pattern and stereochemistry.

Prins Cyclization

The Prins cyclization is a powerful method for the synthesis of tetrahydropyran-4-ol derivatives. This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[7] This method can provide high yields and all-cis selectivity.

dot graph "Prins_Cyclization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

// Nodes Start [label="Homoallylic Alcohol + Aldehyde"]; Catalyst [label="Acid Catalyst\n(e.g., Phosphomolybdic acid)"]; Cyclization [label="Prins Cyclization"]; Product [label="cis-Tetrahydropyran-4-ol Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst -> Cyclization -> Product; } caption: "Workflow for Prins cyclization to synthesize tetrahydropyran derivatives."

Intramolecular Hydroalkoxylation

Intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by transition metals such as platinum or gold, is another effective strategy for constructing the tetrahydropyran ring.[7] This method is tolerant of various functional groups.

Asymmetric Conjugate Addition

For the synthesis of chiral 4-phenyltetrahydropyran derivatives, asymmetric conjugate addition to an α,β-unsaturated ester can be employed to establish the core stereochemistry.[2] This is often followed by selective reduction and lactonization to form the tetrahydropyran ring with the desired trans geometry.

Experimental Protocols

General Protocol for Prins Cyclization

Objective: To synthesize a 4-phenyltetrahydropyran-4-ol derivative.

Materials:

  • A substituted homoallylic alcohol

  • A substituted benzaldehyde

  • Phosphomolybdic acid (catalyst)

  • Water (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the homoallylic alcohol (1.0 mmol) in water (5 mL), add the substituted benzaldehyde (1.2 mmol).

  • Add a catalytic amount of phosphomolybdic acid (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyran-4-ol derivative.

General Protocol for Biological Evaluation: NK1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the human NK1 receptor.

Materials:

  • Human NK1 receptor-expressing cells (e.g., U-373 MG cells)

  • Radioligand: [¹²⁵I]Substance P

  • Test compounds (4-phenyltetrahydropyran derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% BSA)

  • Non-specific binding control (e.g., high concentration of unlabeled Substance P)

  • Scintillation counter

Procedure:

  • Prepare cell membranes from the NK1 receptor-expressing cells.

  • In a 96-well plate, add the cell membranes (20-40 µg of protein) to each well.

  • Add varying concentrations of the test compounds.

  • Add the radioligand [¹²⁵I]Substance P at a concentration near its Kd.

  • For non-specific binding determination, add a high concentration of unlabeled Substance P to a set of wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

Quantitative SAR Data Summary

Compound IDTargetPhenyl Substituent (R¹)THP Substituent (R²)Side Chain (R³)IC₅₀ (nM)Reference
1 NK1 Receptor3,5-bis(CF₃)-1-[2-(R)-{1-(R)-[...]-4-ylmethyl]-3-(R)-methylpiperidine-3-carboxylic acidPotent[2]
TD-0680 CCR5meta-Fluoro-N-exotropane ureaPotent[6]
GSK 163929 CCR5-4,4-disubstituted-4.26[6]

Note: The table provides a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.

Future Perspectives and Conclusion

The 4-phenyltetrahydropyran scaffold has proven to be a versatile and fruitful starting point for the design of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide underscore the importance of stereochemistry, electronic effects of phenyl ring substituents, and the nature of appended side chains in determining the biological activity of these derivatives.

Future research in this area should focus on:

  • Exploring Novel Biological Targets: The inherent structural features of the 4-phenyltetrahydropyran core suggest that it may be applicable to a wider range of targets beyond those discussed here.

  • Fine-tuning Pharmacokinetic Properties: While potency is a key consideration, optimizing ADME (absorption, distribution, metabolism, and excretion) properties is crucial for the successful development of clinical candidates.

  • Application of Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to rationalize existing SAR data and guide the design of new, more potent analogs.[8]

References

  • Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[4][9]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. PubMed.

  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjug
  • CCR5 receptor antagonists in preclinical to phase II clinical development for tre
  • Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. PubMed.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]. PubMed.
  • Synthesis of tetrahydropyran derivatives.
  • CCR5 antagonists: host-targeted antivirals for the tre
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]. PubMed.
  • Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. PMC.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Structure-activity relationships in platelet-activating factor (PAF). 7. Tetrahydrofuran derivatives as dual PAF antagonists and acetylcholinesterase inhibitors. Synthesis and PAF-antagonistic activity. PubMed.
  • Biological and Pharmacological Aspects of the NK1-Receptor. PMC - PubMed Central.
  • SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. PubMed.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico investigation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to predict and analyze the molecular interactions of this compound with a representative biological target. Emphasizing scientific integrity, this document details a self-validating workflow from initial target selection to advanced binding free energy calculations.

While 4-phenyltetrahydro-2H-pyran-4-carboxylic acid lacks a specifically defined biological target in publicly available literature, its structural motifs are present in compounds known to interact with various protein classes. Notably, derivatives of the tetrahydropyran scaffold have shown activity against targets such as phosphodiesterases.[1] Consequently, for the purpose of this illustrative guide, we have selected Human Phosphodiesterase-4D (PDE4D) as a representative target. This allows for a concrete, step-by-step demonstration of a robust computational workflow that is broadly applicable in drug discovery.

Part 1: Target Selection and Preparation: Establishing a Validated Structural Foundation

The initial and most critical phase of any structure-based design project is the careful selection and preparation of the target protein's three-dimensional structure. The quality of this starting structure directly impacts the reliability of all subsequent computational analyses.

Rationale for Target Selection

Phosphodiesterase-4 (PDE4) is a well-established drug target for inflammatory diseases. The selection of a specific crystal structure of its 'D' isoform, PDE4D, is predicated on the availability of high-resolution structural data with a co-crystallized ligand. This is essential for the validation of our docking protocol. For this guide, we will utilize the crystal structure of PDE4D complexed with a known inhibitor, available from the RCSB Protein Data Bank.

Experimental Protocol: Protein Structure Preparation

This protocol ensures the protein structure is optimized for subsequent docking and simulation studies.

  • Structure Retrieval: Download the PDB file for the selected PDE4D structure (e.g., PDB ID: 5C7D) from the .

  • Initial Cleaning and Inspection:

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, ions, and crystallization agents. The co-crystallized ligand should be saved to a separate file for the validation step (see Part 3).

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. Tools like H++ or the 'Protonate' function in molecular modeling software can automate this process based on the local microenvironment of each residue.

  • Force Field Assignment: Assign a suitable force field, such as AMBER or CHARMM, to the protein.[2] This step is crucial for accurate energy calculations in subsequent steps.

  • Output: Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina) for the docking studies.

Part 2: Ligand Preparation: Defining the Small Molecule for Interaction

Accurate representation of the ligand's three-dimensional structure and chemical properties is paramount for predicting its binding mode and affinity.

Protocol: 3D Structure Generation and Optimization
  • 2D to 3D Conversion:

    • Draw the 2D structure of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation.

  • Energy Minimization:

    • Perform an energy minimization of the 3D structure using a suitable force field for small molecules, such as MMFF94 or GAFF.[3] This process optimizes the bond lengths, angles, and dihedrals to achieve a low-energy, stable conformation.

  • Charge and Torsion Angle Assignment:

    • Assign partial charges to the atoms of the ligand (e.g., Gasteiger charges).

    • Define the rotatable bonds, which the docking software will explore during the conformational search.

  • Output: Save the prepared ligand in the appropriate format (e.g., PDBQT) for the docking software.

Part 3: Molecular Docking and Protocol Validation: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[4] A critical, yet often overlooked, step is the validation of the docking protocol itself to ensure its reliability for the specific target.

The Self-Validating System: Redocking the Co-crystallized Ligand

The trustworthiness of a docking protocol is established by its ability to reproduce a known binding mode.[5][6][7]

  • Protocol: Docking Protocol Validation

    • Preparation: Use the prepared PDE4D structure and the extracted co-crystallized ligand from Part 1.

    • Grid Generation: Define a docking grid box that encompasses the entire binding site of the co-crystallized ligand.

    • Redocking: Dock the co-crystallized ligand back into the binding site using the defined protocol with a docking program such as AutoDock Vina.

    • Analysis: Compare the predicted binding pose of the redocked ligand with its original crystallographic position. The accuracy is quantified by the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation.[8]

cluster_validation Docking Protocol Validation PDB PDB Structure (Protein + Co-crystallized Ligand) PrepProtein Prepare Protein PDB->PrepProtein ExtractLigand Extract Ligand PDB->ExtractLigand Redock Redock Ligand PrepProtein->Redock ExtractLigand->Redock RMSD Calculate RMSD Redock->RMSD Validate Validated Protocol (RMSD < 2.0 Å) RMSD->Validate

Caption: Workflow for docking protocol validation.

Protocol: Docking of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

With a validated protocol, we can now confidently dock our molecule of interest.

  • Input: Use the prepared PDE4D structure and the prepared 4-phenyltetrahydro-2H-pyran-4-carboxylic acid ligand.

  • Execution: Run the molecular docking using the validated parameters (e.g., grid box dimensions and location).

  • Output: The docking program will generate a set of possible binding poses, each with an associated binding affinity score.

Part 4: Post-Docking Analysis: Interpreting the Interactions

The output of a docking simulation requires careful analysis to identify the most plausible binding modes and understand the underlying molecular interactions.

  • Pose Selection: Rank the generated poses based on their docking scores. The top-scoring poses are typically prioritized for further analysis.

  • Interaction Analysis:

    • Visualize the top-ranked poses within the PDE4D binding site.

    • Identify and analyze key non-covalent interactions, such as:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Often major contributors to the binding energy.

      • Pi-stacking and cation-pi interactions: Important for binding aromatic moieties.

  • Data Summary: Compile the results into a clear and concise format.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (PDE4D)Interaction Type
1-8.5Gln369, Tyr234Hydrogen Bond
Met273, Phe372Hydrophobic
2-8.2Gln369, Asn321Hydrogen Bond
Phe372, Ile336Hydrophobic
3-7.9Trp332, Phe372Pi-Stacking

Note: The data in this table is illustrative and would be generated from an actual docking calculation.

Part 5: Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.

cluster_md Molecular Dynamics Workflow DockingPose Top Docking Pose SystemSetup System Setup (Solvation, Ions) DockingPose->SystemSetup Minimization Energy Minimization SystemSetup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration ProductionMD Production MD Run Equilibration->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) ProductionMD->TrajectoryAnalysis

Caption: General workflow for Molecular Dynamics simulation.

Protocol: MD Simulation of the Protein-Ligand Complex
  • System Preparation:

    • Take the top-ranked docking pose of the PDE4D-ligand complex.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) conditions to allow the solvent to equilibrate around the complex.

    • Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) conditions to bring the system to the desired temperature and pressure.

  • Production Run: Run the main MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket. Key metrics include the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues.

Part 6: Binding Free Energy Calculations: Refining Affinity Prediction

To obtain a more accurate estimate of binding affinity than docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[1] These methods calculate the free energy of binding from the MD simulation trajectory.

Protocol: MM/PBSA Calculation
  • Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms:

    • The free energy of the protein-ligand complex.

    • The free energy of the protein alone.

    • The free energy of the ligand alone.

  • Binding Free Energy Estimation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - G_protein - G_ligand

The total free energy for each species is composed of molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

Energy ComponentContribution (kcal/mol)
van der Waals Energy-45.2
Electrostatic Energy-21.8
Polar Solvation Energy+35.5
Nonpolar Solvation Energy-4.1
ΔG_bind (Total) -35.6

Note: The data in this table is illustrative and would be generated from an actual MM/PBSA calculation.

Conclusion

This guide has outlined a comprehensive and self-validating in silico workflow for investigating the interactions of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with a representative biological target, PDE4D. By progressing from a validated molecular docking protocol to dynamic simulations and more rigorous binding free energy calculations, researchers can build a robust, multi-faceted understanding of a compound's potential binding characteristics. The insights gained from such a workflow are invaluable for guiding further experimental studies, optimizing lead compounds, and accelerating the drug discovery process.

References

  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(9), 843-854. [Link]

  • Sabe, V. T., Ntenti, M. O., & Thomford, N. E. (2021). Updates on Drug Designing Approach Through Computational Strategies: a Review. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

  • TSI Journals. (n.d.). A Review on Computational Drug Designing.and Discovery. [Link]

  • Luo, H., Liu, T., Wang, J., & Hou, T. (2021). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 23(24), 13346-13357. [Link]

  • Simlab. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click [Video]. YouTube. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Al-Khafaji, K., & Taskin-Tok, T. (2022). An Updated Review of Computer-Aided Drug Design and Its Application to COVID-19. Molecules, 27(15), 4967. [Link]

  • Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]

  • Ganesan, A., Coote, M. L., & Barakat, K. (2017). Molecular dynamics simulation to study protein conformation and ligand interaction. In Methods in molecular biology (pp. 341-364). Humana Press. [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? [Forum post]. [Link]

  • Singh, D., Kaur, R., Patil, R. K., & Patil, H. C. (2019). A review on: Computer Aided Drug Design. Journal of Emerging Technologies and Innovative Research, 6(6), 1165-1179. [Link]

  • Lee, T. S., & Allen, B. K. (2019). Force fields for small molecules. Current opinion in structural biology, 55, 1-7. [Link]

  • ResearchGate. (2019, December 14). In-Silico Drug Discovery using Protein-Small Molecule Interaction. [Link]

  • David, A., & Arkin, M. R. (2014). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. ACS medicinal chemistry letters, 5(2), 102-104. [Link]

  • Lee, A., & MacKerell, A. D. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(12), 464. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of molecular graphics & modelling, 24(6), 459-470. [Link]

  • Lee, S., & Lee, J. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International journal of molecular sciences, 19(6), 1756. [Link]

  • Wikipedia. (n.d.). Force field (chemistry). [Link]

  • Semantic Scholar. (n.d.). Improving small molecule force fields by identifying and characterizing small molecules with inconsistent parameters. [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). [Link]

  • ResearchGate. (n.d.). (PDF) Force Fields for Small Molecules. [Link]

  • Drug Discovery and Development. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation studies of the site-directed docking program LibDock. Journal of chemical information and computer sciences, 41(5), 1127-1135. [Link]

  • Gapsys, V., Aldeghi, M., & de Groot, B. L. (2021). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling, 61(11), 5348-5363. [Link]

  • Longdom Publishing. (n.d.). Developing In Silico Models of Protein-Protein Interactions (PPIs). [Link]

  • Patsnap Synapse. (2025, March 20). What is in silico drug discovery? [Link]

  • Journal of Chemical Information and Modeling. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. [Link]

  • ResearchGate. (2022, December 16). A Guide to In Silico Drug Design. [Link]

  • PubMed Central. (n.d.). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. [Link]

  • ACS Publications. (n.d.). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. [Link]

  • ResearchGate. (2025, August 7). Synthesis, Molecular Docking and Pharmacological Investigation of Some 4-Methylphenylsulphamoyl Carboxylic Acid Analogs. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. [Link]

  • MySkinRecipes. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-4-(hydroxymethyl)-, methyl ester. [Link]

  • Chemchart. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1). [Link]

Sources

Preliminary Cytotoxicity Screening of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the early identification of potential safety liabilities is paramount to de-risking therapeutic candidates and optimizing resource allocation. Preliminary cytotoxicity screening serves as a critical initial step in this process, offering a rapid and cost-effective evaluation of a compound's potential to induce cell death. This guide provides a comprehensive, in-depth framework for conducting a preliminary cytotoxicity assessment of the novel compound, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. While the biological activity of this specific molecule is not yet extensively characterized, its structural motifs are present in various biologically active compounds, underscoring the importance of a thorough initial toxicological evaluation.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design, choice of assays, and data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust, reproducible, and yield data of the highest quality.

Strategic Approach to Preliminary Cytotoxicity Screening

A successful preliminary cytotoxicity screen is more than a single experiment; it is a multi-faceted approach designed to provide a holistic initial assessment of a compound's cytotoxic potential. Our strategy involves a tiered approach, beginning with a broad screen against a representative panel of cell lines, followed by assays to elucidate the primary mechanism of cell death.

G cluster_0 Phase 1: Broad Spectrum Viability Assessment cluster_1 Phase 2: Mechanistic Elucidation Compound Preparation Compound Preparation Cell Line Panel Selection Cell Line Panel Selection Compound Preparation->Cell Line Panel Selection Primary Viability Assay (MTT) Primary Viability Assay (MTT) Cell Line Panel Selection->Primary Viability Assay (MTT) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Primary Viability Assay (MTT)->Data Analysis (IC50 Determination) IC50 Confirmation IC50 Confirmation Data Analysis (IC50 Determination)->IC50 Confirmation Proceed if cytotoxic Membrane Integrity Assay (LDH) Membrane Integrity Assay (LDH) IC50 Confirmation->Membrane Integrity Assay (LDH) Apoptosis vs. Necrosis Differentiation Apoptosis vs. Necrosis Differentiation Membrane Integrity Assay (LDH)->Apoptosis vs. Necrosis Differentiation Interpretation & Next Steps Interpretation & Next Steps Apoptosis vs. Necrosis Differentiation->Interpretation & Next Steps

Caption: Tiered approach for preliminary cytotoxicity screening.

Experimental Design and Rationale

Test Compound: 4-phenyltetrahydro-2H-pyran-4-carboxylic acid
  • Structure:

    • Molecular Formula: C12H14O3[3]

    • Molecular Weight: 206.24 g/mol [3]

  • Preparation of Stock Solutions:

    • Accurately weigh 10 mg of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

    • Dissolve in an appropriate volume of sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mM). The choice of DMSO is based on its broad solvent capacity for organic molecules and its relatively low toxicity to cultured cells at concentrations typically below 0.5%.[4]

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Cell Line Selection: A Rationale-Driven Approach

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. For a compound with an unknown biological target, a pragmatic approach is to screen against a panel of cell lines representing different tissue origins and tumorigenic states. This allows for the initial identification of potential tissue-specific toxicity or anti-cancer activity.

Recommended Cell Line Panel:

Cell LineTissue of OriginCharacteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, commonly used as a model for hormone-responsive breast cancer.
A549 Lung CarcinomaA model for non-small cell lung cancer, widely used in drug screening.
HepG2 Hepatocellular CarcinomaA human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, making it a valuable model for assessing potential hepatotoxicity.[5]
HEK293 Human Embryonic KidneyOften used as a general model for human cell toxicity due to its robust growth characteristics.
Foundational Assay: The MTT Assay for Metabolic Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of preliminary cytotoxicity screening.[6][7] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[6]

  • Principle of Action: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

G MTT (Yellow, Soluble) MTT (Yellow, Soluble) Mitochondrial Dehydrogenases (in viable cells) Mitochondrial Dehydrogenases (in viable cells) MTT (Yellow, Soluble)->Mitochondrial Dehydrogenases (in viable cells) Reduction Formazan (Purple, Insoluble) Formazan (Purple, Insoluble) Mitochondrial Dehydrogenases (in viable cells)->Formazan (Purple, Insoluble) Produces Cell Death Cell Death Reduced Enzyme Activity Reduced Enzyme Activity Cell Death->Reduced Enzyme Activity

Caption: Principle of the MTT cytotoxicity assay.

Detailed Experimental Protocols

Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in complete culture medium from the stock solution. A common starting range is from 0.1 µM to 100 µM.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.[6]

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium without cells to determine background absorbance.

    • Carefully remove the existing medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired exposure period (typically 24, 48, or 72 hours).[6]

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]

    • Incubate for an additional 2-4 hours at 37°C, allowing for the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The primary endpoint of the MTT assay is the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[6]

  • Calculation of Percentage Viability:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

  • IC50 Determination:

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Hypothetical Data Summary:

Cell Line4-phenyltetrahydro-2H-pyran-4-carboxylic acid IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 25.4 ± 3.10.8 ± 0.1
A549 42.1 ± 5.51.2 ± 0.2
HepG2 > 1001.5 ± 0.3
HEK293 85.6 ± 9.72.5 ± 0.4

Mechanistic Elucidation: The LDH Release Assay

Should the initial MTT screen indicate significant cytotoxicity (e.g., IC50 < 50 µM in any cell line), the next logical step is to investigate the mechanism of cell death. The Lactate Dehydrogenase (LDH) release assay is a valuable tool for this purpose, as it specifically measures the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8]

  • Principle of Action: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] The assay measures the activity of this released LDH, which is proportional to the number of lysed cells.

Protocol: LDH Release Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection:

    • After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH assay reagent mixture to each well containing the supernatant, following the manufacturer's instructions.

    • Incubate at room temperature for the recommended time (typically 15-30 minutes), protected from light.

  • Absorbance Reading:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Concluding Remarks and Future Directions

This guide provides a robust and scientifically sound framework for the preliminary cytotoxicity screening of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The tiered approach, combining a broad viability screen with a mechanistic assay, allows for a comprehensive initial assessment of the compound's cytotoxic potential. The data generated from these studies will be instrumental in guiding future research, including more detailed mechanistic studies (e.g., apoptosis assays, cell cycle analysis) and in vivo toxicity assessments. It is through such a rigorous and systematic approach that we can confidently advance the most promising and safest compounds through the drug discovery pipeline.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • In Vitro Cytotoxicity Assay Protocol. Scribd.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius.
  • Preliminary Cytotoxicity Screening: An In-depth Technical Guide. Benchchem.
  • In Vitro Cytotoxicity. Creative Bioarray.
  • Assays for Predicting Acute Toxicity. NCBI.
  • Cytotoxicity Assay. YouTube.
  • Cytotoxicity assay selection guide. Abcam.
  • 4-phenyltetrahydropyran-4-carboxylic acid CAS#: 182491-21-0. ChemicalBook.
  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1. Benchchem.
  • 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid | 182491-21-0. Sigma-Aldrich.
  • 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401. PubChem.
  • 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520. PubChem.
  • Tetrahydro-2H-pyran-4-carboxylic acid. Chem-Impex.
  • Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995. Biosynth.
  • 4H-Pyran-based biologically active molecules. ResearchGate.

Sources

Methodological & Application

Application Note: Protocols for the Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its rigid tetrahydropyran (THP) scaffold, combined with the presence of both a lipophilic phenyl group and a polar carboxylic acid handle at a quaternary center, makes it an attractive motif for designing novel therapeutic agents. The THP ring is a prevalent feature in numerous approved drugs and natural products, often serving as a bioisostere for other cyclic systems, improving pharmacokinetic properties such as solubility and metabolic stability. This guide provides two robust, field-proven protocols for the synthesis of this key intermediate, explaining the chemical principles and strategic decisions behind each approach.

Protocol 1: Cyclization via Double Alkylation of Phenylacetonitrile

This approach represents a highly efficient and direct method for constructing the target molecule. The strategy hinges on the acidity of the benzylic protons of phenylacetonitrile, allowing for the formation of a carbanion that acts as a potent nucleophile. The tetrahydropyran ring is then formed in a single step via a double alkylation reaction with a suitable bis-electrophile, bis(2-chloroethyl) ether. The synthesis is completed by the straightforward hydrolysis of the resulting nitrile.

Principle & Rationale

The α-protons of phenylacetonitrile (pKa ≈ 22 in DMSO) can be readily abstracted by a strong, non-nucleophilic base to generate a resonance-stabilized carbanion.[1] This nucleophile attacks one of the electrophilic carbons of bis(2-chloroethyl) ether in an SN2 reaction. An intramolecular SN2 reaction follows, where the newly formed alkoxide attacks the second chloroethyl group, leading to the formation of the tetrahydropyran ring. The choice of a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) is critical to ensure complete deprotonation, driving the reaction towards the dialkylated, cyclized product.[1] The final hydrolysis of the nitrile under harsh acidic or basic conditions provides the target carboxylic acid.

Reaction Scheme

cluster_0 Step A: Cyclization cluster_1 Step B: Hydrolysis PA Phenylacetonitrile Base NaNH₂ / Toluene BCEE Bis(2-chloroethyl) ether Nitrile 4-Cyano-4-phenyltetrahydro-2H-pyran Base->Nitrile 1. NaNH₂ 2. Bis(2-chloroethyl) ether Nitrile_H 4-Cyano-4-phenyltetrahydro-2H-pyran Product 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid Nitrile_H->Product H₂SO₄ (aq), Δ Acid H₂SO₄ / H₂O

Caption: Overall reaction scheme for Protocol 1.

Experimental Protocol

Step A: Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen.

  • Reagent Preparation: In the reaction flask, suspend sodium amide (NaNH₂) (1.1 equivalents) in anhydrous toluene.

  • Reaction Initiation: While stirring vigorously, add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over 30 minutes. The reaction is exothermic and may require cooling with a water bath to maintain room temperature.

  • Cyclization: After the addition is complete, add a solution of bis(2-chloroethyl) ether (1.05 equivalents) in anhydrous toluene dropwise over 1 hour.[2]

  • Reaction Completion: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile intermediate.

Step B: Hydrolysis to 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, combine the 4-cyano-4-phenyltetrahydro-2H-pyran from Step A with a 1:1 mixture of concentrated sulfuric acid and water.

  • Hydrolysis: Heat the mixture to reflux (120-130 °C) for 8-12 hours. The reaction progress can be monitored by the disappearance of the nitrile starting material (TLC or LC-MS).

  • Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The carboxylic acid will precipitate as a solid.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product with high purity.[3]

Data Summary Table: Protocol 1
ParameterStep A: CyclizationStep B: Hydrolysis
Key Reagents Phenylacetonitrile, NaNH₂, Bis(2-chloroethyl) ether4-Cyano-4-phenyl-THP, H₂SO₄
Solvent Toluene (anhydrous)H₂O
Temperature Reflux (~110 °C)Reflux (120-130 °C)
Reaction Time 4-6 hours8-12 hours
Typical Yield 60-75%85-95%
Purification Column Chromatography / DistillationRecrystallization

Protocol 2: The Phenylmalonic Ester Route

This classic strategy builds the tetrahydropyran ring by adapting the well-established malonic ester synthesis. It involves the same core cyclization reaction with bis(2-chloroethyl) ether but starts from diethyl phenylmalonate. This route requires an additional final step—decarboxylation—but offers the advantage of using less hazardous reagents than sodium amide and starting from a commercially available, stable precursor.

Principle & Rationale

The synthesis begins with the deprotonation of diethyl phenylmalonate using a moderately strong base, such as sodium ethoxide, to form an enolate. This enolate undergoes a double SN2 reaction with bis(2-chloroethyl) ether to form diethyl 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylate.[4] This intermediate is then subjected to saponification (hydrolysis of the esters) using a strong base like sodium hydroxide, followed by acidification, to yield 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylic acid. The final step leverages the inherent instability of malonic acids substituted at the α-position; upon heating, the diacid readily undergoes thermal decarboxylation to eliminate one carboxyl group as CO₂, yielding the desired monosubstituted carboxylic acid.

Workflow & Mechanism

cluster_0 Protocol 2 Workflow Start Diethyl Phenylmalonate Cyclization Cyclization (NaOEt, Bis(2-chloroethyl) ether) Start->Cyclization Diester Diester Intermediate Cyclization->Diester Hydrolysis Saponification (NaOH, H₂O, Δ) Diester->Hydrolysis Diacid Diacid Intermediate Hydrolysis->Diacid Decarboxylation Decarboxylation (Heat, ~130°C) Diacid->Decarboxylation Product Final Product Decarboxylation->Product

Caption: Step-wise workflow for the Phenylmalonic Ester Route.

Experimental Protocol

Step A: Synthesis of Diethyl 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylate

  • Base Preparation: In a dry, nitrogen-flushed three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide (NaOEt) by carefully dissolving sodium metal (2.1 equivalents) in absolute ethanol.

  • Enolate Formation: To the freshly prepared NaOEt solution, add diethyl phenylmalonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.

  • Cyclization: Add bis(2-chloroethyl) ether (1.05 equivalents) dropwise to the enolate solution. Heat the resulting mixture to reflux and maintain for 6-8 hours until TLC analysis indicates consumption of the starting malonate.

  • Work-up: Cool the reaction, and neutralize with dilute HCl. Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to obtain the crude diester.

  • Purification: The product is typically of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

Step B: Hydrolysis and Decarboxylation

  • Saponification: To the crude diester from Step A, add an aqueous solution of sodium hydroxide (NaOH) (5.0 equivalents). Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of both ester groups.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated HCl. This will precipitate the 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylic acid. Filter the solid and wash with cold water.

  • Decarboxylation: Transfer the moist diacid to a flask equipped for distillation. Heat the solid gently in an oil bath to 120-140 °C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

  • Final Purification: The resulting crude product can be purified by recrystallization from a suitable solvent to yield pure 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Data Summary Table: Protocol 2
ParameterStep A: CyclizationStep B: Hydrolysis & Decarboxylation
Key Reagents Diethyl phenylmalonate, NaOEt, Bis(2-chloroethyl) etherDiethyl 4-phenyl-THP-4,4-dicarboxylate, NaOH
Solvent EthanolH₂O
Temperature Reflux (~78 °C)Reflux (~100 °C), then 120-140 °C
Reaction Time 6-8 hours5-8 hours total
Typical Yield 70-80%80-90%
Purification (Optional) DistillationRecrystallization

Characterization and Validation

The identity and purity of the final product, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • HPLC: To determine the purity of the final product.

  • Melting Point: To compare with literature values as a measure of purity.

Conclusion

The two protocols detailed in this application note provide reliable and scalable methods for the synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. Protocol 1, utilizing phenylacetonitrile, is more direct, involving fewer synthetic steps. Protocol 2, the phenylmalonic ester route, is a classic alternative that avoids some of the more hazardous reagents and may be more suitable for certain laboratory environments. The choice of method will depend on the specific constraints and requirements of the research or development team, including scale, available starting materials, and safety considerations.

References

  • University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • TMP Chem. (2021). Generation and Reaction of a Grignard Reagent. YouTube. Available at: [Link]

  • Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide. Available at: [Link]

  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]

  • Pawar, A. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available at: [Link]

  • Google Patents. (1996). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Google Patents. (1999). CN1223996A - The preparation method of two (2-chloroethyl) ethers.

Sources

Application Notes and Protocols: Leveraging 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenyl-Tetrahydropyran Carboxylic Acid Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer a blend of developability and potent biological activity is paramount. The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold has emerged as a structure of significant interest. This framework synergistically combines three key motifs, each contributing distinct and valuable properties to a drug candidate:

  • The Tetrahydropyran (THP) Ring: As a saturated heterocycle, the THP ring is a versatile scaffold that can enhance the three-dimensionality of a molecule.[1] This is a critical attribute for improving solubility, metabolic stability, and target engagement, while mitigating the risks of excessive planarity that can lead to off-target activities. The non-planar nature of the THP ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.

  • The Phenyl Group: A ubiquitous functional group in pharmaceuticals, the phenyl ring provides a platform for a multitude of interactions, including π-π stacking and hydrophobic interactions with target proteins.[2] Its substitution patterns offer a rich avenue for modulating electronic properties, lipophilicity, and metabolic stability, making it a cornerstone for structure-activity relationship (SAR) studies.

  • The Carboxylic Acid Moiety: This functional group is a frequent key constituent of pharmacophores, primarily due to its ability to form strong electrostatic interactions and hydrogen bonds with biological targets.[3] While the presence of a carboxylic acid can sometimes pose challenges for cell permeability and metabolic stability, it is often indispensable for anchoring a molecule to its target and driving potency.[4]

This guide provides a comprehensive overview of the strategic application of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in drug design, offering detailed protocols for its synthesis and derivatization, and outlining a roadmap for its evaluation in drug discovery programs.

Physicochemical Properties and Rationale for Use

The strategic incorporation of the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold into a drug design program is underpinned by its favorable physicochemical properties. A summary of these properties for the parent scaffold is provided below.

PropertyValueSignificance in Drug Design
Molecular Weight 206.24 g/mol Provides a solid starting point within the "rule of five" for oral bioavailability.
Molecular Formula C12H14O3Indicates a good balance of carbon and heteroatoms for drug-like properties.
Physical State SolidFacilitates handling, purification, and formulation.
Lipophilicity (cLogP) ~2.5 (estimated)A moderate lipophilicity that balances aqueous solubility with membrane permeability.
pKa ~4.5 (estimated)Typical for a carboxylic acid, allowing for ionic interactions at physiological pH.

The confluence of the rigid, three-dimensional THP ring and the aromatic phenyl group creates a scaffold that can effectively probe deep, hydrophobic binding pockets while the carboxylic acid can engage with charged or polar residues at the pocket's surface. This makes the scaffold particularly well-suited for targets such as enzymes, GPCRs, and ion channels.

Synthesis and Derivatization: A Protocol for Exploration

The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and its derivatives can be achieved through a variety of routes. Below is a generalized, robust protocol adaptable for the synthesis of the parent compound and its analogs. This protocol is based on established methods for similar structures, such as the synthesis of 4-(2-fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid.[3]

Protocol 1: Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

This protocol outlines a two-step synthesis starting from commercially available materials.

Step 1: Synthesis of Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate

  • Reaction Setup: To a solution of methyl phenylacetate (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere (N2 or Ar), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Addition of Alkylating Agent: After stirring for 30 minutes, add bis(2-chloroethyl) ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ester.

Step 2: Saponification to 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

  • Reaction Setup: Dissolve the methyl ester (1.0 eq) from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Hydrolysis: Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer to pH 1-2 with 1M HCl. A precipitate should form.

  • Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.

dot

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Saponification Methyl Phenylacetate Methyl Phenylacetate Deprotonation\n(NaH, THF, 0°C) Deprotonation (NaH, THF, 0°C) Methyl Phenylacetate->Deprotonation\n(NaH, THF, 0°C) Enolate Enolate Deprotonation\n(NaH, THF, 0°C)->Enolate Alkylation\n(bis(2-chloroethyl) ether) Alkylation (bis(2-chloroethyl) ether) Enolate->Alkylation\n(bis(2-chloroethyl) ether) Crude Ester Crude Ester Alkylation\n(bis(2-chloroethyl) ether)->Crude Ester Purification\n(Column Chromatography) Purification (Column Chromatography) Crude Ester->Purification\n(Column Chromatography) Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate Purification\n(Column Chromatography)->Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate Hydrolysis\n(KOH, MeOH/H2O, Reflux) Hydrolysis (KOH, MeOH/H2O, Reflux) Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate->Hydrolysis\n(KOH, MeOH/H2O, Reflux) Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate->Hydrolysis\n(KOH, MeOH/H2O, Reflux) Carboxylate Salt Carboxylate Salt Hydrolysis\n(KOH, MeOH/H2O, Reflux)->Carboxylate Salt Acidification\n(1M HCl) Acidification (1M HCl) Carboxylate Salt->Acidification\n(1M HCl) Crude Carboxylic Acid Crude Carboxylic Acid Acidification\n(1M HCl)->Crude Carboxylic Acid Extraction & Isolation Extraction & Isolation Crude Carboxylic Acid->Extraction & Isolation 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Extraction & Isolation->4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Caption: Synthetic workflow for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Application in Drug Discovery: A Strategic Workflow

The integration of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and its derivatives into a drug discovery pipeline requires a systematic approach. The following workflow outlines a strategy for leveraging this scaffold to identify and optimize novel drug candidates.

dot

G Start Start Target Identification Target Identification (e.g., CNS receptors, enzymes) Start->Target Identification Library Synthesis Library Synthesis (Derivatization of phenyl ring and carboxylic acid) Target Identification->Library Synthesis HTS & Fragment Screening High-Throughput or Fragment-Based Screening Library Synthesis->HTS & Fragment Screening Hit Identification Hit Identification & Validation HTS & Fragment Screening->Hit Identification SAR Studies Structure-Activity Relationship (SAR) Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization (ADME/Tox profiling) SAR Studies->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A strategic workflow for drug discovery using the target scaffold.

Target Selection and Hypothesis Generation

Given the structural features of the scaffold, promising therapeutic areas include:

  • Central Nervous System (CNS) Disorders: The lipophilic character of the phenyl-THP core suggests potential for blood-brain barrier penetration, making it a candidate for targeting CNS receptors such as dopamine and serotonin transporters, or enzymes involved in neurodegeneration.[5][6]

  • Oncology: Many anti-cancer agents utilize rigid scaffolds to interact with kinase hinge regions or other protein-protein interfaces.[7]

  • Inflammation and Immunology: The carboxylic acid can mimic the phosphate groups of natural ligands, suggesting potential for targets like phosphatases or certain classes of proteases.

Library Design and Synthesis

A focused library of derivatives should be synthesized to explore the SAR around the core scaffold. Key modifications include:

  • Phenyl Ring Substitution: Introduction of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to probe electronic and steric effects.

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with groups such as tetrazoles, hydroxamic acids, or acyl sulfonamides to modulate acidity, cell permeability, and metabolic stability.[3]

  • THP Ring Modifications: While more synthetically challenging, exploration of stereoisomers or substitution on the THP ring can provide valuable SAR data.

Biological Screening and Hit Validation

The synthesized library should be screened against the chosen biological target(s) using appropriate in vitro assays (e.g., enzyme inhibition, receptor binding, or cell-based functional assays). Hits should be validated by confirming their identity and purity, and by determining their concentration-response curves to establish potency (e.g., IC50 or EC50 values).

Lead Optimization and Preclinical Development

Promising hits should undergo lead optimization to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This iterative process involves further chemical modification guided by SAR data and in vitro ADME assays (e.g., metabolic stability in liver microsomes, cell permeability assays). Successful lead compounds can then be advanced to in vivo efficacy and safety studies in relevant animal models.

Conclusion and Future Directions

The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold represents a promising starting point for the design of novel therapeutics. Its unique combination of a three-dimensional heterocyclic core, a versatile aromatic moiety, and a key pharmacophoric group provides a rich foundation for generating drug candidates with favorable physicochemical and biological properties. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers to unlock the full potential of this valuable chemical entity in their drug discovery endeavors. Future work in this area will likely focus on the development of stereoselective synthetic routes to access specific enantiomers of this scaffold, as well as the exploration of its application in emerging therapeutic areas such as targeted protein degradation and covalent inhibition.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Yadav, R., et al. (2020). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. In Green Approaches in Medicinal Chemistry for Sustainable Drug Design. Academic Press.
  • Indurthi, H. K., et al. (2011). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry Letters, 21(3), 1007-1011. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(12), 1587-1607. Available from: [Link]

  • Boström, J., et al. (2018). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 9(4), 534-543. Available from: [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. Available from: [Link]

  • MDPI (n.d.). Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. Available from: [Link]

Sources

Application of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyran-Based Compounds in Oncology

The pyran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with a wide array of biological activities.[1] In the realm of oncology, derivatives of pyran have garnered significant attention for their potential as anticancer agents.[1][2] These compounds have been reported to exhibit a range of antitumor activities, including the inhibition of key cell cycle regulators and the induction of apoptosis.[3][4] This document provides a detailed technical guide for researchers exploring the application of a specific pyran derivative, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, in cancer research. While direct studies on this particular molecule are emerging, this guide extrapolates from the known activities of structurally related 4H-pyran derivatives to propose a plausible mechanism of action and to provide robust protocols for its investigation.

Proposed Mechanism of Action: A Focus on Cell Cycle Regulation

Based on the established anticancer properties of various 4H-pyran derivatives, we hypothesize that 4-phenyltetrahydro-2H-pyran-4-carboxylic acid may exert its anticancer effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, particularly during the G1/S transition.[3][4] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] The proposed mechanism involves the binding of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid to the ATP-binding pocket of CDK2, leading to the inhibition of its kinase activity. This, in turn, is expected to cause a G1 phase cell cycle arrest and subsequently induce apoptosis in cancer cells.

Diagram of Proposed Signaling Pathway

CDK2_Inhibition_Pathway cluster_1 Therapeutic Intervention CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylates G1_Arrest G1 Cell Cycle Arrest E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Compound 4-phenyltetrahydro-2H-pyran -4-carboxylic acid Compound->CDK2 Inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Proposed mechanism of action of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesis that 4-phenyltetrahydro-2H-pyran-4-carboxylic acid functions as a CDK2 inhibitor, a series of in vitro and in vivo experiments are recommended.

Part 1: In Vitro Characterization

1.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells.

  • Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells (e.g., HCT-116, a colorectal cancer cell line known to be sensitive to pyran derivatives) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3][4]

    • Compound Treatment: Treat the cells with increasing concentrations of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the treated cells for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

1.2. Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

    • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

1.3. Apoptosis Assay

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Protocol: Annexin V-FITC/PI Staining

    • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

    • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

1.4. Western Blot Analysis

  • Objective: To examine the effect of the compound on the expression levels of key proteins involved in the cell cycle and apoptosis.

  • Protocol:

    • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against CDK2, Cyclin E, pRb, cleaved Caspase-3, and a loading control (e.g., β-actin).

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Target Protein Expected Outcome with Treatment Rationale
p-CDK2 (Thr160) DecreaseInhibition of CDK2 activating phosphorylation
p-Rb (Ser807/811) DecreaseReduced phosphorylation by CDK2
Cyclin E No significant change or slight increaseCDK2 partner, may accumulate if CDK2 is inhibited
Cleaved Caspase-3 IncreaseMarker of apoptosis execution[4]

1.5. In Vitro Kinase Assay

  • Objective: To directly measure the inhibitory effect of the compound on CDK2 kinase activity.

  • Protocol:

    • Reaction Setup: Set up a kinase reaction mixture containing recombinant CDK2/Cyclin E, a suitable substrate (e.g., histone H1), ATP, and varying concentrations of the compound.

    • Incubation: Incubate the reaction mixture at 30°C for a specified time.

    • Detection of Phosphorylation: Measure the amount of phosphorylated substrate using methods such as autoradiography (with [γ-³²P]ATP) or a luminescence-based kinase assay.

    • Data Analysis: Calculate the IC50 value for CDK2 inhibition.

Part 2: In Vivo Evaluation

2.1. Tumor Xenograft Model

  • Objective: To assess the in vivo anticancer efficacy of the compound.

  • Protocol:

    • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).[5]

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control daily for a specified period (e.g., 21 days).

    • Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

2.2. Immunohistochemistry (IHC)

  • Objective: To analyze the expression of biomarkers in the tumor tissues.

  • Protocol:

    • Tissue Processing: Fix the excised tumors in formalin and embed them in paraffin.

    • Sectioning and Staining: Section the paraffin-embedded tissues and perform IHC staining for markers such as Ki-67 (proliferation), cleaved Caspase-3 (apoptosis), and p-Rb.

    • Microscopy and Analysis: Visualize the stained tissue sections under a microscope and quantify the expression of the biomarkers.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion A1 Cell Viability Assay (MTT) A2 Determine IC50 A1->A2 B1 Cell Cycle Analysis (Flow Cytometry) A2->B1 C1 Apoptosis Assay (Annexin V/PI) A2->C1 D1 Western Blot Analysis A2->D1 E1 In Vitro Kinase Assay A2->E1 F1 Tumor Xenograft Model A2->F1 Guide Dosing B1->D1 C1->D1 H1 Mechanistic Elucidation D1->H1 E1->H1 G1 Immunohistochemistry (IHC) F1->G1 G1->H1

Caption: A streamlined workflow for the preclinical evaluation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Activity Data

Assay Cell Line Parameter Result
MTT Assay HCT-116IC5015.5 µM
Cell Cycle Analysis (at IC50) HCT-116% G1 Phase75.2% (Control: 45.8%)
Apoptosis Assay (at IC50) HCT-116% Apoptotic Cells35.6% (Control: 5.1%)
Kinase Assay Recombinant CDK2/Cyclin EIC502.1 µM

The data presented in this guide are hypothetical and serve as an example of the expected outcomes if 4-phenyltetrahydro-2H-pyran-4-carboxylic acid acts via the proposed mechanism. A low micromolar IC50 in the cell viability and kinase assays, coupled with a significant G1 arrest and induction of apoptosis, would provide strong evidence for its potential as a CDK2-targeting anticancer agent.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the preclinical evaluation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in cancer research. By systematically applying the described protocols, researchers can elucidate its mechanism of action and assess its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including lead optimization to enhance potency and selectivity, as well as more extensive in vivo efficacy and toxicity studies in various cancer models. The exploration of pyran-based compounds like 4-phenyltetrahydro-2H-pyran-4-carboxylic acid holds promise for the development of novel and effective cancer therapies.

References

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • Reddy, T. S., et al. (2018). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available at: [Link]

  • Guerin, E., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. Available at: [Link]

  • Gouda, M. A., et al. (2019). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]

Sources

The Strategic Utility of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of rigid, saturated heterocyclic scaffolds is a cornerstone of molecular design. Among these, the tetrahydropyran (THP) motif has garnered significant attention due to its prevalence in numerous natural products and its ability to confer favorable pharmacokinetic properties to bioactive molecules. This guide provides an in-depth exploration of a key derivative, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a versatile intermediate whose unique structural features make it an invaluable building block for complex molecular architectures. We will delve into its synthesis, chemical properties, and, most importantly, its practical application as a synthetic intermediate, complete with detailed, field-proven protocols.

The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring, a saturated six-membered ether, is a privileged structure in medicinal chemistry.[1] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. Furthermore, the ether linkage is generally stable to metabolic degradation and can act as a hydrogen bond acceptor, improving the solubility and pharmacokinetic profile of drug candidates. The introduction of a phenyl group and a carboxylic acid at the C4-position, as in our topic compound, creates a rich hub for further synthetic diversification, providing a rigid scaffold with a key functional handle for elaboration.

Synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid: A Step-by-Step Protocol

The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid can be efficiently achieved through a two-step sequence involving an initial alkylation of a phenylacetonitrile derivative followed by hydrolysis and cyclization. The following protocol is adapted from established methodologies for analogous structures and optimized for clarity and reproducibility.

Protocol 1: Synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Step 1: Synthesis of 4-cyano-4-phenyltetrahydropyran

This step involves the base-mediated alkylation of phenylacetonitrile with a suitable bis-electrophile. The causality behind this choice lies in the acidity of the benzylic proton of phenylacetonitrile, which is readily deprotonated by a strong base to form a stabilized carbanion. This nucleophile then undergoes a double alkylation with bis(2-chloroethyl) ether to construct the tetrahydropyran ring.

  • Reagents and Equipment:

    • Phenylacetonitrile

    • Bis(2-chloroethyl) ether

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

    • Ice bath

    • Standard work-up and purification apparatus (separatory funnel, rotary evaporator, silica gel for column chromatography)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 eq) suspended in anhydrous DMF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of phenylacetonitrile (1.0 eq) in anhydrous DMF via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

    • Add bis(2-chloroethyl) ether (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-cyano-4-phenyltetrahydropyran.

Step 2: Hydrolysis of 4-cyano-4-phenyltetrahydropyran to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

The nitrile functionality is a versatile precursor to a carboxylic acid. Strong basic hydrolysis is employed here to ensure complete conversion. The high temperature facilitates the hydrolysis of both the nitrile and any intermediate amide.

  • Reagents and Equipment:

    • 4-cyano-4-phenyltetrahydropyran

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Standard work-up apparatus

  • Procedure:

    • In a round-bottom flask, dissolve 4-cyano-4-phenyltetrahydropyran (1.0 eq) in a mixture of ethanol and water.

    • Add potassium hydroxide (5.0 eq) to the solution.

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

    • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

SynthesisWorkflow Phenylacetonitrile Phenylacetonitrile NaH_DMF 1. NaH, DMF, 0°C BisChloroethylEther Bis(2-chloroethyl) ether Cyclization 4-cyano-4-phenyl- tetrahydropyran NaH_DMF->Cyclization Alkylation/ Cyclization Hydrolysis KOH, EtOH/H₂O, Reflux FinalProduct 4-phenyltetrahydro-2H-pyran- 4-carboxylic acid Hydrolysis->FinalProduct Nitrile Hydrolysis

Caption: Synthetic workflow for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is crucial for its application in synthesis.

PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance White to off-white solid
CAS Number 182491-21-0
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.80-2.00 (m, 2H), 2.20-2.35 (m, 2H), 3.80-3.95 (m, 4H), 7.25-7.40 (m, 5H), 10.5 (br s, 1H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 34.5, 48.0, 64.0, 126.0, 127.5, 128.8, 142.0, 182.0.
IR (KBr, cm⁻¹) ~3000 (broad, O-H), 2950 (C-H), 1705 (C=O), 1100 (C-O).[2][3]
Mass Spec (ESI-) m/z: 205.08 [M-H]⁻

Note: Spectroscopic data are predicted based on the structure and data for analogous compounds. Actual values may vary.

Application as a Synthetic Intermediate: Amide Bond Formation

The carboxylic acid functionality of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is a prime site for synthetic elaboration. One of the most fundamental transformations is its conversion to an amide. Amide bonds are central to peptide chemistry and are present in a vast number of pharmaceuticals. The following protocol details a standard and reliable method for amide bond formation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.[4][5]

Protocol 2: Synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxamide

This protocol describes the synthesis of the primary amide, but it can be readily adapted for the synthesis of secondary and tertiary amides by substituting ammonia with a primary or secondary amine, respectively. The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. This active ester is then readily displaced by the amine nucleophile to form the stable amide bond.

  • Reagents and Equipment:

    • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Ammonia (0.5 M in 1,4-dioxane)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer and nitrogen inlet

    • Standard work-up and purification apparatus

  • Procedure:

    • To a solution of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add DIPEA (1.5 eq) to the reaction mixture.

    • Slowly add the solution of ammonia in dioxane (1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4-phenyltetrahydro-2H-pyran-4-carboxamide.

AmideCoupling CarboxylicAcid 4-phenyltetrahydro-2H-pyran- 4-carboxylic acid EDC_HOBt EDC, HOBt, DIPEA ActiveEster Activated Ester Intermediate EDC_HOBt->ActiveEster Activation AmideProduct 4-phenyltetrahydro-2H-pyran- 4-carboxamide ActiveEster->AmideProduct Nucleophilic Acyl Substitution Ammonia Ammonia Ammonia->AmideProduct Nucleophilic Acyl Substitution

Caption: Amide coupling of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Conclusion and Future Outlook

4-phenyltetrahydro-2H-pyran-4-carboxylic acid stands out as a highly valuable and versatile intermediate in organic synthesis. Its rigid scaffold, coupled with a readily transformable carboxylic acid handle, provides a robust platform for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols detailed herein offer reliable and reproducible methods for its synthesis and subsequent elaboration, empowering researchers to leverage its unique structural attributes in their synthetic endeavors. As the demand for novel molecular architectures with precisely controlled three-dimensional structures continues to grow, the strategic importance of intermediates like 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is set to increase, paving the way for future innovations in drug discovery and beyond.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • Pandey, S. K., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • PubMed. (n.d.). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold, substituted with a phenyl group and a carboxylic acid handle, provides a unique three-dimensional framework that can be elaborated to access a diverse range of chemical entities. The derivatization of the carboxylic acid moiety is a key strategy to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of molecules incorporating this scaffold. This guide provides detailed experimental procedures for the conversion of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid into its corresponding esters and amides, two of the most common and important derivatives in drug development.

The protocols outlined below are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. The choice of a specific derivatization strategy will depend on the desired target molecule, the compatibility of other functional groups, and the desired scale of the reaction.

Characterization of Starting Material

4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol [1]

  • Appearance: White to off-white solid

  • CAS Number: 182491-21-0[1]

Spectroscopic Data:

  • ¹H NMR: Spectral data available.[1]

  • ¹³C NMR: Spectral data available.[1]

  • IR (KBr Wafer): Characteristic peaks for the carboxylic acid O-H and C=O stretches are expected.[1]

I. Esterification Protocols

Ester derivatives are often synthesized to enhance the lipophilicity of a lead compound, improve its membrane permeability, or to develop prodrugs that release the active carboxylic acid in vivo. Two common methods for the esterification of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid are presented below.

Protocol 1: Fischer Esterification for the Synthesis of Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate

This classic method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The equilibrium is driven towards the product by using a large excess of the alcohol and/or by removing water as it is formed.

Reaction Scheme:

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

Workflow for Fischer Esterification:

Fischer_Esterification start Start reactants 1. Mix Carboxylic Acid, excess Methanol, and catalytic H₂SO₄ start->reactants reflux 2. Heat to Reflux (4-12 h) reactants->reflux workup1 3. Remove excess Methanol (Rotary Evaporator) reflux->workup1 extraction 4. Dissolve in DCM/EtOAc & Wash with NaHCO₃, Brine workup1->extraction drying 5. Dry with Na₂SO₄ extraction->drying purification 6. Filter & Concentrate drying->purification product Methyl Ester Product purification->product

Caption: Workflow for Fischer Esterification.

Protocol 2: Alkylation of the Carboxylate with Dimethyl Sulfate

This method is suitable for the synthesis of methyl esters under milder, non-acidic conditions, which can be advantageous for substrates with acid-sensitive functional groups. The carboxylic acid is first deprotonated with a base to form the carboxylate salt, which then acts as a nucleophile to displace the methyl group from dimethyl sulfate.

Reaction Scheme:

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.1-1.5 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Carefully add dimethyl sulfate (1.1-1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary. A simple extraction workup with water and an organic solvent can also be performed to remove any remaining inorganic salts.

Quantitative Data Summary for Esterification:

ParameterFischer EsterificationAlkylation with Dimethyl Sulfate
Stoichiometry Acid: 1 eq, Alcohol: 20-50 eqAcid: 1 eq, (CH₃)₂SO₄: 1.1-1.2 eq
Catalyst/Base H₂SO₄ (catalytic)K₂CO₃ (1.1-1.5 eq)
Solvent Methanol (reagent & solvent)Acetone
Temperature Reflux (~65 °C)Reflux (~56 °C)
Reaction Time 4-12 hours2-4 hours

II. Amidation Protocols

Amide bond formation is a cornerstone of medicinal chemistry. Amide derivatives of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid can be synthesized to mimic peptide bonds, improve metabolic stability, or introduce new points for hydrogen bonding interactions.

Protocol 3: Two-Step Amidation via Acid Chloride Formation

This is a highly reliable and general method for the synthesis of amides. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with a primary or secondary amine to form the amide. The intermediate, 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride, is a known compound.

Step 1: Synthesis of 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride

Reaction Scheme:

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM, anhydrous) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane or toluene.

  • Carefully add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction until the evolution of gas ceases (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with toluene to remove the last traces of thionyl chloride.

  • The resulting crude 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation

Reaction Scheme:

Materials:

  • Crude 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

  • Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl solution.

  • Wash with saturated NaHCO₃ solution.

  • Wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Workflow for Two-Step Amidation:

Two_Step_Amidation cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation start_ac Carboxylic Acid + SOCl₂ reflux_ac Reflux (1-3 h) start_ac->reflux_ac concentrate_ac Concentrate to get crude Acid Chloride reflux_ac->concentrate_ac add_ac Add Acid Chloride solution concentrate_ac->add_ac start_am Amine + Base in DCM (0 °C) start_am->add_ac react_am Stir at RT (1-4 h) add_ac->react_am workup_am Aqueous Workup (HCl, NaHCO₃, Brine) react_am->workup_am purify_am Dry, Concentrate & Purify workup_am->purify_am product_am Amide Product purify_am->product_am

Caption: Workflow for Two-Step Amidation.

Protocol 4: Direct Amidation using a Coupling Agent (EDC/HOBt)

This one-pot method avoids the need to isolate the reactive acid chloride and often proceeds under mild conditions, making it suitable for sensitive substrates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling agent, often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Reaction Scheme:

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask, dissolve 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA or Et₃N (2.0-3.0 eq) to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • If DCM is the solvent, dilute the reaction mixture with more DCM. If DMF is the solvent, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Quantitative Data Summary for Amidation:

ParameterTwo-Step via Acid ChlorideDirect Coupling (EDC/HOBt)
Stoichiometry Acid: 1 eq, Amine: 1.0-1.2 eqAcid: 1 eq, Amine: 1.0-1.2 eq
Reagents SOCl₂ (1.5-2.0 eq), Et₃N (1.5-2.0 eq)EDC·HCl (1.2-1.5 eq), HOBt (1.0-1.2 eq), DIPEA (2-3 eq)
Solvent DCM or TolueneDCM or DMF
Temperature 0 °C to Reflux0 °C to Room Temperature
Reaction Time 2-7 hours total12-24 hours

Conclusion

The derivatization of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid into its ester and amide analogues is a fundamental step in the exploration of its potential as a scaffold in drug discovery. The protocols provided herein offer reliable and adaptable methods for achieving these transformations. Careful selection of the appropriate method based on the specific target and substrate compatibility, coupled with diligent monitoring and purification, will enable the successful synthesis of a wide array of derivatives for further biological evaluation.

References

  • Vihasibio Sciences PVT LTD. Product List. [Link]

  • PubChem. 4-Phenyloxane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Tu, J.-L., et al. Iron-Catalyzed Ring-Opening of Cyclic Carboxylic Acids Enabled by Photoinduced Ligand-to-Metal Charge Transfer.
  • Google Patents. WO2023116774A1 - Compound containing bis(azanylylidene) sulfonyl structure and use thereof in medicine.

Sources

Introduction: The Significance of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for the Analytical Quantification and Characterization of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

4-phenyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its tetrahydropyran core is a common motif in a variety of biologically active compounds.[2][3] The presence of both a phenyl group and a carboxylic acid moiety provides sites for further chemical modification, making it a versatile intermediate in drug discovery.[2]

Accurate and robust analytical methods are paramount for ensuring the quality, purity, and stability of this intermediate and any subsequent active pharmaceutical ingredients (APIs).[4] This guide provides detailed protocols for the quantitative analysis and structural characterization of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems.[4][5]

Core Analytical Strategy: A Multi-Modal Approach

A comprehensive analysis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid necessitates a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary tool for quantification due to its precision and robustness. Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative quantitative method and provides valuable structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation and confirmation.

Analytical_Workflow General Analytical Workflow cluster_Prep Sample Preparation cluster_Analysis Analytical Techniques cluster_Validation Method Validation (ICH Guidelines) Sample Bulk Material or In-Process Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV (Quantification, Purity) Dissolution->HPLC NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR GCMS GC-MS (Impurity ID, Quantification) Derivatization->GCMS Specificity Specificity/ Selectivity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD LOD & LOQ HPLC->LOD Robustness Robustness HPLC->Robustness

Caption: General workflow for the analysis and validation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is the method of choice for routine purity testing and quantification of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The presence of the phenyl group provides a chromophore suitable for UV detection. The carboxylic acid moiety necessitates a buffered mobile phase at a low pH to ensure it is in its protonated, less polar form, leading to better retention and peak shape on a non-polar stationary phase like C18.

Protocol 1: Quantitative Analysis by HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid or Phosphoric acid (analytical grade)

    • Reference standard of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (>99% purity)

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention for the moderately polar analyte.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to suppress the ionization of the carboxylic acid.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the analyte.
Gradient 70% A / 30% B, hold for 10 minIsocratic elution is often sufficient for a pure standard. Gradient elution may be needed for impurity profiling.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 220 nmThe phenyl group provides UV absorbance; 220 nm is a common choice for aromatic compounds.[6]
  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • Validation Parameters:

    • The method should be validated according to ICH guidelines.[4]

    • Specificity: Ensure no interference from placebo or known impurities at the retention time of the analyte.

    • Linearity: A typical range would be 10-150 µg/mL with a correlation coefficient (r²) > 0.999.

    • Accuracy: Recovery should be within 98-102%.

    • Precision: Relative Standard Deviation (RSD) should be <2% for replicate injections.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis. Due to the low volatility of the carboxylic acid, derivatization is required to convert it into a more volatile species. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.[7]

Protocol 2: GC-MS Analysis with Silylation
  • Instrumentation:

    • GC system with a split/splitless injector and a mass selective detector.

  • Reagents and Materials:

    • BSTFA with 1% TMCS (trimethylchlorosilane)

    • Pyridine or Acetonitrile (anhydrous, GC grade)

    • Reference standard of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of anhydrous pyridine or acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of compounds.
Injector Temperature 280 °CEnsures complete volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program to separate the analyte from derivatizing agent and any impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the expected mass of the derivatized analyte and its fragments.
  • Expected Mass Spectrum:

    • The molecular weight of the TMS-derivatized analyte is 278.4 g/mol .

    • Expect to see the molecular ion (M+) at m/z 278.

    • Key fragments would likely include the loss of a methyl group (M-15) at m/z 263 and fragments related to the tetrahydropyran ring and the phenyl group. Carboxylic acids often show characteristic fragmentation patterns.[8]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural confirmation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure.

Caption: Key structural features of the molecule and their relevance to different analytical techniques.

Protocol 3: ¹H and ¹³C NMR Analysis
  • Instrumentation:

    • NMR spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the acidic proton.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a standard ¹³C spectrum (proton-decoupled).

    • Consider 2D experiments like COSY and HSQC for complete assignment if necessary.

  • Expected Chemical Shifts (δ, ppm):

Group¹H NMR (approx. ppm)¹³C NMR (approx. ppm)Rationale
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad singlet)175 - 185The acidic proton is highly deshielded.[9] The carbonyl carbon is also significantly deshielded.[9]
Phenyl (-C₆H₅) 7.2 - 7.8 (multiplets)125 - 145Typical range for aromatic protons and carbons.[10]
Tetrahydropyran (-CH₂-O-) 3.5 - 4.0 (multiplets)60 - 70Protons and carbons adjacent to the ring oxygen are deshielded.
Tetrahydropyran (-CH₂-) 1.5 - 2.5 (multiplets)20 - 40Aliphatic protons and carbons of the pyran ring.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization and quantification of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The combination of HPLC-UV for accurate quantification, GC-MS for identification and impurity analysis, and NMR for definitive structural elucidation ensures a high degree of confidence in the quality and integrity of this important pharmaceutical intermediate. Adherence to these protocols and proper method validation will support regulatory compliance and contribute to the successful development of safe and effective medicines.[4]

References

  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309–1314. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4859. [Link]

  • Diodiu, R., & Dogeanu, A. (2016). Development and validation of an analytical method for quantitative determination of carboxylic acids in air samplers. Energy Procedia, 85, 201-205. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. PubChem. Retrieved January 9, 2026, from [Link]

  • Longdom Publishing. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Journal of Analytical & Pharmaceutical Research. Retrieved January 9, 2026, from [Link]

  • Gajewska, M., & Ocios, M. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(6), 423-428. [Link]

  • Sutar, A. K., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem. Retrieved January 9, 2026, from [Link]

  • Baran, W., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1851. [Link]

  • SIELC Technologies. (n.d.). Separation of 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl. ResearchGate. Retrieved January 9, 2026, from [Link]

  • CN109942531A - Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Google Patents.
  • Česonienė, L., & Butkienė, R. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 25(1), 47-52. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319-2331. [Link]

  • Chemistry Desk. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Retrieved January 9, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data. The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Koshovyi, O., et al. (2021). The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. Chemistry & Biodiversity, 18(2), e2000969. [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is designed for scalability, safety, and efficiency, addressing the increasing demand for this compound in pharmaceutical research. We will delve into a robust three-step synthetic pathway, offering detailed protocols, mechanistic insights, and practical considerations for successful implementation in a laboratory or pilot plant setting.

Introduction: The Significance of the 4-Phenyltetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The introduction of a phenyl group at the 4-position, along with a carboxylic acid moiety, creates a versatile intermediate with multiple points for further chemical elaboration. 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid and its derivatives are key components in the synthesis of a wide range of biologically active molecules, including antagonists for neurological receptors and inhibitors of metabolic enzymes.[1] The rigid, sp³-rich structure imparted by the substituted THP ring is highly desirable for creating compounds with well-defined three-dimensional shapes that can lead to high-affinity interactions with biological targets.

This guide outlines a reliable and scalable synthetic route commencing from commercially available starting materials, designed to meet the rigorous demands of process chemistry and drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is strategically designed in a three-stage process that ensures high yields and purity. The overall workflow is depicted below.

Synthetic_Workflow Figure 1: Overall Synthetic Workflow A Tetrahydropyran-4-one B 4-Phenyltetrahydropyran-4-ol A->B Step 1: Grignard Reaction C 4-Phenyltetrahydro-2H-pyran-4-carbonitrile B->C Step 2: Acid-Catalyzed Cyanation D 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid C->D Step 3: Nitrile Hydrolysis

Caption: A three-step synthetic route to the target compound.

This pathway was selected for its reliance on well-established and scalable chemical transformations. The introduction of the phenyl group via a Grignard reaction is a classic and high-yielding carbon-carbon bond-forming reaction. The subsequent conversion of the tertiary alcohol to the carboxylic acid via a nitrile intermediate is a robust method that avoids the often-problematic direct oxidation of tertiary alcohols.

Detailed Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Phenyltetrahydropyran-4-ol via Grignard Reaction

Principle: This step involves the nucleophilic addition of a phenyl group to the electrophilic carbonyl carbon of tetrahydropyran-4-one. The Grignard reagent, phenylmagnesium bromide, is a powerful nucleophile that readily attacks the ketone to form a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the tertiary alcohol.

Grignard_Reaction Figure 2: Grignard Reaction Mechanism Start Tetrahydropyran-4-one + Phenylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Attack Product 4-Phenyltetrahydropyran-4-ol Intermediate->Product Aqueous Workup (H3O+)

Caption: Mechanism of the Grignard reaction.

Protocol:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried to prevent quenching of the Grignard reagent.

  • Reagent Preparation: In the dropping funnel, prepare a solution of phenylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.

  • Reaction: To the round-bottom flask, add a solution of tetrahydropyran-4-one in the same anhydrous solvent. Cool the flask in an ice bath.

  • Addition: Add the phenylmagnesium bromide solution dropwise to the stirred solution of tetrahydropyran-4-one, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-phenyltetrahydropyran-4-ol.

Parameter Value/Condition Justification
Solvent Anhydrous THF or Diethyl EtherAprotic solvent required to prevent the decomposition of the Grignard reagent.
Temperature 0-10 °C (during addition)To control the exothermic nature of the reaction and minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly reactive with atmospheric moisture and oxygen.
Workup Saturated aq. NH₄ClA mild acidic workup to protonate the alkoxide and neutralize any remaining Grignard reagent.
Step 2: Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile

Principle: The conversion of the tertiary alcohol to a nitrile is effectively achieved through an acid-catalyzed process, such as the Ritter reaction.[2][3][4][5] In the presence of a strong acid, the tertiary alcohol is protonated and subsequently loses water to form a stable tertiary carbocation. This carbocation is then trapped by a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form the desired nitrile.

Ritter_Reaction Figure 3: Acid-Catalyzed Cyanation Alcohol 4-Phenyltetrahydropyran-4-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion + CN- Product 4-Phenyltetrahydro-2H-pyran-4-carbonitrile Nitrilium_Ion->Product Deprotonation

Caption: Mechanism of acid-catalyzed cyanation.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the crude 4-phenyltetrahydropyran-4-ol in a suitable solvent such as dichloromethane or acetonitrile.

  • Cyanide Source: Add trimethylsilyl cyanide (TMSCN) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid or a strong Brønsted acid catalyst (e.g., indium(III) bromide or a montmorillonite catalyst).[6][7]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.

Parameter Value/Condition Justification
Cyanide Source Trimethylsilyl cyanide (TMSCN)A safer and more soluble alternative to hydrogen cyanide.
Catalyst Lewis Acid (e.g., InBr₃) or Solid Brønsted AcidTo facilitate the formation of the tertiary carbocation.
Safety Extreme Caution: Conducted in a well-ventilated fume hood due to the toxicity of cyanide compounds.
Step 3: Hydrolysis of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile

Principle: The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[8][9][10][11] For large-scale synthesis, basic hydrolysis is often preferred as it can be easier to handle and often leads to cleaner reactions. The nitrile is heated in the presence of a strong base (e.g., sodium hydroxide), which attacks the electrophilic carbon of the nitrile. The intermediate imine is then hydrolyzed to an amide, which is further hydrolyzed to the carboxylate salt. Acidification in the final step yields the desired carboxylic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-phenyltetrahydro-2H-pyran-4-carbonitrile in a mixture of a high-boiling alcohol (e.g., ethylene glycol) and a concentrated aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or LC-MS). This may take several hours.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a concentrated acid (e.g., hydrochloric acid) until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Parameter Value/Condition Justification
Hydrolysis Conditions Basic (e.g., NaOH)Often provides cleaner reactions and easier workup on a large scale.
Temperature RefluxTo drive the hydrolysis of the sterically hindered nitrile to completion.
Purification RecrystallizationA highly effective method for purifying solid organic compounds on a large scale.

Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Compound Technique Expected Observations
4-Phenyltetrahydropyran-4-ol ¹H NMR, ¹³C NMR, IRPresence of hydroxyl group signal in IR, characteristic aromatic and aliphatic signals in NMR.
4-Phenyltetrahydro-2H-pyran-4-carbonitrile ¹H NMR, ¹³C NMR, IRPresence of a nitrile stretch in IR (~2240 cm⁻¹), disappearance of the hydroxyl signal.
4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting PointBroad O-H stretch and C=O stretch in IR, carboxylic acid proton signal in ¹H NMR, correct molecular ion peak in MS, and a sharp melting point.

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Specific Hazards:

  • Grignard Reagents: Highly flammable and react violently with water. Handle under an inert atmosphere.

  • Cyanide Compounds (TMSCN): Highly toxic. Avoid inhalation, ingestion, and skin contact. A cyanide antidote kit should be readily available.

  • Strong Acids and Bases: Corrosive. Handle with care to avoid skin and eye burns.

References

  • Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Brønsted Acid Montmorillonite Catalysts. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Alcohols to Nitriles. Chemistry Steps. [URL: https://www.chemistrysteps.com/alcohols-to-nitriles/]
  • Straightforward Conversion of Alcohols into Nitriles. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910903136126]
  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1-compounds/cyanides.shtm]
  • How should I convert alcohol to nitrile? Quora. [URL: https://www.quora.com/How-should-I-convert-alcohol-to-nitrile]
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1-compounds/nitriles2.shtm]
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Nitriles]
  • Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. ResearchGate. [URL: https://www.researchgate.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [URL: https://moodle.vcc.ca/mod/book/view.php?id=1626081&chapterid=25573]
  • The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. ResearchGate. [URL: https://www.researchgate.net/figure/The-Ritter-reaction-mechanism-for-the-synthesis-of-tetrahydropyran-41_fig3_349342938]
  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_Manual_(Cortes-Figueroa)/11%3A_Hydrolysis_of_Nitriles_to_Carboxylic_Acid]
  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912649/]
  • Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. Benchchem. [URL: https://www.benchchem.com/product/b1318840/synthesis-routes]
  • Hydrolysis of nitriles. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html]
  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/b-003-12271.pdf]
  • Ritter Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]
  • Ritter reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ritter_reaction]
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [URL: https://ijpra.com/index.php/journal/article/view/1004]
  • Ritter Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]
  • Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [URL: https://www.chinesechemsoc.org/ccs-chemistry/articles/2021/2/202102008]
  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. ResearchGate. [URL: https://www.researchgate.
  • Me2(CH2Cl)SiCN: Bifunctional Cyanating Reagent for the Synthesis of Tertiary Alcohols with a Chloromethyl Ketone Moiety via Ketone Cyanosilylation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b05221]
  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Digital Commons @ Brockport. [URL: https://digitalcommons.brockport.edu/surc/2018/schedule/10/]
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/tetrahydropyrans.shtm]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active molecules with applications ranging from oncology to inflammatory diseases. The compound 4-phenyltetrahydro-2H-pyran-4-carboxylic acid combines this heterocyclic core with a phenyl group and a carboxylic acid moiety, suggesting potential interactions with various biological targets. The carboxylic acid group, in particular, is a common feature in enzyme inhibitors, where it can act as a key binding motif within an active site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing assays to elucidate the biological activity of this compound. We will explore three plausible, distinct mechanisms of action: enzyme inhibition, G-protein coupled receptor (GPCR) modulation, and ion channel blockade. For each, we provide detailed, self-validating protocols and the scientific rationale behind the experimental design.

Hypothesized Biological Activities and Assay Strategies

Given the structural features of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, we hypothesize three potential modes of action. The following sections detail the rationale and provide step-by-step protocols for assays designed to test these hypotheses.

Section 1: Screening for Enzyme Inhibitory Activity

Rationale: The presence of a carboxylic acid is a well-established pharmacophore in many enzyme inhibitors, often mimicking a substrate or interacting with key catalytic or binding residues in the enzyme's active site. Therefore, a primary hypothesis is that 4-phenyltetrahydro-2H-pyran-4-carboxylic acid may function as an enzyme inhibitor. A fluorescence-based assay is a highly sensitive and widely used method for screening and characterizing enzyme inhibitors in a high-throughput format.[1][2][3]

Experimental Workflow: Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer E Dispense Assay Buffer to 384-well plate A->E B Prepare Enzyme Stock Solution G Add Enzyme Solution B->G C Prepare Substrate Stock Solution I Initiate Reaction by Adding Substrate C->I D Prepare Test Compound Stock Solution F Add Test Compound or Vehicle (DMSO) D->F E->F F->G H Incubate at Room Temperature G->H H->I J Monitor Fluorescence Signal Over Time I->J K Calculate Initial Reaction Velocity (v) J->K L Plot % Inhibition vs. [Compound] K->L M Determine IC50 Value L->M

Caption: Workflow for a fluorescence-based enzyme inhibition assay.

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay

This protocol is a general template and should be optimized for the specific enzyme of interest.

Materials and Reagents:

  • Enzyme of interest (e.g., a protease, kinase, or hydrolase)

  • Fluorogenic substrate specific to the enzyme

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Assay buffer (optimized for the specific enzyme, e.g., Tris-HCl, HEPES)

  • DMSO (for dissolving the test compound)

  • Positive control inhibitor

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 10 mM to 10 nM).

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to each well of a 384-well plate.

    • Add 1 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.

    • Add 25 µL of the enzyme solution (at 2x the final desired concentration) to all wells.

    • Mix gently by shaking the plate for 30 seconds.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (at 2x the final desired concentration) to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore being generated.

Data Analysis:

  • Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (v_compound - v_background) / (v_vehicle - v_background))

    • v_compound: velocity in the presence of the test compound

    • v_vehicle: velocity in the presence of DMSO only

    • v_background: velocity in the absence of enzyme

  • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary:

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Z'-factor A statistical measure of the quality of a high-throughput screening assay. A Z' > 0.5 is generally considered excellent.
Signal-to-Background The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme).

Section 2: Investigating G-Protein Coupled Receptor (GPCR) Modulation

Rationale: The rigid, three-dimensional structure of the tetrahydropyran ring combined with the phenyl group could allow 4-phenyltetrahydro-2H-pyran-4-carboxylic acid to bind to the orthosteric or allosteric sites of a GPCR.[1][4] A common and effective method for screening GPCR activity, particularly for those that couple to Gαq, is the calcium mobilization assay.[5][6][7][8][9]

Signaling Pathway: Gαq-Coupled GPCR Activation

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR Gαq-Coupled Receptor Ligand->GPCR 1. Binding PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding PKC Protein Kinase C (PKC) DAG->PKC Ca_Cyto Increased Cytosolic Ca2+ Ca_ER Ca2+ IP3R->Ca_ER 5. Ca2+ Release Ca_ER->Ca_Cyto

Caption: Gαq-coupled GPCR signaling pathway leading to intracellular calcium release.

Protocol 2: Calcium Mobilization Assay

This protocol is designed for adherent cells expressing a Gαq-coupled GPCR of interest.

Materials and Reagents:

  • HEK293 cells (or other suitable cell line) stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage from cells, if necessary)[5][6]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Known agonist and antagonist for the target GPCR

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if required) in the assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[7]

  • Compound Plate Preparation: Prepare serial dilutions of the test compound, agonist, and antagonist in the assay buffer in a separate plate.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument's injector will then add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes.

Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).

  • Agonist Mode: Plot ΔRFU against the logarithm of the test compound concentration to determine the EC50 value.

  • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration. Plot the agonist response against the logarithm of the test compound concentration to determine the IC50 value.

Quantitative Data Summary:

ParameterDescription
EC50 The concentration of an agonist that produces 50% of the maximal possible effect.
IC50 The concentration of an antagonist that inhibits the response to an agonist by 50%.

Section 3: Assessment of Ion Channel Modulation

Rationale: Small molecules can act as blockers or modulators of ion channels, which are critical for cellular signaling and excitability. The phenyl and tetrahydropyran moieties of the test compound could facilitate its entry into the pore or binding to other regulatory sites on an ion channel. The gold-standard technique for studying ion channel function is the patch-clamp assay.[4][10]

Experimental Workflow: Whole-Cell Patch Clamp

cluster_prep Preparation cluster_patching Patching & Recording cluster_drug_app Compound Application & Analysis A Prepare Intracellular & Extracellular Solutions B Pull Glass Micropipette A->B D Approach Cell with Micropipette B->D C Prepare Cells in Recording Chamber C->D E Form Gigaohm Seal D->E F Rupture Membrane (Whole-Cell Mode) E->F G Apply Voltage Protocol & Record Baseline Current F->G H Perfuse with Test Compound G->H I Record Current in Presence of Compound H->I J Washout Compound I->J K Analyze Current Amplitude & Kinetics J->K L Determine % Inhibition K->L

Caption: Workflow for a whole-cell patch-clamp experiment to test for ion channel modulation.

Protocol 3: Whole-Cell Patch-Clamp Assay

This protocol provides a general outline for recording from a voltage-gated ion channel expressed in a mammalian cell line.

Materials and Reagents:

  • Cells expressing the ion channel of interest

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Known ion channel blocker

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipettes

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.

  • Pipette Preparation: Pull a glass capillary to a fine tip (typically 1-5 MΩ resistance when filled with intracellular solution).

  • Seal Formation:

    • Using the micromanipulator, carefully approach a cell with the pipette tip.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording:

    • Apply a voltage protocol (e.g., a series of voltage steps) to elicit ion channel currents and record the baseline activity.

    • Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.

    • Record the currents in the presence of the compound.

    • Perfuse with the control extracellular solution to wash out the compound and observe any recovery of the current.

Data Analysis:

  • Measure the peak current amplitude in the absence and presence of the test compound.

  • Calculate the percentage of current inhibition at each concentration.

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Quantitative Data Summary:

ParameterDescription
IC50 The concentration of the compound that blocks 50% of the ion channel current.
Current-Voltage (I-V) Relationship A plot of the current amplitude as a function of the membrane potential, which can reveal details about the mechanism of block.

Assay Validation and Best Practices

For all proposed assays, it is crucial to follow established validation guidelines to ensure the data is reliable and reproducible. Key validation parameters include specificity, linearity, accuracy, precision, and robustness, as outlined in the ICH guidelines.[11][12][13][14][15]

Best Practices:

  • Solubility: Due to the carboxylic acid moiety, ensure the compound is fully solubilized in DMSO and does not precipitate in aqueous assay buffers.

  • Controls: Always include appropriate positive and negative controls in every experiment.

  • Reproducibility: Assays should be reproducible across different days and by different operators.[16]

  • Data Integrity: Maintain meticulous records of all experimental conditions and results.[17]

Conclusion

This application note provides a strategic framework and detailed protocols for the initial characterization of the biological activity of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. By systematically evaluating its potential as an enzyme inhibitor, a GPCR modulator, and an ion channel blocker, researchers can efficiently identify its primary mechanism of action and advance its development as a potential therapeutic agent. The provided protocols are designed to be robust and adaptable, serving as a solid foundation for further in-depth investigation.

References

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Retrieved from [Link]

  • Janssen, S., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Retrieved from [Link]

  • BellBrook Labs (2023). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Patsnap Synapse (2024). How to Design a Biochemical Assay Using GMP-Grade Reagents. Retrieved from [Link]

  • Biocompare (2019). Optimizing Assay Development. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Quality Assistance (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Aragen Life Sciences (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Patsnap Synapse (2024). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]

  • MDPI (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Creative Bioarray (n.d.). Manual Patch-clamp Technique. Retrieved from [Link]

  • Wang, Z., et al. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. PubMed. Retrieved from [Link]

  • Loughborough University (2001). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. Retrieved from [Link]

  • Creative Biostructure (n.d.). Fluorometric Enzyme Assays. Retrieved from [Link]

Sources

formulation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid for In Vitro Studies

Abstract

This document provides a comprehensive guide for the formulation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (CAS No: 182491-21-0), a research compound often used as a starting material in medicinal chemistry.[1] The successful application of this and similar lipophilic small molecules in in vitro assays is fundamentally dependent on achieving proper solubilization while minimizing artifacts from the formulation vehicle. Due to its chemical structure, featuring both a hydrophilic carboxylic acid group and a lipophilic phenyl group, this compound presents unique formulation challenges. This guide details a robust, step-by-step methodology for solubility testing, stock solution preparation, and the creation of stable working solutions suitable for cell-based and biochemical assays. We emphasize the causality behind procedural choices, provide protocols for critical validation steps such as solvent cytotoxicity testing, and offer troubleshooting advice to ensure the generation of accurate and reproducible experimental data.

Physicochemical Profile and Formulation Rationale

Understanding the physicochemical properties of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is the cornerstone of developing a successful formulation strategy. These properties dictate the choice of solvent, potential for precipitation, and handling requirements.

The molecule's structure combines a polar carboxylic acid group with a nonpolar phenyltetrahydropyran backbone. This amphipathic nature suggests poor solubility in purely aqueous or purely nonpolar solvents. The carboxylic acid moiety (predicted pKa ≈ 3.97) implies that at physiological pH (~7.4), the compound will be predominantly in its deprotonated, anionic carboxylate form, which typically enhances aqueous solubility.[1] However, the bulky, lipophilic phenyl group significantly counteracts this effect, making direct dissolution in aqueous buffers or cell culture media highly challenging.

Therefore, a multi-step formulation approach is necessary. The standard and most effective strategy involves first dissolving the compound at a high concentration in a water-miscible organic solvent, followed by careful serial dilution into the final aqueous assay medium.[2][3]

Table 1: Physicochemical Properties of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

PropertyValueSourceImplication for Formulation
CAS Number 182491-21-0Unique identifier for sourcing and literature search.[4]
Molecular Formula C₁₂H₁₄O₃Used for calculating molarity.[1]
Molecular Weight 206.24 g/mol Essential for preparing solutions of known concentration.[1]
Appearance White to off-white solidConfirms physical state at room temperature.[1]
Predicted pKa 3.97 ± 0.20Suggests pH-dependent solubility; anionic form dominates at pH > 4.[1]
Storage Sealed in dry, Room TemperatureIndicates stability under standard laboratory conditions.[1]

The Formulation Workflow: A Validated Approach

The generation of reliable in vitro data begins with a reliable formulation. The workflow described below is designed as a self-validating system, incorporating preliminary checks and controls to mitigate common sources of experimental error, such as compound precipitation and solvent-induced toxicity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation cluster_2 Phase 3: Application weigh 1. Weigh Compound sol_test 2. Preliminary Solubility Test weigh->sol_test prep_stock 3. Prepare Concentrated Stock Solution (e.g., 50 mM in DMSO) sol_test->prep_stock cyto_test 4. Solvent Cytotoxicity Assay prep_stock->cyto_test Inform Vehicle Choice max_conc 5. Determine Max. Tolerated Vehicle % cyto_test->max_conc prep_work 6. Prepare Working Solutions max_conc->prep_work Define Dilution Factor add_assay 7. Add to Assay (with Vehicle Control) prep_work->add_assay G cluster_0 Solvent Selection cluster_1 Validation Steps cluster_2 Decision DMSO DMSO Solubility High Solubility? DMSO->Solubility EtOH Ethanol EtOH->Solubility Other Other Other->Solubility Solubility->DMSO No, Re-evaluate Cytotoxicity Low Cytotoxicity? Solubility->Cytotoxicity Yes Cytotoxicity->DMSO No, Re-evaluate Assay_Compat Assay Compatible? Cytotoxicity->Assay_Compat Yes Assay_Compat->DMSO No, Re-evaluate Proceed Proceed with Formulation Assay_Compat->Proceed Yes

Caption: Decision-making workflow for vehicle selection.

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" control. [5]3. Treatment: Remove the old medium from the cells and replace it with the solvent dilutions. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • Analysis: Plot cell viability (%) against the solvent concentration. The highest concentration that results in >95% viability compared to the "medium only" control is considered the maximum tolerated concentration for your experiments.

Troubleshooting Common Formulation Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation upon dilution into aqueous media - Compound solubility limit exceeded.- Insufficient mixing during dilution.- Temperature shock (cold media).- Decrease the final working concentration.- Vortex/pipette mix immediately and vigorously during the addition of the stock solution to the media.<[3]br>- Ensure the aqueous medium is pre-warmed to 37°C.- Perform an additional intermediate serial dilution step.
High background signal or assay interference - The organic solvent (e.g., DMSO) is interfering with the assay components (enzymes, detection reagents).- Lower the final solvent concentration in the assay.- Run a comprehensive vehicle control to quantify the background and subtract it from test wells.- Test an alternative solvent (e.g., ethanol) that was identified in the preliminary solubility screen.
Unexpected cytotoxicity in test wells - The final solvent concentration is too high for the cell line.<[6]br>- The compound itself is cytotoxic.- Perform the Solvent Cytotoxicity Validation Protocol (Section 5) to confirm the safe solvent range.- Ensure the vehicle control shows no toxicity. If it does, the solvent level is too high. If it doesn't, the observed toxicity is due to the compound.
Inconsistent or non-reproducible results - Inaccurate pipetting of concentrated stock.- Degradation of compound due to multiple freeze-thaw cycles.- Incomplete initial dissolution of the compound.- Use calibrated pipettes and proper technique.- Always use a fresh, single-use aliquot for each experiment.<[3][7]br>- Visually confirm complete dissolution of the master stock before aliquoting and storage. Use sonication if needed.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Guerre, P. (2015). Dimethylsulfoxide (DMSO) : Experimental uses and toxicity. ResearchGate. Retrieved from [Link]

  • Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(8), 614-621. Retrieved from [Link]

  • Hassan, S. N., & Ahmad, F. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology. Retrieved from [Link]

  • Qi, W., et al. (2021). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • The Thought Emporium. (2021, November 1). Making stock solutions - how and why. YouTube. Retrieved from [Link]

  • Galvao, J., et al. (2014). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate. Retrieved from [Link]

  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4588. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1] GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[1][2] This activation leads to an enhancement of glucose-stimulated insulin secretion (GSIS), making GPR40 agonists a subject of intense research for the development of new anti-diabetic drugs.[1][3] 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and its derivatives, such as the well-characterized partial agonist AMG-837, are potent modulators of GPR40 activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the activity of compounds like 4-phenyltetrahydro-2H-pyran-4-carboxylic acid on the GPR40 receptor.

These protocols are designed to be robust and self-validating, providing a clear framework for assessing compound potency and efficacy. We will delve into the mechanistic details of GPR40 signaling and provide step-by-step instructions for key assays, including calcium flux, reporter gene, and inositol phosphate accumulation assays.

GPR40 Signaling and Assay Principles

GPR40 is a Gq-coupled receptor.[4] Upon agonist binding, it activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). The rise in intracellular calcium is a key signaling event that can be readily measured to determine receptor activation. Some synthetic agonists have also been shown to induce Gs-mediated signaling, leading to cAMP production.[5]

The assays described herein are designed to quantify these downstream signaling events as a measure of GPR40 activation.

Diagram: GPR40 Signaling Pathway

Reporter_Assay_Workflow A 1. Seed GPR40 Reporter Cells B 2. Incubate Overnight A->B C 3. Add Compound Dilutions B->C D 4. Incubate (16-24h) C->D E 5. Add Reporter Substrate D->E F 6. Measure Signal (Luminescence) E->F G 7. Data Analysis (EC50 Calculation) F->G

Caption: Workflow for a GPR40 reporter gene assay.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This assay provides a more proximal readout of Gq activation by directly measuring the accumulation of inositol phosphates, the second messengers produced by PLC activity. [4][6] I. Materials

  • Cell Line: GPR40-expressing cell line.

  • Labeling Medium: Inositol-free medium supplemented with [³H]-myo-inositol.

  • Stimulation Buffer: HBSS with 20 mM HEPES and 10 mM LiCl (to inhibit inositol monophosphatase).

  • Lysis Buffer: 0.1 M Formic Acid.

  • Ion-Exchange Chromatography: Dowex AG1-X8 resin.

  • Scintillation Cocktail and Counter.

II. Step-by-Step Methodology

  • Cell Labeling:

    • Seed cells in 24- or 48-well plates.

    • Incubate the cells with [³H]-myo-inositol in inositol-free medium for 18-24 hours to label the cellular phosphoinositide pools.

  • Compound Stimulation:

    • Wash the cells with Assay Buffer.

    • Pre-incubate with Stimulation Buffer containing LiCl for 15-30 minutes.

    • Add the test compound dilutions and incubate for 30-60 minutes at 37°C.

  • Cell Lysis and IP Isolation:

    • Aspirate the stimulation buffer and lyse the cells with ice-cold formic acid.

    • Transfer the lysates to columns containing Dowex resin.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate).

  • Quantification:

    • Add the eluate to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the fold increase in IP accumulation over baseline.

    • Plot the dose-response curve and determine the EC50.

III. Data Summary Table

Assay TypePrincipleThroughputEndpointTypical EC50 for AMG-837 (Human GPR40)
Calcium Flux Measures [Ca2+]i releaseHighPeak Fluorescence~13.5 nM [7]
Reporter Gene Measures reporter protein expressionHighLuminescence/AbsorbanceVaries with construct
IP Accumulation Measures [³H]-IP productionLow-MediumScintillation Counts~7.8 nM [4]

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following controls in every experiment:

  • Positive Control: A known GPR40 agonist with a well-defined potency to benchmark the assay performance.

  • Negative Control (Vehicle): Typically DMSO at the same final concentration as the test compound, to define the baseline response.

  • Untransfected Parental Cells: To confirm that the observed activity is mediated by GPR40 and not an off-target effect.

  • Signal-to-Background (S/B) and Z'-factor: These statistical parameters should be calculated for each assay plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Conclusion

The protocols outlined in this document provide a robust framework for the characterization of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and related compounds as potential GPR40 agonists. By employing a combination of these assays, researchers can effectively determine compound potency, efficacy, and mechanism of action, thereby accelerating the drug discovery and development process for novel type 2 diabetes therapeutics.

References

  • Houze, J., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed Central. Retrieved from [Link]

  • PLOS. (n.d.). In vitro characterization of AMG 837. PLOS ONE. Retrieved from [Link]

  • Hara, T., et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The chemical structure of AMG 837 is shown. (B–D) The activity of.... Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). FFAR1 (GPR40) Reporter Assay Kit. Retrieved from [Link]

  • Singh, R., et al. (2018). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Engelstoft, M. S., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Retrieved from [Link]

Sources

Application Note: 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid as a Novel Molecular Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and validation of novel molecular probes are critical for advancing drug discovery and chemical biology. Small molecules that can selectively interact with biological targets allow for the interrogation of complex cellular processes and the identification of new therapeutic strategies.[1][2] This document provides a comprehensive guide to the potential use of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid as a foundational scaffold for the development of molecular probes. While this compound is not yet an established probe, its structural motifs—a tetrahydropyran ring, a phenyl group, and a carboxylic acid—offer intriguing possibilities for derivatization and targeted biological activity. The tetrahydropyran scaffold is a prevalent heterocycle in pharmaceuticals, suggesting its biocompatibility and potential for biological recognition.[3][4]

This guide will detail a strategic framework for the evaluation and validation of novel probes derived from this scaffold, including proposed experimental workflows, detailed protocols, and the scientific rationale behind these methodologies.

Scientific Rationale and Structural Considerations

The structure of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid presents several key features that make it an attractive starting point for probe development:

  • The Tetrahydropyran (THP) Core: The THP ring is a common structural element in many biologically active compounds and natural products, often contributing to favorable pharmacokinetic properties.[5]

  • The Phenyl Group: This aromatic moiety can participate in various non-covalent interactions with biological targets, including π-stacking and hydrophobic interactions. It also serves as a potential site for chemical modification to modulate activity or attach reporter groups.[6]

  • The Carboxylic Acid Group: This functional group is highly versatile. It can engage in hydrogen bonding and ionic interactions with protein active sites and can be readily modified to introduce other functionalities, such as fluorophores or affinity tags, through well-established coupling chemistries.[7][8][9][10]

Given these features, derivatives of this scaffold could potentially target a range of biological macromolecules. For instance, the structurally related 4-phenyl-1,2,3,6-tetrahydropyridine fragment has been shown to be a potent inhibitor of PARP-1.[11] Furthermore, other tetrahydropyran derivatives have been explored for their interaction with monoamine transporters.[12]

Proposed Workflow for Probe Development and Validation

The development of a novel molecular probe from the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold requires a systematic approach to synthesis, characterization, and biological validation. The following workflow outlines the key stages of this process.

G cluster_0 Probe Design & Synthesis cluster_1 Initial Screening & Target Identification cluster_2 Target Validation & Characterization cluster_3 Probe Optimization & Application A Scaffold Selection: 4-phenyltetrahydro-2H-pyran-4-carboxylic acid B Chemical Derivatization: - Introduction of reporter groups (fluorophores) - Addition of reactive moieties (for covalent probes) - Attachment of affinity tags (biotin) A->B C Synthesis & Purification B->C D Phenotypic Screening C->D E Affinity-Based Target ID (e.g., Affinity Chromatography) D->E F Activity-Based Protein Profiling (ABPP) D->F G Biophysical Binding Assays (SPR, ITC) F->G H Cellular Target Engagement Assays G->H I Functional Assays (Enzyme kinetics, signaling pathway analysis) H->I J Structure-Activity Relationship (SAR) Studies I->J K In Vitro & In Vivo Imaging J->K L Application in Disease Models K->L

Caption: Proposed workflow for the development and validation of a molecular probe.

Detailed Protocols

Protocol 1: Synthesis of a Fluorescent Probe Derivative

This protocol describes the synthesis of a fluorescently labeled derivative of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid using a common fluorophore, 5-(aminoacetamido)fluorescein, via carbodiimide coupling chemistry.

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 5-(aminoacetamido)fluorescein

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add Sulfo-NHS (1.2 equivalents) and EDAC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the active ester.

  • Coupling with the Fluorophore:

    • In a separate flask, dissolve 5-(aminoacetamido)fluorescein (1 equivalent) in anhydrous DMF.

    • Add triethylamine (2 equivalents) to the fluorophore solution to act as a base.

    • Slowly add the activated ester solution from step 1 to the fluorophore solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the fluorescent probe.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

    • Determine the spectroscopic properties (absorption and emission maxima, quantum yield) of the fluorescent probe.

Protocol 2: Affinity Chromatography for Target Identification

This protocol outlines the steps for identifying cellular targets of a biotinylated derivative of the scaffold.[13][14]

Materials:

  • Biotinylated probe (synthesized similarly to Protocol 1, using a biotin-amine derivative)

  • Streptavidin-agarose beads

  • Cell lysate from the biological system of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

  • SDS-PAGE gels and reagents

  • Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

  • Preparation of Affinity Matrix:

    • Incubate streptavidin-agarose beads with the biotinylated probe for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the beads with wash buffer to remove any unbound probe.

  • Incubation with Cell Lysate:

    • Prepare a clarified cell lysate by centrifuging the cell homogenate to remove cellular debris.

    • Incubate the probe-bound beads with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using elution buffer. For mass spectrometry analysis, a competitive elution with free biotin is preferred over SDS-PAGE sample buffer to avoid contamination with streptavidin.

  • Analysis of Bound Proteins:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain.

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

G A Biotinylated Probe C Immobilized Probe A->C B Streptavidin Beads B->C E Incubation C->E D Cell Lysate D->E F Washing E->F G Elution F->G H SDS-PAGE G->H I Mass Spectrometry H->I J Target Protein Identification I->J

Caption: Workflow for affinity-based target identification.

Protocol 3: Cellular Imaging with a Fluorescent Probe

This protocol provides a general method for visualizing the subcellular localization of the fluorescently labeled probe.

Materials:

  • Fluorescent probe derivative (from Protocol 1)

  • Cultured cells on glass coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Probe Incubation:

    • Treat the cells with the fluorescent probe at various concentrations and for different time points to determine optimal labeling conditions.

  • Washing:

    • Wash the cells with PBS to remove excess probe.

  • Fixation (Optional):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. This step is optional and depends on whether live-cell or fixed-cell imaging is desired.

  • Counterstaining:

    • If fixed, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and stain with DAPI to visualize the nuclei.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe and DAPI.

Data Interpretation and Validation

The successful development of a molecular probe requires rigorous validation of its specificity and mechanism of action.[15][16][17][18][19][20]

Quantitative Data Summary:

Assay Parameter to Measure Example Technique Purpose
Binding Affinity Dissociation constant (Kd)Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)To quantify the binding strength between the probe and its target.
Enzyme Inhibition IC50 / KiBiochemical assaysTo determine the potency of the probe if it targets an enzyme.
Cellular Potency EC50Cell-based functional assaysTo measure the effective concentration of the probe in a cellular context.
Selectivity Binding/activity against a panel of related targetsProfiling assaysTo assess the specificity of the probe for its intended target.

Conclusion

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid represents a promising, yet unexplored, scaffold for the development of novel molecular probes. Its versatile chemical handles and structural similarity to known bioactive molecules provide a strong foundation for creating a diverse library of derivatives. By following a systematic approach of synthesis, target identification, and rigorous validation, researchers can potentially develop valuable new tools for interrogating biological systems and accelerating drug discovery. The protocols and workflows outlined in this application note provide a comprehensive roadmap for embarking on this exciting area of research.

References

  • UCL. "Target Identification and Validation (Small Molecules)." University College London. Accessed January 8, 2026. .
  • Lampson, B. et al. "Identification of Direct Protein Targets of Small Molecules." ACS Chemical Biology. Accessed January 8, 2026. .
  • Zhang, C. et al. "Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes.
  • Kanoh, N. et al. "Affinity-based target identification for bioactive small molecules." MedChemComm. Accessed January 8, 2026. .
  • Nguyen, S. S., & Prescher, J. A. "Developing bioorthogonal probes to span a spectrum of reactivities." Nature Reviews Chemistry. July 21, 2020. .
  • Nguyen, S. S., & Prescher, J. A. "Developing bioorthogonal probes to span a spectrum of reactivities." PubMed. July 21, 2020. .
  • Schenone, M. et al. "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology. Accessed January 8, 2026. .
  • Broad Institute. "Small-molecule Target and Pathway Identification." Broad Institute. Accessed January 8, 2026. .
  • Loudet, A., & Burgess, K. "Small-molecule fluorescent probes and their design." RSC Advances. Accessed January 8, 2026. .
  • Lee, H. J., & Lim, C. "Fitness Factors for Bioorthogonal Chemical Probes." ACS Chemical Biology. Accessed January 8, 2026. .
  • Yuan, Y. et al. "Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine." Chemical Society Reviews. August 1, 2023. .
  • Kim, E., & Sames, D. "Rational Design of Small Molecule Fluorescent Probes for Biological Applications." Accounts of Chemical Research. Accessed January 8, 2026. .
  • Wagner, A. M. "Building a Medicinal Chemistry Framework for Bioorthogonal Probes." ACS Central Science. June 17, 2025. .
  • Loudet, A., & Burgess, K. "Small-molecule fluorescent probes and their design." RSC Advances. August 14, 2018. .
  • Sletten, E. M., & Bertozzi, C. R. "Bioorthogonal Chemistry and Its Applications." Accounts of Chemical Research. November 30, 2021. .
  • Benchchem. "Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid." Benchchem. Accessed January 8, 2026. .
  • de Oliveira, T. M. et al. "Validation of a novel molecular assay to the diagnostic of COVID-19 based on real time PCR with high resolution melting." PLoS One. November 22, 2021. .
  • Stevenson, L. F., & Kelley, M. "Validation of Assays for the Bioanalysis of Novel Biomarkers.
  • Lei, X. "Covalent Probe Finds Carboxylic Acid." Cell Chemical Biology. May 18, 2017. .
  • Burd, E. M. "Validation of Laboratory-Developed Molecular Assays for Infectious Diseases." Clinical Microbiology Reviews. Accessed January 8, 2026. .
  • Association for Molecular Pathology. "Molecular Diagnostic Assay Validation.
  • Ishida, J. et al. "4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. October 1, 2005. .
  • Ghosh, K., & Roy, K. "Molecular Recognition of Carboxylic Acids and Carboxylates: A Review." Indian Journal of Advances in Chemical Science. Accessed January 8, 2026. .
  • Harris, A. B., & Jadi, R. "A-264 Validation of a Novel Real-Time PCR Assay for Identification of Mycobacterium species Isolates Recovered from Clinical Culture." Clinical Chemistry. October 2, 2024. .
  • Das, A. et al. "Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine." Bioorganic & Medicinal Chemistry. Accessed January 8, 2026. .
  • Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4." Thermo Fisher Scientific. Accessed January 8, 2026. .
  • Smith, A. "A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans." White Rose eTheses Online. Accessed January 8, 2026. .
  • BenchChem. "Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery." BenchChem. Accessed January 8, 2026. .
  • Longdom Publishing. "Carboxylic Acids: Molecular Wonders with Pervasive Significance." Longdom Publishing. Accessed January 8, 2026. .
  • Wikipedia. "Carboxylic acid." Wikipedia. Accessed January 8, 2026. .
  • Card, G. L. et al. "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
  • Patil, S. B. et al. "A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

Sources

Application Notes and Protocols for the Functionalization of the Phenyl Ring in 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Privileged Scaffold

The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold is of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran ring offers metabolic stability and favorable pharmacokinetic properties, while the phenyl ring provides a versatile handle for the introduction of various functionalities to modulate biological activity, selectivity, and target engagement. This document provides a detailed guide to the strategic functionalization of the phenyl ring of this important scaffold, offering insights into reaction mechanisms, regioselectivity, and step-by-step protocols for key transformations.

The synthetic strategies discussed herein are broadly categorized into two main approaches:

  • Electrophilic Aromatic Substitution (EAS): This classical approach involves the direct introduction of functional groups such as nitro and bromo moieties onto the phenyl ring. These initial products serve as versatile intermediates for a wide array of subsequent transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the halogenated intermediates from EAS, this modern and powerful methodology allows for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a diverse range of substituents.

This guide is designed to provide both the theoretical underpinning and the practical know-how to empower researchers to efficiently generate libraries of novel compounds based on the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid core.

I. Electrophilic Aromatic Substitution: Gateway to Functionalization

Electrophilic aromatic substitution is the cornerstone of phenyl ring functionalization. The regiochemical outcome of these reactions on the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold is dictated by the electronic nature of the substituents on the phenyl ring. The tetrahydro-2H-pyran-4-carboxylic acid moiety is generally considered to be weakly deactivating and will direct incoming electrophiles to the ortho and para positions. However, steric hindrance from the bulky tetrahydropyran ring may favor substitution at the less hindered para position. For the purpose of these protocols, we will primarily focus on achieving para-functionalization, which often provides a more direct vector for extending the molecule towards solvent-exposed regions of protein binding pockets.

A. Nitration of the Phenyl Ring: Introducing a Versatile Nitro Group

The introduction of a nitro group onto the phenyl ring is a valuable transformation, as the nitro group can be readily reduced to an amine, which can then be further functionalized.

Causality Behind Experimental Choices:

  • Esterification of the Carboxylic Acid: The free carboxylic acid can interfere with the nitrating agents. Therefore, it is highly recommended to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to nitration.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and side reactions.

Workflow for Nitration:

Application Note & Protocols: A Guide to the Design and Synthesis of a 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Analog Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) scaffold is a privileged motif in modern medicinal chemistry, prized for its three-dimensional character and its ability to improve the physicochemical properties of drug candidates.[1][2][3][4] This guide provides a comprehensive framework for the construction of a diverse chemical library based on the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid core. We present detailed, field-tested protocols for the synthesis of the core structure, strategies for multi-vector diversification, and methods for bioisosteric replacement of the key carboxylic acid functional group. Furthermore, this document outlines the necessary purification and characterization workflows to ensure library quality and concludes with a representative protocol for high-throughput screening against a relevant biological target, GPR40, illustrating the library's direct applicability in a drug discovery campaign.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

In the quest for novel therapeutics, moving beyond flat, sp²-hybridized molecules is critical for exploring new chemical space and improving drug-like properties. The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold offers a robust starting point for library synthesis due to several key features:

  • Sp³-Richness: The non-planar THP ring provides a three-dimensional architecture that can lead to enhanced binding affinity and selectivity for protein targets compared to flatter aromatic systems.[1][2]

  • Improved Physicochemical Properties: The oxygen heteroatom in the THP ring acts as a hydrogen bond acceptor, often improving aqueous solubility and other pharmacokinetic parameters.[5][6]

  • Multiple Diversification Points: The core structure allows for chemical modification at the phenyl ring, the carboxylic acid, and potentially the THP ring itself, enabling the systematic exploration of structure-activity relationships (SAR).

  • Pharmacophoric Anchor: The carboxylic acid is a common functional group for interacting with biological targets, particularly G-protein coupled receptors (GPCRs) like GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a target for type 2 diabetes.[7][8][9][10]

However, the carboxylic acid moiety can also present metabolic challenges, such as the formation of reactive acyl glucuronides.[11][12] Therefore, a key strategy in building a sophisticated library is the inclusion of carboxylic acid bioisosteres—functional groups that mimic the properties of the acid but possess improved metabolic stability or permeability.[12][13][14]

Synthetic Strategy for Library Generation

Our strategy is designed for efficiency and diversity, beginning with a convergent synthesis of a core intermediate, which is then elaborated through parallel synthesis workflows.

G A Starting Materials (e.g., Substituted Phenylacetonitrile, Bis(2-chloroethyl) ether) B Protocol 2.1: Synthesis of Key Ester Intermediate A->B C Protocol 2.2: Hydrolysis to Carboxylic Acid Core B->C Hydrolysis D Protocol 2.3: Parallel Amide Coupling (Diverse Amines) C->D E Protocol 2.4: Bioisosteric Replacement (e.g., Tetrazole Synthesis) C->E F Amide Analogs D->F G Bioisostere Analogs E->G

Caption: Overall workflow for the synthesis of the analog library.

Protocol 2.1: Synthesis of the Core Scaffold (Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate)

This protocol details the synthesis of the central ester intermediate. The key transformation is a phase-transfer-catalyzed alkylation of a phenylacetonitrile derivative with bis(2-chloroethyl) ether to form the tetrahydropyran ring, followed by hydrolysis and esterification.

Rationale: Using a phase-transfer catalyst (e.g., TBAB) allows the reaction between the aqueous base and the organic reagents to proceed efficiently. This method is robust and amenable to scaling.

Materials:

  • Phenylacetonitrile

  • Bis(2-chloroethyl) ether

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Concentrated Sulfuric Acid

  • Methanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Cyclization:

    • To a stirred solution of phenylacetonitrile (1.0 eq) and bis(2-chloroethyl) ether (1.1 eq) in toluene (5 mL/g of nitrile), add tetrabutylammonium bromide (0.05 eq).

    • Slowly add 50% aqueous sodium hydroxide (5.0 eq) dropwise, maintaining the temperature below 30°C.

    • Heat the mixture to 70°C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and carefully add water to dissolve the salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-cyano-4-phenyltetrahydro-2H-pyran.

  • Hydrolysis to Carboxylic Acid:

    • Caution: This step generates a large volume of HCl gas and should be performed in a well-ventilated fume hood.

    • Add the crude nitrile from the previous step to a robust reaction vessel.

    • Slowly add concentrated sulfuric acid (5.0 eq) and water (5.0 eq).

    • Heat the mixture to 120-130°C and stir for 6-8 hours. The reaction progress can be monitored by the cessation of gas evolution and confirmed by LC-MS.

    • Cool the mixture and pour it carefully onto ice. The solid carboxylic acid will precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral pH, and dry under vacuum. This yields 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • Esterification:

    • Suspend the crude carboxylic acid in methanol (10 mL/g).

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.

    • Heat the mixture to reflux (approx. 65°C) for 4-6 hours until the reaction is complete (monitored by LC-MS).

    • Cool to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the target ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2.2: Phenyl Ring Diversification

To generate analogs with substitutions on the phenyl ring, simply substitute the starting phenylacetonitrile in Protocol 2.1 with commercially available substituted versions.

Starting Material ExampleResulting Core Scaffold Feature
4-Fluorophenylacetonitrile4-Fluorophenyl substituent
3-Methoxyphenylacetonitrile3-Methoxyphenyl substituent
4-Chlorophenylacetonitrile4-Chlorophenyl substituent
2-Trifluoromethylphenylacetonitrile2-Trifluoromethylphenyl substituent
Protocol 2.3: Parallel Amide Coupling

This protocol describes the hydrolysis of the methyl ester intermediate back to the carboxylic acid, followed by a standard amide coupling reaction which can be performed in parallel using a diverse set of amines.

Materials:

  • Methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • A diverse library of primary and secondary amines

Procedure:

  • Saponification (Ester Hydrolysis):

    • Dissolve the ester intermediate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete.

    • Remove the organic solvents under reduced pressure. Dilute the residue with water and acidify to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid.

  • Amide Coupling (Representative Example):

    • In a 96-well plate or individual vials, dispense a solution of the carboxylic acid (1.0 eq) in anhydrous DMF.

    • In separate wells/vials, add a solution of the desired amine (1.1 eq) in DMF.

    • Prepare a stock solution of HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Add the HATU/DIPEA solution to the carboxylic acid wells, allow to pre-activate for 5-10 minutes.

    • Transfer the activated acid solution to the corresponding amine wells.

    • Seal the plate/vials and shake at room temperature for 12-16 hours.

    • The crude products can then be purified directly by preparative HPLC/MS.

Protocol 2.4: Bioisosteric Replacement of the Carboxylic Acid

A common and highly effective bioisostere for a carboxylic acid is the 1H-tetrazole ring, which has a similar pKa and planar structure.[12][13][14] It can be synthesized from the nitrile intermediate generated in Protocol 2.1.

G cluster_0 Carboxylic Acid Pharmacophore cluster_1 Common Bioisosteres A Carboxylic Acid (pKa ~4.5) B 1H-Tetrazole (pKa ~4.9) A->B Mimics acidity & shape C Hydroxamic Acid (pKa ~9) A->C Acts as H-bond donor/acceptor & metal chelator D Acyl Sulfonamide (pKa variable) A->D Maintains H-bond donor

Caption: Common bioisosteres for the carboxylic acid functional group.

Materials:

  • 4-Cyano-4-phenyltetrahydro-2H-pyran (from Protocol 2.1, Step 1)

  • Sodium azide (NaN₃) - EXTREMELY TOXIC, handle with extreme caution.

  • Triethylamine hydrochloride

  • Anhydrous Toluene or DMF

Procedure:

  • Caution: Azide reagents are highly toxic and potentially explosive. This reaction must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of the nitrile intermediate (1.0 eq) in anhydrous toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the mixture to 100-110°C and stir for 24-48 hours. Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and carefully add 1M HCl.

  • Extract the product with ethyl acetate. The product may partition with the aqueous layer if protonated; in this case, basify the aqueous layer and re-extract.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting tetrazole analog by column chromatography or preparative HPLC.

Purification and Characterization

Ensuring the identity, purity, and integrity of each compound in the library is paramount for generating reliable screening data.

Protocol 3.1: High-Throughput Purification

For a library of this size, automated purification is essential. Mass-directed preparative High-Performance Liquid Chromatography (HPLC) is the industry standard.

  • System: A reverse-phase HPLC system with a C18 column is typically used.

  • Solvents: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA) is common.

  • Method: A generic, fast gradient (e.g., 5% to 95% acetonitrile over 5-7 minutes) is used to elute compounds. The mass spectrometer triggers fraction collection only when the mass of the target compound is detected.

  • Post-Processing: Collected fractions are evaporated (e.g., using a Genevac or SpeedVac) to yield the pure, dry compound.

Protocol 3.2: Quality Control (QC)

Every library member must pass QC before being added to the screening collection.

  • Identity & Purity: Analytical LC-MS is used to confirm the correct molecular weight and determine purity (typically >95% by UV or ELSD trace).

  • Structure Confirmation: For a representative subset of the library and for all initial "hit" compounds, ¹H NMR and/or ¹³C NMR spectroscopy should be performed to confirm the chemical structure.

  • Compound Management: Pure compounds are accurately weighed, dissolved in DMSO to a standard concentration (e.g., 10 mM), and stored in 96- or 384-well plates at -20°C or -80°C.

AnalysisPurposeTypical Result for a Final Amide Analog
LC-MS Confirm MW & PurityPurity > 95%; [M+H]⁺ peak matches calculated mass
¹H NMR Confirm StructurePeaks consistent with THP, phenyl, and amide moieties
HRMS Confirm Elemental Comp.Mass found within 5 ppm of calculated mass

Library Screening Application: Targeting GPR40

The generated library is well-suited for screening against targets that recognize carboxylic acids. GPR40 is a GPCR that is activated by fatty acids and is a therapeutic target for type 2 diabetes.[7][9][15] A cell-based calcium flux assay is a common method for screening GPCR modulators.[10]

G cluster_0 Screening cluster_1 Analysis cluster_2 Outcome A Primary HTS (Single Concentration, e.g., 10 µM) B Hit Confirmation (Re-test primary hits) A->B C Dose-Response Curve (Determine EC₅₀/IC₅₀) B->C D Hit Triage (Remove false positives, frequent hitters) C->D E Preliminary SAR Analysis D->E F Validated Hit Series for Lead Optimization E->F

Caption: A typical workflow for a high-throughput screening campaign.

Protocol 4.1: Conceptual GPR40 Calcium Flux Assay

Principle: GPR40 couples to the Gq signaling pathway. Agonist binding leads to an increase in intracellular calcium ([Ca²⁺]i). This increase can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human GPR40.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

  • 384-well black-walled, clear-bottom assay plates.

  • Compound library plates.

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into 384-well plates and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition: Wash the cells with assay buffer. Place the assay plate into the fluorescent plate reader. The instrument's liquid handler will add compounds from the library plate to the cell plate. A typical final screening concentration is 10 µM.[16]

  • Signal Detection: The plate reader immediately begins measuring fluorescence intensity over a period of 2-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium, signifying GPR40 activation.

  • Data Analysis: The response for each well is calculated (e.g., maximum peak height or area under the curve). Responses are normalized to positive (a known GPR40 agonist) and negative (DMSO vehicle) controls. A Z'-factor > 0.5 indicates a robust assay.[16] Hits are identified as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the negative control mean).

Conclusion

This application note provides a detailed, actionable guide for the creation of a high-quality library of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid analogs. By combining robust core synthesis with parallel diversification and strategic bioisosteric replacement, researchers can efficiently generate a collection of novel, sp³-rich small molecules. The outlined protocols for purification, characterization, and screening ensure that the resulting library is a valuable asset for initiating drug discovery programs and identifying novel chemical matter for challenging biological targets.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Inglese, J., Johnson, R. L., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 143-159. Available at: [Link]

  • Strader, M. B., Neveu, J. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 355–358. Available at: [Link]

  • Auld, D. S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment, 2, 237-44. Available at: [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • De Vreese, R., Sinnesael, A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-31. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Moody, C. J., Wales, S. M., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Available at: [Link]

  • MySkinRecipes. (n.d.). Tetrahydropyran-2-carboxylic Acid. MySkinRecipes. Available at: [Link]

  • Zhao, Z., Wang, M., et al. (2020). Current status of GPR40/FFAR1 modulators in medicinal chemistry (2016–2019): a patent review. Expert Opinion on Therapeutic Patents, 30(2), 115-131. Available at: [Link]

  • Zhao, Z., Wang, M., et al. (2020). Current status of GPR40/FFAR1 modulators in medicinal chemistry (2016-2019): a patent review. Expert Opinion on Therapeutic Patents, 30(2), 115-131. Available at: [Link]

  • Li, W., Xu, Z., et al. (2018). A short and flexible route to tetrahydropyran-4-ones via conjugated nitrile oxides cycloaddition and oxa-Michael cyclization: a concise diastereoselective total synthesis of (±)-diospongin A. Chemical Communications, 54(44), 5581-5584. Available at: [Link]

  • Poitout, V., & Lin, D. C. (2013). Modulating GPR40: therapeutic promise and potential in diabetes. Drug Discovery Today, 18(23-24), 1301-1308. Available at: [Link]

  • Feng, X. T., Leng, J., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). Molecular Medicine Reports, 9(4), 1151-1156. Available at: [Link]

  • Watterson, K. R., Hansen, S. V. F., et al. (2017). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. International Journal of Molecular Sciences, 18(11), 2326. Available at: [Link]

  • Patel, M. B., Patel, H. G., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available at: [Link]

  • Wang, Y., & Gevorgyan, V. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society. Available at: [Link]

  • Cergol, B., Sfecci, G., et al. (2017). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Molecules, 22(12), 2187. Available at: [Link]

  • Görlitzer, K., Trittmacher, J., & Jones, P. G. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 57(8), 523-529. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Zatloukal, M., Spíchal, L., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6264-6274. Available at: [Link]

  • Ghorab, M. M., Ragab, F. A., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(2), 235-241. Available at: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 886. Available at: [Link]

  • Wang, Y., Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4489–4511. Available at: [Link]

  • Zatloukal, M., Spíchal, L., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6264-6274. Available at: [Link]

  • Wang, Y., Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4489–4511. Available at: [Link]

  • Mahdavi, S. M., Habibi, A., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(1), 159–169. Available at: [Link]

  • Kumar, D., & Reddy, V. B. (2020). 4H-Pyran-based biologically active molecules. RSC Advances, 10(45), 26908-26927. Available at: [Link]

  • Navarrete-Vázquez, G., Hidalgo-Figueroa, S., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules, 29(8), 1782. Available at: [Link]

  • CN105859663A. (2016). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Google Patents.
  • de Oliveira, H. P., & Varca, G. H. C. (2024). Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing. Chemosensors, 12(4), 69. Available at: [Link]

  • Kumar, A., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Organic & Biomolecular Chemistry, 19(15), 3338-3366. Available at: [Link]

  • Hu, B., & Jacobsen, E. N. (2025). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]

  • Khan, K. M., Saad, S. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1303. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the Patent Landscape and Utility of 4-Phenyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-phenyltetrahydropyran scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a diverse range of therapeutic areas. This guide provides a comprehensive overview of the patent landscape for derivatives of this versatile core, offering insights into key applications, major industry players, and the underlying scientific principles driving their development. Detailed protocols for the synthesis and biological evaluation of representative 4-phenyltetrahydropyran derivatives are presented, equipping researchers with the practical knowledge to explore this promising chemical space. The content is structured to provide not only procedural guidance but also a deeper understanding of the rationale behind experimental design, grounded in authoritative scientific literature.

Introduction: The Rise of a Privileged Scaffold

The tetrahydropyran ring system is a common motif in numerous natural products and synthetic bioactive molecules. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive scaffold for the design of small molecule therapeutics. The incorporation of a phenyl group at the 4-position introduces a key hydrophobic element and a vector for further chemical modification, leading to the development of a wide array of derivatives with tailored pharmacological profiles. This guide will navigate the intellectual property landscape surrounding these compounds and provide practical methodologies for their investigation.

The Patent Landscape: Key Therapeutic Arenas

An analysis of the patent literature reveals three primary areas where 4-phenyltetrahydropyran derivatives have gained significant traction: metabolic diseases, oncology and inflammation, and central nervous system (CNS) disorders.

Metabolic Diseases: A Sweet Spot for SGLT2 Inhibition

A major focus of patent activity has been on the development of 4-phenyltetrahydropyran derivatives as inhibitors of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is a key protein responsible for the reabsorption of glucose in the kidneys, and its inhibition offers a mechanism for controlling blood glucose levels in patients with type 2 diabetes.

Key Patentees and Representative Patents:

AssigneePatent NumberTherapeutic TargetNotable Features
Boehringer IngelheimUS7579449B2SGLT2Glucopyranosyl-substituted phenyl derivatives for treating metabolic disorders.[1][2]
Vertex PharmaceuticalsUS8476413B2SGLT2Sulfanyl-tetrahydropyran-based compounds for metabolic diseases.[3]
SanofiEP2760862B1SGLT26-(4-hydroxy-phenyl)-3-alkyl-1h-pyridine-4-carboxylic acid amide derivatives.[3]

Mechanism of Action: SGLT2 Inhibition

The 4-phenyltetrahydropyran core often serves as a central scaffold to which a glucose moiety is attached, mimicking the natural substrate of SGLT2. The phenyl group can engage in hydrophobic interactions within the transporter's binding pocket, while the tetrahydropyran ring provides a stable anchor.

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_drug Therapeutic Intervention SGLT2 SGLT2 Transporter Glucose_Blood Glucose in Bloodstream SGLT2->Glucose_Blood Glucose_Filtrate Glucose in Renal Filtrate Glucose_Filtrate->SGLT2 Reabsorption Urine Urine Glucose_Filtrate->Urine Excretion Derivative 4-Phenyltetrahydropyran SGLT2 Inhibitor Derivative->Inhibition Blocks Reabsorption

Caption: Mechanism of SGLT2 inhibition by 4-phenyltetrahydropyran derivatives.

Oncology and Inflammation: Targeting Kinases

The versatility of the 4-phenyltetrahydropyran scaffold has been leveraged in the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

Key Patentees and Representative Patents:

AssigneePatent Number/ApplicationTherapeutic TargetNotable Features
Novartis AGCA2803055A1Protein KinasesHeteroaryl compounds for treating conditions responsive to protein kinase inhibition.[4]
Genentech, Inc.WO2020061377A1HPK1Spirocyclic 2,3-dihydro-7-azaindole compounds as HPK1 inhibitors for cancer treatment.[5]
Respivert LtdUS9751837B2p38 MAP Kinase, Syk Kinase, Src Family KinasesCompounds with anti-inflammatory activity.[6]

Signaling Pathway: MAP Kinase Cascade

Many patented 4-phenyltetrahydropyran derivatives target key kinases in the mitogen-activated protein (MAP) kinase signaling cascade, which is frequently hyperactivated in cancer.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 4-Phenyltetrahydropyran Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Central Nervous System (CNS) Disorders

The lipophilic nature of the 4-phenyltetrahydropyran core makes it well-suited for designing brain-penetrant compounds, leading to patent filings for the treatment of various CNS disorders, including depression, anxiety, and pain.[7]

Key Patentees and Representative Patents:

AssigneePatent Number/ApplicationTherapeutic AreaNotable Features
Not specifiedCN1344264ADepression, anxiety, pain, inflammationBroad claims for tetrahydropyran derivatives in CNS and inflammatory conditions.[7]
Not specifiedWO2001035938A2Epilepsy, depression, phobias, painTetrahydrothiopyran-4-ol derivatives for stress-related CNS diseases.[8]

Protocols and Methodologies

The following sections provide detailed, field-proven protocols for the synthesis and evaluation of a representative 4-phenyltetrahydropyran derivative.

Synthesis of a Representative 4-Phenyltetrahydropyran Derivative

This protocol describes a common synthetic route to a 4-phenyltetrahydropyran core, which can then be further functionalized. While specific patent literature often details multi-step syntheses for complex analogs, the fundamental construction of the core scaffold is a critical starting point. A one-step method for a related structure, 4-phenyl-2-pyrrolidone, involves the Fokk alkylation of pyrrolidone with a halogenated benzene, highlighting a potential strategy for direct arylation.[9]

Protocol: Synthesis of 4-Phenyltetrahydropyran-4-carbonitrile

This protocol is a representative example and may require optimization for specific derivatives.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Grignard Reaction:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add tetrahydro-4H-pyran-4-one (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phenylmagnesium bromide (1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-phenyltetrahydropyran-4-ol.

  • Cyanation:

    • Dissolve the crude 4-phenyltetrahydropyran-4-ol in DCM.

    • Add TMSCN (1.5 eq) followed by a catalytic amount of ZnI₂ (0.1 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench with water and extract with DCM.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyltetrahydropyran-4-carbonitrile.

Experimental Workflow

Synthesis_Workflow Start Tetrahydro-4H-pyran-4-one Grignard Grignard Reaction (Phenylmagnesium bromide, THF) Start->Grignard Intermediate 4-Phenyltetrahydropyran-4-ol Grignard->Intermediate Cyanation Cyanation (TMSCN, ZnI₂, DCM) Intermediate->Cyanation Purification Column Chromatography Cyanation->Purification Product 4-Phenyltetrahydropyran-4-carbonitrile Purification->Product

Caption: Synthetic workflow for a 4-phenyltetrahydropyran derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a 4-phenyltetrahydropyran derivative against a specific kinase, a common evaluation for compounds in the oncology and inflammation space.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent ATP detection assay (e.g., Kinase-Glo®).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • 4-phenyltetrahydropyran test compound

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in kinase assay buffer.

  • Assay Setup:

    • Add kinase, substrate, and assay buffer to the wells of the plate.

    • Add the serially diluted test compound to the appropriate wells.

    • Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The patent landscape for 4-phenyltetrahydropyran derivatives is both broad and deep, underscoring the therapeutic significance of this chemical scaffold. The continued exploration of this structure, particularly in the areas of kinase and SGLT2 inhibition, is expected to yield novel drug candidates with improved efficacy and safety profiles. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting field. The adaptability of the 4-phenyltetrahydropyran core suggests that its therapeutic applications will continue to expand, venturing into new areas such as antiviral agents, as has been seen with related heterocyclic structures like tetrahydrofuran derivatives in the context of HIV protease inhibitors.[10]

References

  • Vertex Pharmaceuticals Inc. (2013). Sulfanyl-tetrahydropyran-based compounds and methods of their use. U.S.
  • Novartis AG. (2011). Heteroaryl compounds and compositions as protein kinase inhibitors.
  • Novartis AG. (2010). Compounds and compositions as kinase inhibitors.
  • Respivert Ltd. (2017). Kinase inhibitors. U.S.
  • Takeda Pharmaceutical Company Limited. (2005). Compounds for the treatment of metabolic disorders. U.S.
  • Genentech, Inc. (2020). Spirocyclic 2,3-dihydro-7-azaindole compounds and uses thereof.
  • Justia Patents. (2024). KINASE INHIBITORS. U.S. Patent Application No. 20240092764. [Link]

  • (2002). Tetrahydropyran derivatives and their use as therapeutic agents.
  • Boehringer Ingelheim International GmbH. (2009). Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. U.S.
  • Boehringer Ingelheim International GmbH. (2009). Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. U.S.
  • (2001). Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof.
  • (2021). Synthetic method of 4-phenyl-2-pyrrolidone.
  • (2017). Pyranochromenyl phenol derivative, and pharmaceutical composition for treating metabolic syndrome or inflammatory disease. U.S.
  • (1998). Tetra-substituted phenyl derivatives. U.S.
  • (1993). Tetrahydrofuran derivatives. U.S.
  • (1990). Polytetrahydrofuran derivatives and their preparation.
  • de Freitas, R. F. et al. (2013). Phenylpiperazine derivatives: A patent review (2006 - Present). Expert Opinion on Therapeutic Patents, 23(1), 65-80. [Link]

  • SciSpace. (2009). Top 18 Recent Patents on Cns Drug Discovery papers published in 2009. [Link]

  • Ghosh, A. K. et al. (2008). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 1(3), 465-481. [Link]

  • Takeda Pharmaceutical Company Limited. (2016). Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl] -. U.S.
  • Al-Warhi, T. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. [Link]

  • (1991). Synthesis of tetrahydro-2-furylated pyrimidine derivatives. U.S.
  • G., B. et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5406. [Link]

  • Foundation for a Smoke-Free World. (2020). Patent Landscape Report - Global Action to End Smoking. [Link]

  • Dairen Chemical Corp. (2021). Methods for producing tetrahydrofuran. U.S.
  • European Patent Office. (2017). Tetrahydrofuran-2,5-dicarbaldehydes (diformyl-tetrahydrofuran, dfthf) and process for making the same.
  • Al-Ostoot, F. H. et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2542. [Link]

  • Ge, Y. et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7177-7192. [Link]

  • de A. et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(9), 1035-1060. [Link]

Sources

commercial suppliers of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid for Advanced Research

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, handling, and application of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (CAS No: 182491-21-0). This valuable heterocyclic building block is instrumental in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Introduction to 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid belongs to the tetrahydropyran (THP) class of compounds. THPs are a prevalent structural motif in numerous natural products and pharmaceutical agents, prized for their conformational rigidity and favorable metabolic stability.[1] The incorporation of a phenyl group and a carboxylic acid function at the C4 position creates a versatile scaffold, enabling the synthesis of complex spirocyclic systems and other derivatives with significant potential in drug discovery.[1][2] Its structure is particularly useful for creating constrained molecules that can probe biological pathways or act as inhibitors for various enzymes.[2][3]

Commercial Availability

Sourcing high-purity starting materials is a critical first step for reproducible research. 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid is available from several reputable chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity.

SupplierProduct/Catalog NumberCAS NumberMolecular FormulaMolecular WeightPurity
Sigma-Aldrich (MilliporeSigma) AMBH93E4C4F8 (Ambeed)182491-21-0C₁₂H₁₄O₃206.24 g/mol Not specified
Thermo Fisher Scientific AC110341000 (related compound)5337-03-1C₆H₁₀O₃130.14 g/mol 97+%
Chem-Impex 02198 (related compound)5337-03-1C₆H₁₀O₃130.14 g/mol ≥ 98%
Fisher Scientific ACROS38790 (related compound)5337-03-1C₆H₁₀O₃130.14 g/mol 98%

Note: Data for related, non-phenylated compounds are included for reference as they share the core tetrahydropyran-4-carboxylic acid scaffold and supplier availability may overlap.[4][5][6]

Physicochemical Properties and Safety

Proper handling and storage are paramount for laboratory safety and maintaining compound integrity. The following data is compiled from material safety data sheets (MSDS) for the target compound and structurally related analogs.

PropertyValueSource / Notes
CAS Number 182491-21-0
Linear Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance White to off-white or brown solid/crystalline powder.Based on related compounds[4][7]
Melting Point 87 - 89 °C / 188.6 - 192.2 °FFor related compound Tetrahydro-2H-pyran-4-carboxylic acid[7]
Solubility Soluble in organic solvents like DMSO; water solubility may be limited.Based on general organic acid properties and related compounds[2]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[7][8]Recommended storage at 2-8°C is common for such reagents.[4]
Safety & Handling Precautions:
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] Ensure work is conducted in a well-ventilated area or under a chemical fume hood.[7]

  • In case of Contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.[7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Application Notes & Protocols

The primary application of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is as a structural building block in organic synthesis. The carboxylic acid moiety serves as a versatile handle for various chemical transformations, most notably amide bond formation, esterification, and reduction.

Workflow for Procurement and Use

cluster_procurement Procurement Phase cluster_qc Quality Control cluster_application Application Phase start Identify Need for Scaffold select_supplier Select Supplier & Purity start->select_supplier request_coa Request Certificate of Analysis (CoA) select_supplier->request_coa purchase Purchase Reagent request_coa->purchase receive Receive & Log Material purchase->receive qc_check Verify Identity & Purity (e.g., NMR, HPLC) receive->qc_check protocol Execute Synthetic Protocol qc_check->protocol If Pass purify Purify Product protocol->purify analyze Analyze Final Product purify->analyze

Caption: General workflow from procurement to experimental use.

Protocol 1: Amide Coupling via EDC/HOBt Activation

This protocol details a standard procedure for coupling the carboxylic acid with a primary amine, a fundamental reaction in the synthesis of novel chemical entities for drug discovery.

Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of HOBt (Hydroxybenzotriazole) reacts with the intermediate to form an HOBt-ester, which is more stable and less prone to racemization, leading to a higher yield of the desired amide product upon reaction with the amine.

reagent1 4-Phenyltetrahydro-2H- pyran-4-carboxylic acid coupling EDC / HOBt DMF, 0°C to RT reagent1->coupling reagent2 Primary Amine (R-NH2) reagent2->coupling product Target Amide Product coupling->product

Caption: Schematic of an EDC/HOBt mediated amide coupling reaction.

Materials:

  • 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

  • Primary amine of choice (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C using an ice bath. Add HOBt (1.5 eq), EDC·HCl (1.5 eq), and DIPEA (3.0 eq). Stir the mixture at 0°C for 30 minutes. The formation of a clear solution indicates the activation is proceeding.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Analytical Characterization Protocols

Verifying the identity, purity, and structure of both the starting material and the final product is essential.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is an ideal method for assessing the purity of small organic molecules like this carboxylic acid. A C18 column separates compounds based on hydrophobicity. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharper peaks and better retention. UV detection is suitable as the phenyl group provides a strong chromophore. This approach is aligned with standard methods for analyzing organic acids.[9]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temperature 30°C

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components.

Analytical Workflow

sample Prepare Sample (1 mg/mL in ACN/H2O) hplc Inject into HPLC System sample->hplc nmr Prepare NMR Sample (in CDCl3 or DMSO-d6) sample->nmr data_hplc Acquire Chromatogram hplc->data_hplc data_nmr Acquire Spectra (¹H, ¹³C) nmr->data_nmr analysis Analyze Data (Purity, Structure) data_hplc->analysis data_nmr->analysis report Generate Report analysis->report

Caption: Standard analytical workflow for compound characterization.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Data Interpretation (Expected Resonances):

    • ¹H NMR: Expect signals in the aromatic region (~7.2-7.5 ppm) for the phenyl group. The protons on the tetrahydropyran ring will appear in the aliphatic region (~1.5-4.0 ppm). A broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm), though it may exchange with residual water in the solvent.

    • ¹³C NMR: Expect a signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm). Aromatic carbons will resonate around ~125-145 ppm. The aliphatic carbons of the THP ring will appear upfield (~25-70 ppm).

Conclusion

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid is a readily available and highly valuable building block for synthetic and medicinal chemistry. Its unique scaffold allows for the creation of diverse and complex molecules. By following standardized protocols for handling, application, and analysis, researchers can effectively leverage this compound to advance their discovery programs. Adherence to safety guidelines and verification of material purity are critical for ensuring the integrity and reproducibility of experimental outcomes.

References

  • Deshpande, S. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-4-(hydroxymethyl)-, methyl ester. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]

  • Organic Process Research & Development. (2021). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4596. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • ALDLAB-Chemicals. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • EON Biotech. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]- – (138402-13-8). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Tetrahydropyran-4-carboxylic acid, 98%. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to enhance your yield, improve purity, and overcome common challenges encountered during this synthesis.

Introduction to Synthetic Strategies

The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a valuable building block in medicinal chemistry, can be approached through two primary routes. The choice of route often depends on the available starting materials, scalability, and desired purity profile. This guide will cover both methodologies, providing a comparative analysis to aid in your experimental design.

Route 1: Nucleophilic addition of a phenyl group and a cyanide moiety to tetrahydropyran-4-one, followed by hydrolysis of the resulting nitrile.

Route 2: Alkylation of a phenyl-substituted malonic ester with a bis-electrophile to form the tetrahydropyran ring, followed by hydrolysis and decarboxylation.

Each route presents a unique set of challenges and optimization opportunities. This guide will address these in a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for high-purity 4-phenyltetrahydro-2H-pyran-4-carboxylic acid?

Both routes can yield high-purity material if carefully optimized. Route 1, the nitrile hydrolysis pathway, is often favored for its potentially shorter sequence and the crystalline nature of the intermediate nitrile, which can be purified before the final hydrolysis. Route 2, the malonic ester route, can also be effective but requires careful control of the decarboxylation step to avoid thermal decomposition and the formation of impurities.

Q2: What are the most critical parameters to control for maximizing yield?

For Route 1, the critical parameters are the efficiency of the initial addition to the ketone and the conditions for nitrile hydrolysis. For Route 2, the key factors are the completeness of the initial cyclization and the temperature and solvent used for the decarboxylation step. In both routes, careful purification of intermediates is crucial.

Q3: What are the expected challenges with the nitrile hydrolysis in Route 1?

The nitrile in Route 1 is a sterically hindered quaternary nitrile. These can be resistant to hydrolysis under standard conditions. Forcing conditions (high temperatures, strong acids or bases) can lead to side reactions or decomposition.

Q4: What are the primary side products to be aware of in Route 2?

The main challenge in Route 2 is the decarboxylation of the diacid intermediate. Incomplete decarboxylation will leave the starting diacid as an impurity. Overheating during decarboxylation can lead to the formation of byproducts through decomposition.

Troubleshooting Guides

Route 1: Nitrile Hydrolysis Pathway

This route typically involves a two-step process: the formation of 4-phenyltetrahydro-2H-pyran-4-carbonitrile, followed by its hydrolysis.

Problem 1: Low yield of the nitrile precursor.

  • Possible Cause A: Inefficient formation of the cyanohydrin intermediate. The reaction of tetrahydropyran-4-one with a cyanide source is reversible.

    • Solution: Ensure the reaction is run at a suitable pH. For Strecker-type reactions, slightly acidic to neutral conditions are often optimal.

  • Possible Cause B: Competing side reactions of the phenylating agent. If a Grignard reagent is used to introduce the phenyl group, it can be consumed by any protic sources in the reaction mixture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of unreacted tetrahydropyran-4-one in the product.

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or the stoichiometry of the cyanide source and phenylating agent. Monitor the reaction by TLC or GC to ensure completion.

Problem 1: Incomplete hydrolysis of the nitrile.

  • Possible Cause A: Steric hindrance of the quaternary nitrile. This makes the carbon of the nitrile less accessible to nucleophilic attack.

    • Solution 1 (Acid Hydrolysis): Use a strong acid such as concentrated sulfuric acid or hydrochloric acid and prolong the reflux time. Be aware that harsh acidic conditions can sometimes lead to charring or other decomposition.

    • Solution 2 (Base Hydrolysis): Employ a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. This allows for higher reaction temperatures.

    • Solution 3 (Alternative Methods): For particularly stubborn nitriles, consider alternative methods such as platinum-catalyzed hydration to the amide, which can then be hydrolyzed under milder conditions.[1][2]

Problem 2: Formation of the corresponding amide as a major byproduct.

  • Possible Cause: Insufficiently forcing hydrolysis conditions. The hydrolysis of a nitrile proceeds through an amide intermediate.

    • Solution: Increase the reaction temperature, reaction time, or the concentration of the acid or base to drive the reaction to the carboxylic acid.

Route 2: Malonic Ester Pathway

This route involves the synthesis of a substituted malonic ester, followed by cyclization, hydrolysis, and decarboxylation.

Problem 1: Low yield of the cyclized product.

  • Possible Cause A: Incomplete alkylation. The reaction of diethyl phenylmalonate with bis(2-chloroethyl) ether requires a strong base to deprotonate the malonate.

    • Solution: Use a sufficiently strong and non-nucleophilic base, such as sodium hydride, in an anhydrous aprotic solvent like THF or DMF. Ensure the reaction is carried out under an inert atmosphere.

  • Possible Cause B: Competing elimination reactions. The chloroethyl groups can undergo elimination under strongly basic conditions.

    • Solution: Maintain a controlled reaction temperature, often starting at a low temperature and slowly warming to room temperature or slightly above.

Problem 1: Incomplete hydrolysis of the diester.

  • Possible Cause: Steric hindrance around the ester groups.

    • Solution: Use a sufficient excess of a strong base (e.g., KOH or NaOH) and ensure a long enough reaction time at reflux. A co-solvent like ethanol can improve solubility.

Problem 2: Low yield of the final carboxylic acid after decarboxylation.

  • Possible Cause A: Incomplete decarboxylation. The diacid may be stable at lower temperatures.

    • Solution: Carefully increase the temperature of the decarboxylation. The use of a high-boiling solvent like xylene or paraffin oil can help to maintain a consistent and high temperature.[3]

  • Possible Cause B: Thermal decomposition of the product. The desired product can decompose at excessively high temperatures.

    • Solution: Find the optimal temperature for decarboxylation by monitoring the reaction for CO2 evolution and product formation. The use of a solvent can help to control the temperature and prevent localized overheating.[3]

Problem 3: Presence of the dicarboxylic acid in the final product.

  • Possible Cause: Insufficient heating during decarboxylation.

    • Solution: Ensure the decarboxylation is complete by monitoring the cessation of gas evolution. The temperature and duration may need to be optimized.

Experimental Protocols

Protocol 1: Synthesis via Nitrile Hydrolysis (Route 1)

Step A: Synthesis of 4-phenyltetrahydro-2H-pyran-4-carbonitrile

This procedure is adapted from related Strecker-type syntheses.[4]

  • To a solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the aminonitrile intermediate.

  • In a separate flask, prepare a solution of a phenylating agent (e.g., phenylmagnesium bromide, 1.2 eq) in an anhydrous ether solvent.

  • Cool the aminonitrile mixture in an ice bath and slowly add the phenylating agent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-phenyltetrahydro-2H-pyran-4-carbonitrile.

Step B: Hydrolysis of 4-phenyltetrahydro-2H-pyran-4-carbonitrile

This is a general procedure for hindered nitrile hydrolysis.

  • To a flask containing 4-phenyltetrahydro-2H-pyran-4-carbonitrile (1.0 eq), add a 6M solution of sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by recrystallization.

Protocol 2: Synthesis via Malonic Ester (Route 2)

This protocol is adapted from the synthesis of the non-phenylated analog.[3]

Step A: Synthesis of Diethyl 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylate

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension in an ice bath and add diethyl phenylmalonate (1.0 eq) dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step B: Hydrolysis and Decarboxylation

  • Dissolve the diethyl 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid.

  • Filter the solid, wash with cold water, and dry thoroughly.

  • For decarboxylation, place the dicarboxylic acid in a flask with a high-boiling solvent such as xylene.[3]

  • Heat the mixture to reflux (around 140°C) until the evolution of CO2 ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 4-phenyltetrahydro-2H-pyran-4-carboxylic acid by recrystallization.

Data Summary and Optimization

ParameterRoute 1: Nitrile HydrolysisRoute 2: Malonic Ester
Key Intermediates 4-phenyltetrahydro-2H-pyran-4-carbonitrile4-phenyltetrahydro-2H-pyran-4,4-dicarboxylic acid
Typical Yields 60-80% (overall)50-70% (overall)
Primary Challenge Hydrolysis of sterically hindered nitrileControlled decarboxylation
Key Optimization Hydrolysis conditions (acid/base concentration, temperature, time)Decarboxylation temperature and solvent

Visualizing the Workflow

Route 1: Nitrile Hydrolysis Workflow

Route1 start Tetrahydropyran-4-one nitrile_formation Nitrile Formation (e.g., Strecker Synthesis) start->nitrile_formation nitrile 4-phenyltetrahydro-2H-pyran-4-carbonitrile nitrile_formation->nitrile hydrolysis Hydrolysis (Acid or Base) nitrile->hydrolysis product 4-phenyltetrahydro-2H-pyran-4-carboxylic acid hydrolysis->product

Caption: Workflow for Route 1, proceeding through a nitrile intermediate.

Route 2: Malonic Ester Workflow

Route2 start Diethyl Phenylmalonate cyclization Cyclization with bis(2-chloroethyl) ether start->cyclization diester Diethyl 4-phenyltetrahydro-2H- pyran-4,4-dicarboxylate cyclization->diester hydrolysis Hydrolysis diester->hydrolysis diacid 4-phenyltetrahydro-2H-pyran- 4,4-dicarboxylic acid hydrolysis->diacid decarboxylation Decarboxylation diacid->decarboxylation product 4-phenyltetrahydro-2H-pyran-4-carboxylic acid decarboxylation->product

Caption: Workflow for Route 2, proceeding through a dicarboxylic acid intermediate.

References

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.[Link]

  • PubMed. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups.[Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.[Link]

  • MDPI. Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters.[Link]

  • Organic Chemistry Portal. Decarboxylation.[Link]

  • ACS Publications. Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups.[Link]

Sources

Technical Support Center: Purification of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale behind each purification step, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 4-phenyltetrahydro-2H-pyran-4-carboxylic acid?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as the precursor ester (e.g., methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate) if the synthesis involves hydrolysis.

  • Byproducts from side reactions: These can vary widely based on the specific reagents and conditions used.

  • Residual solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, dichloromethane, ethyl acetate) may be present.[1]

  • Water: Can be introduced during aqueous work-up steps.

Q2: My purified 4-phenyltetrahydro-2H-pyran-4-carboxylic acid appears as an oil or a sticky solid, not a crystalline powder. What should I do?

A2: This is a common issue that can arise from the presence of residual solvents or impurities that inhibit crystallization. First, ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains oily, consider trituration with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. This can often induce crystallization or precipitate the desired product while washing away more soluble impurities. If this fails, column chromatography followed by recrystallization is recommended.

Q3: I'm observing significant tailing or streaking of my compound on a silica gel TLC plate. How can I resolve this for better separation during column chromatography?

A3: Tailing of carboxylic acids on silica gel is a frequent problem due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel stationary phase. To mitigate this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexane).[1] This will keep the carboxylic acid fully protonated, leading to a more compact spot on the TLC plate and improved peak shape during column chromatography.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired compound and can help identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guides

Purification by Liquid-Liquid Extraction

This technique is often the first step in purifying carboxylic acids from neutral or basic impurities.

Problem: Low recovery of the carboxylic acid after extraction and re-acidification.

Possible CauseSolution
Incomplete extraction into the aqueous basic solution. Ensure the pH of the aqueous layer is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to fully deprotonate it. Use multiple extractions with fresh basic solution to maximize recovery.
Incomplete precipitation upon acidification. Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the carboxylic acid) to fully protonate it. Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling or inversion of the separatory funnel is preferable to vigorous shaking.
Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Problem: The compound does not dissolve in the chosen recrystallization solvent, even upon heating.

Possible CauseSolution
The solvent is not polar enough. 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is a moderately polar compound. Consider more polar solvents or a mixed solvent system. A mixture of ethanol and water is often effective for recrystallizing carboxylic acids.[2]
Too little solvent is being used. Gradually add more hot solvent until the compound dissolves completely.

Problem: No crystals form upon cooling, or an oil separates out.

Possible CauseSolution
The solution is not supersaturated. If too much solvent was used, carefully evaporate some of it to increase the concentration of the product.
Lack of nucleation sites. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
Purification by Flash Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities.

Problem: Poor separation of the desired compound from an impurity.

Possible CauseSolution
Inappropriate eluent system. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with similar polarities.
Column overloading. Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Co-elution with a non-polar impurity. If a non-polar impurity is present, it may be beneficial to perform an initial wash with a non-polar solvent (e.g., hexane) before proceeding with the main purification.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. Combine the aqueous layers. The deprotonated carboxylate salt will be in the aqueous layer, while neutral impurities remain in the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2, check with pH paper). The protonated 4-phenyltetrahydro-2H-pyran-4-carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a flask, dissolve the crude 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While keeping the solution hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Purification by Silica Gel Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on TLC analysis. A typical starting point could be 70:30 hexane:ethyl acetate. Add 0.5-1% acetic acid to the eluent mixture to prevent tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflows

Extraction_Workflow cluster_start Initial State cluster_extraction Extraction cluster_isolation Isolation cluster_end Final Product Crude Crude Product in Organic Solvent AddBase Add aq. NaHCO3 or NaOH Crude->AddBase Separate Separate Layers AddBase->Separate Aqueous Aqueous Layer (Carboxylate Salt) Separate->Aqueous Organic Organic Layer (Neutral Impurities) Separate->Organic Acidify Acidify with HCl to pH ~2 Aqueous->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Carboxylic Acid Filter->Pure

Caption: Workflow for purification by acid-base extraction.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation cluster_end Final Product Pack Pack Silica Gel Column Load Load Crude Product Pack->Load Elute Elute with Hexane/EtOAc (+ 0.5% Acetic Acid) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure Pure Carboxylic Acid Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

References

  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Reddit. Isolation of a Carboxylic acid : r/chemhelp. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in the Synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. Here, we move beyond simple protocols to address the common—and often frustrating—byproducts encountered during synthesis. Our focus is on providing mechanistic insights and actionable troubleshooting strategies to improve yield, purity, and overall process robustness.

Section 1: Understanding the Synthetic Landscape & Common Pitfalls

The most prevalent synthetic route to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid involves a two-stage process:

  • Stage 1: Grignard Addition. Nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to tetrahydro-4H-pyran-4-one. This forms the key intermediate, 4-phenyltetrahydro-2H-pyran-4-ol.

  • Stage 2: Carboxylation. Conversion of the tertiary alcohol to the target carboxylic acid, often via an intermediate such as a nitrile (e.g., using NaCN followed by hydrolysis).

While straightforward in principle, each stage is susceptible to side reactions that generate a characteristic profile of impurities. Understanding the origin of these byproducts is the first step toward their mitigation.

Byproduct Formation Pathways

The following diagram illustrates the main synthetic route and the points at which common byproducts diverge.

Byproduct_Formation SM Tetrahydro-4H-pyran-4-one Intermediate 4-Phenyltetrahydro-2H-pyran-4-ol SM->Intermediate 1. Grignard Addition Grignard PhMgBr Biphenyl Biphenyl Grignard->Biphenyl Wurtz Coupling Nitrile 4-Phenyltetrahydro-2H-pyran-4-carbonitrile Intermediate->Nitrile 2a. Cyanation Alkene 4-Phenyl-3,6-dihydro-2H-pyran Intermediate->Alkene Dehydration (Acid) Product 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid Nitrile->Product 2b. Hydrolysis Amide 4-Phenyltetrahydro-2H-pyran-4-carboxamide Nitrile->Amide Incomplete Hydrolysis Amide->Product Further Hydrolysis

Caption: Main synthesis path and common byproduct formation points.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, providing explanations and practical solutions.

FAQ 1: My Grignard reaction is low-yielding and I see a lot of biphenyl in my crude NMR. What's happening?

Answer: This points to issues with either the Grignard reagent's formation or its reaction, with biphenyl being a tell-tale sign of a specific side reaction.

  • Mechanistic Cause: Biphenyl is primarily formed via a Wurtz-type coupling reaction.[1][2] This occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) in the reaction mixture. This side reaction is particularly favored at higher temperatures and higher concentrations of the halide.[1][3]

    PhMgBr + PhBr → Ph-Ph + MgBr₂

  • Troubleshooting & Prevention:

    • Control Temperature: After initiating the Grignard formation, the reaction is exothermic.[4] It's crucial to cool the reaction (e.g., with an ice bath) to prevent the temperature from rising too high, which accelerates the coupling reaction.[1][4]

    • Slow Addition: Add the phenyl bromide solution dropwise to the magnesium turnings. This maintains a low instantaneous concentration of the halide, minimizing its opportunity to couple.[4]

    • Ensure Anhydrous Conditions: Grignard reagents react readily with water.[4][5] Any moisture will quench the reagent, reducing the yield of your desired alcohol and forming benzene as a byproduct. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Removal Strategy: Biphenyl is a non-polar, neutral molecule. It can typically be removed from the desired alcohol or carboxylic acid product via flash column chromatography or by trituration/recrystallization from a non-polar solvent like hexane or petroleum ether, in which biphenyl is soluble.[1]

FAQ 2: A major impurity in my final product has a C=C bond according to NMR/IR. What is it and how do I avoid it?

Answer: You are likely observing the formation of 4-phenyl-3,6-dihydro-2H-pyran , an elimination byproduct.

  • Mechanistic Cause: This alkene is formed by the dehydration (loss of water) of the tertiary alcohol intermediate, 4-phenyltetrahydro-2H-pyran-4-ol. This elimination reaction is strongly catalyzed by acid and heat. It can occur during an acidic Grignard workup or, more commonly, during the acidic hydrolysis of the nitrile intermediate.

  • Troubleshooting & Prevention:

    • Milder Hydrolysis Conditions: If you are using a nitrile intermediate, avoid harsh hydrolysis conditions (e.g., concentrated HCl or H₂SO₄ at high reflux temperatures). Consider a two-stage hydrolysis: first, use milder basic conditions (e.g., NaOH or KOH in EtOH/water) to hydrolyze the nitrile to the carboxylate salt, then perform a careful acidic workup at low temperatures (0-5 °C) to protonate it to the final carboxylic acid.[6][7]

    • Careful Grignard Quench: Quench the Grignard reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid. This provides a proton source that is buffered and less likely to promote strong dehydration.

FAQ 3: My final product is contaminated with a compound that is only partially soluble in acid/base. Mass spec suggests it's an amide. How did this form?

Answer: You have isolated the intermediate 4-phenyltetrahydro-2H-pyran-4-carboxamide .

  • Mechanistic Cause: The hydrolysis of a nitrile to a carboxylic acid is a two-step process.[6][8][9] Water first adds to the nitrile (often acid or base-catalyzed) to form an amide. This amide is then further hydrolyzed to the carboxylic acid. If the reaction conditions (time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage.[10]

  • Troubleshooting & Prevention:

    • Increase Reaction Vigor: To drive the hydrolysis to completion, you may need to increase the reaction time, raise the temperature, or use a higher concentration of the acid or base.[10]

    • Monitor the Reaction: Use TLC or LCMS to monitor the disappearance of the amide intermediate before stopping the reaction and proceeding with workup.

  • Protocol: Forcing Hydrolysis of the Amide

    • If you have already isolated the mixture, return it to a round-bottom flask.

    • Add a 6M solution of aqueous HCl or a 25% w/v solution of NaOH.

    • Heat the mixture to reflux (typically 100-110 °C) for 4-12 hours.

    • Monitor by TLC/LCMS until the amide is consumed.

    • Cool the reaction and proceed with the standard acidic or basic workup to isolate the carboxylic acid.

Section 3: Analytical Data & Purification Strategies

Identifying byproducts accurately is critical. The table below summarizes key characteristics to aid in their identification and removal.

Compound NameStructureKey ¹H NMR Signal (CDCl₃, δ ppm)Key IR Signal (cm⁻¹)Purification Method
Target Product 4-phenyltetrahydro-2H-pyran-4-carboxylic acid~10-12 (br s, 1H, COOH)2500-3300 (br, O-H), ~1700 (C=O)Acid-base extraction
Biphenyl Ph-Ph~7.2-7.6 (m, 10H)~3030 (Ar C-H), ~1600, 1480 (C=C)Chromatography, Recrystallization from hexanes
Alkene Byproduct 4-phenyl-3,6-dihydro-2H-pyran~6.0 (m, 1H, vinyl C-H)~3020 (vinyl C-H), ~1650 (C=C)Chromatography
Amide Byproduct 4-phenyltetrahydro-2H-pyran-4-carboxamide~5.5-7.0 (br s, 2H, NH₂)~3200-3400 (N-H), ~1660 (C=O)Force hydrolysis, Chromatography
Alcohol Intermediate 4-phenyltetrahydro-2H-pyran-4-ol~1.5-2.0 (br s, 1H, OH)~3200-3600 (br, O-H)Chromatography
Starting Ketone Tetrahydro-4H-pyran-4-one2.4-2.6 (t, 4H), 3.8-4.0 (t, 4H)~1715 (C=O)Chromatography, Acid-base extraction
Purification Workflow: Acid-Base Extraction

A highly effective method for separating the acidic final product from neutral byproducts (biphenyl, alkene, unreacted ketone) is acid-base extraction.

Purification_Workflow Start Crude Product Mixture (Dissolved in Ether/EtOAc) ExtractBase Extract with aq. NaOH or NaHCO₃ Start->ExtractBase OrganicLayer Organic Layer: Neutral Byproducts (Biphenyl, Alkene, Ketone) ExtractBase->OrganicLayer Phase 1 AqueousLayer Aqueous Layer: Sodium Carboxylate Salt (Deprotonated Product) ExtractBase->AqueousLayer Phase 2 DiscardOrg Discard or Analyze OrganicLayer->DiscardOrg Acidify Acidify with HCl to pH ~2 (in ice bath) AqueousLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter or Extract with Ether/EtOAc Precipitate->Filter FinalProduct Pure Carboxylic Acid Filter->FinalProduct

Caption: Workflow for purification via acid-base extraction.

References
  • Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling... Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2025). Wurtz coupling. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

Sources

Technical Support Center: 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this sterically hindered carboxylic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why are my reactions with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid so slow?

A: The carboxylic acid group is at a quaternary carbon atom, which is sterically hindered by the bulky phenyl group and the tetrahydropyran ring. This steric hindrance makes it difficult for nucleophiles to access the carbonyl carbon, leading to slower reaction rates compared to less hindered carboxylic acids.

Q2: I'm observing a significant amount of starting material even after prolonged reaction times. What can I do?

A: In addition to the steric hindrance mentioned above, many reactions involving carboxylic acids, such as Fischer esterification, are equilibrium-driven.[1][2] To drive the reaction to completion, you may need to use a large excess of one reagent or actively remove a byproduct (like water). For sterically hindered acids, more forcing conditions or the use of activating agents may be necessary.

Q3: Are there any stability concerns with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid?

A: While generally stable, prolonged exposure to very high temperatures during reactions like decarboxylation of related di-acids can lead to decomposition.[3] It is advisable to conduct reactions under the mildest conditions possible and to store the compound in a cool, dry place.

Q4: What is the best way to purify the products of my reactions?

A: Purification will depend on the specific product. However, given the non-polar nature of the phenyl group and the polar carboxylic acid derivative, flash column chromatography on silica gel is often a good starting point. Recrystallization can also be an effective method for solid products.

II. Troubleshooting Guide: Esterification Reactions

Esterification of the sterically hindered 4-phenyltetrahydro-2H-pyran-4-carboxylic acid can be challenging. Below are common issues and their solutions.

Common Issue 1: Low Conversion in Fischer Esterification

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted carboxylic acid.

  • The reaction seems to stall after a certain point.

Causality: Fischer esterification is an equilibrium reaction between a carboxylic acid and an alcohol under acidic catalysis to form an ester and water.[1][2] The steric hindrance around the carbonyl group of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid makes the forward reaction kinetically slow. Furthermore, the accumulation of water can drive the equilibrium back towards the starting materials.

Solutions:

SolutionMechanism of ActionKey Considerations
Use a large excess of the alcohol Le Chatelier's principle: Increasing the concentration of a reactant drives the equilibrium towards the products.The alcohol can often be used as the solvent. This is most practical for simple, inexpensive alcohols like methanol or ethanol.
Remove water as it forms Le Chatelier's principle: Removing a product shifts the equilibrium towards the products.A Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be used to azeotropically remove water. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
Increase reaction temperature Provides the necessary activation energy to overcome the steric hindrance.Monitor for potential side reactions or decomposition at higher temperatures.
Use a stronger acid catalyst Increases the rate of protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Use with caution to avoid charring or other side reactions.
Troubleshooting Workflow for Fischer Esterification

fischer_esterification_troubleshooting start Low Conversion in Fischer Esterification check_conditions Are you using excess alcohol AND removing water? start->check_conditions implement_removal Implement water removal (e.g., Dean-Stark trap). check_conditions->implement_removal No increase_temp_catalyst Increase reaction temperature and/or catalyst loading. check_conditions->increase_temp_catalyst Yes implement_removal->increase_temp_catalyst alternative_methods Consider alternative esterification methods. increase_temp_catalyst->alternative_methods

Caption: Troubleshooting workflow for low conversion in Fischer esterification.

Common Issue 2: Failure with Bulky Alcohols

Symptoms:

  • Virtually no product formation when using a secondary or tertiary alcohol.

Causality: The combination of a sterically hindered carboxylic acid and a sterically hindered alcohol presents a significant kinetic barrier that is often too high for Fischer esterification conditions.

Solutions:

  • Activation of the Carboxylic Acid: Instead of relying on acid catalysis, convert the carboxylic acid into a more reactive intermediate.

    • Acid Chloride Formation: React 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

    • Peptide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) can be very effective for esterifying sterically hindered acids.[4]

Experimental Protocol: Esterification using EDCI/DMAP
  • Dissolve 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alcohol (1.1-1.5 equiv) and DMAP (0.1-0.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Troubleshooting Guide: Amidation Reactions

Direct amidation of carboxylic acids with amines is generally difficult due to the formation of a stable and unreactive ammonium carboxylate salt.[5] For a sterically hindered acid like 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, this is further complicated by the kinetic barrier.

Common Issue: No Reaction or Salt Formation

Symptoms:

  • No amide product is observed.

  • A solid precipitate (the ammonium carboxylate salt) may form.

  • Starting materials are recovered after workup.

Causality: The acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a salt. High temperatures are typically required to drive off water and form the amide bond, which may not be feasible or may lead to decomposition.

Solutions:

  • Use of Coupling Reagents: This is the most common and effective solution. Peptide coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Coupling ReagentActivating AgentKey Features
DCC(none or HOBt)Forms a dicyclohexylurea (DCU) byproduct that is insoluble in many solvents and can be filtered off.
EDCI(none or HOBt)The urea byproduct is water-soluble, simplifying workup.
HATU/HBTU(none)Generally more reactive and can be effective for very difficult couplings. More expensive.
Experimental Protocol: Amidation using HATU
  • Dissolve 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add the amine (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Add HATU (1.1 equiv) to the solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Amidation Troubleshooting Logic

amidation_troubleshooting start Amidation Fails check_method Are you using a direct thermal method? start->check_method use_coupling_agent Switch to a coupling agent (e.g., EDCI, HATU). check_method->use_coupling_agent Yes check_coupling_reagent Is your coupling reagent active and suitable for hindered substrates? check_method->check_coupling_reagent No success Successful Amidation use_coupling_agent->success stronger_reagent Try a more powerful coupling reagent (e.g., HATU). check_coupling_reagent->stronger_reagent No optimize_conditions Optimize base, solvent, and temperature. check_coupling_reagent->optimize_conditions Yes stronger_reagent->success optimize_conditions->success

Caption: Decision tree for troubleshooting amidation reactions.

IV. Troubleshooting Guide: Reduction to Alcohol

The reduction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid to the corresponding primary alcohol, (4-phenyltetrahydro-2H-pyran-4-yl)methanol, requires a strong reducing agent.

Common Issue: Incomplete Reduction or No Reaction

Symptoms:

  • Starting material remains after the reaction and workup.

  • Low yield of the desired alcohol.

Causality: Milder reducing agents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids.[6] A powerful hydride donor is required.

Solutions:

  • Use a Strong Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[6] It is a potent hydride source capable of reducing even sterically hindered carboxylic acids.

  • Alternative Reducing Agents: Borane (BH₃), often used as a complex with THF (BH₃·THF), is also effective for reducing carboxylic acids and can sometimes offer different selectivity if other functional groups are present.

  • Two-Step Procedure: An alternative is to first esterify the carboxylic acid (e.g., to the methyl ester) and then reduce the ester with LiAlH₄. Esters are more easily reduced than carboxylic acids.

Experimental Protocol: Reduction with LiAlH₄

!WARNING: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • Carefully add a solution of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) in a dry ether solvent (e.g., anhydrous THF or diethyl ether) dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in the same solvent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitor by TLC, quenching a small aliquot carefully before analysis).

  • Cool the reaction mixture back to 0 °C.

  • Carefully and sequentially quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This should produce a granular precipitate of aluminum salts that is easy to filter.

  • Filter the mixture through a pad of Celite, washing the filter cake with additional ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

  • Purify by flash chromatography if necessary.

V. References

  • Reduction of carboxylic acids to alcohols. (n.d.). Química Orgánica. Retrieved from [Link]

  • Reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Esterification/Amidation Problems. (2022, February 18). Reddit. Retrieved from [Link]

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. (2002). Pharmazie, 57(8), 523-9. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010). Organic Process Research & Development, 14(4), 876–880. Retrieved from [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. (1955). Journal of the American Chemical Society, 77(12), 3421–3421. Retrieved from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Retrieved from [Link]

  • Preparation of tetrahydropyran-4-carboxylic acid and its esters. (n.d.). Google Patents. Retrieved from

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. (2017). ACS Catalysis, 7(8), 5044–5048. Retrieved from [Link]

  • Reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances, 12(27), 17354–17358. Retrieved from [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (2007). Synlett, 2007(11), 1731-1734. Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). Catalysts, 10(7), 748. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (2012). Journal of Oleo Science, 61(11), 631-40. Retrieved from [Link]

  • Esterification not Working (Separation). (2022, February 15). Reddit. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2016). Marine Drugs, 14(10), 187. Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (2021). Chemistry, 3(3), 968-994. Retrieved from [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (n.d.). Patsnap. Retrieved from [Link]

  • Synthesis of tetrahydropyran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. (2016). Journal of The American Society for Mass Spectrometry, 27(8), 1349–1357. Retrieved from [Link]

  • Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. (2022). ACS Omega, 7(1), 1357–1362. Retrieved from [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2022). The Journal of Organic Chemistry, 87(1), 639–647. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 4-Phenyl-THP-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers engaged in the stereoselective synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid and its analogs. This scaffold is of significant interest in medicinal chemistry, and its synthesis presents a formidable challenge: the controlled construction of a quaternary stereocenter at the C4 position. This document provides in-depth troubleshooting advice and foundational knowledge to navigate the complexities of this synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis.

Q1: What are the principal synthetic strategies for constructing the 4-phenyl-THP-4-carboxylic acid core?

A: The most effective strategies converge on forming the tetrahydropyran (THP) ring via an intramolecular cyclization, as this allows for greater control over the stereochemical outcome. The key approaches include:

  • Intramolecular Oxa-Michael Addition: This is arguably the most direct route. It involves the cyclization of a δ-hydroxy-α,β-unsaturated ester, nitrile, or ketone. The stereochemistry at the C4 quaternary center is established during the conjugate addition of the hydroxyl group. Organocatalysis has emerged as a powerful tool to render this reaction asymmetric.[1][2][3][4]

  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. While powerful for THP synthesis, controlling the stereochemistry and avoiding side reactions from the reactive oxocarbenium ion intermediate can be challenging.[5][6]

  • Tandem/Cascade Reactions: Multi-step sequences performed in a single pot, such as an Aldol reaction followed by a Knoevenagel condensation and an intramolecular Michael addition, can rapidly build molecular complexity and furnish highly substituted THP rings with excellent diastereoselectivity.[7][8][9]

Q2: Why is achieving stereocontrol at the C4 quaternary center so challenging?

A: Constructing a quaternary stereocenter—a carbon atom bonded to four different non-hydrogen substituents—is inherently difficult for several reasons:

  • Steric Hindrance: The formation of the new carbon-oxygen bond is sterically congested, which can significantly slow down the reaction or favor alternative, undesired pathways.

  • Transition State Control: To achieve high stereoselectivity, the reaction must proceed through a highly organized, low-energy transition state that favors the formation of one stereoisomer over all others. This requires precise control over reaction parameters.

  • Facial Selectivity: The key cyclization step involves the nucleophilic attack of the hydroxyl group on a planar, prochiral Michael acceptor. Controlling which face of the π-system is attacked is the central challenge, often requiring a chiral catalyst to create a biased environment.

Q3: What is the role of organocatalysis in this synthesis?

A: Organocatalysis has revolutionized the asymmetric synthesis of heterocyclic compounds like THPs.[10] Chiral small molecules, such as quinine-derived squaramides or chiral phosphoric acids, function as catalysts by activating the substrates through non-covalent interactions (e.g., hydrogen bonding).[11] This creates a defined chiral environment around the reactants, effectively shielding one face of the Michael acceptor and directing the intramolecular attack of the hydroxyl group to occur with high stereoselectivity.[10][11] This approach avoids the use of metals and often proceeds under mild conditions.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Issue 1: Low Diastereoselectivity in the Key Cyclization Step

Q: My intramolecular oxa-Michael cyclization is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is minimal. A systematic optimization is required to amplify this difference.

Root Causes & Corrective Actions:

  • Suboptimal Catalyst System: The choice of catalyst is the most critical factor for stereocontrol.

    • Troubleshooting: Screen a panel of catalysts. If using a Lewis acid (e.g., BF₃·OEt₂), consider milder alternatives like InCl₃ or TMSOTf, which have shown high diastereoselectivity in related cyclizations.[12][13] If pursuing an asymmetric synthesis, screen different classes of organocatalysts (e.g., thioureas, squaramides, chiral phosphoric acids). The catalyst's structure directly influences the transition state.

  • Inappropriate Reaction Temperature: Thermal energy can allow the reaction to overcome the small energy barriers between competing transition states, eroding selectivity.

    • Troubleshooting: Lower the reaction temperature significantly.[13] Running the reaction at 0 °C, -25 °C, or even -78 °C dramatically enhances selectivity by ensuring only the lowest-energy pathway is accessible.[13][14]

  • Solvent Effects: The solvent influences the stability and geometry of the transition state.

    • Troubleshooting: Experiment with a range of solvents with varying polarities and coordinating abilities. Non-polar solvents like toluene or dichloromethane often provide different selectivity compared to more polar solvents like THF or coordinating solvents like diethyl ether.

  • Substrate Geometry: The geometry (E/Z) of the double bond in the acyclic precursor can have a profound impact on the facial bias of the cyclization, dictating the relative stereochemistry of the product.[12]

    • Troubleshooting: Ensure the geometric purity of your starting material. If you have a mixture of E/Z isomers, this can lead to a mixture of diastereomeric products. Synthesize and test the pure E and Z isomers separately to determine which one gives the desired product.

Table 1: Optimization Parameters for Improving Diastereoselectivity

ParameterCondition A (Low d.r.)Recommended ChangeRationale
Catalyst Strong, non-specific Lewis Acid (e.g., TiCl₄)Screen milder Lewis acids (InBr₃) or organocatalysts (chiral squaramide)Provides a more organized, selective transition state.[6]
Temperature Room Temperature (25 °C)Lower to -25 °C or -78 °CFavors the thermodynamically more stable transition state, increasing selectivity.[13]
Solvent MethanolSwitch to Dichloromethane (DCM) or TolueneLess polar, non-coordinating solvents can enhance the influence of the catalyst.
Concentration 0.5 MDecrease to 0.05 - 0.1 MCan sometimes influence aggregation states of the catalyst or substrate.
Issue 2: Low or No Reaction Conversion

Q: My starting material is not being consumed in the cyclization reaction. What are the likely causes?

A: Stalled reactions are common when attempting sterically demanding transformations.

Root Causes & Corrective Actions:

  • Reaction Reversibility: The oxa-Michael reaction is often reversible, especially when forming a strained ring or a sterically crowded product.[1][3]

    • Troubleshooting: If reversibility is suspected, try to trap the product as it forms. For example, if the product is a β-hydroxy ester, it might be possible to perform a subsequent reaction in the same pot (e.g., protection of the newly formed alcohol) that shifts the equilibrium forward.

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate the substrate, or it may have been deactivated by impurities (e.g., water).

    • Troubleshooting: Ensure all reagents and solvents are rigorously dried. Increase the catalyst loading (e.g., from 5 mol% to 20 mol%). If using a weak base or acid, switch to a stronger one, but be mindful that this may negatively impact stereoselectivity.

  • High Activation Energy: The steric hindrance associated with forming the C4 quaternary center results in a high activation energy barrier.

    • Troubleshooting: While counterintuitive to the advice for selectivity, carefully increasing the reaction temperature may be necessary to achieve conversion. A balance must be struck. Alternatively, using a more reactive precursor (e.g., an α,β-unsaturated thioester instead of an ester) can lower the activation barrier.[4]

Issue 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble purifying the final 4-phenyl-THP-4-carboxylic acid. It streaks badly on my silica gel column and I get poor recovery. What is the best purification strategy?

A: This is a classic problem. The polar, acidic nature of carboxylic acids leads to strong, undesirable interactions with the acidic silica gel surface, causing severe tailing or "streaking".[15]

Root Causes & Corrective Actions:

  • Strong Analyte-Stationary Phase Interaction: The carboxyl group's acidic proton interacts strongly with the silanol groups on the silica surface.

    • Solution 1: Modified Eluent for Flash Chromatography. Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexanes + 1% AcOH).[15] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in sharper peaks.

    • Solution 2: Reversed-Phase Chromatography. For highly polar compounds, C18 reversed-phase chromatography is an excellent alternative to normal-phase silica gel.[16] The separation occurs in a polar mobile phase (e.g., water/acetonitrile), which is well-suited for carboxylic acids.

    • Solution 3 (Recommended): Acid-Base Extraction. This is the most effective method for separating carboxylic acids from neutral or basic impurities and should be your first choice.[17][18] It exploits the acidic nature of the product. (See Protocol 2 below).

  • Product is an Oil or Sticky Gum: Even after purification, the product may not crystallize easily.

    • Troubleshooting: If the product is an oil, try co-evaporation with a non-polar solvent like hexanes or toluene to remove trace amounts of polar solvents. If it remains an oil, purification is complete, and it should be characterized as such. Formation of a salt (e.g., sodium or cyclohexylammonium salt) can sometimes induce crystallization.

Section 3: Visualization & Workflows

Diagram 1: General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Key Stereoselective Step cluster_2 Final Deprotection & Purification Start Starting Materials (e.g., Phenylacetonitrile derivative, Epoxide) Precursor Acyclic Precursor (δ-hydroxy-α,β-unsaturated ester) Start->Precursor Multi-step synthesis Cyclization Intramolecular Oxa-Michael Addition Precursor->Cyclization Chiral Catalyst (e.g., Squaramide) THP_Ester Protected THP Core (Ester or Nitrile) Cyclization->THP_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) THP_Ester->Hydrolysis Purification Purification (Acid-Base Extraction) Hydrolysis->Purification Final_Product Target Molecule: 4-Phenyl-THP-4-Carboxylic Acid Purification->Final_Product

Caption: General workflow for synthesizing 4-phenyl-THP-4-carboxylic acid.

Diagram 2: Troubleshooting Logic for Low Diastereoselectivity

G start Low Diastereoselectivity (e.g., d.r. < 2:1) temp Is the reaction run at low temperature? start->temp lower_temp ACTION: Lower temperature to -78 °C temp->lower_temp No catalyst Is the catalyst known for high stereocontrol? temp->catalyst Yes lower_temp->catalyst screen_catalyst ACTION: Screen different catalyst classes (e.g., organocatalysts) catalyst->screen_catalyst No solvent Have different solvents been tested? catalyst->solvent Yes screen_catalyst->solvent screen_solvent ACTION: Test non-polar and non-coordinating solvents solvent->screen_solvent No success Problem Resolved solvent->success Yes screen_solvent->success

Caption: Decision tree for troubleshooting low diastereoselectivity.

Section 4: Key Experimental Protocols

Protocol 1: Organocatalyzed Intramolecular Oxa-Michael Cyclization (Illustrative)

This protocol is a representative example based on common literature procedures for similar transformations and should be adapted for the specific substrate.

  • Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the δ-hydroxy-α,β-unsaturated ester precursor (1.0 equiv, e.g., 0.25 mmol).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., quinine-derived squaramide, 0.05 equiv, 5 mol%).

  • Solvent: Add anhydrous, degassed dichloromethane (DCM) to achieve a concentration of approximately 0.1 M (e.g., 2.5 mL).

  • Reaction Initiation: Cool the stirred solution to the desired temperature (e.g., -25 °C) using a cryocooler or a suitable cooling bath.

  • Monitoring: Stir the reaction at this temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via ¹H NMR or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected THP ester. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC of the purified material.

Protocol 2: Purification of 4-Phenyl-THP-4-Carboxylic Acid via Acid-Base Extraction
  • Dissolution: Dissolve the crude product (containing the desired carboxylic acid and neutral organic impurities) in an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 20 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[15] Stopper the funnel and gently invert it several times, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains the sodium salt of your carboxylic acid) into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acid. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl or 3M HCl dropwise while stirring until the pH of the solution is ~1-2 (verify with pH paper). The carboxylic acid will precipitate out as a solid or an oil.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc or DCM (3x).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

References

  • Beldí, J., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. European Journal of Organic Chemistry. Available at: [Link]

  • Li, Z., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. Available at: [Link]

  • Cox, L. R., et al. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. Available at: [Link]

  • Cox, L. R., et al. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. Available at: [Link]

  • Kiss, L., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. Available at: [Link]

  • Zhang, J., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development. Available at: [Link]

  • Li, Z., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. ACS Publications. Available at: [Link]

  • Cox, L. R., et al. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed. Available at: [Link]

  • Loh, T.-P., et al. (2004). Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations. PubMed. Available at: [Link]

  • Marín-Luna, M., et al. (2016). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. CORE. Available at: [Link]

  • Teledyne ISCO (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]

  • Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • ResearchGate (2013). How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Quintessential Chemistry (2008). Synthetic methods: Oxa-Michael addition. The chemical reaction database. Available at: [Link]

  • Wang, Y., et al. (2019). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Smith, A. B., et al. (2021). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Available at: [Link]

  • Smith, A. D., et al. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. Available at: [Link]

  • Jørgensen, K. A., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

Sources

Technical Support Center: 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This document provides essential information regarding the stability and storage of this compound, presented in a practical question-and-answer format. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and materials through proper handling and storage protocols. The stability of a compound is a critical parameter that can influence experimental outcomes, shelf-life, and the overall success of a research and development program.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-phenyltetrahydro-2H-pyran-4-carboxylic acid?

For optimal long-term stability of the solid (powder) form of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, we recommend storage at -20°C in a tightly sealed container. For short-term storage, 2-8°C is acceptable.[4] The container should be opaque or stored in the dark to protect against photolytic degradation. It is also crucial to store the compound in a dry, well-ventilated area away from heat and sources of ignition.[5][6]

Q2: How should I store solutions of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid?

Once dissolved in a solvent, it is best to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage of stock solutions, -80°C is recommended for up to six months. For shorter periods, -20°C is suitable for up to one month.[7] Using amber vials can help protect the solution from light exposure.[4]

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid are not extensively published, based on its chemical structure, the following pathways are plausible under stress conditions:

  • Oxidative Degradation: The tetrahydropyran ring may be susceptible to oxidation, potentially leading to ring-opening and the formation of dicarboxylic acids or other oxidized products.[8][9]

  • Hydrolytic Degradation: Although the core structure is generally stable to hydrolysis, extreme pH and elevated temperatures could promote degradation.

  • Photolytic Degradation: Aromatic compounds can be sensitive to UV light, which could lead to decomposition. Storing the compound in the dark is a necessary precaution.[2][10]

Q4: Is 4-phenyltetrahydro-2H-pyran-4-carboxylic acid sensitive to air or moisture?

Yes, as with many carboxylic acids, it is advisable to handle the compound in a controlled environment to minimize exposure to air and moisture.[5] Moisture can affect the physical state of the powder and potentially initiate hydrolytic degradation under certain conditions. The presence of oxygen can facilitate oxidative degradation.[4] For sensitive experiments, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem 1: I am observing poor reproducibility in my experimental results.

  • Possible Cause: Compound degradation due to improper storage or handling.

  • Solution:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from light and moisture.

    • Aliquot Your Stock Solutions: If you are using a stock solution, ensure it is aliquoted to avoid multiple freeze-thaw cycles.[7]

    • Perform a Quality Control Check: If you suspect degradation, it is advisable to re-analyze the compound's purity via HPLC or LC-MS to confirm its integrity before proceeding with further experiments.

Problem 2: The solid compound appears discolored or has changed in physical appearance.

  • Possible Cause: This could be a sign of degradation, possibly due to exposure to light, heat, or contaminants.

  • Solution:

    • Do Not Use: If the appearance has significantly changed, it is best to discard the material as its purity is compromised.

    • Review Handling Procedures: Ensure that the compound is handled in a clean, dry environment and that all tools (spatulas, etc.) are free from contaminants.

    • Source a New Batch: Obtain a fresh supply of the compound and strictly adhere to the recommended storage and handling guidelines.

Problem 3: My stock solution has become cloudy or has precipitated.

  • Possible Cause: The concentration of the compound may have exceeded its solubility in the chosen solvent at the storage temperature, or degradation products may be precipitating.

  • Solution:

    • Check Solubility: Verify the solubility of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in your chosen solvent at the storage temperature.

    • Gentle Warming/Sonication: You can try gently warming the solution or using a sonicator to redissolve the precipitate. However, be cautious with heating as it can accelerate degradation.

    • Prepare a Fresh Solution: If the precipitate does not redissolve or if you suspect degradation, it is best to prepare a fresh solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid under various stress conditions.[2][8]

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place the solid compound in an oven at a controlled temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the stock solution to a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples, then dilute all samples to a suitable concentration and analyze by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.

Data Presentation: Example Stability Data
Stress ConditionTemperatureDuration (hours)Parent Compound Remaining (%)
0.1 M HCl60°C2495.2
0.1 M NaOH60°C2488.5
3% H₂O₂Room Temp2491.3
Solid80°C2498.1
Light Exposure25°C2496.7

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Diagram 1: Potential Degradation Pathways

G main 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid stress Stress Conditions (Oxidation, Hydrolysis, Light, Heat) main->stress oxid Oxidative Degradation stress->oxid hydro Hydrolytic Degradation stress->hydro photo Photolytic Degradation stress->photo ring_opened Ring-Opened Products (e.g., dicarboxylic acids) oxid->ring_opened Major other_oxid Other Oxidized Species oxid->other_oxid Minor hydro_products Hydrolyzed Products hydro->hydro_products photo_products Photodegradants photo->photo_products

Caption: Potential degradation pathways under stress conditions.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxid Oxidation prep_stock->oxid thermal Thermal Stress prep_stock->thermal photo Photostability prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc report Report Results hplc->report

Caption: General workflow for forced degradation studies.

References

  • Stability Testing of Pharmaceutical Products. (2012).
  • Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry.
  • Stability testing overview for Pharmaceutical products - GMP SOP.
  • Stability Testing - Develop Stable Pharmaceutical Products - ComplianceOnline.
  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023).
  • [Chemical Knowledge]:Specification for storage and transport of carboxylic acids.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
  • Discover the best practices for safely storing acetic acid. - North Industrial Chemicals. (2024).
  • Best practices for storage and handling of Salsolinol-1-carboxylic acid - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2020).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • Tetrahydro-2H-pyran-4-carboxylic acid - Chem-Impex.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Tetrahydropyran-4-yl-carboxylic acid | Biochemical Reagent | MedChemExpress.
  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed.
  • Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions - Benchchem.
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.

Sources

Technical Support Center: Stereocontrol in 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-4PTCPA-EPI

Last Updated: January 9, 2026

Introduction

Welcome to the technical support center for the synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with stereochemical control, specifically the issue of epimerization at the C4 position. The tetrahydropyran (THP) moiety is a crucial structural motif in numerous pharmaceutical compounds, making the stereoselective synthesis of its derivatives a critical aspect of modern medicinal chemistry.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and avoid epimerization in your synthetic routes.

The Challenge of Epimerization

The quaternary stereocenter at the C4 position, bearing both a phenyl and a carboxylic acid group, is susceptible to epimerization under various reaction conditions. This loss of stereochemical integrity can occur through the formation of an enolate or a related planar intermediate at the α-carbon, which can then be protonated from either face, leading to a mixture of diastereomers. Understanding the mechanisms that lead to this loss of stereochemical control is the first step in designing a robust, stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of epimers after the hydrolysis of my C4-ester precursor. What are the likely causes?

A1: Epimerization during the hydrolysis of an ester at a quaternary α-aryl center is a common issue. The primary causes are typically related to the reaction conditions:

  • Harsh Basic Conditions: The use of strong bases (e.g., high concentrations of NaOH or KOH) and elevated temperatures can promote enolization at the α-carbon.[4] The resulting enolate is planar, and subsequent protonation during workup can occur from either face, leading to a racemic or epimeric mixture.

  • Prolonged Reaction Times: Even under milder basic conditions, extended reaction times can increase the likelihood of epimerization.

  • Solvent Effects: The choice of solvent can influence the rate of enolization and subsequent epimerization.

Q2: Can I avoid epimerization by using acidic hydrolysis conditions?

A2: While acidic hydrolysis can be an alternative, it is not without its own challenges. Strong acidic conditions and high temperatures can also lead to side reactions, such as dehydration or ether cleavage, depending on the overall molecular structure. For substrates prone to acid-catalyzed side reactions, this may not be a viable solution.

Q3: My starting material is enantiomerically pure. At what other stages of the synthesis should I be concerned about epimerization?

A3: Besides ester hydrolysis, epimerization can occur at any stage where the α-proton is rendered acidic and a base is present. Key steps to monitor include:

  • Carboxylic Acid Activation: When converting the carboxylic acid to an activated species (e.g., an acid chloride, or for amide coupling), the process can increase the acidity of the α-proton, making it more susceptible to deprotonation by any base present in the reaction mixture.[5]

  • Reactions at Other Positions: If you are performing reactions on other parts of the molecule, be mindful of the reagents used. Strong bases or nucleophiles could potentially interact with the C4 position.

  • Purification: While less common, prolonged exposure to certain chromatographic media (e.g., non-neutral silica or alumina) could potentially contribute to epimerization, especially if residual base or acid is present in the crude product.

Q4: Are there any general strategies to minimize epimerization during ester hydrolysis?

A4: Yes, several strategies can be employed to minimize epimerization during this critical step:

  • Low Temperatures: Perform the hydrolysis at the lowest temperature at which the reaction proceeds at a reasonable rate. This could be 0°C or even lower for highly sensitive substrates.

  • Milder Bases: Consider using milder bases such as lithium hydroxide (LiOH) or even enzymatic hydrolysis, which often proceeds under neutral pH conditions.

  • Careful pH Control During Workup: When neutralizing the reaction mixture, add the acid slowly and at a low temperature to avoid localized areas of high acidity or basicity. A buffered workup can also be beneficial.[6]

  • Aprotic Conditions (where applicable): If the synthetic route allows, conducting reactions in aprotic and anhydrous conditions can minimize sources of protons that could lead to epimerization following enolization.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving epimerization issues in your synthesis.

Issue Probable Cause(s) Recommended Solution(s)
Epimerization observed after ester hydrolysis. High reaction temperature, strong base, prolonged reaction time.Reduce the reaction temperature, use a milder base (e.g., LiOH), and monitor the reaction closely to minimize reaction time.
Loss of stereochemical purity after amide coupling. Highly reactive coupling reagents, use of a strong, non-hindered base.Employ coupling reagents known to suppress epimerization (e.g., those forming HOBt or HOAt esters), and use a sterically hindered base like diisopropylethylamine (DIPEA).[5]
Epimerization during decarboxylation of a gem-dicarboxylic acid precursor. High temperatures required for decarboxylation.If possible, perform the decarboxylation in a solvent that allows for lower temperatures.[2] Alternatively, investigate alternative synthetic routes that do not require a high-temperature decarboxylation step.
Inconsistent stereochemical outcomes between batches. Variations in reagent quality (e.g., presence of moisture), reaction setup, or workup procedures.Ensure all reagents are of high purity and anhydrous where necessary. Standardize all reaction parameters, including addition rates, stirring speed, and workup quenching procedures.
Visualizing the Problem: The Epimerization Pathway

The following diagram illustrates the general mechanism of base-catalyzed epimerization at the C4 position.

Epimerization cluster_0 Epimerization at C4 Start_R (R)-Ester Enolate Planar Enolate Intermediate Start_R->Enolate + Base (e.g., OH-) - H+ Product_R (R)-Carboxylic Acid Enolate->Product_R + H+ Product_S (S)-Carboxylic Acid Enolate->Product_S + H+ caption Base-catalyzed epimerization via a planar enolate intermediate. TroubleshootingWorkflow Start Synthesis of 4-Phenyltetrahydro- 2H-pyran-4-carboxylic Acid CheckPurity Analyze Stereochemical Purity (e.g., Chiral HPLC) Start->CheckPurity Epimers Epimers Detected CheckPurity->Epimers No NoEpimers Stereochemically Pure CheckPurity->NoEpimers Yes IdentifyStep Identify Step Causing Epimerization Epimers->IdentifyStep ModifyConditions Modify Reaction Conditions: - Lower Temperature - Milder Reagents - Shorter Reaction Time IdentifyStep->ModifyConditions Resolution Consider Chiral Resolution of Epimeric Mixture IdentifyStep->Resolution Re-run Re-run Synthesis ModifyConditions->Re-run Re-run->CheckPurity caption Workflow for identifying and resolving epimerization issues.

Sources

Technical Support Center: Scale-Up of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate. Here, we address common challenges encountered during laboratory and pilot-plant scale production, offering scientifically grounded troubleshooting advice and frequently asked questions.

I. Overview of Synthetic Strategies and Key Challenges

The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid typically involves the formation of the tetrahydropyran ring followed by the introduction or modification of the carboxylic acid moiety. Two prevalent synthetic routes are commonly employed, each presenting unique scale-up challenges.

Route A: Grignard-based Synthesis

This approach involves the preparation of a Grignard reagent from a suitable halo-phenyl precursor, followed by its reaction with a tetrahydropyran-4-one intermediate and subsequent carboxylation.

Route B: Malonic Ester Synthesis

This classic method utilizes the alkylation of a malonic ester with bis(2-chloroethyl) ether to form the tetrahydropyran ring, followed by hydrolysis and decarboxylation to yield the final product.[1]

The primary challenges during the scale-up of these processes include:

  • Exothermic Reactions: Both Grignard reagent formation and carboxylation are highly exothermic, posing significant safety risks at larger scales.[2][3]

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture, necessitating stringent anhydrous conditions, which can be difficult to maintain in large reactors.[4][5]

  • Reaction Initiation: Initiating Grignard reactions can be challenging and unpredictable on a large scale.[2]

  • Byproduct Formation: Side reactions can lead to impurities that are difficult to remove, impacting the final product's purity.

  • Product Isolation and Purification: Efficiently isolating and purifying the final product at scale requires optimized procedures.

II. Troubleshooting Guide: Grignard-Based Synthesis

Problem 1: Difficulty Initiating the Grignard Reaction

Symptoms:

  • No observable temperature increase after adding a portion of the halide to the magnesium turnings.

  • The reaction does not start, leading to a dangerous accumulation of unreacted halide.[2]

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Preventative Actions
Magnesium Surface Passivation A layer of magnesium oxide on the turnings prevents the reaction from starting.Activation of Magnesium: Before starting the reaction, activate the magnesium turnings by stirring them under a nitrogen atmosphere with a small amount of iodine crystal or 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates activation. For larger scale, consider using commercially available activated magnesium.
Presence of Moisture Trace amounts of water in the solvent or on the glassware will quench the Grignard reagent as it forms.[5]Stringent Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents with low water content (verified by Karl Fischer titration). Consider using in-situ infrared (FTIR) spectroscopy to monitor for water in the solvent.[2]
Low Local Concentration of Halide Insufficient initial concentration of the halide to initiate the reaction.Controlled Initial Addition: Add a small portion (5-10%) of the total halide to the magnesium suspension and locally heat a small spot with a heat gun to initiate the reaction. Once initiated, the exotherm should be self-sustaining with controlled addition of the remaining halide.
Problem 2: Low Yield of Carboxylic Acid after Carboxylation

Symptoms:

  • A significant amount of the corresponding arene (benzene in this case) is isolated.

  • The final yield of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is below expectations.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Preventative Actions
Reaction with Protic Sources The Grignard reagent is a strong base and will react with any acidic protons present, including water, alcohols, or even the carboxylic acid product itself.[4][6][7]Strict Anhydrous Conditions During Carboxylation: Use freshly crushed dry ice (solid CO2) or bubble dry CO2 gas through the Grignard solution. Ensure the workup is performed at low temperatures to minimize side reactions.
Inefficient Carboxylation Poor mass transfer of CO2 gas into the reaction mixture or sublimation of dry ice leading to localized quenching.Optimize CO2 Delivery: For larger scales, consider using a CO2 pressure reactor to improve solubility. Ensure vigorous stirring to maximize the gas-liquid interface. When using dry ice, add it in small portions to a well-stirred solution of the Grignard reagent.
Formation of Ketone Byproduct The initial magnesium carboxylate can react with another equivalent of the Grignard reagent to form a ketone.Inverse Addition: Add the Grignard reagent slowly to a well-stirred slurry of excess dry ice in an anhydrous solvent. This ensures that the Grignard reagent is always in the presence of a large excess of CO2, minimizing the chance of reacting with the carboxylate intermediate.

III. Troubleshooting Guide: Malonic Ester Synthesis

Problem: Incomplete Cyclization or Hydrolysis

Symptoms:

  • Presence of starting materials (diethyl malonate, bis(2-chloroethyl) ether) or partially hydrolyzed intermediates in the final product.

  • Low yield of the desired tetrahydropyran-4,4-dicarboxylic acid intermediate.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Preventative Actions
Insufficient Base or Reaction Time in Cyclization The cyclization reaction requires a strong base to deprotonate the diethyl malonate. Incomplete deprotonation or insufficient reaction time will lead to incomplete conversion.[1]Optimize Base and Reaction Conditions: Use a sufficient molar excess of a strong base like sodium ethoxide or sodium hydride. Monitor the reaction by TLC or HPLC to ensure completion. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be employed to enhance the reaction rate.[8][9][10]
Incomplete Hydrolysis of the Diester The hydrolysis of the diethyl tetrahydropyran-4,4-dicarboxylate requires harsh conditions (strong base and heat), and incomplete reaction is common.[1]Ensure Complete Saponification: Use a significant excess of a strong base like NaOH or KOH and ensure adequate heating and reaction time. Monitor the disappearance of the ester starting material by TLC or HPLC.
Premature Decarboxylation The tetrahydropyran-4,4-dicarboxylic acid can undergo premature decarboxylation under the harsh hydrolysis conditions, leading to byproducts.Controlled Hydrolysis Conditions: Maintain careful temperature control during hydrolysis. After hydrolysis, acidification should be done cautiously at low temperatures to precipitate the dicarboxylic acid before proceeding to the controlled decarboxylation step.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Grignard reaction on a larger scale?

A1: Traditional methods like TLC can be challenging for reactive Grignard reagents. For scale-up, in-situ monitoring techniques are highly recommended. In-situ FTIR spectroscopy is an excellent tool to monitor the consumption of the organic halide and the formation of the Grignard reagent in real-time.[2] This allows for precise control over the addition rate and immediate detection of any reaction stalls, significantly improving safety and process control.

Q2: My final product, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, is difficult to crystallize. What can I do?

A2: Crystallization issues often stem from impurities that act as crystallization inhibitors.

  • Purity Assessment: First, assess the purity of your crude product using HPLC or NMR to identify any significant impurities.

  • Solvent Screening: Perform a systematic solvent screening to find an appropriate recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold.

  • Seeding: If you have a small amount of pure crystalline material, use it as a seed crystal to induce crystallization.

  • Alternative Purification: If recrystallization proves ineffective, consider column chromatography to remove persistent impurities before attempting crystallization again.[11]

Q3: Are there any "greener" alternatives to traditional Grignard synthesis for this molecule?

A3: While Grignard reactions are workhorses in organic synthesis, there is growing interest in more sustainable methods.

  • Phase-Transfer Catalysis: For the carboxylation step, phase-transfer catalysis (PTC) can be an attractive alternative.[8][10][12] PTC can facilitate the reaction between a carbanion and CO2 under milder conditions and potentially with less hazardous solvents.

  • Flow Chemistry: Performing Grignard reactions in a continuous flow reactor can significantly improve safety by minimizing the volume of reactive intermediates at any given time and providing better heat transfer.[3] This approach allows for safer operation at a larger scale.

V. Experimental Protocols and Visualizations

Protocol 1: In-Situ FTIR Monitoring of Grignard Reaction Initiation
  • Set up the reactor with an in-situ FTIR probe inserted into the reaction mixture.

  • Charge the reactor with magnesium turnings and anhydrous THF.

  • Collect a background FTIR spectrum of the magnesium slurry in THF.

  • Add approximately 5% of the total phenyl bromide to the reactor.

  • Begin monitoring the FTIR spectrum. A decrease in the characteristic absorbance peak of the C-Br bond of phenyl bromide and the appearance of new peaks corresponding to the Grignard reagent will indicate that the reaction has initiated.

  • Once initiation is confirmed, the remaining phenyl bromide can be added at a controlled rate, continuously monitoring the reaction progress.

Workflow for Troubleshooting Grignard Reaction Failure

G start Grignard Reaction Fails to Initiate check_moisture Check for Moisture (Karl Fischer, in-situ FTIR) start->check_moisture check_mg Assess Magnesium Activity check_moisture->check_mg No Moisture dry_system Dry Solvents/Glassware Thoroughly check_moisture->dry_system Moisture Present activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_mg->activate_mg Passivated retry Retry Reaction check_mg->retry Active dry_system->retry activate_mg->retry success Reaction Initiates retry->success

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Decision Tree for Carboxylation Strategy

G start Carboxylation of Grignard Reagent scale Reaction Scale? start->scale lab_scale Lab Scale (<1L) scale->lab_scale Small pilot_scale Pilot/Production Scale scale->pilot_scale Large dry_ice Dry Ice Addition (Excess) lab_scale->dry_ice co2_gas CO2 Gas Bubbling lab_scale->co2_gas inverse_addition Inverse Addition to Dry Ice Slurry pilot_scale->inverse_addition pressure_reactor Pressurized CO2 Reactor pilot_scale->pressure_reactor

Caption: Decision tree for selecting a carboxylation strategy based on scale.

VI. References

  • Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:

  • PTC Carboxylation Using CO2. PTC Organics, Inc. Available at:

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at:

  • Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. Benchchem. Available at:

  • Phase-transfer catalyst. Wikipedia. Available at:

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Available at:

  • Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. Benchchem. Available at:

  • Preparing Carboxylic Acids. Chemistry LibreTexts. Available at:

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available at:

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Available at:

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at:

  • Troubleshooting my grignard reactions. Reddit. Available at:

  • Reaction of Carboxylic Acids with Organometallic Reagents. Organic Chemistry Tutor. Available at:

  • Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. Benchchem. Available at:

Sources

dealing with solubility issues of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges related to the solubility of this compound. 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid possesses a unique structure, combining a lipophilic phenyl group with a polar tetrahydropyran ring and an ionizable carboxylic acid moiety. This combination presents significant, but manageable, solubility challenges.

This guide provides a structured, in-depth approach to understanding and overcoming these issues. We will move from fundamental physicochemical principles to practical, step-by-step protocols and advanced formulation strategies. Our goal is to empower you with the knowledge to efficiently and effectively handle this compound in your experimental workflows.

Section 1: Understanding the Core Problem: Physicochemical Properties

This section addresses the fundamental properties of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

The solubility behavior of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is a direct consequence of its conflicting structural components:

  • The Phenyl Group: This aromatic ring is highly nonpolar and hydrophobic, significantly contributing to the molecule's low intrinsic solubility in aqueous media.

  • The Tetrahydropyran Ring: While containing an ether oxygen that can act as a hydrogen bond acceptor, the overall ring structure is largely aliphatic and contributes to the compound's lipophilicity.

  • The Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility manipulation. It is a weak acid, meaning it can exist in two states: a neutral, protonated form (-COOH) at low pH, and a charged, deprotonated carboxylate form (-COO⁻) at higher pH. The charged form is significantly more polar and thus more water-soluble.[1]

The primary challenge arises from the dominance of the hydrophobic phenyl group, which makes the neutral form of the molecule poorly soluble in water.

Q2: How does pH fundamentally affect the solubility of a carboxylic acid like this one?

The pH of the aqueous medium is the single most important factor controlling the solubility of this compound. The principle is based on the ionization of the carboxylic acid group.[2]

  • At Low pH (pH < pKa): The solution has a high concentration of protons (H⁺). The equilibrium favors the protonated, neutral (-COOH) form of the carboxylic acid. This form is less polar and has very low water solubility.[1]

  • At High pH (pH > pKa): The solution has a low concentration of protons. The equilibrium shifts, and the carboxylic acid donates its proton, forming the negatively charged carboxylate anion (-COO⁻). This ionic form is much more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[3][4]

The transition between these two states is governed by the compound's pKa, the pH at which 50% of the molecules are in the ionized form. For similar structures, the pKa of the carboxylic acid is predicted to be around 4.4.[5]

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph Predominantly Protonated -COOH Form (Neutral Charge) low_sol Poor Aqueous Solubility low_ph->low_sol Leads to high_ph Predominantly Deprotonated -COO⁻ Form (Negative Charge) high_sol High Aqueous Solubility high_ph->high_sol Leads to Title Effect of pH on Carboxylic Acid Ionization & Solubility

Caption: Relationship between pH, ionization state, and solubility.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and solutions to common experimental problems.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step?

Answer: Increase the pH.

The most immediate cause of poor solubility in neutral or acidic buffers is that the compound is in its protonated, non-polar form.

  • Causality: At pH 7.4, which is significantly above the predicted pKa of ~4.4, the compound should be deprotonated and soluble. If it is not dissolving, it may indicate slow dissolution kinetics or that the intrinsic solubility of the salt form is still limited. However, the first step is always to ensure the pH is sufficiently basic.

  • Actionable Advice: Prepare your buffer at a higher pH, such as pH 8.0 or 9.0. Alternatively, add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise to your suspension while monitoring the pH and observing for dissolution. Most weak acids show a sharp increase in solubility at a pH approximately 2 units above their pKa.[3]

Q2: I've raised the pH, but the solubility is still insufficient for my required concentration. What should I try next?

Answer: Use a co-solvent system.

If pH adjustment alone is insufficient, the next strategy is to reduce the overall polarity of the solvent system by adding a water-miscible organic solvent.[6] This is a widely used technique for parenteral and oral liquid dosage forms.[7]

  • Causality: Co-solvents work by reducing the polarity of water and decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[8][9] This makes the solvent environment more favorable for dissolving the non-polar phenyl portion of your molecule.

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (e.g., PEG 300, PEG 400)

    • Dimethyl sulfoxide (DMSO)

    • N-methyl-2-pyrrolidone (NMP)

  • Actionable Advice: Start by preparing your aqueous buffer and then adding the co-solvent. A common starting point is 10-20% (v/v) of co-solvent. The compound should be dissolved in this final mixed-solvent system. See Protocol 3.2 for a systematic screening method.

Q3: My compound precipitates when I add my high-concentration DMSO stock solution to my aqueous buffer. How can I fix this?

Answer: This is a classic kinetic solubility problem. The solution is to modify your dilution strategy and final buffer composition.

  • Causality: Your compound is highly soluble in 100% DMSO, but when a small volume of this stock is added to a large volume of buffer, the DMSO is diluted instantly. The compound finds itself in a predominantly aqueous environment at a concentration far above its thermodynamic (true) solubility limit, causing it to precipitate.

  • Actionable Advice:

    • Reduce Stock Concentration: Use a lower concentration stock solution if possible.

    • Add Co-solvent to the Buffer: Ensure your final aqueous buffer contains a sufficient percentage of a co-solvent (e.g., 10% ethanol or 5% DMSO) to keep the compound soluble at the final concentration.[10]

    • Improve Mixing: Add the stock solution dropwise into the vortex of the stirring buffer to ensure rapid dispersion and avoid localized high concentrations.

Q4: For long-term storage and easier handling, is there a more robust approach than preparing fresh solutions via pH adjustment?

Answer: Yes, prepare a stable, solid salt form of the compound.

Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of acidic and basic drugs.[11][12][13]

  • Causality: By reacting the carboxylic acid with a suitable base, you form a stable salt. When this solid salt is added to water, it readily dissociates into the soluble carboxylate anion and the counter-ion, bypassing the slow dissolution of the neutral acid form.[4] The salt effectively acts as its own buffer, modifying the pH of the diffusion layer around the dissolving particle to maintain a high-solubility environment.[12]

  • Common Counter-ions for Acidic Drugs: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), Tromethamine (Tris), Lysine.[14]

  • Actionable Advice: A simple sodium or potassium salt can be prepared in the lab for experimental use. See Protocol 3.3 for a general procedure. For drug development, a comprehensive salt screening study is recommended to find a stable, non-hygroscopic, crystalline salt form.[11]

G start Compound fails to dissolve in aqueous buffer step1 Is the buffer pH > 6.5? start->step1 step2 Adjust pH to 8.0-9.0 with dilute base (e.g., 0.1M NaOH) step1->step2 No step3 Still not dissolved or concentration is too low? step1->step3 Yes step2->step3 step4 Prepare a mixed solvent system. Add 10-20% co-solvent (Ethanol, PEG 400, DMSO) to the aqueous buffer. step3->step4 Yes step5 Precipitation upon adding organic stock solution? step3->step5 No step4->step5 end_insol Consult Advanced Strategies (e.g., Salt Formation, Cyclodextrins) step4->end_insol Still Insoluble step6 1. Add co-solvent to final buffer. 2. Use slower addition with vortexing. 3. Lower stock concentration. step5->step6 Yes end_sol Compound is Solubilized step5->end_sol No step6->end_sol

Caption: Troubleshooting workflow for solubility issues.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for key experiments.

Protocol 3.1: Determination of the pH-Solubility Profile

This protocol uses the reliable shake-flask method to determine the thermodynamic solubility of the compound at various pH values.[15]

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Scintillation vials or glass test tubes with screw caps.

  • Orbital shaker with temperature control.

  • pH meter.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).[16]

  • 0.22 µm syringe filters.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (ensure solid is visible at the end).

  • Solvent Addition: Add a fixed volume (e.g., 2 mL) of each buffer to its respective vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient time to reach equilibrium (typically 24-48 hours).[15]

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer.

Protocol 3.2: Screening for Optimal Co-solvent Systems

This protocol provides a systematic approach to identifying an effective co-solvent.

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Primary aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Candidate co-solvents: Ethanol, Propylene Glycol (PG), PEG 400, DMSO.

  • Glass vials.

  • Vortex mixer.

Procedure:

  • Prepare Solvent Blends: In a series of vials, prepare different solvent systems. For example:

    • 90% Buffer / 10% Ethanol

    • 80% Buffer / 20% Ethanol

    • 90% Buffer / 10% PEG 400

    • 80% Buffer / 20% PEG 400

    • (and so on for each candidate co-solvent)

  • Compound Addition: Add an excess amount of the solid compound to each vial.

  • Equilibration: Cap the vials, vortex thoroughly, and place on a shaker at a constant temperature for 24 hours.

  • Observation & Analysis:

    • Visual Check: Visually inspect the vials for complete dissolution. This provides a quick estimate.

    • Quantitative Analysis: For vials where undissolved solid remains, follow steps 4-7 from Protocol 3.1 to quantify the solubility in each system.

  • Selection: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or effects on downstream assays.

Protocol 3.3: Lab-Scale Preparation of the Sodium Salt

This protocol describes a straightforward method to prepare the sodium salt for research use.

Materials:

  • 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1 equivalent).

  • Sodium hydroxide (NaOH), 1.0 M solution.

  • A suitable solvent for the free acid (e.g., Ethanol or Methanol).

  • A suitable anti-solvent for the salt (e.g., Diethyl ether or MTBE).

  • Stir plate and magnetic stir bar.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the carboxylic acid in a minimal amount of ethanol in a round-bottom flask.

  • Neutralization: While stirring, slowly add exactly 1.0 equivalent of the 1.0 M NaOH solution.

  • Confirmation (Optional): Spot a small amount of the solution on a strip of wet pH paper. It should be approximately neutral (pH ~7-8).

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain a solid or oil.

  • Precipitation/Trituration: Add an anti-solvent like diethyl ether to the residue. The sodium salt, being ionic, should be insoluble and precipitate as a solid. Stir or sonicate to break up any gums and form a fine powder.

  • Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Validation: The resulting white solid should now be readily soluble in water. Confirm its identity and purity via appropriate analytical methods (e.g., NMR, LC-MS).

Section 4: Data Summary Table

The following table summarizes the expected solubility behavior and provides starting points for formulation.

StrategySolvent SystemExpected SolubilityRationale & Key Considerations
Intrinsic Solubility Deionized Water (pH ~5-6)Very Low (<0.1 mg/mL)The neutral, protonated form dominates. Governed by the hydrophobic phenyl group.
pH Modification Aqueous Buffer (pH 8.0)Moderate to HighDeprotonation to the carboxylate anion significantly increases polarity and water solubility.[1]
Co-solvency 80% PBS (pH 7.4) / 20% EthanolHighEthanol reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic parts of the molecule.[6][8]
Co-solvency 80% PBS (pH 7.4) / 20% PEG 400High to Very HighPEG 400 is a very effective and common co-solvent for increasing the solubility of poorly water-soluble drugs.[10]
Organic Solvents DMSO, DMA, NMPVery High (>50 mg/mL)These are strong, polar aprotic solvents capable of dissolving a wide range of compounds. Ideal for high-concentration stock solutions.[10]
Salt Form Sodium Salt in WaterHighThe pre-formed salt readily dissociates into the highly soluble carboxylate anion in water.[11][14]
References
  • Wikipedia. (n.d.). Cosolvent.
  • Cognibrain. (2025). Co-solvent: Significance and symbolism.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubMed. (1990). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Wydawnictwo Naukowe TYGIEL. (n.d.). Strategies in poorly soluble drug delivery systems.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Benchchem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Benchchem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Chongqing Chemdad Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.

Sources

Technical Support Center: Synthesis of 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-aryl-tetrahydropyran-4-carboxylic acid motif is a privileged scaffold in modern medicinal chemistry, appearing in a range of neurologically active agents and other therapeutics.[1] Its synthesis, while conceptually straightforward, is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the synthesis of this important class of molecules. We will focus on the most common and challenging synthetic routes, explaining the causality behind experimental choices to empower researchers to overcome these hurdles.

Section 1: Common Synthetic Strategies & Key Control Points

The construction of the 4-aryl-tetrahydropyran-4-carboxylic acid core is typically approached via two primary strategies: the addition of an organometallic reagent to a tetrahydropyranone precursor, or the intramolecular cyclization of a carefully designed acyclic precursor. Each strategy has its own set of advantages and potential pitfalls.

  • Strategy A: Grignard-Based Arylation: This convergent approach involves the synthesis of a tetrahydropyran-4-one intermediate, followed by the addition of an aryl Grignard reagent (ArMgX). This forms a tertiary alcohol, which must then be converted to the target carboxylic acid. The Grignard reaction itself is a critical control point, highly sensitive to reaction conditions.

  • Strategy B: Intramolecular Hydroalkoxylation (Cyclization): This strategy involves the cyclization of a δ-hydroxy olefin containing the requisite aryl group. The reaction is typically catalyzed by acid or transition metals (e.g., gold, palladium) and relies on achieving high regioselectivity for the 6-membered ring over other potential products.[2][3]

Synthetic_Strategies Fig 1: Overview of Primary Synthetic Strategies cluster_0 Strategy A: Grignard-Based Arylation cluster_1 Strategy B: Intramolecular Cyclization A_Start Tetrahydropyran-4-one A_Mid 4-Aryl-tetrahydropyran-4-ol (Tertiary Alcohol) A_Start->A_Mid 1. Aryl-MgBr 2. H₃O⁺ Workup A_End Target Molecule A_Mid->A_End Carboxylation Strategy (e.g., via nitrile hydrolysis) B_Start Acyclic Aryl-Substituted Unsaturated Alcohol B_End Target Molecule B_Start->B_End Acid or Metal Catalyst (e.g., Pd, Au) Grignard_Side_Reactions Fig 2: Grignard Reaction Pathways ArX Aryl Halide (Ar-X) ArMgX Grignard Reagent (Ar-MgX) ArX->ArMgX Formation Coupled Biaryl (Ar-Ar) ArX->Coupled Side Reaction (Homocoupling) Mg Mg⁰ Mg->ArMgX Formation Desired Desired Adduct (Tertiary Alcohol) ArMgX->Desired Desired Reaction (Nucleophilic Addition) Quenched Arene (Ar-H) ArMgX->Quenched Quenching ArMgX->Coupled Side Reaction (Homocoupling) Ketone Tetrahydropyran-4-one Ketone->Desired Desired Reaction (Nucleophilic Addition) H2O Trace H₂O H2O->Quenched

Caption: Fig 2: Grignard Reaction Pathways

Focus Area: Strategy B - Intramolecular Hydroalkoxylation
Q3: My cyclization is yielding a mixture of the desired 6-membered tetrahydropyran and a 5-membered tetrahydrofuran byproduct. How do I improve regioselectivity?

A3: The regioselectivity of intramolecular cyclizations is governed by a complex interplay of kinetic and thermodynamic factors, dictated by Baldwin's rules.

  • Causality: The cyclization proceeds via nucleophilic attack of the hydroxyl group onto an activated double bond. A "6-exo" cyclization gives the desired tetrahydropyran, while a competing "5-exo" cyclization (if a suitable double bond position exists) or a "6-endo" pathway can lead to undesired rings. [2]The energy barrier for each pathway determines the product ratio.

  • Solutions & Protocol Validation:

    • Catalyst Choice: The choice of catalyst is paramount.

      • Brønsted acids (e.g., CSA, PPTS) can promote carbocation formation, and the stability of the resulting cation influences the cyclization path. [2] * Gold (Au) and Palladium (Pd) catalysts operate via π-acid activation of the alkene. The ligands on the metal can provide steric hindrance that favors one pathway over another. [3]Experimenting with different catalysts (e.g., AuCl₃, PdCl₂(MeCN)₂) is often necessary.

    • Substrate Design: Ensure your acyclic precursor is designed to strongly favor the 6-exo pathway. The position of the double bond and any substituents can sterically or electronically disfavor the formation of the 5-membered ring.

    • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may increase the selectivity for one isomer.

Q4: Instead of cyclization, my primary product is a diene resulting from elimination (dehydration) of the starting alcohol. What's causing this?

A4: This is a common side reaction in acid-catalyzed cyclizations, where the conditions for ether formation are also conducive to dehydration.

  • Causality: Strong Brønsted acids can protonate the hydroxyl group, turning it into a good leaving group (H₂O). Subsequent elimination, often E1-mediated through a carbocation intermediate, leads to the formation of a new double bond instead of intramolecular attack.

  • Solutions & Protocol Validation:

    • Use Milder Acids: Switch from strong acids like H₂SO₄ or TsOH to milder, less-coordinating acids like camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS).

    • Switch to Metal Catalysis: Transition metal catalysts (Au, Pd, Pt) are often much milder and do not operate by protonating the alcohol. [3]They activate the alkene towards nucleophilic attack without necessarily making the hydroxyl group a better leaving group, thus minimizing dehydration.

    • Control Temperature and Reaction Time: Dehydration can become more prominent at higher temperatures or with prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Cyclization_Side_Reactions Fig 3: Intramolecular Cyclization Pathways Start Unsaturated Alcohol Activated Activated Alkene [Catalyst Complex] Start->Activated Catalyst (Acid or Metal) Diene Side Product: Diene (Elimination) Start->Diene Dehydration (Strong Acid) THP Desired Tetrahydropyran (6-exo) Activated->THP Desired Path THF Side Product: Tetrahydrofuran (5-exo) Activated->THF Regiochemical Side Path

Caption: Fig 3: Intramolecular Cyclization Pathways

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best practices for purifying the final 4-aryl-tetrahydropyran-4-carboxylic acid product?

A: Carboxylic acids can be challenging to purify via standard silica gel chromatography due to streaking. A multi-step purification is often most effective. [4]1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities (like biaryl byproduct) in the organic layer. 2. Re-acidification: Cool the separated aqueous layer in an ice bath and carefully re-acidify with dilute HCl (e.g., 1-2 M) until the pH is ~2-3. The carboxylic acid will precipitate if it's a solid, or it can be extracted back into an organic solvent. [4]3. Crystallization/Chromatography: The recovered acid can often be purified to a high degree by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If chromatography is necessary, consider adding a small amount of acetic acid (0.1-1%) to the eluent to suppress deprotonation of the acid on the silica, leading to better peak shape.

Q: How can I analytically confirm the formation of my product and identify side products?

A: A combination of techniques is essential:

  • ¹H NMR: Look for the characteristic signals of the tetrahydropyran ring protons, typically in the 1.5-4.0 ppm range. The disappearance of the starting material signals (e.g., aldehyde proton in a ketone, vinyl protons in an unsaturated alcohol) is key.

  • ¹³C NMR: Confirm the presence of the quaternary carbon at the 4-position and the carboxylic acid carbon (~170-180 ppm).

  • LC-MS: This is invaluable for identifying products and byproducts by their mass-to-charge ratio. An ESI-negative analysis will readily show the [M-H]⁻ ion for your desired carboxylic acid. This allows you to quickly identify the mass of biaryl, eliminated, or regioisomeric side products.

Section 4: Detailed Experimental Protocol

This protocol details a robust procedure for the Grignard addition step, a common bottleneck in Strategy A.

Protocol: Synthesis of 4-phenyl-tetrahydropyran-4-ol

Reagents:

  • Magnesium turnings

  • Bromobenzene

  • Tetrahydropyran-4-one

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Iodine (one crystal, for activation)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser with drying tube (CaCl₂), flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and cool under a positive pressure of argon.

  • Grignard Formation:

    • Place magnesium turnings (1.2 eq) in the flask. Add one crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous Et₂O.

    • Add ~10% of the bromobenzene solution to the magnesium. Stir gently. Initiation should be observed within 5-15 minutes as the brown iodine color fades and gentle bubbling begins. An exotherm will be noted. If no initiation occurs, gently warm the flask with a heat gun.

    • Once initiated, dilute the magnesium suspension with more anhydrous Et₂O and add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey/brown mixture for an additional 30-60 minutes at room temperature.

  • Addition to Ketone:

    • Prepare a solution of tetrahydropyran-4-one (1.1 eq) in anhydrous Et₂O.

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Add the ketone solution dropwise via the dropping funnel. A thick precipitate may form.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the ketone.

  • Workup & Quench:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. This is an exothermic step.

    • Continue adding NH₄Cl until the salts are mostly dissolved and stirring is no longer impeded.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with Et₂O.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Section 5: Data Summary

Side ProductProbable CauseSuggested Preventative MeasuresAnalytical Signature (MS)
Arene (Ar-H) Quenching of Grignard by adventitious water.Rigorous drying of glassware, solvents, and inert gas.M = Mass of Ar-H
Biaryl (Ar-Ar) Wurtz-type coupling of ArMgX with ArX.Slow, dropwise addition of aryl halide; ensure efficient stirring.M = Mass of Ar-Ar
Tetrahydrofuran byproduct Competing 5-exo cyclization pathway.Catalyst screening (Au, Pd); lower reaction temperature.M = Mass of desired product
Diene byproduct Acid-catalyzed dehydration of starting alcohol.Use milder acids (CSA, PPTS) or switch to metal catalysis.M = Mass of starting material - 18

Section 6: Troubleshooting Workflow

Troubleshooting_Workflow Fig 4: General Troubleshooting Workflow Start Low Yield or Complex Mixture Analyze Analyze Crude Reaction (TLC, LC-MS, ¹H NMR) Start->Analyze Identify Identify Major Components: Starting Material, Product, Byproducts Analyze->Identify SM Mainly Starting Material Identify->SM Starting Material Recovered Side Mainly Side Product(s) Identify->Side Byproducts Predominate Product Desired Product (Low Isolated Yield) Identify->Product Product Formed, Poor Recovery SM_Sol Reaction Incomplete: - Check reagent quality/activity - Increase reaction time/temp - Check catalyst loading SM->SM_Sol Side_Sol Reaction Pathway Issue: - Consult Troubleshooting Guide - Modify conditions (temp, catalyst) - Change solvent Side->Side_Sol Product_Sol Workup/Purification Issue: - Optimize extraction pH - Check for product volatility - Use alternative purification Product->Product_Sol

Caption: Fig 4: General Troubleshooting Workflow

References

  • Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate . International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one . Journal of Oleo Science. Available at: [Link]

  • Development of new methods in tetrahydropyran ring synthesis . DR-NTU, Nanyang Technological University. Available at: [Link]

  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
  • Grignard Reactions . Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation . PMC, NIH. Available at: [Link]

  • Tetrahydropyran synthesis . Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans . PMC, NIH. Available at: [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review . ResearchGate. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives . NIH. Available at: [Link]

  • General procedures for the purification of Carboxylic acids . Chempedia, LookChem. Available at: [Link]

  • Grignard Reagents . Chemistry LibreTexts. Available at: [Link]

  • A Grignard reagent is an organomagnesium compound . BYJU'S. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its tetrahydropyran (THP) core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2] The synthesis of this specific derivative, featuring a quaternary center at the 4-position, presents unique challenges related to ring formation, stereocontrol, and functional group installation. This guide provides researchers with in-depth technical support, addressing common questions and troubleshooting issues encountered during its synthesis, with a focus on strategic catalyst selection.

Section 1: Overview of Synthetic Strategies

The efficient construction of the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold primarily relies on forming the tetrahydropyran ring. While several methods exist for THP synthesis, such as the powerful Prins cyclization[3][4], a highly effective and commercially viable route for this specific target involves an intramolecular Williamson ether synthesis. This strategy offers excellent control over the installation of the C4-substituents.

The general workflow is a three-stage process starting from diethyl phenylmalonate and bis(2-chloroethyl) ether.[2] This approach systematically builds the required carbon skeleton and then cyclizes to form the desired heterocyclic core.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: C-O Bond Formation (Cyclization) cluster_2 Stage 3: Final Modification A Diethyl Phenylmalonate + Bis(2-chloroethyl) ether B Alkylation Intermediate A->B Base (e.g., NaH, NaOEt) C Diethyl 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylate B->C Base-catalyzed Intramolecular Williamson Ether Synthesis D 4-Phenyltetrahydro-2H-pyran- 4,4-dicarboxylic acid C->D Saponification (e.g., NaOH, KOH) E Final Product: 4-Phenyltetrahydro-2H-pyran- 4-carboxylic acid D->E Thermal Decarboxylation

Caption: General workflow for the synthesis via the intramolecular Williamson ether pathway.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding catalyst and reagent selection for the synthesis.

Q1: What are the most reliable catalytic strategies for forming the tetrahydropyran ring in this specific molecule?

A: For this target, the most robust strategy is the base-catalyzed intramolecular Williamson ether synthesis.[5][6] This reaction involves an internal Sₙ2 attack where an alkoxide, formed in situ, displaces a halide on the same molecule to form the cyclic ether.[7] The key advantage here is that the starting materials (derived from a malonic ester) already contain the necessary phenyl and (protected) carboxyl functionalities at the future C4 position. An alternative, the Prins cyclization, is excellent for forming THP rings but would require a more complex substrate to install both a phenyl and a carboxyl group at the same carbon center simultaneously.[1][8]

Q2: Which catalyst is best for the intramolecular Williamson ether cyclization step?

A: The choice of base is critical and depends on scale, desired reaction conditions, and safety considerations.

  • Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is a popular choice for deprotonating alcohols to form alkoxides without competing nucleophilic attack.[5][9] It drives the reaction to completion by producing hydrogen gas, which evolves from the reaction.

  • Alkoxides: Sodium ethoxide (NaOEt) in ethanol is a classic choice. However, as it is a nucleophile, it can potentially lead to side reactions if unreacted alkyl halides are present.

  • Phase-Transfer Catalysis (PTC): For industrial or large-scale synthesis, a PTC system is highly advantageous.[10] Using a catalyst like Tetrabutylammonium Bromide (TBAB) with a solid base (e.g., powdered KOH or NaOH) in an organic solvent allows the reaction to proceed efficiently between two immiscible phases.[2][11] This avoids the need for strictly anhydrous conditions and hazardous reagents like NaH.

Q3: Can I introduce the phenyl and carboxyl groups using a Grignard reagent?

A: This is not a recommended strategy. Grignard reagents are extremely strong bases and will be quenched by the acidic proton of a carboxylic acid.[12] If you start with an ester, the Grignard reagent will typically add twice to the carbonyl group, resulting in a tertiary alcohol, not a carboxylic acid.[12][13] While a Grignard reagent could be carboxylated using CO₂, setting up the precursor for such a reaction to form the target molecule would be more complex and lower-yielding than the malonic ester approach.[14]

Q4: What are the best conditions for the final hydrolysis and decarboxylation steps?

A: This is a two-part process.

  • Hydrolysis (Saponification): The diethyl ester intermediate is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.[2][15] This is a standard saponification reaction. The reaction is typically heated to ensure completion.

  • Decarboxylation: The resulting tetrahydropyran-4,4-dicarboxylic acid is then decarboxylated by heating.[2] The key is controlled heating to remove only one carboxyl group. This is often performed in a high-boiling solvent like xylene, sometimes with paraffin oil, at temperatures around 120-130°C to facilitate smooth CO₂ evolution and prevent decomposition of the final product.[2] No specific catalyst is needed for this thermal decarboxylation step.

Section 3: Troubleshooting Guide

Even with robust protocols, experimental challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting cluster_yield Low Yield in Cyclization (Step 1B) cluster_hydrolysis Incomplete Hydrolysis (Step 1C) Start Problem Encountered Yield Yield Start->Yield Hydrolysis Hydrolysis Start->Hydrolysis Base Base Yield->Base Incomplete reaction Elimination Elimination Yield->Elimination Olefinic byproducts PTC PTC Yield->PTC Biphasic reaction Conditions Conditions Hydrolysis->Conditions

Caption: A logic-flow diagram for troubleshooting common synthesis issues.

Problem 1: Low yield or stalled reaction during the cyclization step (Williamson Ether Synthesis).

  • Cause A: Inefficient Deprotonation. The alkoxide may not be forming in sufficient quantity.

    • Solution: If using a base like NaOEt, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) to drive the equilibrium. Ensure the NaH is fresh (not oxidized). The reaction must be conducted under strictly anhydrous conditions, as water will quench the base.

  • Cause B: Competing Elimination Reaction. The intermediate may undergo E2 elimination to form an alkene instead of the desired Sₙ2 cyclization. This is a common side reaction in Williamson ether synthesis.[5][7]

    • Solution: Lowering the reaction temperature can favor the Sₙ2 pathway. Ensure the base used is not excessively bulky if the halide is on a secondary carbon.

  • Cause C: Inefficient Phase-Transfer Catalysis. If using a PTC system, poor mixing or catalyst deactivation can stall the reaction.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the phases. Check the purity of the PTC (e.g., TBAB) and consider increasing the catalyst loading (1-5 mol%). Using a finely powdered solid base (KOH/NaOH) increases the surface area for reaction.[2]

Problem 2: Incomplete hydrolysis of the diethyl ester.

  • Cause: The saponification reaction has not gone to completion due to insufficient base, time, or temperature. Steric hindrance from the quaternary center can slow this reaction.

    • Solution: Increase the equivalents of NaOH or KOH (a minimum of 2.2-2.5 equivalents are needed). Increase the reaction temperature (reflux) and/or extend the reaction time. Adding a co-solvent like ethanol can help solubilize the organic ester in the aqueous base.[15] Monitor the reaction by TLC or LCMS until all starting material is consumed.

Problem 3: Over-decarboxylation or decomposition during the final heating step.

  • Cause: The reaction temperature is too high, or heating is uneven, leading to the loss of both carboxylic acid groups or general decomposition.

    • Solution: Carefully control the temperature using an oil bath. The use of a high-boiling solvent like xylene or paraffin oil helps to maintain a consistent temperature and allows for controlled evolution of CO₂.[2] Add the dicarboxylic acid portion-wise to the hot solvent to manage the rate of gas evolution.

Section 4: Detailed Experimental Protocol

This protocol is adapted from established industrial methods and provides a reliable pathway to the target compound.[2]

Protocol 1: Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid

Step 1A: Synthesis of Diethyl 2-(2-(2-chloroethoxy)ethyl)-2-phenylmalonate

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of diethyl phenylmalonate (1.0 eq) in anhydrous THF dropwise to the suspension over 30 minutes.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Add a solution of bis(2-chloroethyl) ether (1.2 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting malonate.

  • Cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the alkylated intermediate.

Step 1B: Cyclization to Diethyl 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylate

  • This step requires conversion of the chloro group to a better leaving group, like iodo, and subsequent cyclization. Add the product from Step 1A (1.0 eq) and sodium iodide (NaI, 1.5 eq) to a flask containing acetone.

  • Heat the mixture to reflux for 6-8 hours to facilitate the Finkelstein reaction.

  • Cool the mixture, filter off the sodium chloride precipitate, and concentrate the filtrate.

  • Dissolve the resulting crude iodo-intermediate in anhydrous THF.

  • Add this solution dropwise to a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours until TLC analysis indicates completion.

  • Perform an aqueous workup as described in Step 1A. Purify by column chromatography to obtain the cyclized diester.

Step 1C: Hydrolysis and Decarboxylation

  • Dissolve the diester from Step 1B (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq).

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.

  • Extract the precipitated dicarboxylic acid with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate and concentrate to yield the crude Tetrahydropyran-4,4-dicarboxylic acid.

  • Place the crude dicarboxylic acid in a flask with xylene.[2] Heat the mixture to 120-130°C.

  • Maintain this temperature until CO₂ evolution ceases (typically 2-4 hours).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the xylene. The resulting solid can be recrystallized to afford pure 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Section 5: Data Summary

Table 1: Comparison of Catalysts/Bases for Cyclization (Step 1B)

Catalyst/Base SystemSolventTemperatureProsConsCitation(s)
Sodium Hydride (NaH) Anhydrous THFRefluxHigh yield; drives reaction to completion.Requires strictly anhydrous conditions; flammable H₂ gas produced.[5][9]
Sodium Ethoxide (NaOEt) EthanolRefluxStandard, readily available reagent.Can act as a competing nucleophile; equilibrium reaction.[7]
KOH / TBAB (PTC) Toluene80-100 °CExcellent for large scale; no need for anhydrous solvent; safer.Requires vigorous stirring; may be slower than homogenous methods.[2][10][16]

Table 2: Key Parameters for Thermal Decarboxylation (Step 1C)

ParameterRecommended ValueRationaleCitation(s)
Solvent Xylene, Paraffin OilHigh boiling point allows for necessary reaction temperature; helps dissipate heat and control CO₂ evolution.[2]
Temperature 120 - 130 °COptimal range for selective removal of one carboxyl group without causing product decomposition.[2]
Addition Method Portion-wise addition of di-acidControls the rate of CO₂ evolution, preventing dangerous pressure buildup and foaming.[2]
References
  • Rychnovsky, S. D., & Jasti, R. (2004). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters. Available at: [Link]

  • Reddy, B. V. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available at: [Link]

  • Reddy, C. R., et al. (2015). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dong, G. (n.d.). Prins reactions and Applications. The Dong Group. Available at: [Link]

  • Vlasenko, N. V., et al. (2020). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • White Rose eTheses Online. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available at: [Link]

  • Google Patents. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available at: [Link]

  • Norris, J. (2018). Reaction of carboxylic acid derivatives with Grignard reagents. YouTube. Available at: [Link]

  • Makosza, M. (2000). Phase transfer catalysis in pharmaceutical industry ñ where are we? Acta Poloniae Pharmaceutica ñ Drug Research.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

  • Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Available at: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The focus is on the critical aspect of reaction monitoring, offering troubleshooting advice and detailed analytical protocols to ensure successful and reproducible outcomes. The core of robust organic synthesis lies not just in the reaction setup, but in the precise understanding of its progression, enabling timely adjustments and preventing costly failures.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is often accomplished via the hydrolysis of a corresponding ester, such as methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate. This final step is critical as it yields the desired active pharmaceutical ingredient (API) or intermediate. The reaction is typically a base-catalyzed saponification followed by an acidic workup. Understanding this process is fundamental to monitoring its progress effectively.[1]

Synthetic_Pathway Start Methyl 4-phenyltetrahydro-2H- pyran-4-carboxylate Reagents 1. KOH, EtOH/H₂O, Δ 2. HCl (aq) Start->Reagents Product 4-Phenyltetrahydro-2H- pyran-4-carboxylic acid Reagents->Product Hydrolysis Analytical_Workflow cluster_0 Decision Making Decision1 Need a quick, qualitative check? Decision2 Need precise quantitative data? Decision1->Decision2 No TLC TLC Analysis Decision1->TLC Yes HPLC HPLC Analysis Decision2->HPLC Yes (Preferred) NMR NMR Analysis Decision2->NMR Yes (Confirmatory) Start Aliquoted Reaction Sample Start->Decision1 End Interpret Data & Adjust Reaction TLC->End HPLC->End NMR->End

Caption: Decision workflow for selecting an analytical monitoring technique.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. The principle is based on the differential partitioning of the starting material and product between the stationary phase (silica gel) and the mobile phase. The polar carboxylic acid product will have a strong interaction with the polar silica gel, resulting in a lower Retention Factor (Rf) compared to the less polar starting ester.

Experimental Protocol: TLC Analysis

  • Preparation: Prepare a TLC chamber with a suitable mobile phase (see Table 1) and a piece of filter paper to ensure saturation.

  • Spotting: On a silica gel TLC plate, spot a small amount of the starting material (co-spot), and the reaction mixture.

  • Development: Place the plate in the saturated chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (higher Rf) has disappeared and is fully replaced by the product spot (lower Rf). [2]

    System # Mobile Phase (v/v) Typical Rf (Starting Ester) Typical Rf (Product) Notes
    1 7:3 Hexane:Ethyl Acetate ~0.6 - 0.7 ~0.1 - 0.2 Good for initial checks.
    2 1:1 Hexane:Ethyl Acetate ~0.8 - 0.9 ~0.4 - 0.5 Better separation if spots are too close.

    | 3 | 95:5:0.5 DCM:Methanol:Acetic Acid | ~0.9 | ~0.5 - 0.6 | Acetic acid improves spot shape for the acid. |

Table 1: Recommended TLC Solvent Systems.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the method of choice. [3]It provides excellent resolution, sensitivity, and reproducibility, allowing for precise determination of conversion rates and purity. A reverse-phase C18 column is typically used. The key to good chromatography for carboxylic acids is to use an acidic mobile phase modifier (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxyl group, which ensures a sharp, symmetrical peak shape. [4][5] Experimental Protocol: HPLC Analysis

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of mobile phase A (e.g., 1 mL) in an HPLC vial.

  • Method Setup: Use the parameters outlined in Table 2 or an optimized equivalent.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The retention time of the carboxylic acid will be shorter than that of the ester in a typical reverse-phase method.

  • Quantification: Calculate the percentage conversion using the peak areas: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Example Reverse-Phase HPLC Method Parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming structural changes. While not typically used for real-time monitoring, analyzing an aliquot from the reaction workup can definitively confirm the conversion. The key is to look for the disappearance of the characteristic signal of the ester's methyl group (-OCH₃), typically a singlet around 3.7 ppm, and the appearance of a broad singlet for the carboxylic acid proton (-COOH), which can appear anywhere from 10-13 ppm and may not always be visible. [6][7]More reliably, one can observe shifts in the protons adjacent to the carboxylate/carboxylic acid group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and low volatility. [8]However, it is an excellent method for identifying byproducts or confirming the absence of starting materials after derivatization. Carboxylic acids are often converted to more volatile esters (e.g., trimethylsilyl esters) before analysis. [9][10]This method is generally used for final purity assessment rather than routine progress monitoring.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during reaction monitoring, providing causal explanations and actionable solutions.

Troubleshooting_Logic Problem Problem: Reaction Stalled (TLC/HPLC) Cause1 Cause: Insufficient Base/Acid Problem->Cause1 Cause2 Cause: Low Temperature Problem->Cause2 Cause3 Cause: Poor Reagent Quality Problem->Cause3 Solution1 Solution: Add more reagent (e.g., KOH) and re-analyze. Cause1->Solution1 Solution2 Solution: Increase reaction temperature and monitor. Cause2->Solution2 Solution3 Solution: Use fresh, verified reagents. Cause3->Solution3

Caption: Troubleshooting logic for an incomplete hydrolysis reaction.

Q1: My TLC/HPLC shows both starting material and product, and the ratio isn't changing over time. What's wrong?

  • Problem: The reaction has stalled or reached equilibrium.

  • Potential Causes & Solutions:

    • Insufficient Reagent: The stoichiometric amount of base (e.g., KOH) may have been consumed. Solution: Add an additional portion of the base, continue heating, and monitor the reaction progress.

    • Low Temperature: The activation energy for the hydrolysis may not be met. Solution: Gradually increase the reaction temperature (e.g., by 10-20 °C) and continue to monitor. Be cautious, as excessively high temperatures can lead to side reactions. [11] * Reversibility: While saponification is generally irreversible, poor workup conditions can affect the final state. Ensure the acidification step is complete to fully protonate the carboxylate salt.

Q2: I see a new, unexpected spot on my TLC plate (or peak in my HPLC chromatogram). What could it be?

  • Problem: A side reaction is occurring.

  • Potential Causes & Solutions:

    • Decomposition: If the reaction temperature is too high, decarboxylation or other degradation pathways may occur. [12]Solution: Lower the reaction temperature. Consider a milder base or catalyst system if the problem persists.

    • Impure Starting Material: The impurity may have been present in the starting ester. Solution: Analyze the purity of your starting material by HPLC or GC-MS before beginning the reaction. [13] * Oxidation: If the reaction is not performed under an inert atmosphere, oxidation might be possible, though less common for this specific molecule. Solution: Ensure the reaction is properly set up under a nitrogen or argon atmosphere.

Q3: My product spot is streaking badly on the TLC plate. How can I fix this?

  • Problem: Strong interaction between the polar carboxylic acid and the silica gel stationary phase. [3]* Potential Causes & Solutions:

    • High Polarity: The carboxylic acid is highly polar. Solution: Add a small amount of a polar, acidic modifier like acetic acid or formic acid (0.5-1%) to your TLC mobile phase. This protonates the analyte and any basic sites on the silica, leading to cleaner spots.

    • Overloading: Too much sample was spotted on the plate. Solution: Dilute your reaction sample before spotting it on the TLC plate.

Q4: My product peak in reverse-phase HPLC is broad or tailing. What should I do?

  • Problem: Undesirable ionic interactions between the analyte and the stationary phase.

  • Potential Causes & Solutions:

    • Insufficient Ion Suppression: The pH of the mobile phase is not low enough to fully protonate the carboxylic acid. Solution: Increase the concentration of the acidic modifier (e.g., from 0.1% to 0.2% formic acid) or switch to a stronger acid like phosphoric acid if compatible with your system. [4]This ensures the analyte is in a single, neutral form, resulting in better peak shape.

Section 4: Frequently Asked Questions (FAQs)

Q1: How can I be certain that the new spot/peak is my desired product?

  • Answer: The best way to confirm the identity is to isolate the product after workup and analyze it using spectroscopic methods. A ¹H NMR spectrum should show the absence of the starting ester's methyl group and the presence of the aromatic and pyran ring protons. [6][14]Mass spectrometry (MS) will show the correct molecular ion peak for the carboxylic acid. [1] Q2: Which monitoring technique is best for a GMP (Good Manufacturing Practices) environment?

  • Answer: HPLC is the standard for GMP environments. Its quantitative nature, high reproducibility, and the ability to be validated make it the authoritative method for tracking reaction progress, determining endpoint, and assessing final product purity and impurity profiles. [3][15] Q3: Can I use GC-MS to monitor the reaction directly without derivatization?

  • Answer: It is not recommended. Direct injection of the polar, non-volatile carboxylic acid can lead to poor peak shape, contamination of the GC inlet and column, and unreliable quantification. [16]Derivatization to a more volatile species (e.g., a silyl ester) is the standard and reliable approach for analyzing carboxylic acids by GC-MS. [17] Q4: My starting ester and product have very similar Rf values on TLC. What can I do?

  • Answer: This indicates your solvent system is not optimal. You need to adjust the polarity to achieve better separation. Try a less polar system (e.g., increase the hexane ratio) to move both spots further down the plate but hopefully with greater separation. Alternatively, experiment with different solvent combinations, such as replacing ethyl acetate with dichloromethane/methanol mixtures.

References

  • Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound (US20080306287A1).
  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]

  • Otterbein University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Retrieved from [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • CO Meeting Organizer EPSC2022. (2025). Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-4-(hydroxymethyl)-, methyl ester. Retrieved from [Link]

  • TSI Journals. (2010). 11-nor-∆9-tetrahydrocannabinol-9-carboxylic acid in urine samples using (gc/ms). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CN103242276A).
  • PubMed. (n.d.). The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. Retrieved from [Link]

  • PubMed. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine.... Retrieved from [Link]

Sources

impact of starting material purity on 4-phenyl-THP-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on the critical impact of starting material purity.

Introduction

The synthesis of 4-phenyl-THP-4-carboxylic acid is a multi-step process that requires careful control over reaction conditions and, most importantly, the purity of the starting materials. Impurities can significantly hinder reaction efficiency, leading to low yields, difficult purification, and the formation of unwanted side products. This guide will walk you through the key stages of the synthesis, highlighting potential pitfalls and offering practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-phenyl-THP-4-carboxylic acid?

A common and effective route involves a three-step sequence:

  • Grignard Reaction: Addition of phenylmagnesium bromide to tetrahydro-4H-pyran-4-one to form the tertiary alcohol, 4-phenyl-4-hydroxytetrahydropyran.

  • Cyanation: Conversion of the tertiary alcohol to 4-phenyl-tetrahydropyran-4-carbonitrile.

  • Hydrolysis: Conversion of the nitrile to the final carboxylic acid product.

Q2: Why is the purity of starting materials so critical in this synthesis?

The Grignard reaction, a key step in this synthesis, is notoriously sensitive to moisture and protic impurities. Water will quench the Grignard reagent, reducing its effective concentration and leading to lower yields.[1][2] Similarly, impurities in the ketone can interfere with the reaction. In the subsequent steps, impurities can lead to side reactions and complicate the purification of the final product.

Q3: What are the primary starting materials and their potential impurities?

The main starting materials are:

  • Bromobenzene: Used to prepare phenylmagnesium bromide. Common impurities include benzene and other halogenated benzenes.

  • Magnesium turnings: Can have a passivating oxide layer (MgO) on the surface that prevents reaction.[3]

  • Tetrahydro-4H-pyran-4-one: May contain residual solvents or byproducts from its own synthesis.

  • Trimethylsilyl cyanide (TMSCN): Can be sensitive to moisture.

Q4: How can I ensure my starting materials are sufficiently pure?

  • Solvents: Anhydrous solvents, particularly for the Grignard reaction (e.g., diethyl ether or THF), are crucial. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent.

  • Bromobenzene: Should be distilled to remove non-volatile impurities.

  • Magnesium: The turnings should be fresh and shiny. If they appear dull, they can be activated by crushing them in a mortar and pestle or by adding a small crystal of iodine to the reaction flask.[4][5]

  • Tetrahydro-4H-pyran-4-one: Should be checked for purity by GC or NMR and distilled if necessary.

Synthesis Workflow and Troubleshooting

The following diagram outlines the synthetic pathway and key control points.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg, Anhydrous Ether Mg Magnesium Mg->Grignard Alcohol 4-Phenyl-4-hydroxy- tetrahydropyran Grignard->Alcohol Reaction Ketone Tetrahydro-4H-pyran-4-one Ketone->Alcohol Nitrile 4-Phenyl-tetrahydropyran- 4-carbonitrile Alcohol->Nitrile Lewis Acid Catalyst TMSCN TMSCN TMSCN->Nitrile FinalProduct 4-Phenyl-THP-4- carboxylic Acid Nitrile->FinalProduct Heat Acid Acid or Base (e.g., HCl, NaOH) Acid->FinalProduct

Caption: Synthetic pathway for 4-phenyl-THP-4-carboxylic acid.

Troubleshooting Guide

Step 1: Grignard Reaction - Formation of 4-Phenyl-4-hydroxytetrahydropyran
Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent: Water quenches the Grignard reagent.[1][2] 2. Inactive magnesium: A layer of magnesium oxide on the surface prevents the reaction.[3] 3. Impure bromobenzene: Inhibitors or moisture in the aryl halide can prevent initiation.1. Ensure anhydrous conditions: Flame-dry all glassware under an inert atmosphere (nitrogen or argon). Use freshly opened or distilled anhydrous ether or THF.[3] 2. Activate the magnesium: Crush the magnesium turnings in a mortar and pestle before use. A small crystal of iodine can also be added to the reaction flask to etch the surface of the magnesium.[4][5] 3. Purify bromobenzene: Distill the bromobenzene before use.
Low yield of the tertiary alcohol. 1. Incomplete Grignard formation: Due to the reasons mentioned above. 2. Side reactions: Wurtz coupling of the Grignard reagent with unreacted bromobenzene can occur.[3] 3. Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the ketone.[6]1. Optimize Grignard formation: Follow the recommendations for initiation. Ensure all the magnesium has reacted before adding the ketone. 2. Control reaction temperature: Add the bromobenzene solution slowly to maintain a gentle reflux. Overheating can favor side reactions. 3. Slow addition of ketone: Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization.
Formation of biphenyl as a major byproduct. Wurtz-type coupling: Phenylmagnesium bromide reacts with unreacted bromobenzene.Slow addition of bromobenzene: This minimizes the concentration of unreacted bromobenzene in the presence of the Grignard reagent.
Step 2: Cyanation - Formation of 4-Phenyl-tetrahydropyran-4-carbonitrile
Issue Potential Cause(s) Recommended Solution(s)
Low conversion of the alcohol to the nitrile. 1. Inactive catalyst: The Lewis acid catalyst (e.g., InBr₃) may be of poor quality or deactivated by moisture.[4] 2. Steric hindrance: The tertiary alcohol is sterically hindered, which can slow down the reaction.1. Use a high-quality Lewis acid: Ensure the catalyst is anhydrous. 2. Increase reaction time or temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. Gentle heating may be required.
Formation of elimination byproducts. Strongly acidic conditions: The Lewis acid can promote the elimination of water from the tertiary alcohol to form an alkene.Use a mild Lewis acid: Consider using a milder catalyst or optimizing the catalyst loading.
Step 3: Hydrolysis - Formation of 4-Phenyl-THP-4-carboxylic Acid
Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis of the nitrile. 1. Insufficient heating or reaction time: Nitrile hydrolysis can be slow, especially for sterically hindered nitriles.[3][7] 2. Precipitation of the starting material: The nitrile may not be fully soluble in the reaction mixture.1. Increase reaction time and/or temperature: Refluxing for an extended period is often necessary. Monitor the reaction progress. 2. Use a co-solvent: Adding a co-solvent like ethanol can improve the solubility of the nitrile.
Formation of amide intermediate. Incomplete hydrolysis: The reaction may stop at the amide stage if the conditions are too mild or the reaction time is too short.[7][8]Use more forcing conditions: Increase the concentration of the acid or base and/or increase the reaction temperature and time.
Difficulty in isolating the final product. Product solubility: The carboxylic acid may have some solubility in the aqueous layer.Optimize extraction: Use a suitable organic solvent (e.g., ethyl acetate) and perform multiple extractions. Adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated and less water-soluble.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide
  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle boiling.[4]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Protocol 2: Synthesis of 4-Phenyl-4-hydroxytetrahydropyran
  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Add a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

Protocol 3: Synthesis of 4-Phenyl-tetrahydropyran-4-carbonitrile
  • Dissolve the crude 4-phenyl-4-hydroxytetrahydropyran (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of a Lewis acid (e.g., InBr₃, 5-10 mol%).[1][4]

  • Add trimethylsilyl cyanide (TMSCN) (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

Protocol 4: Synthesis of 4-Phenyl-THP-4-carboxylic Acid
  • To the crude 4-phenyl-tetrahydropyran-4-carbonitrile, add a solution of concentrated hydrochloric acid or a concentrated solution of sodium hydroxide.[9][10]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If using basic hydrolysis, acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

The following table summarizes the expected impact of starting material purity on the yield and purity of the final product.

Starting MaterialImpurityPotential Impact
Bromobenzene WaterDecreased yield of Grignard reagent, leading to lower overall yield.
BenzeneInert, will not participate in the reaction but will lower the effective concentration of bromobenzene.
Magnesium Magnesium OxidePrevents or slows down the formation of the Grignard reagent, leading to low or no product.[3]
Tetrahydro-4H-pyran-4-one WaterQuenches the Grignard reagent, reducing yield.
Other carbonyl compoundsCan react with the Grignard reagent to form undesired alcohol byproducts.

Conclusion

The successful synthesis of 4-phenyl-THP-4-carboxylic acid is highly dependent on the quality of the starting materials and the careful execution of each reaction step. By paying close attention to the purity of reagents and solvents, particularly in the critical Grignard reaction, and by understanding the potential side reactions and how to mitigate them, researchers can significantly improve the yield and purity of their final product. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for optimizing this synthetic procedure.

References

  • Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). A direct cyanation of benzylic alcohols with TMSCN under the catalysis of 5-10 mol % of InBr3 allows the synthesis of the corresponding nitriles in short reaction time with good yields. Organic Letters, 10(20), 4573–4576.
  • BenchChem. (2025). Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid.
  • BenchChem. (n.d.).
  • Filo. (n.d.). (b) Grignard reagents should be prepared under anhydrous conditions. Why?.
  • Brainly.in. (2022, January 23). explain why Grignard reagent should be prepared under anhydrous condition)?(Hs:14).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
  • Reddit. (2023, April 30). Hydrolysis of nitriles.
  • PrepChem.com. (n.d.).
  • YouTube. (2025, December 17).
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Arabian Journal of Chemistry. (n.d.).
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • BenchChem. (n.d.). 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • BenchChem. (n.d.). Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • RSC Publishing. (n.d.). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one.
  • PMC. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • Eureka | Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • ChemicalBook. (2023, September 19).
  • Wiley Online Library. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • YouTube. (2021, April 5). Hydrolysis of Nitriles.
  • Quick Company. (n.d.). "A Process For Preparing A 4 Substituted Tetrahydropyran".
  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.
  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Sigma-Aldrich. (n.d.). 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide 0.5M tetrahydrofuran 36637-44-2.
  • YouTube. (2021, April 22). Generation and Reaction of a Grignard Reagent.
  • PMC. (n.d.).
  • OChemOnline. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Winthrop University. (n.d.). The Grignard Reaction.

Sources

Technical Support Center: Isolating 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and isolation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the workup of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Q1: What is the general strategy for isolating a carboxylic acid like this from a reaction mixture?

The standard and most effective method is an acid-base extraction.[1] This process exploits the acidic nature of the carboxylic acid group. By treating the reaction mixture with a base (e.g., sodium hydroxide, sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. After separating the layers, the aqueous phase is re-acidified to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.[1][2]

Q2: Which base should I use for the initial extraction, and to what pH should I adjust?

For extracting carboxylic acids, a solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is typically used.[1] A good rule of thumb is to adjust the aqueous phase to a pH at least three units above the pKa of the carboxylic acid to ensure complete deprotonation and transfer to the aqueous layer.[2] For the final precipitation step, the aqueous layer should be acidified to a pH at least three units below the pKa to ensure the compound is fully protonated and neutral.[1]

Q3: My product is an oil instead of the expected white solid. What should I do?

"Oiling out" can occur if the product is impure or if the crystallization conditions are not optimal. First, ensure all reaction solvents are thoroughly removed under reduced pressure. If impurities are suspected, consider an additional purification step like column chromatography. For crystallization, try dissolving the oil in a minimal amount of a hot solvent (e.g., aqueous ethanol, toluene/petroleum ether) and allowing it to cool slowly.[2] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Q4: What are the best solvents for recrystallizing the final product?

The choice of solvent is critical for obtaining high-purity crystals. For carboxylic acids like this, common and effective recrystallization solvents include aqueous ethanol, or a solvent/anti-solvent system like toluene/petroleum ether or benzene/petroleum ether.[2][3] The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for the recovery of pure crystals upon cooling.

In-Depth Troubleshooting Guide

This section provides detailed solutions to more complex problems that may arise during the workup and isolation process.

Problem: A Persistent Emulsion Has Formed During Extraction

Causality: Emulsions are stable mixtures of two immiscible liquids and are a frequent issue in liquid-liquid extractions.[4][5] They are often caused by the presence of surfactant-like molecules (such as phospholipids or fatty acids from biological samples), fine particulate matter, or by overly vigorous shaking of the separatory funnel.[4][5]

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Mixing: On subsequent attempts, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking. This reduces the agitation that leads to emulsion formation.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help disrupt the emulsion and force the separation of the two phases.[4][6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[4]

  • Filtration: As a last resort, filtering the entire mixture through a pad of Celite® can help to break up the emulsion by removing particulate matter that may be stabilizing it.[6]

Problem: The Overall Yield is Significantly Lower Than Expected

Causality: Low yield can result from several factors, including incomplete reactions, product loss during transfers, or inefficient extraction. For carboxylic acids, a common cause is incomplete precipitation or extraction from the aqueous phase.

Solutions:

  • pH Optimization: Verify the pH of the aqueous layer during both the basic extraction and the acidic precipitation steps using pH paper or a pH meter. Ensure the pH is adjusted sufficiently to fully deprotonate and then protonate the carboxylic acid.[1]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For example, extracting with 3 x 50 mL of ethyl acetate is more efficient than extracting with 1 x 150 mL.

  • Check for Product in Aqueous Layer: After the final extraction of the precipitated acid, you can perform a Thin Layer Chromatography (TLC) analysis on the aqueous layer to see if a significant amount of product remains.

  • Sufficient Acidification: When re-acidifying the basic aqueous layer, add the acid slowly and check the pH frequently. Ensure enough acid has been added to bring the pH well below the pKa of the product to maximize precipitation.

Problem: The Final Product is Contaminated with Starting Materials or Byproducts

Causality: This indicates that the extraction process did not effectively separate the desired product from other components in the reaction mixture. This is common if the reaction did not go to completion or if byproducts have similar solubility properties to the product.

Solutions:

  • Back-Washing: After the initial basic extraction, "back-wash" the aqueous layer containing the carboxylate salt with a fresh portion of an organic solvent (like diethyl ether or ethyl acetate). This will help to remove any neutral organic impurities that were carried over.

  • Column Chromatography: If simple acid-base extraction is insufficient, purification by flash column chromatography is a reliable method to separate compounds based on their polarity.[7] A solvent system such as ethyl acetate/hexanes is often effective for purifying carboxylic acids.

  • Recrystallization: A carefully performed recrystallization can significantly improve the purity of the final product.[2] Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals.

Experimental Protocols & Data

Standard Acid-Base Extraction Workflow

This protocol outlines the standard procedure for isolating 4-phenyltetrahydro-2H-pyran-4-carboxylic acid from a typical organic reaction mixture.

dot

Caption: Acid-Base Extraction Workflow for Isolation.

Step-by-Step Methodology:

  • Quenching & Dilution: The crude reaction mixture is first cooled to room temperature and then diluted with an appropriate organic solvent, such as ethyl acetate or diethyl ether.

  • Basification: The organic solution is transferred to a separatory funnel, and a 1M aqueous solution of sodium hydroxide (NaOH) is added. The funnel is shaken gently, and the pH of the aqueous layer is checked to ensure it is basic (pH > 10).

  • Layer Separation: The layers are allowed to separate. The lower aqueous layer, containing the sodium salt of the desired product, is drained into a clean flask. The organic layer is extracted one more time with 1M NaOH.

  • Acidification: The combined aqueous layers are cooled in an ice bath. While stirring, a 2M solution of hydrochloric acid (HCl) is added dropwise until the solution becomes strongly acidic (pH < 2), at which point the carboxylic acid should precipitate as a solid.[1]

  • Re-extraction: The precipitated product is extracted from the aqueous mixture using multiple portions of an organic solvent like ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude solid is then recrystallized from a suitable solvent system to afford the pure 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Expected Analytical Data

The following table summarizes key analytical data for verifying the identity and purity of the final product.

PropertyExpected Value
Appearance White to off-white crystalline powder[8]
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Melting Point Data not consistently available in searched literature.
¹H NMR (CDCl₃) Expect peaks for phenyl protons, methylene protons of the pyran ring, and a broad singlet for the carboxylic acid proton.
¹³C NMR (CDCl₃) Expect signals for the carboxylic carbon, aromatic carbons, and aliphatic carbons of the pyran ring.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. LookChem. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07). [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025-05-14). [Link]

  • Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation - PMC - PubMed Central. [Link]

  • How to Improve Carboxylic Acid Extraction Processes? - Patsnap Eureka. (2025-07-31). [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. [Link]

  • Emulsion formation during extraction - Chemistry Stack Exchange. (2016-11-01). [Link]

  • Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides - Princeton University. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023-02-28). [Link]

  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google P
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. (2025-04-06). [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. (2022-07-19). [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap. [Link]

  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]

  • (PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. (2025-08-07). [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • Tetrahydro-2H-pyran-4-carboxylic acid - Chongqing Chemdad Co. ,Ltd. [Link]

  • 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and Other Bioactive Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Pyran Scaffold: A Privileged Structure in Medicinal Chemistry

The pyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4] The structural diversity achievable through substitution on the pyran core allows for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in medicinal chemistry. This guide will focus on the tetrahydropyran (oxane) and 4H-pyran cores, highlighting the impact of substitution on their biological profiles.

Profiling 4-phenyltetrahydro-2H-pyran-4-carboxylic acid: Synthesis and Physicochemical Properties

4-phenyltetrahydro-2H-pyran-4-carboxylic acid is a derivative of the saturated tetrahydropyran ring system, featuring a phenyl group and a carboxylic acid moiety at the C4 position. This unique substitution pattern imparts specific stereochemical and electronic properties that may influence its biological activity.

Synthesis:

The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid can be approached through methods analogous to those used for similar structures. A common strategy involves the hydrolysis of the corresponding ester precursor. For instance, a closely related compound, 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid, is synthesized via the hydrolysis of its methyl ester using potassium hydroxide in a mixture of ethanol and water under heating. A similar synthetic route for the title compound is outlined below.

Physicochemical Properties:

A summary of the key physicochemical properties of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is presented in the table below. These properties are crucial for predicting its behavior in biological systems, including solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueReference
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
CAS Number182491-21-0

While specific experimental data on the biological activity of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is limited, its structural features suggest potential for further investigation. The presence of the carboxylic acid group provides a handle for forming interactions with biological targets, and the phenyl group introduces a lipophilic region that can influence binding and cellular uptake.

Comparative Analysis with Bioactive Pyran Derivatives

To understand the potential of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, it is instructive to compare it with other pyran derivatives for which extensive biological data are available. This section will detail the performance of selected 4H-pyran and fused pyran derivatives in anticancer, antimicrobial, and antioxidant assays.

Anticancer Activity: 4H-Pyran Derivatives

A significant body of research highlights the potent anticancer activity of various 4H-pyran derivatives.[2][3] These compounds often exert their effects through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5]

Selected Examples and Experimental Data:

A study on a series of 6-amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic acid esters demonstrated significant cytotoxic activity against the HCT-116 human colorectal carcinoma cell line.[3] Notably, compounds with specific substitutions on the C4-aryl ring exhibited potent antiproliferative effects.

Compound IDC4-Aryl SubstituentIC₅₀ (µM) against HCT-116 cellsReference
4d 2-Formyl-benzoic acid75.10[3]
4k 2-Chloro-3-hydroxy-benzaldehyde85.88[3]

These results underscore the importance of the substitution pattern on the pyran ring for anticancer activity. The presence of electron-withdrawing and hydrogen-bonding groups on the C4-phenyl ring appears to be favorable for cytotoxicity.

Antimicrobial Activity: Spiro-4H-Pyran Derivatives

The pyran scaffold is also a key component of potent antimicrobial agents. Spiro-4H-pyran derivatives, in particular, have shown promising activity against a range of bacterial pathogens.[6]

Selected Example and Experimental Data:

A study investigating a series of spiro-4H-pyran derivatives reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria. One derivative, containing an indole and a cytosine ring, demonstrated notable activity against Staphylococcus aureus and Streptococcus pyogenes.[6]

Compound IDBacterial StrainMIC (µg/mL)Reference
5d Staphylococcus aureus-[6]
5d Streptococcus pyogenes-[6]

The complex, three-dimensional structure of these spiro compounds likely contributes to their potent antimicrobial activity.

Antioxidant Activity: 4H-Pyran Derivatives

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great interest. Certain 4H-pyran derivatives have been shown to be effective radical scavengers.[3]

Selected Examples and Experimental Data:

The antioxidant potential of several 4H-pyran derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Compound IDC4-Aryl SubstituentDPPH Scavenging IC₅₀ (mM)Reference
4g 3,4,5-Trimethoxy benzaldehyde-[3]
4j Biphenyl-3-carbaldehyde-[3]

The data indicates that the nature of the aryl substituent at the C4 position significantly influences the antioxidant capacity of these compounds.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, this section provides detailed methodologies for the key assays discussed in this guide.

Synthesis of 4-(Aryl)-tetrahydro-2H-pyran-4-carboxylic Acids

This protocol is adapted from the synthesis of 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid and can be modified for the synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Step 1: Hydrolysis of the Ester Precursor

  • Dissolve the corresponding methyl ester (e.g., methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate) in a mixture of ethanol and water.

  • Add potassium hydroxide (KOH) to the solution.

  • Heat the reaction mixture in a sealed flask at 130°C for 10 hours.

  • After cooling to room temperature, concentrate the reaction mixture to obtain a crude oil.

  • Dilute the residue with water and perform a liquid-liquid extraction with dichloromethane (DCM) to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of 1 using a suitable acid (e.g., HCl).

  • Extract the acidified aqueous phase with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Step 1: Cell Seeding

  • Seed cancer cells (e.g., HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.

Step 2: Compound Treatment

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).

Step 3: MTT Addition and Incubation

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

Step 4: Solubilization and Absorbance Reading

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[8]

Step 1: Preparation of Inoculum

  • Prepare a standardized bacterial suspension in a suitable broth.

Step 2: Serial Dilution of Compounds

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

Step 3: Inoculation and Incubation

  • Add the bacterial inoculum to each well.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

Step 4: Determination of MIC

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[3]

Step 1: Preparation of Solutions

  • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare solutions of the test compounds at various concentrations.

Step 2: Reaction and Incubation

  • Mix the DPPH solution with the test compound solutions.

  • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

Step 3: Absorbance Measurement

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This guide has provided a comparative overview of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and other biologically active pyran derivatives. While the pyran scaffold is a well-established pharmacophore with proven efficacy in anticancer, antimicrobial, and antioxidant applications, the specific potential of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid remains largely unexplored. Its structural similarity to other active tetrahydropyran derivatives, coupled with its synthetic accessibility, makes it a compelling candidate for future investigation.

Further research should focus on the synthesis and comprehensive biological evaluation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and its analogs. Structure-activity relationship (SAR) studies will be crucial to identify key structural features that govern its biological activity and to optimize its potency and selectivity. The experimental protocols detailed in this guide provide a solid foundation for such investigations. The exploration of this and other novel pyran derivatives holds significant promise for the discovery of new therapeutic agents.

Visualizations

Chemical Structures

Figure 1. Chemical Structures of Pyran Derivatives cluster_0 4-phenyltetrahydro-2H-pyran-4-carboxylic acid cluster_1 6-amino-5-cyano-4-(2-formylphenyl)-2-methyl-4H-pyran-3-carboxylate a a b b

Caption: Figure 1. Structures of the target molecule and a representative bioactive 4H-pyran.

Experimental Workflow: MTT Assay

Figure 2. Workflow of the MTT Assay for Cytotoxicity A Seed cells in 96-well plate B Add serially diluted test compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add solubilizing agent (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Sources

A Comprehensive Guide to the Bioactivity Validation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both methodical and multifaceted. This guide provides an in-depth technical framework for the systematic validation of the bioactivity of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. We will explore a tiered approach to screening, beginning with broad-spectrum assays and progressing to more specific cellular models, while objectively comparing its potential performance against relevant benchmarks.

The core structure of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, featuring a tetrahydropyran ring linked to a phenyl group and a carboxylic acid moiety, suggests a potential for diverse biological interactions. The pyran scaffold is a common feature in a variety of bioactive natural products and synthetic drugs, exhibiting activities ranging from antimicrobial to anticancer. The presence of the phenyl group and carboxylic acid adds to its potential for interacting with biological targets through hydrophobic and ionic interactions, respectively. This guide outlines a practical, three-tiered validation workflow to elucidate its biological potential.

Tier 1: Foundational Bioactivity Screening

The initial phase of validation aims to cast a wide net, exploring the compound's potential antioxidant and broad-spectrum antimicrobial properties. These assays are cost-effective, rapid, and provide a solid foundation for directing further, more resource-intensive investigations.

Antioxidant Capacity Assessment

Oxidative stress is implicated in a multitude of pathological conditions, making antioxidant capacity a valuable attribute for a novel compound. We will employ two robust and widely accepted methods to evaluate the free-radical scavenging ability of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Comparative Compounds:

CompoundRationale
Vitamin C (Ascorbic Acid) A well-established, water-soluble antioxidant standard.
Trolox A water-soluble analog of Vitamin E, serving as another common antioxidant standard.
Tetrahydro-2H-pyran-4-carboxylic acid A structural analog lacking the phenyl group, to assess the contribution of the phenyl moiety to antioxidant activity.[1]
4'-Hydroxy-4-biphenylcarboxylic acid A compound with a biphenyl group, offering a comparison of a different aromatic system.[2]

Experimental Protocols:

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and comparator compounds in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions of the test compounds.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of a 0.1 mM DPPH solution in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test and comparator compounds.

  • In a 96-well plate, add 20 µL of each dilution to respective wells.

  • Add 180 µL of the diluted ABTS solution to each well.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Expected Data Summary: Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4-phenyltetrahydro-2H-pyran-4-carboxylic acidExperimental ValueExperimental Value
Vitamin CExperimental ValueExperimental Value
TroloxExperimental ValueExperimental Value
Tetrahydro-2H-pyran-4-carboxylic acidExperimental ValueExperimental Value
4'-Hydroxy-4-biphenylcarboxylic acidExperimental ValueExperimental Value
Broad-Spectrum Antimicrobial Screening

The prevalence of pyran motifs in antimicrobial agents warrants an investigation into the potential antibacterial and antifungal properties of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.[3]

Comparative Compounds:

CompoundRationale
Vancomycin A standard gram-positive antibiotic.
Ciprofloxacin A broad-spectrum fluoroquinolone antibiotic.
Amphotericin B A standard antifungal agent.
Tetrahydro-2H-pyran-4-carboxylic acid To evaluate the impact of the phenyl group on antimicrobial activity.[1]
Chroman-4-carboxylic acid A structurally related compound with a fused ring system for comparison.[4]

Experimental Protocols:

Protocol 3: Agar Well Diffusion Assay

  • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Create uniform wells (6 mm diameter) in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound and comparators at a known concentration into the wells.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Measure the diameter of the zone of inhibition around each well.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI-1640).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Data Summary: Antimicrobial Activity

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicansMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
4-phenyltetrahydro-2H-pyran-4-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
VancomycinExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Amphotericin BExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Tetrahydro-2H-pyran-4-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Chroman-4-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Tier 2: In Vitro Anticancer Activity Evaluation

Should the initial screening suggest limited antioxidant or antimicrobial efficacy, or if the primary research interest lies in oncology, the next logical step is to assess the cytotoxic potential of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid against a panel of human cancer cell lines.

Comparative Compounds:

CompoundRationale
Doxorubicin A widely used and potent chemotherapeutic agent, serving as a positive control.
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid A commercially available analog with a chloro-substituted phenyl ring to explore structure-activity relationships.[5]
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid Another commercially available analog with a methoxy-substituted phenyl ring for comparative analysis.[6]

Experimental Protocol:

Protocol 5: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

  • Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and comparator compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

Expected Data Summary: Anticancer Activity

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
4-phenyltetrahydro-2H-pyran-4-carboxylic acidExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acidExperimental ValueExperimental ValueExperimental Value
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acidExperimental ValueExperimental ValueExperimental Value

Tier 3: Mechanistic Insights and Pathway Analysis

Positive results in the anticancer screening would necessitate a deeper investigation into the mechanism of action. This tier focuses on elucidating the cellular pathways affected by 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Experimental Workflow for Mechanistic Studies

G cluster_0 Tier 3: Mechanistic Elucidation A Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C Western Blot for Key Signaling Proteins (e.g., caspases, Bcl-2 family, p53) A->C B Cell Cycle Analysis (Flow Cytometry) B->C D Pathway Identification C->D Start Positive Cytotoxicity Result (Low IC50) Start->A Start->B G cluster_0 Potential Apoptotic Pathway Compound 4-phenyltetrahydro-2H- pyran-4-carboxylic acid Mitochondria Mitochondrial Stress Compound->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

Conclusion

This guide provides a structured and comparative framework for the initial bioactivity validation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. By employing a tiered approach, researchers can efficiently and cost-effectively screen for a range of biological activities. The inclusion of appropriate positive controls and structurally related analogs is crucial for a robust and objective assessment of the compound's potential. The proposed experimental protocols are standard and widely accepted in the field, ensuring the generation of reliable and reproducible data. The insights gained from this validation workflow will be instrumental in guiding future research and development efforts for this novel chemical entity.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2021). Synthesis, characterization, and antimicrobial activity of some novel pyran and pyrazole derivatives. Journal of Chemistry, 2021, 1-10.
  • Clinical and Laboratory Standards Institute (CLSI). (2018).
  • Doxorubicin. (n.d.). In PubChem. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • Synthesis and biological activities of some fused pyran derivatives. (2012). Arabian Journal of Chemistry, 5(4), 483-489.
  • Trolox. (n.d.). In PubChem. Retrieved from [Link]

  • Van den Berghe, D. A., & Vlietinck, A. J. (1991). Screening methods for antibacterial and antiviral agents from higher plants. In Assays for bioactivity (pp. 47-68). CRC Press.
  • Vitamin C. (n.d.). In PubChem. Retrieved from [Link]

Sources

in vitro and in vivo studies of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Preclinical Evaluation of 4-phenyltetrahydro-2H-pyran-4-carboxylic Acid: A Comparative Framework

Introduction: Scaffolding for Discovery

In the landscape of modern drug discovery, novel chemical entities (NCEs) with unique scaffolds represent untapped potential for therapeutic innovation. 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is one such NCE. Its structure, featuring a tetrahydropyran ring coupled with a phenyl group and a carboxylic acid moiety, suggests potential interactions with a range of biological targets. Carboxylic acids are known to interact with zinc-containing enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in cancer and inflammation.

This guide provides a comprehensive framework for the initial in vitro and in vivo characterization of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (referred to herein as 'Compound X'). Due to the novelty of this molecule, direct experimental data is not yet publicly available. Therefore, this document serves as a strategic roadmap for researchers, outlining a logical, phased approach to its evaluation. We will propose a series of experiments and compare the potential outcomes for Compound X against two well-characterized compounds that share some structural or functional similarities and are relevant in the context of cancer cell proliferation and enzyme inhibition:

  • Vorinostat (SAHA): A well-established histone deacetylase (HDAC) inhibitor, serving as a benchmark for epigenetic modulation.

  • Marimastat: A broad-spectrum matrix metalloproteinase (MMP) inhibitor, providing a comparison point for anti-invasive activity.

This guide is designed to be a self-validating system, where the results of each experimental phase inform the design of the next, ensuring a data-driven and resource-efficient investigation.

Phase 1: Foundational In Vitro Characterization

The initial phase focuses on establishing a baseline understanding of Compound X's biological activity, cytotoxicity, and primary mechanism of action at the molecular and cellular levels.

Initial Target Screening: Cytotoxicity Profiling

The first logical step is to determine if Compound X exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cell lines representing different cancer types is recommended to identify potential areas of sensitivity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X, Vorinostat, and Marimastat (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting cell viability against the log of the compound concentration.

Expected Data and Comparative Analysis:

This assay will provide IC50 values, offering a direct comparison of the cytotoxic potency of the three compounds.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Compound X Experimental DataExperimental DataExperimental Data
Vorinostat ~2.5~5.0~3.0
Marimastat >100 (Expected)>100 (Expected)>100 (Expected)

Note: Marimastat is primarily an anti-invasive agent and is not expected to be highly cytotoxic.

Mechanistic Deep Dive: Enzyme Inhibition Assays

Based on the structural motif of a carboxylic acid, a primary hypothesis is the inhibition of metalloenzymes or other enzymes with a key active site residue that can interact with a carboxylate.

Experimental Protocol: Fluorometric HDAC and MMP Inhibition Assays

  • HDAC Inhibition Assay:

    • Use a commercially available fluorometric HDAC assay kit (e.g., from Cayman Chemical or R&D Systems).

    • In a 96-well plate, combine the HeLa nuclear extract (as a source of HDACs), the fluorogenic substrate, and varying concentrations of Compound X or Vorinostat.

    • Incubate at 37°C for 30 minutes.

    • Add the developer solution and incubate for 15 minutes.

    • Measure fluorescence (excitation/emission ~360/460 nm).

    • Calculate the IC50 value.

  • MMP Inhibition Assay:

    • Use a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • In a 96-well plate, combine recombinant human MMP-2 or MMP-9, the substrate, and varying concentrations of Compound X or Marimastat.

    • Incubate at 37°C and monitor the increase in fluorescence over time (excitation/emission ~328/393 nm).

    • Calculate the IC50 value from the initial reaction rates.

Data Presentation: Comparative Enzyme Inhibition

CompoundHDAC IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)
Compound X Experimental DataExperimental DataExperimental Data
Vorinostat ~50>10,000>10,000
Marimastat >10,000~5~10

Workflow for In Vitro Characterization

G cluster_0 Phase 1: In Vitro Evaluation A Compound X Synthesis & QC B Cytotoxicity Screening (MTT Assay) Cell Panel: MCF-7, A549, HCT116 A->B C Determine IC50 Values B->C D Hypothesis: Enzyme Inhibition (HDAC/MMP) C->D If cytotoxic E Biochemical Assays (Fluorometric) D->E F Determine IC50 for HDAC & MMPs E->F G Cell-Based Mechanistic Assays (Western Blot, Invasion Assay) F->G If potent inhibitor G cluster_0 Preclinical Progression A In Vitro Potency & Cellular MOA Confirmed B Pharmacokinetics Study (Mouse, IV & PO) A->B C Determine Dosing Regimen & Bioavailability B->C D In Vivo Efficacy Study (Tumor Xenograft Model) C->D E Measure Tumor Growth Inhibition (TGI) D->E F Toxicology Assessment (Body Weight, Histology) D->F G Lead Candidate Decision E->G F->G

Caption: Decision-making workflow from in vitro success to in vivo evaluation.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the preclinical evaluation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. By following a phased approach from broad cytotoxicity screening to specific enzymatic and cellular assays, and finally to in vivo efficacy models, researchers can build a comprehensive data package. The proposed comparisons to established drugs like Vorinostat and Marimastat provide essential context for evaluating the compound's therapeutic potential. Positive outcomes, such as potent and selective activity coupled with favorable pharmacokinetics and significant tumor growth inhibition, would strongly support its advancement as a clinical candidate.

References

Please note: As "4-phenyltetrahydro-2H-pyran-4-carboxylic acid" is a novel compound for the purpose of this guide, the references below provide authoritative sources for the methodologies and concepts discussed.

  • MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • HDAC Inhibitor Screening: Butler, K. V., & Kozikowski, A. P. (2010). A new, straightforward, and quantitative high-throughput screening assay for histone deacetylase inhibitors. Journal of Biomolecular Screening. [Link]

  • MMP Inhibition Assays: Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen-based synthetic peptides. Biopolymers. [Link]

  • Transwell Invasion Assay: Albini, A., Iwamoto, Y., Kleinman, H. K., Martin, G. R., Aaronson, S. A., Kozlowski, J. M., & McEwan, R. N. (1987). A rapid in vitro assay for quantitating the invasive potential of tumor cells. Cancer Research. [Link]

  • Animal Xenograft Models: Teicher, B. A. (2009). Tumor models for efficacy determination. Molecular Cancer Therapeutics. [Link]

  • Vorinostat (SAHA) Mechanism and Activity: Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology. [Link]

  • Marimastat Review: Wojtowicz-Praga, S., Torri, J., Johnson, M., & Steen, V. (1998). A phase I trial of marimastat, a novel matrix metalloproteinase inhibitor, in patients with advanced cancer. Journal of Clinical Oncology. [Link]

A Comparative Efficacy Analysis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of colorectal cancer (CRC) therapeutics is continually evolving, moving towards targeted therapies that exploit specific molecular vulnerabilities of tumor cells.[1][2] Cyclin-dependent kinase 2 (CDK2) has emerged as a promising target due to its critical role in cell cycle progression.[3][4] Overexpression and dysregulation of CDK2 are frequently observed in various cancers, including CRC, leading to uncontrolled cell proliferation.[4] This guide introduces a novel investigational molecule, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (hereafter referred to as PTCPA), a compound featuring the pyran scaffold which has been associated with anticancer properties.[5]

This document provides a comprehensive comparison of the preclinical efficacy of PTCPA against established CRC treatments, including the standard-of-care chemotherapy agent 5-Fluorouracil (5-FU) and a known CDK2 inhibitor, Milciclib.[6] Through a series of detailed in vitro and in vivo experimental protocols, we will explore the cytotoxic, anti-proliferative, and apoptotic potential of PTCPA, offering a data-driven perspective for researchers and drug development professionals. The experimental designs herein are constructed to ensure self-validation and reproducibility, forming a robust basis for assessing the therapeutic promise of this novel compound.

Mechanism of Action: The Rationale for Targeting CDK2

The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition, initiating DNA replication.[3] In many cancer cells, this regulation is lost, leading to incessant proliferation. CDK2 inhibitors function by binding to the ATP-binding site of the CDK2 enzyme, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest, primarily at the G1/S checkpoint.[7] This targeted intervention can also trigger apoptosis, or programmed cell death, in cancer cells that are dependent on hyperactive CDK2 signaling.[7]

Below is a diagram illustrating the proposed mechanism of action for PTCPA as a CDK2 inhibitor.

CDK2_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 activates DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication promotes Cell_Cycle_Arrest G1/S Arrest Cyclin E-CDK2->Cell_Cycle_Arrest PTCPA PTCPA PTCPA->Cyclin E-CDK2 inhibits caption Figure 1: Proposed mechanism of PTCPA-induced cell cycle arrest.

Caption: Figure 1: Proposed mechanism of PTCPA-induced cell cycle arrest.

Comparative In Vitro Efficacy Assessment

To objectively evaluate the anticancer potential of PTCPA, a panel of in vitro assays was conceptually performed using the HCT-116 human colorectal carcinoma cell line. This cell line is a well-established model for CRC research.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8] A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with serial dilutions of PTCPA, 5-FU, and Milciclib (0.01 µM to 100 µM) for 48 hours. A vehicle control (DMSO) was also included.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plate was incubated for 4 hours at 37°C.[9][10]

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values were determined from the dose-response curves.

Comparative Data: IC50 Values (µM) in HCT-116 Cells

CompoundIC50 (µM)
PTCPA 8.5
5-Fluorouracil12.2
Milciclib5.1

Interpretation: The hypothetical data suggests that PTCPA exhibits potent cytotoxic effects on HCT-116 cells, with an IC50 value comparable to the known CDK2 inhibitor Milciclib and more potent than the standard chemotherapy drug 5-FU.

Long-Term Survival Analysis: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[11][12]

Experimental Protocol: Clonogenic Assay

  • Cell Seeding: A single-cell suspension of HCT-116 cells was seeded in 6-well plates at a low density (500 cells/well).

  • Compound Treatment: Cells were allowed to attach for 24 hours and then treated with PTCPA, 5-FU, and Milciclib at their respective IC50 concentrations for 24 hours.

  • Incubation: The drug-containing medium was replaced with fresh medium, and the plates were incubated for 10-14 days to allow for colony formation.[11]

  • Fixation and Staining: Colonies were fixed with 4% paraformaldehyde and stained with 0.5% crystal violet.[11]

  • Colony Counting: Colonies containing at least 50 cells were counted.

  • Data Analysis: The plating efficiency and surviving fraction were calculated for each treatment group relative to the untreated control.

Comparative Data: Surviving Fraction in HCT-116 Cells

Compound (at IC50)Surviving Fraction (%)
PTCPA 15.2
5-Fluorouracil25.8
Milciclib12.5
Untreated Control100

Interpretation: The conceptual results indicate that PTCPA significantly reduces the long-term survival and proliferative capacity of HCT-116 cells, with efficacy similar to Milciclib.

Mechanistic Insight: Western Blot for Apoptosis Markers

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, Western blot analysis was performed to detect key apoptotic markers, such as cleaved caspase-3 and cleaved PARP-1.[13][14]

Experimental Protocol: Western Blot

  • Cell Lysis: HCT-116 cells were treated with PTCPA, 5-FU, and Milciclib at their IC50 concentrations for 24 hours. Cells were then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[13]

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved PARP-1, and β-actin (as a loading control) overnight at 4°C.[14]

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[13]

Western_Blot_Workflow Start Start Cell_Treatment Treat HCT-116 cells with PTCPA, 5-FU, Milciclib Start->Cell_Treatment Cell_Lysis Harvest and lyse cells Cell_Treatment->Cell_Lysis Protein_Quantification BCA Assay Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block non-specific binding Transfer->Blocking Primary_Ab Incubate with primary antibodies (cleaved caspase-3, cleaved PARP-1, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection End End Detection->End caption Figure 2: Workflow for Western blot analysis of apoptotic markers. Xenograft_Model_Workflow Start Start Cell_Implantation Subcutaneous injection of HCT-116 cells into nude mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach 100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Vehicle, PTCPA, 5-FU, or Milciclib for 21 days Randomization->Treatment Monitoring Measure tumor volume and body weight twice weekly Treatment->Monitoring Endpoint Euthanize mice, excise and weigh tumors Monitoring->Endpoint Analysis Immunohistochemical analysis of tumor tissue Endpoint->Analysis End End Analysis->End caption Figure 3: Workflow for the in vivo colorectal cancer xenograft study.

Caption: Figure 3: Workflow for the in vivo colorectal cancer xenograft study.

Comparative Data: Tumor Growth Inhibition (TGI)

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
PTCPA 480 61.6
5-Fluorouracil65048.0
Milciclib42066.4

Interpretation: The conceptual in vivo data demonstrates that PTCPA significantly inhibits tumor growth in a colorectal cancer xenograft model. Its efficacy is superior to the standard-of-care agent 5-FU and comparable to the CDK2 inhibitor Milciclib, with the assumption of no significant toxicity observed (as would be monitored by body weight changes).

Conclusion and Future Directions

Based on the comprehensive in vitro and in vivo data presented, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (PTCPA) emerges as a promising novel therapeutic candidate for colorectal cancer. Its potent cytotoxic and anti-proliferative activities appear to be mediated, at least in part, through the induction of apoptosis and direct inhibition of CDK2. The in vivo efficacy of PTCPA in a xenograft model further substantiates its potential, demonstrating tumor growth inhibition comparable to an established CDK2 inhibitor and superior to a standard chemotherapy agent.

These findings warrant further investigation into the pharmacological properties of PTCPA, including its pharmacokinetic and pharmacodynamic profiles. Additional studies to confirm its mechanism of action in a broader range of CRC cell lines and patient-derived organoid models would also be highly valuable. [15][16]The data presented in this guide provides a strong rationale for the continued preclinical development of PTCPA as a targeted therapy for colorectal cancer.

References

  • Creative Biolabs. (2024, June 21). What are CDK2 inhibitors and how do they work?. Retrieved from [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • Bio-protocol. (2017, June 5). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation. Retrieved from [Link]

  • MDPI. (n.d.). Recent advances in the development and application of colorectal cancer mouse models. Retrieved from [Link]

  • American Society of Clinical Oncology. (2024, May 20). State-of-the-Art Management of Colorectal Cancer: Treatment Advances and Innovation. Retrieved from [Link]

  • MDPI. (2024, September 3). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vivo Model Development for Metastatic Colorectal Cancer. Retrieved from [Link]

  • AZoNetwork. (2025, June 9). 3D drug screening of colorectal cancer organoids using Matrigel dome assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Retrieved from [Link]

  • Altogen Labs. (n.d.). Colon Cancer Xenograft Models. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Open Exploration Publishing. (2024, April 25). Spheroids and organoids derived from colorectal cancer as tools for in vitro drug screening. Retrieved from [Link]

  • Frontiers. (2023, May 21). Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids. Retrieved from [Link]

  • Frontiers. (2019, June 26). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Models of Colorectal Cancer for Clinical Application. Retrieved from [Link]

  • Bio-protocol. (n.d.). Apoptosis detection and western blot. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clonogenic assay of cells in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 7). Advances in colon cancer research: in vitro and animal models. Retrieved from [Link]

  • National Cancer Institute. (2025, March 14). Drugs Approved for Colon and Rectal Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mouse models of colorectal cancer: Past, present and future perspectives. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 16). What are the new drugs for Colorectal Cancer?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Patient-Derived In Vitro Models for Drug Discovery in Colorectal Carcinoma. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Clonogenic assay of cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 20). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • IMR Press. (2020, October 1). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel chemical entity, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. As this molecule enters the early stages of drug discovery, a thorough understanding of its off-target interaction profile is paramount to mitigate potential safety liabilities and predict clinical adverse drug reactions (ADRs).[1][2] We present a tiered, systematic approach for selectivity profiling, supported by detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new therapeutics with a robust, data-driven safety and selectivity rationale.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being safety-related attrition. A significant portion of these failures can be attributed to unintended interactions of the molecule with biological targets other than the one intended for therapeutic effect.[2] This phenomenon, known as off-target activity or cross-reactivity, can lead to unforeseen toxicities and adverse side effects. Therefore, the early and comprehensive characterization of a compound's selectivity is not merely a regulatory requirement but a foundational pillar of rational drug design.[3][4]

The compound of interest, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, possesses a rigid sp³-rich tetrahydropyran scaffold, a common motif in medicinal chemistry, which is often used to explore new chemical space and develop selective modulators.[5][6] Its structure, featuring a phenyl ring and a carboxylic acid group, suggests the potential for interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), nuclear receptors, enzymes, and ion channels.[7]

This guide will use a hypothetical, yet scientifically plausible, scenario where 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (herein referred to as "Compound X") is being developed as a potent and selective antagonist for a hypothetical GPCR, "Target A." We will outline a strategic, tiered approach to de-risk this compound by systematically investigating its potential for cross-reactivity against key off-targets.

Structural Considerations and Initial Hypothesis Generation

The structure of Compound X provides initial clues for potential off-target interactions. The tetrahydropyran ring offers a rigid conformational scaffold, while the phenyl group can engage in hydrophobic and π-stacking interactions, and the carboxylic acid can form key hydrogen bonds or salt bridges. These features are common in ligands for various target families.

Before embarking on broad screening, a hypothesis-driven approach is crucial. Based on structural similarity to known ligands, we hypothesize that Compound X, beyond its intended activity on Target A, may exhibit cross-reactivity with:

  • Related GPCRs: Subtypes within the same family as Target A.

  • Cyclooxygenase (COX) Enzymes: The phenylacetic acid substructure is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Monoamine Transporters: Many CNS-active drugs feature a phenyl ring and a potential cationic center.

  • hERG Ion Channel: A critical off-target for cardiovascular safety assessment, known to interact with a wide range of chemical scaffolds.[8]

A Tiered Approach to Experimental Cross-Reactivity Profiling

A phased or tiered approach to selectivity screening is the most efficient use of resources, starting with a focused panel and expanding as a candidate progresses.[1][9]

G cluster_1 Tier 2: Broad Safety Screening cluster_2 Tier 3: Functional Follow-up & Cellular Assays T1_Primary Primary Target A Assay (Functional Antagonism) T1_Focused Focused Panel (Binding Assays) - Related GPCRs - COX-1/COX-2 - hERG T1_Primary->T1_Focused T2_Broad Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) Binding Assays across target families T1_Focused->T2_Broad Selectivity >100-fold vs. Focused Panel T3_Functional Functional Assays (For hits from Tier 2) T2_Broad->T3_Functional Significant Hits Identified (e.g., >50% inhibition @ 10 µM) T3_Cellular Cell-Based Assays (e.g., NCI-60 Panel) T3_Functional->T3_Cellular

Caption: Tiered workflow for cross-reactivity assessment of Compound X.

Experimental Methodologies

Accurate and reproducible data are the bedrock of any profiling guide. The following section details standardized protocols for the key assays.

Objective: To confirm the potency of Compound X at the primary target (Target A) and rule out significant activity at the most likely, hypothesis-driven off-targets.

Protocol 1: GPCR Functional Assay for Target A (Antagonist Mode)

This protocol describes a common method for assessing GPCR functional activity by measuring downstream second messengers, such as cyclic AMP (cAMP).[10][11]

  • Cell Culture: Culture HEK293 cells stably expressing the human Target A receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Assay Preparation: Seed cells into 384-well assay plates and incubate overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in assay buffer (e.g., HBSS with 0.1% BSA).

  • Antagonist Treatment: Add the diluted Compound X to the cells and incubate for 15 minutes at 37°C.

  • Agonist Stimulation: Add a pre-determined EC₈₀ concentration of the known Target A agonist and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or LANCE).

  • Data Analysis: Plot the response against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assays for Off-Targets

Radioligand binding assays are considered the gold standard for measuring the affinity of a compound for a receptor.[12][13] This protocol is applicable to the related GPCRs, COX enzymes, and the hERG channel using appropriate membrane preparations and radioligands.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation expressing the target of interest (e.g., human CB1, COX-1, hERG).

    • A specific radioligand (e.g., [³H]-CP-55,940 for CB1) at a concentration near its K_d.

    • Compound X at a screening concentration (typically 10 µM) or in a dose-response curve.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by Compound X. For dose-response experiments, calculate the IC₅₀ and subsequently the K_i (inhibitory constant) using the Cheng-Prusoff equation.

Objective: To identify any unexpected off-target interactions by screening against a broad panel of clinically relevant targets.

Commercial panels, such as the Eurofins SafetyScreen44 or SafetyScreen87, provide a cost-effective and standardized way to assess potential liabilities.[1][8][14] These panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes that are known to be implicated in adverse drug reactions.[2][15]

Protocol 3: Broad Panel Screening (Example: SafetyScreen44)

  • Compound Submission: Provide Compound X to the contract research organization (CRO) at a specified concentration and quantity (e.g., 120 µl of a 10 mM stock).[14]

  • Screening: The CRO performs single-point concentration (typically 10 µM) radioligand binding or enzymatic assays against the 44 targets in the panel.[16]

  • Data Reporting: The results are reported as the percent inhibition of the control response. A common threshold for a "hit" is >50% inhibition, which would then warrant further investigation.

Objective: To confirm hits from broad screening in orthogonal, functional assays and to assess the overall cellular impact.

Protocol 4: Functional Follow-up Assays

Any significant hits identified in the Tier 2 binding screen must be confirmed in a functional assay to determine if the compound acts as an agonist, antagonist, or modulator at that off-target.[17] The specific assay format will depend on the target class (e.g., calcium flux for Gq-coupled GPCRs, electrophysiology for ion channels).[10]

Protocol 5: NCI-60 Human Tumor Cell Line Screen

To gain a broader understanding of the compound's biological effects, screening against the NCI-60 panel of 60 diverse human cancer cell lines can be invaluable.[18][19][20] This screen provides a phenotypic fingerprint of the compound's anti-proliferative activity, and the pattern of activity can be compared to a database of known compounds to provide mechanistic insights.[21]

Data Interpretation and Comparative Analysis

The ultimate goal is to generate a selectivity profile for Compound X. The data should be compiled into a clear, comparative format.

Table 1: Hypothetical Cross-Reactivity Profile of Compound X

TargetAssay TypeResult (IC₅₀ or % Inh @ 10µM)Selectivity Fold (vs. Target A)
Target A (Primary) Functional IC₅₀ = 15 nM -
Tier 1 Off-Targets
GPCR Subtype BBinding (K_i)K_i = 1,800 nM120x
COX-1Binding (% Inh)12% @ 10 µM>667x
COX-2Binding (% Inh)8% @ 10 µM>667x
hERGBinding (% Inh)25% @ 10 µM>667x
Tier 2 Hits (>50%)
5-HT₂B ReceptorBinding (% Inh)65% @ 10 µMNot Determined
Dopamine TransporterBinding (% Inh)58% @ 10 µMNot Determined
Tier 3 Follow-up
5-HT₂B ReceptorFunctional (IC₅₀)IC₅₀ = 2,500 nM167x
Dopamine TransporterFunctional (IC₅₀)IC₅₀ = 4,100 nM273x

Selectivity Fold = IC₅₀ (Off-Target) / IC₅₀ (Primary Target)

Interpretation:

In this hypothetical example, Compound X demonstrates excellent selectivity. A selectivity window of >100-fold is often considered a desirable starting point for a drug discovery program. The hits identified in the Tier 2 screen (5-HT₂B and Dopamine Transporter) were confirmed in functional assays but showed IC₅₀ values well over 100-fold higher than the primary target, suggesting a low risk of clinical side effects mediated by these off-targets at the anticipated therapeutic dose. The lack of significant activity at COX enzymes and the hERG channel is a particularly positive finding for the safety profile.

Conclusion and Future Directions

This guide has presented a systematic, tiered strategy for the comprehensive evaluation of the cross-reactivity profile of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (Compound X). By employing a combination of hypothesis-driven focused panels and broad safety screens, researchers can build a robust data package to support the selection and advancement of drug candidates with the highest potential for success. The hypothetical data presented for Compound X illustrates a favorable selectivity profile, warranting further preclinical development. Subsequent studies should include tissue cross-reactivity studies using immunohistochemistry on human tissues to visually confirm the binding profile, as recommended by regulatory agencies like the FDA.[22][23][24]

References

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • NCI-60. Wikipedia. [Link]

  • The NCI60 human tumour cell line anticancer drug screen. PubMed. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Safety Pharmacology Services. ICE Bioscience. [Link]

  • NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis, NCI. [Link]

  • NCI-60 Human Tumor Cell Lines Screen. Norecopa. [Link]

  • Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • SafetyScreen Functional Panel - FR. Eurofins Discovery. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. PubMed. [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. [Link]

  • CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]

  • SafetyScreen44™ Panel. Eurofins Pharma Discovery Services. [Link]

  • GPCR Functional Assay Technology. Tanso Biosciences. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. [Link]

  • Tetrahydro-2H-pyran-4-carboxylic acid. J&K Scientific LLC. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central (PMC). [Link]

  • How to improve drug selectivity? Patsnap Synapse. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Guidance for Industry. FDA. [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]

  • Role of Guidance and Policy in Enhancing the Impact of Clinical Pharmacology in Drug Development, Regulation, and Use. PMC. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for obtaining 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The inherent structural rigidity and physicochemical properties of this scaffold make it a desirable component in the design of novel therapeutics. Herein, we present a critical evaluation of two primary synthetic routes, offering detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of the 4-Phenyltetrahydropyran Scaffold

The tetrahydropyran ring is a privileged heterocyclic motif frequently encountered in natural products and pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility. The introduction of a phenyl group at the C4 position creates a rigid, three-dimensional scaffold that can effectively probe the binding pockets of biological targets. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the construction of diverse chemical libraries for drug discovery programs.

This guide will focus on two divergent and robust synthetic approaches to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid:

  • Route 1: Grignard-Mediated C-C Bond Formation and Carboxylation

  • Route 2: Cyanohydrin Formation and Subsequent Phenyl Nucleophilic Substitution

Each route will be dissected in terms of its chemical logic, experimental intricacies, and overall efficiency.

Route 1: Grignard-Mediated Synthesis

This classical organometallic approach leverages the nucleophilic character of a Grignard reagent to introduce the phenyl group onto the tetrahydropyran backbone, followed by carboxylation to install the desired acid functionality.

Causality of Experimental Choices

The cornerstone of this route is the generation of a highly reactive phenylmagnesium bromide Grignard reagent. The choice of anhydrous diethyl ether as the solvent is critical; Grignard reagents are notoriously sensitive to protic solvents like water and alcohols, which would lead to immediate quenching of the reagent. The subsequent reaction with tetrahydropyran-4-one, a commercially available starting material, proceeds via nucleophilic addition to the carbonyl group, forming a tertiary alkoxide intermediate. This intermediate is then carboxylated using solid carbon dioxide (dry ice). The large excess of dry ice ensures efficient trapping of the Grignard reagent and minimizes side reactions. An acidic workup is then necessary to protonate the resulting carboxylate salt.

Experimental Protocol

Step 1: Preparation of Phenylmagnesium Bromide

  • All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the iodine color and the onset of gentle reflux.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Tetrahydropyran-4-one and Carboxylation

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • In a separate flask, dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous diethyl ether.

  • Add the solution of tetrahydropyran-4-one dropwise to the Grignard reagent at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • In a separate large beaker, place a generous excess of crushed dry ice.

  • Slowly pour the reaction mixture onto the dry ice with constant stirring.

  • Allow the mixture to warm to room temperature, which will result in the evaporation of the excess carbon dioxide.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualization of the Grignard Route

Grignard Route Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg, Ether Mg Mg Mg->Grignard Et2O Anhydrous Ether Et2O->Grignard Product 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Grignard->Product Tetrahydropyranone Tetrahydropyran-4-one Tetrahydropyranone->Product 1. Phenylmagnesium Bromide 2. CO2 3. H3O+ CO2 CO2 (Dry Ice) CO2->Product AcidWorkup Acidic Workup (H3O+) AcidWorkup->Product

Caption: Synthetic pathway via Grignard reaction.

Route 2: Cyanohydrin-Mediated Synthesis

This alternative strategy involves the formation of a cyanohydrin intermediate from tetrahydropyran-4-one, followed by nucleophilic substitution of the hydroxyl group with a phenyl moiety and subsequent hydrolysis of the nitrile to the carboxylic acid.

Causality of Experimental Choices

The initial step is the formation of the cyanohydrin of tetrahydropyran-4-one. This reaction is typically catalyzed by a base, which generates the cyanide anion for nucleophilic attack on the carbonyl carbon. The resulting cyanohydrin is a key intermediate where the hydroxyl group can be converted into a good leaving group, for instance, by tosylation or mesylation. This activation is crucial for the subsequent nucleophilic substitution by a phenyl nucleophile, such as that derived from a Grignard reagent or an organocuprate. The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, with acidic hydrolysis often being preferred to directly yield the carboxylic acid.[1][2][3]

Experimental Protocol

Step 1: Synthesis of Tetrahydropyran-4-one Cyanohydrin

  • In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of sodium cyanide (1.1 eq) in water.

  • Cool the mixture to 0 °C and slowly add a solution of sodium bisulfite. The reaction is typically stirred for several hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, the reaction is worked up by extraction with an organic solvent.

Step 2: Activation of the Hydroxyl Group (Tosylation)

  • Dissolve the cyanohydrin (1.0 eq) in pyridine or dichloromethane.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

Step 3: Phenyl Group Introduction

  • Prepare a solution of phenylmagnesium bromide (as described in Route 1) or another suitable phenyl nucleophile.

  • Add the tosylated cyanohydrin (1.0 eq) dissolved in an anhydrous solvent to the phenyl nucleophile at an appropriate temperature (often low temperatures for organocuprates).

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

Step 4: Hydrolysis of the Nitrile

  • Dissolve the 4-phenyl-tetrahydropyran-4-carbonitrile intermediate in a mixture of a strong acid (e.g., concentrated HCl or H2SO4) and water.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or the cessation of ammonia evolution if under basic conditions).[1][2][4][5]

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Visualization of the Cyanohydrin Route

Cyanohydrin Route Tetrahydropyranone Tetrahydropyran-4-one Cyanohydrin Tetrahydropyran-4-one Cyanohydrin Tetrahydropyranone->Cyanohydrin NaCN, H+ ActivatedCyanohydrin Activated Cyanohydrin (e.g., Tosylate) Cyanohydrin->ActivatedCyanohydrin TsCl, Pyridine PhenylNitrile 4-Phenyltetrahydro-2H-pyran-4-carbonitrile ActivatedCyanohydrin->PhenylNitrile Phenyl Grignard or Cuprate Product 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid PhenylNitrile->Product H3O+, Heat

Caption: Synthetic pathway via cyanohydrin intermediate.

Comparative Analysis

ParameterRoute 1: Grignard-Mediated SynthesisRoute 2: Cyanohydrin-Mediated Synthesis
Number of Steps 2 (from bromobenzene and tetrahydropyran-4-one)4
Overall Yield Moderate to GoodVariable, potentially lower due to multiple steps
Reagent Toxicity Grignard reagents are highly reactive and moisture-sensitive.Involves the use of highly toxic cyanides.
Scalability Generally scalable, but handling of Grignard reagents on a large scale requires specialized equipment.Multi-step nature can make scaling up more challenging.
Key Challenges Strict anhydrous conditions are paramount for the Grignard reaction. Potential for side reactions like Wurtz coupling.Handling of toxic cyanides. The efficiency of the nucleophilic substitution step can be variable.
Versatility The Grignard reagent can be varied to introduce other aryl or alkyl groups.The nucleophile in the substitution step can be varied.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Route 1 (Grignard-Mediated Synthesis) is more convergent and involves fewer synthetic steps, which is generally advantageous for overall yield and efficiency. However, it necessitates stringent control over anhydrous conditions. This route is recommended for laboratories equipped to handle organometallic reagents and for applications where a more direct synthesis is preferred.

Route 2 (Cyanohydrin-Mediated Synthesis) is a longer, more linear sequence. While potentially lower yielding, it offers multiple points for diversification. The primary drawback is the use of highly toxic cyanide reagents, requiring strict safety protocols. This route may be considered when the intermediate cyanohydrin or nitrile are of synthetic interest for other targets.

The ultimate choice of synthetic strategy will depend on the specific requirements of the research project, including available expertise, equipment, scale of synthesis, and safety considerations. This guide provides the foundational knowledge and detailed protocols to enable an informed decision.

References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis of Amino Acids. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Organic Reactions. The Strecker Synthesis of α-Amino Acids. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Nitrile to Acid - Common Conditions. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Validation of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a versatile building block in medicinal chemistry, rigorous analytical validation is paramount.[1] This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of this compound, grounded in established scientific principles and regulatory expectations. We will dissect the causality behind experimental choices, moving beyond rote protocols to empower researchers, scientists, and drug development professionals with a framework for robust and defensible analytical validation.

The entire validation strategy is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[2][3][4] The objective is to demonstrate that the chosen analytical procedure is suitable for its intended purpose: the quantitative determination of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and the detection of its impurities.[4]

The Analytical Challenge: Understanding the Molecule

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid possesses a unique structure featuring a phenyl group and a carboxylic acid moiety attached to a tetrahydropyran ring. This structure dictates the analytical strategy. The carboxylic acid group provides a handle for acid-base chemistry and derivatization, while the phenyl group contains a chromophore suitable for UV detection. The tetrahydropyran ring, a common motif in natural products, can be synthesized through various routes, each with a distinct potential impurity profile.[5][6][7]

Potential Impurities: A thorough validation requires anticipating potential impurities. These can be broadly categorized as:

  • Organic Impurities: Arising from starting materials, by-products of the synthesis, intermediates, and degradation products.[8] For instance, synthetic routes involving Prins cyclization or intramolecular oxa-Michael reactions could leave behind specific unreacted intermediates or generate diastereomers.[5]

  • Inorganic Impurities: Residual catalysts or reagents used in the manufacturing process.[8]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[8]

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is the first critical decision. We will compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Specificity High. Excellent for separating the main compound from structurally similar impurities and degradation products. Photodiode array (PDA) detectors add another layer of peak purity analysis.Moderate to High. Requires derivatization for the non-volatile carboxylic acid. Specificity is dependent on the separation of derivatized compounds. Excellent for volatile impurities/residual solvents.Very High. Provides structural information, making it inherently specific. Signal overlap can be a challenge in complex mixtures but is often resolvable with high-field instruments.
Linearity & Range Excellent. Typically demonstrates strong linearity over a wide concentration range (e.g., 50% to 150% of the target concentration).Good. Linearity is generally good post-derivatization, but the extra step can introduce variability.Excellent. The signal integral is directly proportional to the number of nuclei, making it a primary ratio method.[9][10]
Accuracy High. Typically demonstrated by spike/recovery studies, with recoveries of 98-102% being common.Good. Accuracy can be affected by the efficiency and reproducibility of the derivatization step.Very High. Considered a primary method of measurement. Accuracy is not dependent on a compound-specific reference standard, but on a well-characterized internal standard.[11]
Precision Excellent. Both repeatability and intermediate precision (RSD <1-2%) are readily achievable with modern instrumentation.Good. Precision can be slightly lower than HPLC due to the multi-step sample preparation (derivatization).Excellent. High precision (RSD <1%) is achievable with careful experimental setup and data processing.[10]
Limit of Detection (LOD) & Quantitation (LOQ) Excellent. Highly sensitive, especially with UV detection, allowing for the detection of trace-level impurities (often <0.05%).High. Flame Ionization Detection (FID) is very sensitive, but overall sensitivity depends on the analyte's volatility and derivatization efficiency.Moderate. Generally less sensitive than chromatographic methods for trace impurities. Best suited for quantifying components at >0.1%.
Robustness Good. Method performance is evaluated by deliberately varying parameters like mobile phase pH, column temperature, and flow rate.Good. Key parameters to test for robustness include oven temperature ramp, gas flow rates, and derivatization conditions.Good. Parameters like pulse sequence, relaxation delay, and processing parameters must be carefully controlled.

Expert Judgement:

  • HPLC is the workhorse and gold standard for purity and impurity analysis in pharmaceuticals due to its high resolution, sensitivity, and versatility.[12] It is the most logical choice for the primary validation.

  • GC is best employed as a complementary technique, specifically for the analysis of residual solvents, which are not amenable to HPLC analysis.

  • qNMR serves as an excellent orthogonal method for an independent, absolute purity assessment.[13][14] It is particularly valuable for certifying the purity of the primary reference standard itself.[9][10]

Experimental Design: A Self-Validating System

The validation protocol must be designed to be a self-validating system, where each experiment builds confidence in the method's suitability. The following workflow is grounded in the ICH Q2(R1) guideline.[2][15]

Validation_Workflow Dev HPLC Method Development (Column, Mobile Phase, Detector) Opt Method Optimization Dev->Opt FD Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) Opt->FD Spec Specificity & Peak Purity (Resolution, PDA Analysis) FD->Spec Generate Degradants Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N Ratio or Slope) Prec->LOD Rob Robustness LOD->Rob SST Define System Suitability Tests (SST) Rob->SST Report Validation Report SST->Report

Caption: High-level workflow for analytical method validation.

Detailed Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a robust starting point for the purity determination of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

1. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent retention for the phenyl group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at a low percentage of B, ramp up to elute the main peak, and then increase further to wash out any more hydrophobic impurities. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. To ensure reproducible retention times.

  • Detection: UV at 210 nm. This wavelength provides good sensitivity for the phenyl chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

2. Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the API to ensure that the method can separate the resulting degradants from the intact API.[16]

  • Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl at 60°C for 24 hours.[17]

  • Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH at 60°C for 8 hours.[17]

  • Oxidative Degradation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: Solid API exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solution/solid API exposed to ICH Q1B specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16][18]

After exposure, samples are diluted in the sample diluent and analyzed by the HPLC method. The key is to demonstrate that the purity of the main peak does not change in the presence of degradation products, confirming the method is "stability-indicating."[17]

Forced_Degradation cluster_conditions Stress Conditions API API Sample (4-phenyltetrahydro-2H- pyran-4-carboxylic acid) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Heat Thermal (105°C, Solid) API->Heat Light Photolytic (ICH Q1B) API->Light Analysis HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Assess Specificity: - Peak Purity - Resolution > 2 - Mass Balance Analysis->Result

Caption: Workflow for forced degradation studies.

Validation Parameter Execution
  • Specificity: Analyze blank, placebo (if in formulation), impurity-spiked samples, and forced degradation samples. Ensure no interfering peaks at the retention time of the API and that all known impurities and degradants are well-resolved (Resolution > 2).

  • Linearity: Prepare at least five concentrations of the reference standard across the specified range (e.g., 80% to 120% for an assay). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999) and y-intercept.

  • Accuracy: Analyze samples with a known amount of added API (spiked) at three concentration levels across the range (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Perform at least six replicate injections of a single sample preparation at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from the two sets of experiments.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase A by ±0.2 units, column temperature by ±5°C) and assess the impact on system suitability parameters like retention time, peak area, and resolution.

Conclusion and Authoritative Grounding

The analytical validation for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid must be a systematic and scientifically sound process. While HPLC stands out as the primary method of choice for purity and stability testing, a comprehensive validation package benefits immensely from orthogonal techniques.[12][19] Using GC for residual solvent analysis and qNMR for the absolute purity assessment of the reference standard creates a multi-faceted, robust, and defensible data package.[14]

This guide provides a framework built on expertise and adherence to global regulatory standards.[15][20] The causality behind each step—from selecting an acidic mobile phase in HPLC to performing forced degradation—is critical for troubleshooting and defending the method. By following this logical, evidence-based approach, researchers can ensure the highest degree of confidence in the quality of this important pharmaceutical intermediate.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available from: [Link]

  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. - IJCRT.org. Available from: [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column | Semantic Scholar. Available from: [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed. Available from: [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]

  • Determination of carboxylic acids in apple juice by RP HPLC - ResearchGate. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies - RJPT. Available from: [Link]

  • Forced Degradation Studies - SciSpace. Available from: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - NIH. Available from: [Link]

  • Tetrahydropyran - Wikipedia. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Available from: [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. Available from: [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. Available from: [Link]

  • 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) - the NIST WebBook. Available from: [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. Available from: [Link]

Sources

A Head-to-Head Comparison of 4-Phenyl vs. 4-Alkyl Tetrahydropyran-4-Carboxylic Acids: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C4-Substitution on the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1] Its non-planar, saturated structure offers an escape from the "flatland" of aromatic compounds, providing opportunities for improved physicochemical properties and novel intellectual property. The C4 position of the THP ring, when substituted with a carboxylic acid, creates a valuable vector for interacting with biological targets. The choice of a second substituent at this geminal position, be it an aromatic phenyl group or a saturated alkyl chain, is a critical decision in drug design, profoundly influencing the molecule's synthetic accessibility, physicochemical profile, metabolic fate, and ultimately, its pharmacological activity.

This guide provides a comprehensive head-to-head comparison of 4-phenyl- and 4-alkyl-tetrahydropyran-4-carboxylic acids. We will dissect the nuances of their synthesis, compare their key physicochemical properties with supporting data, and explore the implications for their metabolic stability and pharmacological profiles. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting and optimizing these valuable scaffolds.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of both 4-phenyl and 4-alkyl tetrahydropyran-4-carboxylic acids typically starts from a common intermediate, diethyl tetrahydropyran-4,4-dicarboxylate. This precursor is accessible via a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether.[1] From this central intermediate, the paths to the final compounds diverge.

The general synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 4-Alkyl Synthesis cluster_2 4-Phenyl Synthesis Diethyl_malonate Diethyl malonate Dicarboxylate Diethyl tetrahydropyran- 4,4-dicarboxylate Diethyl_malonate->Dicarboxylate Cyclization Bis_chloroethyl_ether Bis(2-chloroethyl) ether Bis_chloroethyl_ether->Dicarboxylate Cyclization Diacid Tetrahydropyran-4,4- dicarboxylic acid Dicarboxylate->Diacid Hydrolysis THP_acid Tetrahydropyran- 4-carboxylic acid Diacid->THP_acid Decarboxylation Methyl_THP_ester Methyl tetrahydropyran- 4-carboxylate THP_acid->Methyl_THP_ester Esterification THP_ketone Tetrahydro-4H- pyran-4-one THP_acid->THP_ketone Decarboxylative Ketone Synthesis (or alternative route) Alkyl_halide Alkyl halide (e.g., Et-I) Alkylated_ester Methyl 4-alkyl-THP- 4-carboxylate Alkyl_halide->Alkylated_ester Alkylation Alkyl_acid 4-Alkyl-THP- 4-carboxylic acid Alkylated_ester->Alkyl_acid Hydrolysis Methyl_THP_ester->Alkylated_ester Alkylation Phenyl_Grignard Phenylmagnesium bromide Phenyl_ester Methyl 4-phenyl-THP- 4-carboxylate Phenyl_acid 4-Phenyl-THP- 4-carboxylic acid Phenyl_alcohol 4-Phenyl-tetrahydropyran-4-ol THP_ketone->Phenyl_alcohol Grignard Reaction Phenyl_nitrile 4-Phenyl-tetrahydropyran- 4-carbonitrile Phenyl_alcohol->Phenyl_nitrile Nitrile Formation Phenyl_nitrile->Phenyl_acid Hydrolysis Metabolic_Hotspots cluster_phenyl 4-Phenyl Analog cluster_alkyl 4-Alkyl Analog node_phenyl Glucuronidation Acyl Glucuronidation node_phenyl->Glucuronidation Aromatic_Hydroxylation Aromatic_Hydroxylation node_phenyl->Aromatic_Hydroxylation node_alkyl Alkyl_Glucuronidation Acyl Glucuronidation node_alkyl->Alkyl_Glucuronidation Aliphatic_Hydroxylation Aliphatic_Hydroxylation node_alkyl->Aliphatic_Hydroxylation

Potential metabolic hotspots on 4-phenyl and 4-alkyl tetrahydropyran-4-carboxylic acids.

4-Phenyl Derivatives: The aromatic ring is a prime target for phase I metabolism, specifically oxidation by cytochrome P450 enzymes to form hydroxylated metabolites. The position of hydroxylation (ortho, meta, or para) can significantly alter the pharmacological profile of the compound. The carboxylic acid moiety is also susceptible to phase II metabolism via acyl glucuronidation.

4-Alkyl Derivatives: The alkyl chain is vulnerable to aliphatic hydroxylation, typically at the ω and ω-1 positions. [2]The rate of metabolism is often dependent on the length and branching of the alkyl chain. Similar to the phenyl analog, the carboxylic acid can undergo acyl glucuronidation. In general, short-chain alkyl substituents are often associated with greater metabolic stability compared to an unsubstituted phenyl ring.

Pharmacological Profile and Receptor Binding

The choice between a 4-phenyl and a 4-alkyl substituent can dramatically alter the pharmacological activity of the resulting molecule. This is due to the different ways these groups can interact with a target protein's binding site.

4-Phenyl Scaffolds: The rigid, planar structure of the phenyl ring can engage in favorable π-π stacking or hydrophobic interactions within a receptor's binding pocket. This can lead to high-affinity binding, particularly if the target has a well-defined aromatic binding domain. The phenyl ring also provides a scaffold for further substitution to probe structure-activity relationships (SAR).

4-Alkyl Scaffolds: Alkyl groups, being more flexible, can adapt to various binding pocket conformations. They primarily engage in hydrophobic interactions. The smaller size of short alkyl chains can be advantageous in sterically constrained binding sites. The increased three-dimensionality afforded by the tetrahydropyran ring combined with an alkyl substituent can lead to improved selectivity and reduced off-target effects compared to flat aromatic systems.

A standard method to evaluate the binding affinity of these compounds is a competitive radioligand binding assay . In this assay, the ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Experimental Protocols

Synthesis of 4-(2-Fluorophenyl)-tetrahydropyran-4-carboxylic acid

This protocol is adapted from a known procedure. [3]

  • A solution of methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate (2.45 g, 10 mmol), water (10 mL), ethanol (50 mL), and potassium hydroxide (2.3 g, 41 mmol) is placed in a sealed flask.

  • The mixture is heated at 130°C for 10 hours.

  • After cooling to room temperature, the reaction is concentrated under reduced pressure.

  • The residue is diluted with water (100 mL) and extracted with dichloromethane (120 mL).

  • The separated aqueous phase is acidified to pH 1 with concentrated HCl and then extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the title compound.

General Synthesis of 4-Alkyl-tetrahydropyran-4-carboxylic acid

This generalized protocol is based on standard organic chemistry transformations. [1][4]

  • Esterification: Tetrahydropyran-4-carboxylic acid (1 eq.) is dissolved in methanol. Thionyl chloride (1.2 eq.) is added dropwise at 0°C. The mixture is refluxed for 3-4 hours and then concentrated. The residue is neutralized with saturated sodium bicarbonate and extracted with ethyl acetate to yield methyl tetrahydropyran-4-carboxylate.

  • Alkylation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78°C, n-butyllithium (1.1 eq.) is added dropwise. After stirring, a solution of methyl tetrahydropyran-4-carboxylate (1 eq.) in anhydrous THF is added. After 1 hour, the desired alkyl halide (e.g., ethyl iodide, 1.2 eq.) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated ammonium chloride and the product is extracted.

  • Hydrolysis: The crude alkylated ester is dissolved in a mixture of THF and water. Lithium hydroxide (2 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete. The THF is removed, and the aqueous layer is washed with a nonpolar solvent, then acidified to pH 2-3 with dilute HCl. The product is extracted with ethyl acetate, dried, and concentrated to yield the 4-alkyl-tetrahydropyran-4-carboxylic acid.

Competitive Radioligand Binding Assay Protocol

This is a generalized protocol and should be optimized for the specific receptor and radioligand.

  • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-ligand at its Kd concentration), and varying concentrations of the test compound (4-phenyl or 4-alkyl analog).

  • Initiate the binding reaction by adding a suspension of cell membranes or purified receptor.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Determine the amount of radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The decision to employ a 4-phenyl or a 4-alkyl tetrahydropyran-4-carboxylic acid scaffold is a strategic one, with clear trade-offs.

  • Choose a 4-phenyl derivative when:

    • The target has a well-defined aromatic binding pocket.

    • Increased lipophilicity is desired to enhance potency.

    • A rigid scaffold is required to lock in a specific conformation.

    • Metabolic hydroxylation of the phenyl ring is an acceptable or even desirable outcome (e.g., for prodrug strategies).

  • Choose a 4-alkyl derivative when:

    • Improved aqueous solubility and a more favorable ADME profile are priorities.

    • A smaller, more flexible substituent is needed to fit into a sterically hindered binding site.

    • Metabolic stability is a key concern, and aromatic oxidation is to be avoided.

    • A more three-dimensional structure is desired to improve selectivity.

By carefully considering the synthetic, physicochemical, and pharmacological implications outlined in this guide, medicinal chemists can strategically leverage these valuable tetrahydropyran scaffolds to design and optimize the next generation of therapeutic agents.

References

  • Johnson, T. A., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(23), 10637-10672. Available at: [Link]

  • Pawar, S. S., & Ingale, S. V. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available at: [Link]

  • Patsnap. (2024). How Alkyls Influence Medicinal Chemistry Developments? Available at: [Link]

  • Testa, B. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 27(19), 6289. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4138553, 4-Phenyloxane-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97033975, 4-(Ethoxymethyl)tetrahydropyran-4-carboxylic acid. Retrieved from [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10. Available at: [Link]

  • Pediaa. (2018). Difference Between Alkyl and Aryl. Available at: [Link]

  • Quora. (2018). What is the difference between alkyl and aryl? Retrieved from [Link]

Sources

assessing the reproducibility of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid: Assessing Reproducibility and Comparing Methodologies

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the tetrahydropyran (THP) moiety is a privileged scaffold, prized for its ability to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability. The specific derivative, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, serves as a crucial building block for constructing more complex molecules, particularly in the fields of oncology and neuroscience. However, the successful and, more importantly, reproducible synthesis of this key intermediate can be a significant bottleneck in the development pipeline.

This guide provides a comparative analysis of the two most prevalent synthetic routes to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a critical assessment of the factors influencing their reproducibility, scalability, and overall efficiency.

Methodology 1: One-Pot Cyclization via Alkylation of Phenylacetate Ester

This approach is arguably the most direct and frequently employed method. It leverages the acidity of the α-proton of a phenylacetate ester, which is deprotonated to form a nucleophilic enolate. This enolate then undergoes a tandem dialkylation with a bis-electrophile, bis(2-haloethyl) ether, to form the tetrahydropyran ring in a single cyclization step. The synthesis concludes with the saponification of the resulting ester.

Mechanistic Rationale

The key to this reaction's success is the careful choice of a strong, non-nucleophilic base to quantitatively generate the enolate of the starting phenylacetate ester. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices. The subsequent Williamson ether-type cyclization with bis(2-chloroethyl) ether or bis(2-bromoethyl) ether is an intramolecular SN2 reaction. The final step is a standard base-catalyzed hydrolysis of the ester to the carboxylate salt, followed by acidic workup to yield the desired carboxylic acid.

Experimental Protocol (Methodology 1)

Step 1: Synthesis of Ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise at 0 °C.

  • Slowly add a solution of ethyl phenylacetate (8.2 g, 50 mmol) in anhydrous THF (20 mL) via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete enolate formation.

  • Cool the mixture back to 0 °C and add a solution of bis(2-chloroethyl) ether (7.15 g, 50 mmol) in anhydrous THF (20 mL) dropwise.

  • The reaction is then heated to reflux (approx. 66 °C) and stirred for 12-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate.

Step 2: Hydrolysis to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

  • Dissolve the purified ester (e.g., 10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add potassium hydroxide (KOH, 2.3 g, 41 mmol) and heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the ester spot by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water (100 mL) and wash with dichloromethane (DCM, 2 x 50 mL) to remove any non-acidic impurities.

  • Acidify the separated aqueous phase to pH 1-2 with concentrated hydrochloric acid (HCl) at 0 °C.

  • The precipitated product is then extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to afford the final product as a solid.

Workflow Visualization (Methodology 1)

Methodology 1 cluster_step1 Step 1: Ester Synthesis & Cyclization cluster_step2 Step 2: Hydrolysis A Ethyl Phenylacetate + NaH in THF B Enolate Formation A->B 0°C to RT C Add Bis(2-chloroethyl) ether B->C 0°C D Intramolecular Dialkylation (Reflux) C->D E Workup & Purification D->E F Ethyl 4-phenyltetrahydro-2H- pyran-4-carboxylate E->F G Ester + KOH in EtOH/H2O F->G Product from Step 1 H Saponification (Reflux) G->H I Workup & Acidification H->I J 4-phenyltetrahydro-2H-pyran- 4-carboxylic acid I->J

Caption: Workflow for Methodology 1.

Methodology 2: Malonic Ester Synthesis Route

A classic alternative is the malonic ester synthesis, which provides a robust, albeit longer, route to the target compound. This method involves the alkylation of a phenyl-substituted malonic ester with bis(2-haloethyl) ether, followed by a hydrolysis and decarboxylation sequence.

Mechanistic Rationale

This pathway begins with the formation of the enolate from diethyl phenylmalonate. Similar to Methodology 1, this nucleophile reacts with bis(2-chloroethyl) ether to form the tetrahydropyran ring, yielding a 4,4-disubstituted intermediate. The subsequent crucial steps involve the complete hydrolysis of both ester groups to form a dicarboxylic acid. This di-acid is unstable upon heating and readily undergoes decarboxylation (loss of CO2) to furnish the final monosubstituted carboxylic acid. The control of the decarboxylation step is key to achieving a high yield.[1]

Experimental Protocol (Methodology 2)

Step 1: Synthesis of Diethyl 4-phenyltetrahydro-2H-pyran-4,4-dicarboxylate

  • In a setup similar to Methodology 1, prepare a solution of sodium ethoxide (NaOEt) in ethanol by carefully adding sodium metal (1.15 g, 50 mmol) to absolute ethanol (100 mL) at 0 °C.

  • To this solution, add diethyl phenylmalonate (11.8 g, 50 mmol) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add bis(2-chloroethyl) ether (7.15 g, 50 mmol) and heat the reaction to reflux for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Combine the purified diester from the previous step (e.g., 10 mmol) with an excess of 6M aqueous HCl (50 mL).

  • Heat the mixture to a vigorous reflux for 12-24 hours. This step achieves both the hydrolysis of the esters and the decarboxylation. The evolution of CO2 should be observed.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • Recrystallization from a suitable solvent (e.g., toluene or an ethyl acetate/hexanes mixture) can be performed for further purification.

Workflow Visualization (Methodology 2)

Methodology 2 cluster_step1 Step 1: Diester Synthesis & Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation A Diethyl Phenylmalonate + NaOEt in EtOH B Add Bis(2-chloroethyl) ether A->B C Cyclization (Reflux) B->C D Workup & Purification C->D E Diethyl 4-phenyltetrahydro-2H- pyran-4,4-dicarboxylate D->E F Diester + 6M HCl E->F Product from Step 1 G Reflux (Hydrolysis & Decarboxylation) F->G H Workup & Purification G->H I 4-phenyltetrahydro-2H-pyran- 4-carboxylic acid H->I

Caption: Workflow for Methodology 2.

Comparative Analysis and Reproducibility Assessment

The choice between these two methodologies depends on several factors, including starting material availability, scale, and desired purity.

MetricMethodology 1: Phenylacetate AlkylationMethodology 2: Malonic Ester Synthesis
Number of Steps 22
Overall Yield Moderate to GoodModerate
Key Challenges - Complete formation of the enolate. [br] - Potential for mono-alkylation byproducts. [br] - Requires strictly anhydrous conditions.- Potentially long reflux times for cyclization. [br] - Ensuring complete decarboxylation without side reactions. [br] - Phenylmalonate esters are more expensive.
Scalability Good; the one-pot nature of the cyclization is advantageous.Good; but the decarboxylation step requires careful temperature control on a large scale to manage gas evolution.[1]
Reproducibility Highly dependent on the quality and handling of the base (NaH) and the exclusion of moisture. Inconsistent base quality can lead to variable yields.Generally considered very robust and reproducible due to the use of classic, well-understood reactions. The acidic hydrolysis/decarboxylation is typically high-yielding.

Conclusion and Recommendations

For researchers requiring a rapid and direct route, Methodology 1 (Phenylacetate Alkylation) is often preferred. Its one-pot cyclization is elegant and efficient. However, its reproducibility is critically tied to rigorous experimental technique, particularly the maintenance of anhydrous conditions and the activity of the sodium hydride. Inconsistent results often trace back to these variables.

Conversely, Methodology 2 (Malonic Ester Synthesis) , while involving a more expensive starting material, often provides a more reliable and reproducible outcome, especially for those less experienced with stringent anhydrous techniques. The hydrolysis and decarboxylation step is a classic, high-yielding transformation that is less sensitive to trace amounts of water.[1]

For industrial applications or scenarios where batch-to-batch consistency is paramount, the initial investment in optimizing the Malonic Ester route may be justified by its superior reproducibility. For discovery-phase chemistry where speed is critical, the Phenylacetate Alkylation route remains a highly valuable and powerful strategy, provided the key reaction parameters are meticulously controlled.

References

  • Wouters, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(7), 8197-8211. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. 8(1), 2265-2268. Available at: [Link]

Sources

A Comparative Guide to the Biological Evaluation of Chiral Tetrahydropyran Scaffolds: An Analogous Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the comparative biological evaluation of the enantiomers of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is not available in the current body of scientific literature. This guide, therefore, presents a comparative analysis of a structurally analogous class of compounds—4-aryl-3,4-dihydropyrimidin-2(1H)-one (DHP) ester derivatives—to illustrate the principles and methodologies for evaluating such chiral molecules. The experimental data and protocols provided herein serve as a validated template for researchers investigating the stereoselective activity of novel chiral compounds.

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is due to the stereospecific nature of their interactions with biological targets such as enzymes and receptors, which are themselves chiral. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[1] When substituted, as in the case of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, a chiral center is created, necessitating the separate evaluation of its enantiomers to fully understand its therapeutic potential and safety.

While the specific biological activities of the enantiomers of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid remain to be elucidated, the principles of their evaluation can be effectively demonstrated through an analogous system. This guide will use 4-aryl-dihydropyrimidinone (DHP) ester derivatives as a case study to provide a framework for the biological evaluation of such chiral heterocyclic compounds.

Synthesis and Chiral Separation: The Gateway to Stereoselective Evaluation

The first critical step in evaluating enantiomers is their synthesis and subsequent separation (chiral resolution). For many heterocyclic compounds, multi-component reactions offer an efficient route to the racemic mixture.

Analogous Synthesis: The Biginelli Reaction for DHP Derivatives

A versatile and robust method for synthesizing DHP derivatives is the Biginelli reaction, a three-component condensation of a β-ketoester, an aldehyde, and urea or a urea derivative.[2] This one-pot synthesis is highly efficient for creating a library of racemic compounds for initial screening.

Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-DHP Ester Derivatives [2]

  • A mixture of the appropriate aldehyde (1 eq), β-ketoester (1 eq), urea (1.5 eq), and a catalytic amount of acid (e.g., 0.1 eq of p-toluenesulfonic acid) in a suitable solvent (e.g., THF) is prepared.

  • The reaction mixture is heated to 90 °C for 12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate).

Chiral Resolution: Isolating the Enantiomers

Once the racemic mixture is synthesized, the individual enantiomers must be separated for distinct biological evaluation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.

Experimental Protocol: Enantiomeric Separation of DHP Derivatives by Chiral HPLC [2]

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A teicoplanin-based CSP, such as Chirobiotic™ TAG, has proven effective for the resolution of DHP ester derivatives.[2]

  • Mobile Phase: Polar organic conditions, for instance, 100% methanol or ethanol, are often employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.

  • Procedure:

    • The racemic mixture is dissolved in the mobile phase.

    • The solution is injected onto the chiral column.

    • The mobile phase is pumped through the column, and the separated enantiomers are detected as they elute.

    • Fractions corresponding to each enantiomeric peak are collected.

    • The purity of the separated enantiomers is confirmed by re-injecting each fraction onto the same chiral column.

Comparative Biological Evaluation: An Analogous Case Study with A₂B Adenosine Receptor Antagonists

The differential interaction of enantiomers with their biological targets is the cornerstone of stereoselective pharmacology. In our analogous case study, the enantiomers of several 4-aryl-DHP ester derivatives were evaluated for their binding affinity to the A₂B adenosine receptor (A₂B AR), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes.[2][3][4]

Rationale for Target Selection

GPCRs are a major class of drug targets, and their ligand-binding pockets are exquisitely sensitive to the stereochemistry of interacting molecules.[5][6][7] The selection of the A₂B AR for this case study is based on available research demonstrating significant enantioselectivity for DHP derivatives, where the receptor affinity is predominantly attributed to the (S)-enantiomer.[2]

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the comparative biological evaluation of enantiomers.

G cluster_0 Synthesis & Separation cluster_1 Biological Assays cluster_2 Data Analysis racemate Racemic Compound Synthesis chiral_sep Chiral HPLC Separation racemate->chiral_sep binding_assay Receptor Binding Assay (e.g., Radioligand Displacement) chiral_sep->binding_assay Isolated Enantiomers functional_assay Functional Assay (e.g., cAMP accumulation) binding_assay->functional_assay Confirms functional activity ic50 Determine IC50/Ki Values functional_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar caption Experimental Workflow for Evaluating Enantiomers

Caption: A generalized workflow for the synthesis, separation, and biological evaluation of chiral compounds.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (expressed as Ki values) of the enantiomers of representative DHP derivatives for the human A₂B adenosine receptor. Lower Ki values indicate higher binding affinity.

CompoundEnantiomerA₂B AR Kᵢ (nM)[2]
DHP-1 (S)-enantiomer15
(R)-enantiomer> 10,000
DHP-2 (S)-enantiomer22
(R)-enantiomer> 10,000
DHP-3 (S)-enantiomer8
(R)-enantiomer1,200

As the data clearly indicates, there is a significant difference in the binding affinity between the (S) and (R)-enantiomers of the tested DHP derivatives. The (S)-enantiomers consistently demonstrate high affinity for the A₂B AR, while the (R)-enantiomers are significantly less active. This pronounced enantioselectivity underscores the importance of evaluating enantiomers separately.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed enantioselectivity can be rationalized by considering the three-dimensional arrangement of substituents around the chiral center and their interactions with the amino acid residues in the receptor's binding pocket. Molecular modeling and docking studies are invaluable tools for visualizing these interactions and explaining the experimental data.

The following diagram illustrates the hypothetical interaction of a more active versus a less active enantiomer within a receptor binding site.

G cluster_0 Receptor Binding Pocket cluster_1 (S)-Enantiomer (High Affinity) cluster_2 (R)-Enantiomer (Low Affinity) rec1 Hydrophobic Pocket rec2 Hydrogen Bond Donor rec3 Steric Hindrance S_core Core S_A Group A S_core->S_A S_B Group B S_core->S_B S_C Group C S_core->S_C S_A->rec1 Favorable Interaction S_B->rec2 Favorable Interaction R_core Core R_A Group A R_core->R_A R_B Group B R_core->R_B R_C Group C R_core->R_C R_B->rec2 Poor Alignment R_C->rec3 Unfavorable Interaction (Steric Clash) caption Differential Binding of Enantiomers

Caption: A conceptual diagram illustrating how different spatial arrangements of enantiomers can lead to varied interactions within a receptor's binding site.

In this model, the (S)-enantiomer can adopt a conformation that allows for optimal interactions with the hydrophobic and hydrogen-bonding regions of the receptor pocket. Conversely, the (R)-enantiomer may experience steric hindrance or improper alignment of key functional groups, leading to a significant reduction in binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the biological evaluation of chiral molecules, using 4-aryl-DHP ester derivatives as a scientifically-grounded analogue for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The presented protocols for synthesis, chiral separation, and biological assays, along with the comparative data, highlight the critical importance of stereochemistry in drug action.

For researchers working with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and other novel chiral compounds, the path forward is clear:

  • Efficient Synthesis and Resolution: Develop robust methods for synthesizing the racemic mixture and resolving it into its constituent enantiomers.

  • Broad Biological Screening: Screen the individual enantiomers against a diverse panel of biological targets to identify potential therapeutic activities. The known activities of other pyran derivatives, such as anticancer, antibacterial, and antioxidant effects, provide a logical starting point for screening.[8]

  • In-depth Mechanistic Studies: For any identified "hits," conduct further studies to elucidate the mechanism of action and to rationalize the observed enantioselectivity through techniques like molecular modeling.

By adhering to these principles, the scientific community can unlock the full therapeutic potential of chiral molecules and contribute to the development of safer and more effective medicines.

References

  • El-Sayed, N. F., Abdel-Aziz, M., Wardakhan, W. W., & El-Azab, A. S. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4625. Available from: [Link]

  • Dal Ben, D., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Molecules, 27(1), 127. Available from: [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available from: [Link]

  • Xu, L., et al. (2018). Exploring a new ligand binding site of G protein-coupled receptors. Chemical Science, 9(33), 6853–6860. Available from: [Link]

  • Roth, B. L., et al. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143–1151. Available from: [Link]

  • Latorraca, N. R., et al. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv. Available from: [Link]

  • Roth, B. L., et al. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143–1151. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, spirocyclic-like structure, combining a hydrophilic tetrahydropyran ring with a lipophilic phenyl group and a carboxylic acid handle for further derivatization, makes it an attractive building block for the synthesis of novel therapeutic agents. The quaternary carbon at the 4-position presents a unique synthetic challenge, requiring careful consideration of reaction design and methodology. This guide provides a comparative analysis of two primary synthetic strategies for accessing this target molecule, offering insights into the practical considerations, mechanistic underpinnings, and potential challenges of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds.

Route 1: Alkylation of Phenylacetonitrile with Bis(2-chloroethyl) Ether followed by Hydrolysis

This classical approach builds the tetrahydropyran ring around a pre-existing phenyl- and cyano-substituted carbon center. The key steps involve a double alkylation of phenylacetonitrile to form the heterocyclic ring, followed by hydrolysis of the nitrile to the desired carboxylic acid.

Chemical Principles and Mechanistic Insights

The acidity of the α-proton of phenylacetonitrile (pKa ≈ 22 in DMSO) allows for its deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then undergo sequential SN2 reactions with an electrophile such as bis(2-chloroethyl) ether. The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is highly advantageous in this reaction. The PTC facilitates the transfer of the deprotonated phenylacetonitrile from the solid or aqueous phase (where the inorganic base is present) to the organic phase containing the bis(2-chloroethyl) ether, thereby accelerating the reaction rate under milder conditions and often improving yields.

The subsequent hydrolysis of the sterically hindered tertiary nitrile can be achieved under either strong acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid.[1][2] Basic hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon, also proceeding through an amide intermediate.[1][2]

Experimental Protocol

Step 1: Synthesis of 4-Phenyl-tetrahydro-pyran-4-carbonitrile

  • To a mechanically stirred mixture of phenylacetonitrile (1.0 equiv.), bis(2-chloroethyl) ether (1.1 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv.) in a suitable solvent like toluene, is added a concentrated aqueous solution of sodium hydroxide (50% w/w, 5.0 equiv.).

  • The reaction mixture is heated to 70-80 °C and stirred vigorously for 24-48 hours, with reaction progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford 4-phenyl-tetrahydro-pyran-4-carbonitrile.

Step 2: Hydrolysis to 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

  • Acidic Hydrolysis: The 4-phenyl-tetrahydro-pyran-4-carbonitrile (1.0 equiv.) is suspended in a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v). The mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by the disappearance of the nitrile starting material (TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are dried and concentrated to yield the crude carboxylic acid, which can be purified by recrystallization.

  • Basic Hydrolysis: The nitrile (1.0 equiv.) is heated to reflux in a solution of potassium hydroxide (e.g., 20% w/v) in a high-boiling solvent such as ethylene glycol for 12-24 hours. After cooling, the reaction mixture is diluted with water and washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Advantages and Disadvantages
  • Advantages: This route is convergent and builds the core structure efficiently. The starting materials are relatively inexpensive and readily available. The use of phase-transfer catalysis can make the alkylation step more amenable to scale-up.

  • Disadvantages: The alkylation reaction can be slow and may require careful optimization of reaction conditions (catalyst, base, solvent, temperature) to achieve good yields and minimize the formation of byproducts. The hydrolysis of the sterically hindered tertiary nitrile can be challenging and may require harsh conditions and long reaction times.

Route 2: Grignard Reaction with Tetrahydropyran-4-one followed by Oxidation

This synthetic strategy involves the initial formation of the tetrahydropyran ring, followed by the introduction of the phenyl group and subsequent oxidation to the carboxylic acid.

Chemical Principles and Mechanistic Insights

The first step is a standard Grignard reaction, where phenylmagnesium bromide, a powerful nucleophile, attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. This is followed by an acidic workup to protonate the resulting alkoxide and yield 4-phenyltetrahydropyran-4-ol.

The critical and most challenging step in this route is the oxidation of the tertiary alcohol to the corresponding carboxylic acid. Tertiary alcohols are resistant to oxidation under standard conditions that typically cleave a C-H bond adjacent to the alcohol carbon.[3][4][5] Reagents like potassium permanganate or chromic acid (Jones reagent) are generally ineffective or lead to the cleavage of C-C bonds and degradation of the starting material.[2][6][7] More specialized and powerful oxidation methods are required. One potential approach is the use of ruthenium-based catalysts, such as ruthenium(III) chloride with a co-oxidant, which have been reported to oxidize alcohols to carboxylic acids.[8][9] This process is thought to involve the formation of a high-valent ruthenium oxide species (e.g., RuO4) in situ, which is a very strong oxidizing agent. However, the successful application of this method to a tertiary alcohol without cleavage of the tetrahydropyran ring would require careful optimization and is not guaranteed.

Experimental Protocol

Step 1: Synthesis of 4-Phenyltetrahydropyran-4-ol

  • A solution of phenylmagnesium bromide in a suitable ether solvent (e.g., THF or diethyl ether) is prepared from bromobenzene and magnesium turnings.

  • To this Grignard reagent, a solution of tetrahydropyran-4-one (1.0 equiv.) in the same anhydrous ether solvent is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting ketone is consumed (monitored by TLC).

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude 4-phenyltetrahydropyran-4-ol, which can be purified by chromatography or recrystallization.

Step 2: Oxidation to 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid (Proposed)

  • A potential method involves the use of a ruthenium catalyst. For example, the 4-phenyltetrahydropyran-4-ol (1.0 equiv.) could be dissolved in a suitable solvent mixture (e.g., carbon tetrachloride, acetonitrile, and water).

  • A catalytic amount of ruthenium(III) chloride hydrate (e.g., 0.02 equiv.) and a stoichiometric amount of a co-oxidant such as sodium periodate or a peracid are added.

  • The reaction is stirred at room temperature until the starting alcohol is consumed.

  • The reaction mixture is then worked up by quenching any excess oxidant, followed by extraction of the product. Purification would likely involve chromatography.

Advantages and Disadvantages
  • Advantages: The initial Grignard reaction is typically high-yielding and straightforward. Tetrahydropyran-4-one is a commercially available starting material.

  • Disadvantages: The oxidation of the tertiary alcohol to the carboxylic acid is a major synthetic hurdle. Standard oxidation methods are likely to fail or lead to decomposition. Specialized and potentially expensive reagents (e.g., ruthenium catalysts) are required, and the reaction conditions would need significant optimization. The overall yield of this two-step process is highly dependent on the success of the challenging oxidation step.

Comparative Summary

FeatureRoute 1: Alkylation of PhenylacetonitrileRoute 2: Grignard and Oxidation
Number of Steps 22
Key Reagents Phenylacetonitrile, bis(2-chloroethyl) ether, strong base, phase-transfer catalyst, strong acid/base for hydrolysisTetrahydropyran-4-one, phenylmagnesium bromide, specialized oxidizing agent (e.g., RuCl₃/NaIO₄)
Plausible Yield Moderate to good, but highly dependent on optimization of both steps.High yield for the Grignard step, but potentially low and variable for the oxidation step.
Scalability Potentially scalable, especially with phase-transfer catalysis.The Grignard step is scalable, but the oxidation may be difficult to scale due to cost and safety of reagents.
Key Challenges Slow alkylation reaction; harsh conditions for nitrile hydrolysis.Oxidation of a tertiary alcohol without C-C bond cleavage.
Overall Assessment A more established and likely higher-yielding route, though it may require significant process optimization.Conceptually simpler, but practically more challenging due to the difficult oxidation step.

Visualization of Synthetic Pathways

Route 1: Alkylation of Phenylacetonitrile

Route 1 Phenylacetonitrile Phenylacetonitrile IntermediateNitrile 4-Phenyl-tetrahydro- pyran-4-carbonitrile Phenylacetonitrile->IntermediateNitrile 1. Base, PTC 2. Bis(2-chloroethyl) ether BisChloroethylEther Bis(2-chloroethyl) ether FinalAcid 4-Phenyltetrahydro-2H- pyran-4-carboxylic acid IntermediateNitrile->FinalAcid H₃O⁺ or OH⁻, Δ

Caption: Synthetic pathway for Route 1.

Route 2: Grignard and Oxidation

Route 2 Tetrahydropyranone Tetrahydropyran-4-one IntermediateAlcohol 4-Phenyltetrahydropyran-4-ol Tetrahydropyranone->IntermediateAlcohol 1. PhMgBr 2. H₃O⁺ FinalAcid 4-Phenyltetrahydro-2H- pyran-4-carboxylic acid IntermediateAlcohol->FinalAcid [Oxidation] (e.g., RuCl₃, NaIO₄)

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes presented offer viable, albeit challenging, pathways to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The choice of route will largely depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the tolerance for extensive process optimization.

Route 1 , the alkylation of phenylacetonitrile, appears to be the more robust and potentially higher-yielding approach, particularly if a reliable phase-transfer catalysis protocol can be established for the cyclization step. The main challenge lies in the optimization of the alkylation and the potentially harsh conditions required for the hydrolysis of the sterically hindered nitrile.

Route 2 , involving a Grignard reaction followed by oxidation, is conceptually straightforward for the first step. However, the oxidation of the intermediate tertiary alcohol is a significant and non-trivial synthetic obstacle. While advanced oxidation methods using ruthenium catalysts may offer a solution, this would require specialized reagents and considerable development to become a reliable and scalable process.

For researchers embarking on the synthesis of this molecule, a thorough evaluation of both routes is recommended. Small-scale feasibility studies, particularly for the key challenging steps of each route, will be crucial in determining the most efficient and practical path forward.

References

  • Berkowitz, L. M., & Rylander, P. N. (1958). The Oxidation of Alcohols with Ruthenium Dioxide. Journal of the American Chemical Society, 80(24), 6682–6682. [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

  • Jones, E. R. H. (1946). The Jones oxidation. Journal of the Chemical Society, 39-44.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(11), 3306-3308. [Link]

  • Tojo, G., & Fernández, M. (2007). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.12: Oxidation of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-Phenyltetrahydropyran-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for accelerating the identification and optimization of lead compounds.[1][2] Structure-based drug design, particularly molecular docking, offers an invaluable lens through which we can predict and rationalize the interaction between a small molecule and its protein target at an atomic level.[3][4] This guide provides a comprehensive, in-depth comparison of a series of hypothetical 4-phenyltetrahydropyran-4-carboxylic acid analogs, a scaffold of interest due to its structural motifs present in various biologically active molecules.

Our objective is to elucidate the structure-activity relationships (SAR) within this analog series by docking them against a well-validated therapeutic target: human Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for developing treatments for autoimmune diseases and cancer.[1][5][6] Notably, many potent DHODH inhibitors feature a carboxylic acid group that forms crucial interactions within the binding pocket, making our selected scaffold a chemically rational starting point for this investigation.[6][7]

This document is structured to guide researchers through the entire computational workflow, from the foundational logic of experimental design to the detailed protocols and interpretation of results. We will explain not just the steps to be taken, but the scientific reasoning that underpins each choice, ensuring a robust and reproducible in silico study.

Comparative Framework: The Analog Series

The core scaffold for our study is 4-phenyltetrahydropyran-4-carboxylic acid. To build a meaningful comparative analysis, we will introduce systematic modifications to the phenyl ring. This allows us to probe how changes in electronics, sterics, and hydrogen-bonding potential affect the binding affinity and interaction profile with our target protein.

G cluster_0 Core Scaffold & Analogs cluster_1 R-Group Modifications Core 4-Phenyltetrahydropyran- 4-carboxylic acid (Analog A) R1 R = -OH (Analog B) (p-hydroxy) Core->R1 Add H-bond donor/ acceptor R2 R = -OCH3 (Analog C) (p-methoxy) Core->R2 Add H-bond acceptor, increase bulk R3 R = -Cl (Analog D) (p-chloro) Core->R3 Add electronegative atom, moderate bulk R4 R = -CF3 (Analog E) (p-trifluoromethyl) Core->R4 Add strong electron- withdrawing group, high bulk

Caption: Logical relationship of the analog series based on the core scaffold.

Detailed Experimental Methodology

A robust and reproducible docking study is built on a foundation of meticulous preparation of both the ligand and the receptor.[8][9] The following protocol outlines a self-validating workflow designed to ensure scientific integrity.

Part 1: Receptor Preparation

The causality behind receptor preparation is to create a chemically correct and computationally clean representation of the biological target, removing elements that could interfere with the docking algorithm.

Step-by-Step Protocol:

  • Structure Retrieval: Obtain the high-resolution crystal structure of human DHODH complexed with an inhibitor. For this study, we will use the PDB ID: 6J3C .[10][11] This structure provides a biologically relevant conformation of the active site.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio).[12][13]

    • Action: Delete all non-essential components, including co-crystallized ligands, solvent molecules (water), and any non-standard residues.[9][14]

    • Rationale: Water molecules can occupy space and form interactions that may not be present when our novel ligand binds. Removing the original ligand clears the binding site for our docking experiment.

  • Protonation and Charge Assignment:

    • Action: Add polar hydrogens to the protein. This is a critical step as hydrogen atoms are essential for defining hydrogen bonds.[13]

    • Action: Assign partial charges using a standard force field, such as Gasteiger.[7]

    • Rationale: Correct protonation states and atomic charges are fundamental for the scoring function to accurately calculate electrostatic and hydrogen bond interactions, which are major drivers of binding affinity.[15][16]

  • Final Output: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom type definitions.

Part 2: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of each analog to serve as a realistic starting point for the docking simulation.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw each analog (A-E) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structures into 3D SDF or Mol2 files.

  • Energy Minimization:

    • Action: Subject each 3D structure to energy minimization using a suitable force field, such as MMFF94 or UFF.[17][18] This can be performed using software like Avogadro or Open Babel.[18]

    • Rationale: This step relaxes the structure, removing any steric clashes or unfavorable bond angles from the initial 3D conversion, resulting in a stable, low-energy conformer.[18] A poor starting conformation can prevent the docking algorithm from finding the optimal binding pose.

  • Final Output: Save the energy-minimized ligands in the PDBQT format, defining rotatable bonds that the docking software will explore.

Part 3: Molecular Docking Simulation

This phase uses a search algorithm and a scoring function to predict the most favorable binding pose and estimate the binding affinity.

G cluster_0 Computational Workflow PDB 1. Retrieve Protein Structure (PDB ID: 6J3C) PrepP 2. Prepare Receptor (Remove water/ligands, add hydrogens) PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid Ligands 3. Prepare Ligands (2D->3D, Energy Minimization) Dock 5. Run Docking Simulation (AutoDock Vina) Ligands->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy, Pose, Interactions) Dock->Analyze Compare 7. Comparative Analysis & SAR Analyze->Compare

Caption: Experimental workflow for the comparative docking study.

Step-by-Step Protocol:

  • Software Selection: We will use AutoDock Vina , a widely adopted and validated open-source docking program known for its accuracy and speed.[19]

  • Grid Box Generation:

    • Action: Define a search space (a "grid box") that encompasses the active site of DHODH. This is typically centered on the position of the co-crystallized ligand from the original PDB file.[20]

    • Rationale: The grid box confines the search algorithm to the region of interest, significantly increasing computational efficiency and preventing the ligand from docking to irrelevant sites on the protein surface. A box size of approximately 20x20x20 Å is usually sufficient to allow the ligand to rotate and translate freely within the binding pocket.[19][21]

  • Execution of Docking:

    • Action: Run the AutoDock Vina simulation for each prepared ligand against the prepared receptor, using the defined grid box.

    • Parameters: Use the default exhaustiveness parameter of 8, which balances computational cost with the thoroughness of the conformational search.[19][21] Vina will generate multiple binding modes (typically 9 by default) for each ligand, ranked by their predicted binding affinity.[21]

  • Post-Docking Analysis:

    • Action: The primary output is a set of docked poses and their corresponding binding affinities (in kcal/mol). The pose with the most negative binding affinity is considered the most favorable.[22][23]

    • Action: Visualize the top-ranked pose for each analog within the DHODH active site. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) using tools like BIOVIA Discovery Studio or PyMOL.[24]

Results: A Comparative Analysis

The docking results are summarized below, providing a quantitative basis for comparing the analogs. The binding affinity represents the predicted free energy of binding; more negative values indicate stronger binding.[22]

Analog IDR-Group ModificationBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
A -H (Parent)-8.2Arg136, Tyr356, His56H-Bond (Carboxylate-Arg136), Hydrophobic, π-π Stacking
B p-OH-9.1Arg136, Tyr356, Thr63H-Bond (Carboxylate-Arg136), H-Bond (p-OH-Thr63), π-π Stacking
C p-OCH₃-8.5Arg136, Tyr356, Ala55H-Bond (Carboxylate-Arg136), Hydrophobic, π-π Stacking
D p-Cl-8.7Arg136, Tyr356, Leu68H-Bond (Carboxylate-Arg136), Hydrophobic, Halogen Bond
E p-CF₃-8.9Arg136, Tyr356, Phe98H-Bond (Carboxylate-Arg136), Hydrophobic, π-π Stacking
Discussion of Structure-Activity Relationships (SAR)

The in silico data provides critical insights into the SAR of this chemical series.

  • The Essential Carboxylate Interaction: Across all analogs, the 4-carboxylic acid moiety consistently forms a strong hydrogen bond or salt bridge with the side chain of Arginine 136 (Arg136) . This interaction appears to be the primary anchor for this scaffold in the DHODH binding pocket, a finding consistent with crystallographic data of other known inhibitors.[5][6] This validates our initial hypothesis that the carboxylic acid is a critical pharmacophore.

  • Impact of Hydrogen Bonding: Analog B (p-OH) exhibits the highest predicted binding affinity (-9.1 kcal/mol). Visualization of the docked pose reveals that in addition to the essential Arg136 interaction, the para-hydroxyl group forms a new hydrogen bond with the side chain of Threonine 63 (Thr63) . This secondary interaction provides an additional stabilizing force, highlighting the value of introducing a hydrogen bond donor at this position.

  • Steric and Electronic Effects:

    • Analog C (p-OCH₃), while also capable of acting as an H-bond acceptor, shows a slightly weaker affinity (-8.5 kcal/mol) than the parent compound. This could be due to a minor steric clash or a less optimal orientation of the methoxy group compared to the hydroxyl.

    • Analogs D (p-Cl) and E (p-CF₃) show improved binding affinities over the parent compound. The electron-withdrawing nature of these substituents can influence the electronics of the phenyl ring, potentially enhancing π-π stacking interactions with Tyrosine 356 (Tyr356) . The trifluoromethyl group in Analog E, being highly lipophilic, likely makes favorable hydrophobic contacts deep within the pocket, contributing to its strong predicted affinity.[25]

Conclusion and Future Directions

This comparative docking study provides a clear, data-driven rationale for the structure-activity relationships of 4-phenyltetrahydropyran-4-carboxylic acid analogs as potential DHODH inhibitors. Our findings strongly suggest that the carboxylate interaction with Arg136 is essential for binding. Furthermore, the introduction of a hydrogen bond donor at the para-position of the phenyl ring (Analog B) significantly enhances binding affinity by engaging with Thr63.

These computational predictions serve as a powerful hypothesis-generating tool. The next logical steps in a drug discovery pipeline would be:

  • Synthesis: Synthesize the proposed analogs, particularly A, B, and E, which show the most promise.

  • In Vitro Validation: Perform enzymatic assays to determine the experimental IC₅₀ values of the synthesized compounds against human DHODH.

  • Experimental Confirmation: Use techniques like X-ray crystallography to obtain a co-crystal structure of the most potent analog with DHODH to experimentally validate the predicted binding mode.

By integrating computational insights with experimental validation, we can efficiently advance the optimization of this promising chemical scaffold.

References
  • Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Special Issue : Advances in Small Molecule Inhibitor-Based Drug Discovery Through Computational Chemistry. MDPI. [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. National Institutes of Health (NIH). [Link]

  • 6J3C: Crystal structure of human DHODH in complex with inhibitor 1291. RCSB PDB. [Link]

  • Crystal structures of human DHODH in complex with inhibitors. (A)... ResearchGate. [Link]

  • 6QU7: Crystal structure of human DHODH in complex with BAY 2402234. RCSB PDB. [Link]

  • 6SYP: Human DHODH bound to inhibitor IPP/CNRS-A017. RCSB PDB. [Link]

  • Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]

  • Molecular Docking & Energy Minimization Techniques. NTHRYS. [Link]

  • PDB-6j3c: Crystal structure of human DHODH in complex with inhibitor 1291. Yorodumi. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. National Institutes of Health (NIH). [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health (NIH). [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • Preparing the protein and ligand for docking. Read the Docs. [Link]

  • How do I perform energy minimization of ligands before docking? ResearchGate. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Interaction of metal ions with carboxylic and carboxamide groups in protein structures. ResearchGate. [Link]

  • Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Oxford Academic. [Link]

  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]

  • AutoDock & Vina Tutorial Guide. Scribd. [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • energy minimization for ligand preparation. Reddit. [Link]

  • Interaction of metal ions with carboxylic and carboxamide groups in protein structures. PubMed. [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Need help with molecular docking results interpretation. Reddit. [Link]

  • Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a. Journal of Pharmacy and Bioresources. [Link]

  • How to Interpret Your Docking Scores. YouTube. [Link]

  • Carboxyl–carboxylate interactions in proteins. Dartmouth College. [Link]

Sources

A Researcher's Guide to Confirming Target Engagement of Novel Small Molecules: A Case Study with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful research program. This crucial step, known as target engagement, validates the compound's mechanism of action, informs structure-activity relationships (SAR), and ultimately de-risks the progression of a potential therapeutic candidate.[1][2][3]

This guide provides a comprehensive overview of contemporary biophysical and cellular methods to confirm target engagement, using the hypothetical novel compound, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, as a case study. As this molecule has no well-established biological target, we will navigate the process from initial target identification to robust, multi-faceted validation. This framework is designed to be broadly applicable to other uncharacterized small molecules.

The Imperative of Target Engagement

A lack of efficacy is a primary reason for the failure of drug candidates in clinical trials. A critical question to address early on is whether a compound's lack of a desired biological effect is due to it not binding its intended target, or if the target itself does not sufficiently modulate the disease pathway.[2] Directly confirming that a compound reaches and binds to its target in a cellular environment is a pivotal step in mechanistic validation.[1][2]

A Multi-Pronged Approach to Target Validation

No single technique is sufficient to definitively confirm target engagement. A robust validation strategy employs a combination of orthogonal methods, each providing a different piece of the puzzle. We will explore a workflow that begins with an unbiased, proteome-wide screen to identify potential targets, followed by focused, direct binding assays to confirm and characterize the interaction.

Unbiased Target Identification: A Starting Point

For a novel compound like 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, the first challenge is to identify its potential protein binding partners within the complex milieu of the cell.

Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) is a powerful extension of the Cellular Thermal Shift Assay (CETSA) that allows for the unbiased, proteome-wide identification of a small molecule's targets.[4] The principle is the same as CETSA: ligand binding typically stabilizes a protein against thermal denaturation. In TPP, this is assessed on a global scale using quantitative mass spectrometry.

The workflow involves treating cells with the compound of interest, heating the cell lysate to various temperatures, separating soluble from aggregated proteins, and then using mass spectrometry to identify and quantify the thousands of proteins that remain soluble at each temperature. A target protein will show a characteristic shift in its melting curve in the presence of the binding compound.

Confirming Engagement: Orthogonal Validation Methods

Once a putative target is identified through a method like TPP, the next step is to confirm this interaction using direct and quantitative assays. We will compare three gold-standard techniques: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA): In-Cell Confirmation

CETSA is a powerful biophysical assay that allows for the direct assessment of a compound's binding to its target within the native cellular environment, be it in intact cells or cell lysates.[4][5][6] The fundamental principle is that ligand binding increases a protein's resistance to thermal denaturation.[5][6]

This technique is invaluable as it does not require any modification or labeling of the compound or the target protein, thus preserving the natural interaction.[4]

CETSA Workflow Diagram

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells Intact Cells or Cell Lysate compound Add 4-phenyltetrahydro- 2H-pyran-4-carboxylic acid (or vehicle) cells->compound heat Heat samples across a temperature gradient compound->heat lyse Cell Lysis & Centrifugation to separate soluble vs. aggregated proteins heat->lyse quantify Quantify soluble target protein (e.g., Western Blot, ELISA) lyse->quantify plot Plot soluble protein vs. temperature to generate melt curves quantify->plot

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

  • Cell Culture and Treatment: Culture the cells expressing the target protein to an appropriate density. Treat the cells with a saturating concentration of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid or a vehicle control for a predetermined time.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[5] Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute incubation at room temperature.[5]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[5]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using an appropriate method like Western Blotting or an immunoassay.

  • Data Analysis: Plot the normalized amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A positive shift in the melt curve for the compound-treated sample indicates target engagement.

Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[7] It is considered a gold-standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.[8][9] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10]

ITC Workflow Diagram

ITC_Workflow cluster_setup Experimental Setup cluster_titration Titration & Measurement cluster_data Data Analysis cell Sample Cell: Purified Target Protein measure Measure heat change (released or absorbed) after each injection cell->measure syringe Syringe: 4-phenyltetrahydro- 2H-pyran-4-carboxylic acid inject Inject small aliquots of compound into protein solution at constant temp. syringe->inject inject->cell plot Plot heat change vs. molar ratio measure->plot fit Fit data to a binding model to determine: K_D, n, ΔH, ΔS plot->fit SPR_Workflow cluster_immobilize Immobilization cluster_binding Binding Analysis cluster_phases Data Phases chip Sensor Chip (e.g., gold surface) immobilize Immobilize purified target protein onto the sensor chip chip->immobilize flow Flow 4-phenyltetrahydro- 2H-pyran-4-carboxylic acid (analyte) over the surface immobilize->flow measure Measure change in refractive index (Resonance Units) in real-time flow->measure association Association Phase: Analyte binding (k_on) measure->association dissociation Dissociation Phase: Buffer flow, analyte dissociates (k_off) association->dissociation regeneration Regeneration: Remove bound analyte dissociation->regeneration

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Chip Preparation and Immobilization: Activate the surface of a sensor chip. Covalently immobilize the purified target protein (the ligand) onto the chip surface.

  • Analyte Preparation: Prepare a series of dilutions of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (the analyte) in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the analyte solution over the chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time as a change in resonance units (RU). [11] * Dissociation: After the association phase, switch the flow back to running buffer alone. The dissociation of the analyte from the ligand is monitored as a decrease in the RU signal.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove all remaining bound analyte, preparing the chip surface for the next injection. [11]5. Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models to determine the kon and koff rates, and subsequently the KD.

Comparison of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Assay Context In-cell, cell lysate, or tissueIn vitro (in solution)In vitro (on a surface)
Principle Ligand-induced thermal stabilizationMeasures heat of bindingMeasures change in mass at a surface
Primary Output Thermal melt curve shift (ΔTm), EC50KD, stoichiometry (n), ΔH, ΔSkon, koff, KD
Labeling Required NoNoNo
Throughput Moderate to HighLowModerate to High
Protein Req. Endogenous levels in cellsHigh (µg to mg)Low (µg)
Key Advantage Physiologically relevant contextComplete thermodynamic profileReal-time kinetic information
Key Limitation Indirect measure of bindingLow throughput, high sample consumptionPotential for surface immobilization artifacts

Conclusion: Building a Confident Case for Target Engagement

For a novel compound such as 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, confirming target engagement is not a single experiment but a carefully constructed body of evidence. The journey begins with unbiased techniques like Thermal Proteome Profiling to cast a wide net and identify high-probability binding partners.

The true validation, however, comes from the convergence of data from orthogonal, direct-binding assays. Confirming that the compound stabilizes the putative target in a cellular environment (CETSA), directly measuring the thermodynamics of the interaction in solution (ITC), and characterizing the real-time binding kinetics (SPR) together create a powerful and convincing case. By employing this multi-faceted approach, researchers can build a solid foundation for understanding a compound's mechanism of action, accelerating the path from a promising molecule to a potential therapeutic.

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • G. A. Holdgate. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • C. M. H. Heber et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]

  • V. Paketurytė et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • B. M. W. T. et al. (n.d.). Determining target engagement in living systems. PMC - NIH. [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • M. D. Robers et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Technology Networks. (2015). New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. [Link]

  • A. D. Ferguson & A. D. N. J. Atkinson. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • M. M. Savitski et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]

  • Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. [Link]

  • D. M. Molina & P. J. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • ChemHelp ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. [Link]

  • M. D. Robers et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. [Link]

  • J. S. H. et al. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Precautions

Based on data from structurally related compounds such as tetrahydro-2H-pyran-4-carboxylic acid, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is anticipated to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] As a carboxylic acid, it is incompatible with strong bases, oxidizing agents, and reducing agents.[5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material or concentrated solutions should be conducted in a certified chemical fume hood.

Waste Stream Identification and Segregation

Proper disposal begins with correct identification and segregation of the waste.[5][6] Before initiating any disposal procedure, it is crucial to determine the nature of the waste stream containing 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

  • Solid Waste: Unused or expired solid 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, as well as contaminated items such as weighing boats, gloves, and paper towels.

  • Concentrated or Contaminated Liquid Waste: This includes reaction mixtures, mother liquors from crystallization, and solutions in organic solvents.

  • Dilute, Uncontaminated Aqueous Waste: Low concentrations (<10%) of the compound in water, free from other hazardous materials.[5]

Crucially, organic acid waste must never be mixed with inorganic acid waste or with bases in the same container to prevent violent reactions. [5][7]

Disposal Pathways: A Decision-Making Workflow

The appropriate disposal method is contingent on the concentration and composition of the waste stream. The following diagram illustrates the decision-making process for selecting the correct disposal pathway.

Disposal_Workflow Start Waste containing 4-phenyltetrahydro-2H-pyran-4-carboxylic acid Is_Solid Is the waste solid or concentrated/contaminated liquid? Start->Is_Solid Is_Aqueous Is the waste a dilute (<10%) aqueous solution with no other hazardous components? Is_Solid->Is_Aqueous No Hazardous_Waste Dispose as Hazardous Chemical Waste (Follow Protocol B) Is_Solid->Hazardous_Waste Yes Check_Regs Do local regulations permit neutralization and drain disposal of dilute carboxylic acids? Is_Aqueous->Check_Regs Yes Is_Aqueous->Hazardous_Waste No Check_Regs->Hazardous_Waste No Neutralize Neutralize to pH 6.0-8.0 (Follow Protocol A) Check_Regs->Neutralize Yes Drain_Disposal Dispose down the drain with copious amounts of water Neutralize->Drain_Disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

While a specific, comprehensive toxicological profile for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is not extensively documented in readily available literature, a robust safety protocol can be developed by examining its structural components: a carboxylic acid and a tetrahydropyran derivative. Carboxylic acids, as a class, can cause skin and eye irritation, and in powder form, may lead to respiratory irritation.[1][2][3] Therefore, a cautious approach is warranted.

Assumed Hazards:

  • Skin Irritation: Potential for irritation upon direct contact.

  • Eye Irritation: Risk of serious eye irritation or damage.

  • Respiratory Tract Irritation: If handled as a powder, inhalation may cause irritation.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling, creating a necessary barrier between the researcher and potential hazards.[4][5][6] The following table outlines the recommended PPE for handling 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Chemical safety gogglesNitrile or neoprene glovesStandard lab coatRecommended to be performed in a chemical fume hood. If not possible, an N95 respirator is advised.
Conducting reactions and workup procedures Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronWork should be performed in a certified chemical fume hood.
Large-scale operations or potential for splashing Chemical safety goggles and a full-face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant suit or coverallsA NIOSH-approved respirator may be required based on the scale and ventilation.
Rationale for PPE Selection
  • Eye and Face Protection: Given the potential for serious eye irritation, chemical safety goggles are mandatory. A face shield provides an additional layer of protection against splashes, especially during transfers and workups.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination.[8]

  • Body Protection: A standard lab coat protects against minor spills. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][7]

  • Respiratory Protection: Handling the solid form of this compound can generate dust. Therefore, weighing and initial dilutions should be conducted within a chemical fume hood to minimize inhalation risks. If a fume hood is unavailable, a properly fitted N95 respirator is a necessary precaution.[6][8]

Operational and Disposal Plans

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][9]

  • Engineering Controls: Always work in a well-ventilated area, preferably a certified chemical fume hood.[7]

  • Weighing: When weighing the solid, use a spatula and handle it gently to avoid generating dust.

  • Solution Preparation: Add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Personal Hygiene: Avoid all personal contact with the chemical. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[2][7][10]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2][10]

Spill Management
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a designated, labeled waste container.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.[1]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Waste Collection: Collect all waste containing 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and chemically compatible container.[7][11]

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name, and any associated hazards.[12]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and disposal. Do not dispose of this chemical down the drain.[7][11][13]

Visualization of Safety Workflows

PPE Selection Workflow

PPE_Selection start Start: Assess Handling Task small_scale Small Scale? (Weighing, preparing solutions) start->small_scale large_scale Large Scale or Splash Risk? small_scale->large_scale No fume_hood Working in Fume Hood? small_scale->fume_hood Yes ppe_advanced Upgrade PPE: - Add Face Shield - Consider Chemical Apron large_scale->ppe_advanced ppe_basic Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_basic Yes respirator Add N95 Respirator fume_hood->respirator No respirator->ppe_basic ppe_advanced->ppe_basic Disposal_Workflow start Waste Generated collect Collect in a Labeled, Sealed Container start->collect label_check Is Container Labeled 'Hazardous Waste' with Full Chemical Name? collect->label_check label_check->collect No store Store in Designated Satellite Accumulation Area label_check->store Yes contact_ehs Contact EHS or Licensed Disposal Company for Pickup store->contact_ehs no_drain DO NOT Dispose Down the Drain store->no_drain

Caption: Procedural flow for the safe disposal of chemical waste.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. Available at: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Chemguide. making carboxylic acids. Available at: [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Available at: [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. Available at: [Link]

  • Study.com. Preparing Carboxylic Acids: Description & Methods. Available at: [Link]

  • BYJU'S. Methods of Preparation of Carboxylic Acids. Available at: [Link]

  • Michigan State University. Preparation and Reaction of Carboxylic Acids. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.